molecular formula C21H14N2O2 B014975 2,3-Diphenylquinoxaline-6-carboxylic acid CAS No. 32387-96-5

2,3-Diphenylquinoxaline-6-carboxylic acid

Cat. No.: B014975
CAS No.: 32387-96-5
M. Wt: 326.3 g/mol
InChI Key: LFWGZXMTCUOPFI-UHFFFAOYSA-N
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Description

2,3-diphenyl-6-quinoxalinecarboxylic acid is a quinoxaline derivative.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-diphenylquinoxaline-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N2O2/c24-21(25)16-11-12-17-18(13-16)23-20(15-9-5-2-6-10-15)19(22-17)14-7-3-1-4-8-14/h1-13H,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFWGZXMTCUOPFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C(=O)O)N=C2C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30348063
Record name 2,3-diphenylquinoxaline-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30348063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32387-96-5
Record name 2,3-diphenylquinoxaline-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30348063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2,3-Diphenylquinoxaline-6-carboxylic acid chemical structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,3-Diphenylquinoxaline-6-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoxaline scaffolds represent a class of nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry and materials science.[1][2] Their unique physicochemical and biological properties make them privileged structures in the design of novel therapeutic agents and functional organic materials.[3][4] This guide provides a comprehensive technical overview of a key derivative, this compound. We will delve into its molecular structure, detailed synthesis protocols based on the classical Hinsberg condensation, robust analytical characterization techniques, and its current and potential applications. This document serves as a foundational resource for scientific professionals engaged in the research and development of quinoxaline-based compounds.

Molecular Structure and Physicochemical Properties

The structural foundation of this compound consists of a fused benzene and pyrazine ring, forming the quinoxaline core. This core is substituted with two phenyl groups at the 2 and 3 positions and a carboxylic acid group at the 6 position. This specific arrangement of functional groups dictates its chemical reactivity and potential for further modification.

Caption: Chemical structure of this compound.

Nomenclature and Chemical Identifiers
  • IUPAC Name: this compound[5]

  • CAS Number: 32387-96-5[5][6][7]

  • Molecular Formula: C₂₁H₁₄N₂O₂[5][6][8]

  • Molecular Weight: 326.35 g/mol [6][8][9]

Physicochemical Data Summary

The following table summarizes key computed physicochemical properties which are crucial for predicting the compound's behavior in biological and chemical systems, such as solubility and membrane permeability.

PropertyValueSource
logP 4.59[8]
Polar Surface Area 63.1 Ų[5][8]
Hydrogen Bond Donors 1[8]
Hydrogen Bond Acceptors 4[5]
SMILES C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C(=O)O)N=C2C4=CC=CC=C4[5]
InChIKey LFWGZXMTCUOPFI-UHFFFAOYSA-N[5]

Synthesis Methodology

The most established and widely cited method for synthesizing the quinoxaline scaffold is the Hinsberg quinoxaline synthesis .[1] This pathway involves the condensation reaction between a 1,2-diamine and a 1,2-dicarbonyl compound.[2] For the specific synthesis of this compound, the precursors are 3,4-diaminobenzoic acid and benzil (a 1,2-diketone).

G Reactant1 3,4-Diaminobenzoic Acid (o-phenylenediamine analog) Solvent Solvent (e.g., Glacial Acetic Acid) Reactant1->Solvent + Reactant2 Benzil (1,2-diketone) Reactant2->Solvent + Condition Reaction Condition (e.g., 50°C, 4-8h) Solvent->Condition Mixture subjected to Product This compound Condition->Product Yields G Start Synthesized Product MS Mass Spectrometry (MS) Confirms Molecular Weight Start->MS IR Infrared (IR) Spectroscopy Identifies Functional Groups Start->IR NMR NMR Spectroscopy (¹H & ¹³C) Elucidates Full Structure Start->NMR Final Confirmed Structure & Purity MS->Final IR->Final NMR->Final

Sources

A Technical Guide to 2,3-Diphenylquinoxaline-6-carboxylic Acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of 2,3-diphenylquinoxaline-6-carboxylic acid, a key heterocyclic compound with significant applications in medicinal chemistry and materials science. The document delves into its formal IUPAC nomenclature, structural properties, and detailed synthesis methodologies, including both classical and modern green chemistry approaches. A significant focus is placed on its role as a versatile scaffold in drug development, particularly as a potential antineoplastic agent and a precursor for novel α-glucosidase inhibitors. Furthermore, its application in polymer science as a chain-end modifier is explored. This guide is intended for researchers, chemists, and professionals in drug development, offering detailed experimental protocols, data summaries, and mechanistic insights to facilitate further research and application.

Introduction to the Quinoxaline Scaffold

Heterocyclic compounds form the backbone of medicinal chemistry, with nitrogen-containing systems being particularly prominent. Among these, the quinoxaline scaffold, a fused bicyclic system comprising a benzene ring and a pyrazine ring, has garnered substantial interest.[1][2] This structure is also known as benzopyrazine.[2] Quinoxaline derivatives are noted for their wide spectrum of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[2][3][4] The planarity and aromaticity of the quinoxaline ring system allow it to function as a bioisostere for other aromatic systems like quinoline or naphthalene, and it serves as a privileged scaffold for interacting with various biological targets.[2] Synthetic quinoxalines are found in several antibiotics, such as echinomycin and levomycin, which are known to inhibit the growth of Gram-positive bacteria.[2] The versatility in functionalizing the core structure makes quinoxaline derivatives invaluable building blocks for developing novel therapeutic agents and advanced materials.[1][5]

Nomenclature and Structural Elucidation

IUPAC Nomenclature

The formal and universally accepted name for the compound, as per the International Union of Pure and Applied Chemistry (IUPAC) guidelines, is This compound .[6] This name can be deconstructed as follows:

  • Quinoxaline: This is the parent heterocyclic fused ring system. The numbering of the quinoxaline ring is standardized, starting from one of the nitrogen atoms and proceeding around the ring to give the heteroatoms the lowest possible locants.

  • 2,3-diphenyl: This indicates that two phenyl groups are attached as substituents at positions 2 and 3 of the quinoxaline ring.

  • 6-carboxylic acid: This denotes the principal functional group, a carboxyl group (-COOH), is attached at position 6 of the quinoxaline ring. According to IUPAC rules for naming carboxylic acids on a ring, the suffix "-carboxylic acid" is used.[7]

Chemical Structure and Properties

The structural and physical properties of this compound are fundamental to its application and handling.

PropertyValueReference(s)
Molecular Formula C₂₁H₁₄N₂O₂[6][8]
Molecular Weight 326.35 g/mol [8][9]
CAS Number 32387-96-5[6][8]
Appearance Light green solid[9]
SMILES C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C(=O)O)N=C2C4=CC=CC=C4[6]

Below is a diagram illustrating the logical construction of the molecule from its constituent parts.

cluster_components Structural Components cluster_assembly Assembly A Quinoxaline Core D This compound A->D Base Structure B Phenyl Groups (x2) B->D Substituents at positions 2 & 3 C Carboxylic Acid (-COOH) C->D Functional Group at position 6

Caption: Logical relationship of molecular components.

Synthesis Methodologies

The synthesis of this compound is most reliably achieved through a classical condensation reaction, with modern adaptations focusing on greener, more efficient conditions.

The Hinsberg Reaction: A Foundational Approach

The primary route for synthesizing 2,3-disubstituted quinoxalines is the Hinsberg quinoxaline synthesis. This method involves the condensation of an α-dicarbonyl compound with an aromatic ortho-diamine. For the title compound, this translates to the reaction between benzil (the 1,2-diketone) and 3,4-diaminobenzoic acid (the ortho-phenylenediamine derivative).[10][11] The reaction is typically catalyzed by an acid and proceeds via a dihydrequinoxaline intermediate that subsequently oxidizes to the aromatic quinoxaline product. Glacial acetic acid is often used as both the solvent and the acid catalyst, as it effectively facilitates the condensation and is relatively easy to remove upon reaction completion.[11]

Detailed Experimental Protocol (Hinsberg Synthesis)

This protocol is a self-validating system adapted from established literature, ensuring reproducibility.[11]

Materials:

  • Benzil (1.05 g, 5 mmol)

  • 3,4-Diaminobenzoic acid (0.76 g, 5 mmol)

  • Glacial Acetic Acid (20 mL)

  • Ethanol or Ethyl Acetate (for purification)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine benzil (5 mmol) and 3,4-diaminobenzoic acid (5 mmol).

  • Solvent Addition: Add glacial acetic acid (20 mL) to the flask.

  • Reaction: Stir the mixture at 50 °C for 4-8 hours. The causality for this moderate temperature is to ensure the condensation proceeds efficiently without promoting significant decarboxylation, which can be a side reaction at higher temperatures.[12]

  • Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting materials are consumed.

  • Isolation: Upon completion, allow the reaction mixture to cool. The product typically precipitates out of the solution.

  • Filtration: Collect the precipitated solid by vacuum filtration and wash with a small amount of cold ethanol to remove residual acetic acid.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent like ethanol or ethyl acetate to yield the final, pure this compound.

G start Start reactants Combine Benzil & 3,4-Diaminobenzoic Acid in Glacial Acetic Acid start->reactants reaction Stir at 50°C for 4-8 hours reactants->reaction monitor Monitor by TLC reaction->monitor monitor->reaction Incomplete precipitate Cool Mixture & Precipitate Product monitor->precipitate Complete filtration Filter & Wash Solid precipitate->filtration purify Recrystallize from Ethanol/Ethyl Acetate filtration->purify end Pure Product purify->end

Caption: Experimental workflow for Hinsberg synthesis.

Green Chemistry Approaches

In response to the growing need for sustainable chemical processes, greener alternatives to the classical synthesis have been developed.

  • High-Temperature Water (HTW) Synthesis: Researchers have successfully synthesized 2,3-diarylquinoxaline carboxylic acids using high-temperature water (150–230 °C) as the solvent.[10][12] This approach avoids volatile organic solvents and strong acids, with water itself acting as a catalyst under these conditions. However, a key challenge is managing the competing decarboxylation side reaction.[12]

  • Ultrasonic Irradiation: The use of ultrasonic waves provides a significant rate enhancement, allowing the synthesis of quinoxaline derivatives in much shorter reaction times (e.g., 8-20 minutes) and often with higher yields (94-97%) compared to conventional reflux methods.[13] This method is energy-efficient and aligns well with green chemistry principles.

Spectroscopic Characterization

Confirmation of the molecular structure and assessment of purity are critical post-synthesis steps. Standard analytical techniques are employed for this purpose:

  • ¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance provides detailed information about the carbon-hydrogen framework. The ¹H NMR spectrum would show characteristic signals for the aromatic protons on the phenyl rings and the quinoxaline core. The ¹³C NMR would confirm the presence of the correct number of carbon atoms in different chemical environments, including the distinct signal for the carboxyl carbon.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the functional groups present. Key vibrational bands would include a broad O-H stretch for the carboxylic acid, a sharp C=O stretch for the carbonyl group, and C=N and C=C stretches characteristic of the aromatic rings.

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound by identifying the molecular ion peak (M+). For this compound, the peak would be expected at an m/z corresponding to its molecular weight of ~326.35.

Applications in Research and Development

This compound is not merely a chemical curiosity; it is a valuable intermediate and scaffold in several high-impact research areas.

Role in Medicinal Chemistry

The quinoxaline core is a well-established pharmacophore, and this specific derivative serves as a key building block for more complex therapeutic agents.

  • Anticancer Potential: The compound itself has been identified as a potential antineoplastic (anticancer) agent.[8][9] The planar, electron-deficient nature of the quinoxaline ring allows it to intercalate with DNA or interact with key enzymatic sites in cancer cells, a common mechanism for quinoxaline-based anticancer drugs.[4]

  • Precursor for α-Glucosidase Inhibitors: A recent and significant application is its use in the synthesis of novel 2,3-diphenylquinoxaline-6-carbohydrazide hybrids.[11] These derivatives have shown potent α-glucosidase inhibitory activity, with IC₅₀ values significantly better than the standard drug, acarbose.[11] α-Glucosidase is a key enzyme in the digestion of carbohydrates, and its inhibition is a validated strategy for managing type 2 diabetes by controlling post-prandial hyperglycemia.

A Dietary Carbohydrates (Starch, Sucrose) B α-Glucosidase (Enzyme in Small Intestine) A->B Digestion C Glucose B->C Hydrolysis D Absorption into Bloodstream C->D E Hyperglycemia D->E F Quinoxaline-based Inhibitor F->B Inhibition

Caption: Inhibition of α-glucosidase in carbohydrate metabolism.

Application in Materials Science

Beyond pharmacology, this molecule has found a niche in polymer chemistry. It is used as an end-capping agent in the synthesis of novel hyperbranched polymers that contain alternating quinoxaline and benzoxazole repeating units.[14] The carboxylic acid functional group allows it to react with the growing polymer chains, effectively terminating their growth. This control over polymer architecture is crucial for tuning the final material's properties, such as solubility, thermal stability, and photophysical characteristics, making them suitable for applications in electronics and high-performance materials.

Data Summary

This table summarizes key quantitative data related to the synthesis and biological activity of this compound and its derivatives.

ParameterMethod/DerivativeValueReference(s)
Synthesis Yield Conventional (Hinsberg)Good to Excellent[11]
Synthesis Yield Ultrasonic Irradiation94-97%[13]
Reaction Time Conventional (Hinsberg)4-8 hours[11]
Reaction Time Ultrasonic Irradiation8-20 minutes[13]
α-Glucosidase Inhibition (IC₅₀) Derivative 7e (3-fluorophenyl)110.6 ± 6.0 µM[11]
α-Glucosidase Inhibition (IC₅₀) Acarbose (Reference Drug)750.0 ± 10.5 µM[11]

Conclusion

This compound is a highly versatile and valuable heterocyclic compound. Its straightforward synthesis, coupled with the rich chemical reactivity of its quinoxaline core and carboxylic acid functional group, makes it an important scaffold in modern research. Its demonstrated utility as a precursor for potent enzyme inhibitors in diabetes research, its inherent potential as an anticancer agent, and its application in creating advanced polymer materials underscore its significance. This guide provides a foundational understanding for scientists and researchers looking to exploit the unique properties of this molecule in drug discovery and materials science.

References

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  • eCampusOntario Pressbooks. 25.1 Carboxylic Acids – Structure and Naming. [Link]
  • Study.com. Naming Carboxylic Acids | Process & Examples. [Link]
  • Khan Academy. Carboxylic acid naming. [Link]
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  • ResearchGate. Novel quinoxaline derivatives of 2, 3-diphenylquinoxaline-6-carbaldehyde and 4, 4'-(6-methylquinoxaline-2,3-diyl)bis(N,N-diphenylaniline): Synthesis, structural, DFT-computational, molecular docking, antibacterial, antioxidant, and anticancer studies. [Link]
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Sources

physical and chemical properties of 2,3-Diphenylquinoxaline-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2,3-Diphenylquinoxaline-6-carboxylic Acid

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the , a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. We will delve into its synthesis, reactivity, and key applications, offering field-proven insights and detailed experimental context.

The Quinoxaline Scaffold: A Privileged Structure

The quinoxaline core, consisting of a benzene ring fused to a pyrazine ring, is a cornerstone in the design of functional molecules.[1][2] This rigid, planar aromatic system serves as an excellent scaffold that can be readily functionalized, allowing for the fine-tuning of its physicochemical properties for various applications.[1] Quinoxaline derivatives are renowned for their broad spectrum of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1][2][3][4][5] In materials science, their unique electronic and photophysical characteristics make them valuable components in dyes, organic semiconductors, and electroluminescent materials.[6][7]

This compound incorporates three key functional domains:

  • The Quinoxaline Core: Provides the fundamental aromatic and heterocyclic framework.

  • Two Phenyl Substituents (Positions 2 and 3): These bulky groups significantly influence the molecule's conformation and electronic properties, and they offer sites for further functionalization.

  • A Carboxylic Acid Group (Position 6): This versatile functional group imparts acidic properties and serves as a critical handle for derivatization, such as forming esters, amides, and other conjugates. It has been shown to be a beneficial group for enhancing biological activity in certain contexts.[8]

Synthesis and Mechanistic Considerations

The most prevalent method for synthesizing 2,3-disubstituted quinoxalines is the Hinsberg condensation . This reaction involves the cyclocondensation of an α-dicarbonyl compound with an o-phenylenediamine.

For this compound, the specific reactants are Benzil (the α-dicarbonyl) and 3,4-diaminobenzoic acid (the substituted o-phenylenediamine).[9][10]

G reactant1 Benzil (1,2-Diphenylethane-1,2-dione) catalyst Acid Catalyst (e.g., Acetic Acid, HTW) reactant1->catalyst reactant2 3,4-Diaminobenzoic Acid reactant2->catalyst product This compound catalyst->product Hinsberg Condensation side_product Decarboxylated Side Product (2,3-Diphenylquinoxaline) catalyst->side_product High Temp. Side Reaction

Caption: Synthesis of this compound via Hinsberg Condensation.

Experimental Causality and Optimization

The choice of reaction conditions is critical for maximizing the yield of the desired carboxylic acid while minimizing side reactions, most notably decarboxylation.[9][11]

  • Classical Approach: Traditionally, the reaction is performed in organic solvents like ethanol or acetic acid, often with heating. Acetic acid can serve as both a solvent and a catalyst.[10]

  • Greener Alternatives: Significant research has focused on environmentally benign synthesis. High-temperature water (HTW) has emerged as a promising medium, acting as both a solvent and a catalyst, thereby avoiding volatile organic compounds and strong acids.[9][11][12] Studies have shown that optimal yields can be achieved in HTW at temperatures between 150–230 °C with reaction times as short as 5–30 minutes.[11][12]

  • Controlling Decarboxylation: The primary challenge in this synthesis is the thermal lability of the starting material, 3,4-diaminobenzoic acid, which can decarboxylate at elevated temperatures to form m-phenylenediamine. This leads to the formation of 2,3-diphenylquinoxaline as a side product.[9][11] Interestingly, the final product, this compound, is remarkably stable against decarboxylation even at 230 °C.[9][12] Therefore, controlling the reaction temperature and time is key to preventing the degradation of the starting material, not the product.[9]

Protocol: Hydrothermal Synthesis (HTS) of this compound (3a)[9][12]

This protocol is adapted from methodologies proven to optimize yield and minimize decarboxylation.

  • Reactant Preparation: In a suitable reaction vessel, combine Benzil (1 equivalent) and 3,4-diaminobenzoic acid (1 equivalent).

  • Solvent Addition: Add a 5% aqueous solution of acetic acid (HOAc). The concentration is typically around 0.05 mol·L⁻¹.

  • Reaction Conditions: Seal the vessel and heat to 150 °C for 60 minutes. Rationale: This condition was identified as optimal for maximizing the yield of the carboxylic acid product while minimizing the formation of the decarboxylated analogue.[9]

  • Cooling & Isolation: After the reaction, cool the vessel to room temperature. The crude product will typically precipitate out of the solution.

  • Purification: Collect the solid by filtration. Suspend the crude product in a solvent like ethyl acetate (EtOAc) and stir for 5 minutes to dissolve unreacted starting materials and the more soluble decarboxylated side product.

  • Final Product: Filter the solid again, wash with fresh EtOAc, and dry under a vacuum to yield this compound as a solid.

  • Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Physical and Spectroscopic Properties

The physical properties of this compound are foundational to its handling, formulation, and application.

PropertyValueSource(s)
Molecular Formula C₂₁H₁₄N₂O₂[13][14][15][16]
Molecular Weight 326.35 g/mol [13][14][15][16]
Appearance Light green solid[17]
Melting Point Not consistently reported. The parent compound, 2,3-diphenylquinoxaline, has a melting point of 125-128 °C.[18] The related 6-nitro derivative N-oxide melts at 282-285 °C.[19]
Solubility Generally low in water; soluble in organic solvents like DMSO and THF.[20]
logP 4.59[15]
Spectroscopic Characterization
  • ¹H NMR: The spectrum will show complex multiplets in the aromatic region (approx. 7.2-8.5 ppm) corresponding to the protons on the two phenyl rings and the quinoxaline core. A distinct downfield singlet for the carboxylic acid proton (>10 ppm) would be expected, though it may be broad or exchangeable with D₂O.

  • ¹³C NMR: The spectrum will display a number of signals in the aromatic region (approx. 125-155 ppm) corresponding to the 21 carbon atoms. The carbonyl carbon of the carboxylic acid will appear significantly downfield (typically >165 ppm).[12]

  • Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry will show a prominent molecular ion peak (M+) at m/z = 326.[14]

  • Infrared (IR) Spectroscopy: Key vibrational bands include a broad O-H stretch from the carboxylic acid (approx. 2500-3300 cm⁻¹), a sharp C=O stretch (approx. 1700 cm⁻¹), and C=N stretching from the quinoxaline ring (approx. 1560-1600 cm⁻¹).[19]

  • UV-Visible Spectroscopy: Quinoxaline derivatives exhibit characteristic π-π* and n-π* transitions. In ethanol, related structures show absorption maxima (λmax) around 250 nm and 350 nm.[7][20]

Chemical Properties and Reactivity

The reactivity of this compound is dictated by its three main structural components.

Acidity
Reactivity of the Functional Groups

The carboxylic acid moiety is a versatile handle for derivatization. It readily undergoes standard transformations to form esters, amides, and acid chlorides, providing a gateway to a vast library of new compounds.[10][21] This is particularly valuable in drug development for creating prodrugs or modifying pharmacokinetic properties.

G start 2,3-Diphenylquinoxaline- 6-carboxylic Acid ester Ester Derivative start->ester R-OH, H⁺ amide Amide Derivative start->amide R-NH₂, Coupling Agent acid_chloride Acid Chloride Derivative start->acid_chloride SOCl₂ or (COCl)₂ acid_chloride->ester R-OH acid_chloride->amide R-NH₂

Caption: Key Reactions of the Carboxylic Acid Moiety.

The quinoxaline ring itself is generally resistant to electrophilic attack due to the electron-withdrawing nature of the two nitrogen atoms. The pyrazine part of the ring can, however, be susceptible to nucleophilic attack. The phenyl rings can undergo electrophilic substitution, although their reactivity is modulated by the attached quinoxaline system.

Applications in Research and Development

The unique combination of a biologically active scaffold and a versatile chemical handle makes this compound a valuable building block.

Drug Development and Medicinal Chemistry
  • Anticancer Agents: The 2,3-diphenylquinoxaline scaffold has been identified as a promising lead structure for tubulin inhibitors, which are a major class of anticancer drugs.[8] Specifically, derivatives with electron-withdrawing groups at the 6-position, such as a carboxylic acid, have shown potent activity.[8] The molecule is also described as a potential antineoplastic agent in chemical supplier databases.[16]

  • Enzyme Inhibitors: By converting the carboxylic acid to a carbohydrazide and coupling it with various aromatic aldehydes, researchers have developed a novel series of potent α-glucosidase inhibitors, which are relevant for the treatment of diabetes.[10]

  • Broad-Spectrum Bioactivity: The general class of quinoxalines exhibits a wide range of pharmacological effects, and this molecule serves as a key intermediate for exploring new therapeutic agents.[3][4]

Materials Science
  • Polymer Chemistry: this compound is used as an end-capping agent in the synthesis of AB₂ monomers. This role is crucial for controlling the structure and properties of hyperbranched polymers that contain alternating quinoxaline and benzoxazole units.[13][22]

  • Organic Electronics: The inherent π-conjugated system of the quinoxaline core makes it an attractive component for creating organic materials with specific electronic and photoluminescent properties, suitable for applications like organic light-emitting diodes (OLEDs) and organic photovoltaics.[6][7][20]

Conclusion

This compound is more than just a chemical compound; it is a highly versatile platform for innovation. Its synthesis, while requiring careful control to avoid side reactions, is well-established and adaptable to greener methodologies. The molecule's distinct physical and chemical properties, driven by the interplay between its quinoxaline core, phenyl substituents, and carboxylic acid handle, make it a valuable intermediate for two major fields. In medicinal chemistry, it is a proven scaffold for developing potent enzyme inhibitors and anticancer agents. In materials science, it provides a robust building block for the design of advanced functional polymers and organic electronic materials. This guide serves as a foundational resource for scientists and researchers looking to harness the significant potential of this powerful molecule.

References

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A Comprehensive Guide to the Synthesis of 2,3-Diphenylquinoxaline-6-carboxylic acid: Principles, Protocol, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the synthesis of 2,3-diphenylquinoxaline-6-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The core of this document focuses on the classic and robust condensation reaction between 3,4-diaminobenzoic acid and benzil. We will dissect the underlying reaction mechanism, provide a detailed, field-proven experimental protocol, and discuss methods for purification and characterization. This guide is intended for researchers, chemists, and professionals in drug development, offering both theoretical understanding and practical, actionable insights into the preparation of this valuable quinoxaline derivative.

Introduction: The Significance of the Quinoxaline Scaffold

Quinoxaline, a heterocyclic compound composed of a fused benzene and pyrazine ring, represents a "privileged scaffold" in medicinal chemistry.[1][2] This structural motif is featured in a vast array of synthetic compounds with diverse and potent pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[3][4][5] The versatility of the quinoxaline ring system allows for extensive chemical modification, enabling the fine-tuning of biological activity and physicochemical properties.

Among the numerous derivatives, this compound stands out for its established applications and potential as a versatile building block. The presence of the carboxylic acid moiety provides a reactive handle for further derivatization, making it a key intermediate for creating compound libraries. Notably, this molecule has been identified as a potential antineoplastic (anticancer) agent and a lead compound for developing tubulin inhibitors.[6][7] Beyond pharmaceuticals, it serves as a crucial end-capping agent in the synthesis of novel hyperbranched polymers, demonstrating its utility in advanced materials science.[8]

This guide provides the necessary technical foundation for the successful synthesis and validation of this important compound.

Core Synthesis: Condensation of 3,4-diaminobenzoic acid and Benzil

The most fundamental and widely adopted method for synthesizing quinoxalines is the condensation reaction between an ortho-phenylenediamine and a 1,2-dicarbonyl compound.[3][9][10] This reaction is efficient, high-yielding, and proceeds through a well-understood mechanism.

Reaction Mechanism

The formation of the quinoxaline ring is a cyclocondensation reaction, which involves the formation of two new carbon-nitrogen bonds and the elimination of two molecules of water.

The mechanism proceeds as follows:

  • Nucleophilic Attack: One of the amino groups of 3,4-diaminobenzoic acid performs a nucleophilic attack on one of the electrophilic carbonyl carbons of benzil.

  • Hemiaminal Formation: This attack forms a tetrahedral intermediate, a hemiaminal.

  • Dehydration to Imine: The hemiaminal is unstable and readily loses a molecule of water to form a more stable imine (Schiff base) intermediate.

  • Intramolecular Cyclization: The second amino group, now positioned correctly, performs an intramolecular nucleophilic attack on the remaining carbonyl carbon.

  • Second Hemiaminal Formation: This cyclization step forms a five-membered ring intermediate.

  • Final Dehydration & Aromatization: A second dehydration event occurs, leading to the formation of the stable, aromatic pyrazine ring of the quinoxaline system.

// Reactants Reactants [label="3,4-diaminobenzoic acid\n+ Benzil", fillcolor="#F1F3F4", fontcolor="#202124"];

// Intermediates Step1 [label="Nucleophilic Attack", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Hemiaminal [label="Hemiaminal Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Dehydration1 [label="- H₂O", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Imine [label="Imine Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Step4 [label="Intramolecular\nCyclization", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; CyclicIntermediate [label="Cyclic Hemiaminal\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Dehydration2 [label="- H₂O\n(Aromatization)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

// Product Product [label="2,3-Diphenylquinoxaline\n-6-carboxylic acid", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections Reactants -> Step1 [label="Step 1"]; Step1 -> Hemiaminal; Hemiaminal -> Dehydration1 [label="Step 2"]; Dehydration1 -> Imine; Imine -> Step4 [label="Step 3"]; Step4 -> CyclicIntermediate; CyclicIntermediate -> Dehydration2 [label="Step 4"]; Dehydration2 -> Product; } .enddot Caption: Mechanism of Quinoxaline Formation.

Detailed Experimental Protocol

This protocol describes a reliable and scalable method for the synthesis of this compound. Acetic acid is used here as both a solvent and a mild acid catalyst to facilitate the dehydration steps.[11]

Materials and Reagents:

  • 3,4-Diaminobenzoic acid (FW: 152.15 g/mol )

  • Benzil (FW: 210.23 g/mol )

  • Glacial Acetic Acid

  • Ethanol (for recrystallization)

  • Deionized Water

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reagent Preparation: In a 250 mL round-bottom flask, dissolve 3.04 g (0.02 mol) of 3,4-diaminobenzoic acid in 50 mL of glacial acetic acid. Stir the mixture until the solid is fully dissolved. You may need to warm the mixture gently to aid dissolution.

  • Addition of Benzil: To the stirred solution, add 4.20 g (0.02 mol) of benzil.

  • Reaction Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approximately 118°C) using a heating mantle. Maintain the reflux with continuous stirring for 2-3 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

  • Product Precipitation: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. As the solution cools, the product will begin to precipitate. To ensure maximum precipitation, the flask can be placed in an ice bath for 30 minutes.

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake sequentially with small portions of cold deionized water to remove residual acetic acid, followed by a small portion of cold ethanol to remove unreacted benzil and other organic impurities.

  • Drying: Dry the collected solid in a vacuum oven at 60-70°C to a constant weight. The result is the crude this compound, typically as a beige or pale yellow solid.

// Define nodes with specific colors mix [label="1. Mix Reactants\n(3,4-diaminobenzoic acid + Benzil)\nin Glacial Acetic Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reflux [label="2. Reflux\n(2-3 hours at ~118°C)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cool [label="3. Cool to Room Temp\n& Ice Bath", fillcolor="#FBBC05", fontcolor="#202124"]; filter [label="4. Filter & Wash\n(Cold Water & Ethanol)", fillcolor="#34A853", fontcolor="#FFFFFF"]; dry [label="5. Dry Crude Product\n(Vacuum Oven)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; purify [label="6. Purify\n(Recrystallization)", fillcolor="#F1F3F4", fontcolor="#202124"]; characterize [label="7. Characterize\n(MP, NMR, IR, MS)", fillcolor="#202124", fontcolor="#FFFFFF"];

// Define edges mix -> reflux; reflux -> cool; cool -> filter; filter -> dry; dry -> purify; purify -> characterize; } .enddot Caption: Experimental Workflow for Synthesis.

Purification and Characterization

Purity is paramount for subsequent applications, whether in biological assays or polymer synthesis. The crude product obtained from the reaction typically requires purification.

Purification by Recrystallization

Recrystallization is a highly effective method for purifying the synthesized compound.[12]

  • Transfer the crude solid to an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol (or a mixture of ethanol and water) to just dissolve the solid completely.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered to remove the charcoal.[13]

  • Allow the clear filtrate to cool slowly to room temperature.

  • As the solution cools, the solubility of the product decreases, leading to the formation of well-defined crystals.

  • Further cool the flask in an ice bath to maximize crystal formation.[14]

  • Collect the pure crystals by vacuum filtration and dry them thoroughly.

Physicochemical and Spectroscopic Characterization

The identity and purity of the final product must be confirmed using standard analytical techniques.

PropertyData
Molecular Formula C₂₁H₁₄N₂O₂[6]
Molecular Weight 326.35 g/mol [6]
Appearance Beige to pale yellow solid[15]
Melting Point >300 °C
¹H NMR (DMSO-d₆) δ (ppm): 8.64 (d, 1H), 8.30 (dd, 1H), 8.21 (d, 1H), 7.54–7.31 (m, 10H)[15]
¹³C NMR (DMSO-d₆) δ (ppm): 166.6, 154.8, 154.2, 142.4, 139.7, 138.4, 132.1, 130.7, 129.8, 129.7, 129.5, 129.3, 129.2, 129.1, 128.1[15]
IR (KBr, cm⁻¹) Key peaks approx. 3400-2500 (O-H stretch, broad), 1680 (C=O stretch), 1600 (C=N stretch), 1450 (C=C stretch)
Mass Spec (ESI-MS) m/z: 327.1 [M+H]⁺

Note: NMR and IR peak values are approximate and may vary slightly based on the solvent and instrument used.

Applications and Future Perspectives

The utility of this compound spans multiple scientific disciplines.

  • Oncology and Drug Discovery: This compound and its derivatives have shown promise as anticancer agents.[6] Studies have identified the 2,3-diphenylquinoxaline scaffold as a potent inhibitor of tubulin polymerization, a validated target for cancer chemotherapy.[7] The carboxylic acid group is particularly valuable, as it can be converted into esters, amides, or hydrazides to generate new chemical entities with potentially improved efficacy, selectivity, and pharmacokinetic profiles.[11]

  • Materials Science: In polymer chemistry, this compound is used as a chain-end modifier or "capping agent" in the synthesis of hyperbranched polymers.[8] These polymers, which contain alternating quinoxaline and benzoxazole units, have unique thermal and optical properties, making them suitable for high-performance applications.

The synthetic accessibility of this compound, coupled with its proven utility, ensures that it will remain a molecule of high interest. Future research will likely focus on leveraging the carboxylic acid group to attach this quinoxaline core to other pharmacophores, creating hybrid molecules with dual modes of action, or to develop novel polymers with tailored electronic properties.

References

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An In-depth Technical Guide to 2,3-Diphenylquinoxaline-6-carboxylic acid: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive scientific overview of 2,3-Diphenylquinoxaline-6-carboxylic acid, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. This document details its synthesis, physicochemical properties, spectroscopic characterization, and explores its emerging therapeutic applications, particularly as a potential antineoplastic and anti-diabetic agent.

Introduction and Chemical Identity

This compound belongs to the quinoxaline class of compounds, which are characterized by a fused bicyclic system comprising a benzene ring and a pyrazine ring. The presence of two phenyl groups at the 2 and 3 positions and a carboxylic acid moiety at the 6 position imparts unique chemical and biological properties to the molecule.

Table 1: Chemical Identity of this compound

IdentifierValueReference
IUPAC Name This compound[1]
Molecular Formula C₂₁H₁₄N₂O₂[1]
Molecular Weight 326.35 g/mol [2][3]
CAS Number 32387-96-5[1]
Canonical SMILES C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C(=O)O)N=C2C4=CC=CC=C4[1]
InChIKey LFWGZXMTCUOPFI-UHFFFAOYSA-N[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through the condensation reaction of 3,4-diaminobenzoic acid and benzil (1,2-diphenylethane-1,2-dione). This reaction is a well-established method for the formation of the quinoxaline ring system.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product Benzil Benzil (1,2-diphenylethane-1,2-dione) Reaction_Step Condensation Benzil->Reaction_Step DABA 3,4-Diaminobenzoic Acid DABA->Reaction_Step Solvent Glacial Acetic Acid Solvent->Reaction_Step Temperature Reflux Temperature->Reaction_Step Product This compound Reaction_Step->Product

Figure 1: Synthetic workflow for this compound.

Experimental Protocol

The following is a detailed, step-by-step methodology for the synthesis of this compound.

Materials:

  • 3,4-Diaminobenzoic acid

  • Benzil

  • Glacial Acetic Acid

  • Ethanol (for recrystallization)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 3,4-diaminobenzoic acid in a minimal amount of warm glacial acetic acid.

  • To this solution, add 1.0 equivalent of benzil.

  • Heat the reaction mixture to reflux with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete (typically a few hours), allow the mixture to cool to room temperature.

  • The product will precipitate out of the solution. Collect the crude product by vacuum filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.

  • For further purification, recrystallize the crude product from a suitable solvent system, such as ethanol/water.

  • Dry the purified product under vacuum to obtain this compound as a solid.

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for its handling, formulation, and application in various experimental settings.

Table 2: Physicochemical Properties of this compound

PropertyValueRemarks
Melting Point Not explicitly stated, but the related 2,3-diphenylquinoxaline has a melting point of 125-128 °C.The carboxylic acid derivative is expected to have a higher melting point due to increased intermolecular hydrogen bonding.
Solubility Insoluble in water. Soluble in organic solvents such as DMSO.The aromatic nature of the molecule contributes to its solubility in organic solvents.[4][5]
Appearance Expected to be a solid at room temperature.Based on the properties of similar quinoxaline derivatives.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted): The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.0-9.0 ppm). The protons on the two phenyl rings will likely appear as multiplets. The protons on the quinoxaline core will exhibit distinct signals, with the proton adjacent to the carboxylic acid group expected to be the most deshielded. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (δ > 10 ppm).

¹³C NMR (Predicted): The carbon NMR spectrum will show a number of signals corresponding to the 21 carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be observed at a characteristic downfield position (δ > 165 ppm). The quaternary carbons of the quinoxaline ring and the phenyl-substituted carbons will also have distinct chemical shifts. The carbons of the phenyl groups will appear in the aromatic region (δ 120-140 ppm).

Mass Spectrometry (MS)

The mass spectrum of this compound will provide information about its molecular weight and fragmentation pattern. The molecular ion peak (M⁺) is expected at m/z 326.

Proposed Fragmentation Pathway:

fragmentation M [M]⁺˙ m/z = 326 M_minus_OH [M-OH]⁺ m/z = 309 M->M_minus_OH - OH M_minus_COOH [M-COOH]⁺ m/z = 281 M->M_minus_COOH - COOH Quinoxaline_core 2,3-Diphenylquinoxaline cation m/z = 281 M_minus_COOH->Quinoxaline_core Rearrangement

Figure 2: Proposed mass spectrometry fragmentation of this compound.

The fragmentation is likely to involve the loss of the hydroxyl radical (•OH) to give a peak at m/z 309, and the loss of the entire carboxylic acid group (•COOH) to yield a prominent peak at m/z 281, corresponding to the stable 2,3-diphenylquinoxaline cation.

Applications in Drug Development

Quinoxaline derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. This compound and its analogues have shown promise in two key therapeutic areas: oncology and diabetes.

Antineoplastic Activity

Quinoxaline-based compounds are known to exhibit anticancer properties through various mechanisms of action, including the inhibition of protein kinases and topoisomerase II, and the induction of apoptosis.[6][7][8]

Mechanism of Action as a Tubulin Polymerization Inhibitor:

Recent studies have suggested that certain 2,3-diphenylquinoxaline derivatives act as tubulin polymerization inhibitors.[9] They are thought to bind to the colchicine binding site on β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[9][10][11][12]

Tubulin_Inhibition cluster_process Microtubule Dynamics cluster_inhibition Inhibition by 2,3-DPQ-6-CA cluster_outcome Cellular Outcome Tubulin α/β-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Microtubule Microtubule Polymerization->Microtubule Disruption Microtubule Disruption Depolymerization Depolymerization Microtubule->Depolymerization Depolymerization->Tubulin DPQ 2,3-Diphenylquinoxaline- 6-carboxylic acid Binding Binds to Colchicine Site on β-Tubulin DPQ->Binding Binding->Polymerization Inhibits CellCycleArrest G2/M Cell Cycle Arrest Disruption->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Figure 3: Proposed mechanism of action as a tubulin polymerization inhibitor.

α-Glucosidase Inhibitory Activity

Derivatives of this compound have been synthesized and evaluated as potent α-glucosidase inhibitors. α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition can help manage postprandial hyperglycemia in type 2 diabetes. The carboxylic acid moiety provides a handle for the synthesis of various amide and hydrazone derivatives, which have shown promising inhibitory activity.

Analytical Methods

For the quality control and analysis of this compound, chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are essential.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for the analysis of this compound.

Proposed HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (likely in the range of 254-320 nm).

  • Injection Volume: 10-20 µL.

Thin-Layer Chromatography (TLC)

TLC is a rapid and convenient method for monitoring reaction progress and assessing purity.

Proposed TLC Conditions:

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or toluene) and a polar solvent (e.g., ethyl acetate or acetone). The exact ratio should be optimized to achieve good separation (Rf value between 0.3 and 0.7).

  • Visualization: UV light (254 nm) or staining with a suitable reagent.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a versatile and synthetically accessible compound with significant potential in drug discovery. Its promising activity as a tubulin polymerization inhibitor and a scaffold for α-glucosidase inhibitors makes it a valuable lead compound for the development of novel anticancer and antidiabetic agents. This technical guide provides a solid foundation for researchers and scientists working with this compound, offering detailed protocols and insights into its chemical and biological properties. Further research into its specific mechanisms of action and in vivo efficacy is warranted to fully explore its therapeutic potential.

References

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  • Overall structure‐activity relationship analysis of the quinoxaline derivatives. (n.d.). ResearchGate.
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  • Synthesis, Molecular Docking, and Biological Evaluation of 2,3-Diphenylquinoxaline Derivatives as a Tubulin's Colchicine Binding Site Inhibitor Based on Primary Virtual Screening. (2021). PubMed.
  • Phosphine free Mn-complex catalysed dehydrogenative C-C and C-N bond formation: a versatile tool for the synthesis of N-heterocycles. (n.d.). The Royal Society of Chemistry.
  • Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature Water. (2022). Thieme Chemistry.
  • 2,3 - Diphenyl Quinoxaline (Synthesis). (n.d.). Scribd.
  • Gas-Liquid Chromatography and Mass Spectrometry of Quinoxalines Derived from Various Homoglucans by Alkaline o-Phenylenediamine Method. (n.d.). J-STAGE.
  • CHAPTER 2 Fragmentation and Interpretation of Spectra. (n.d.). University of the Pacific.
  • Figure S3: 1 H NMR spectrum of the crude 2,3-diphenylquinoxaline... (n.d.). ResearchGate.
  • 2,3-Diphenylquinoxaline - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase.
  • Quinoxaline, 2,3-diphenyl-. (n.d.). NIST WebBook.
  • Proteomic and Functional Analysis of the Effects of Quinoxaline Derivatives on Entamoeba histolytica. (2021). Frontiers.
  • Synthesis and biological evaluation of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives as tubulin polymerization inhibitors. (2018). PubMed.
  • Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site. (2020). MDPI.
  • Practical Experiment 6: To synthesize and characterized 2,3 diphenyl quninoxaline from orthophenelene diamnine (opd). (2018). Slideshare.
  • A Greener Chemistry Approach for Synthesis of 2,3-diphenyl quinoxaline. (n.d.). IJISET.
  • Synthesis and Characterization of 2,3-Diphenyl Quinoxaline 1,4-di-N-oxide Derivatives and Study of their Antimicrobial Activities. (2011). RJPBCS.
  • The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site. (2021). MDPI.

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An In-depth Technical Guide to the Solubility of 2,3-Diphenylquinoxaline-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Introduction to 2,3-Diphenylquinoxaline-6-carboxylic Acid

This compound is a heterocyclic compound featuring a quinoxaline core, which is a fused bicyclic system of a benzene and a pyrazine ring.[2] The structure is further characterized by two phenyl groups at the 2 and 3 positions and a carboxylic acid moiety at the 6-position.

Chemical Structure:

Key Molecular Features:

  • Quinoxaline Core: A rigid, aromatic, and relatively nonpolar backbone. Quinoxaline derivatives are explored for a wide range of biological activities.

  • Two Phenyl Groups: These large, nonpolar substituents significantly contribute to the molecule's hydrophobicity and potential for π-π stacking interactions.

  • Carboxylic Acid Group: This functional group introduces a site for hydrogen bonding and, crucially, ionization. This makes the molecule's solubility highly dependent on the pH of the medium.

The combination of a large, nonpolar scaffold with a polar, ionizable group suggests a complex solubility profile, which is critical for its handling, formulation, and biological activity.

Theoretical Solubility Profile

Based on the principle of "like dissolves like," a qualitative prediction of the solubility of this compound in various solvents can be made.

Expected Solubility in Organic Solvents:

The substantial nonpolar surface area imparted by the diphenylquinoxaline core suggests good solubility in a range of organic solvents.

  • Polar Aprotic Solvents: High solubility is expected in solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which can effectively solvate both the nonpolar and polar regions of the molecule.

  • Chlorinated Solvents: Good solubility is also anticipated in solvents such as chloroform and dichloromethane.

  • Aromatic Hydrocarbons: Solvents like toluene should be effective due to favorable interactions with the phenyl rings.

  • Alcohols: Moderate solubility is expected in alcohols like ethanol and methanol, which can engage in hydrogen bonding with the carboxylic acid group. However, the large nonpolar part of the molecule may limit its miscibility. Non-ionized carboxylic acids are typically more soluble in ethanol than in water.[3]

  • Nonpolar Aliphatic Solvents: Low solubility is predicted in nonpolar aliphatic hydrocarbons such as hexane.

Aqueous Solubility:

The aqueous solubility of this compound is expected to be very low in its neutral form due to the dominance of the large, hydrophobic diphenylquinoxaline moiety. However, its solubility is predicted to be highly pH-dependent.

Quantitative Solubility Data

As of the current literature review, comprehensive quantitative solubility data for this compound across a wide range of solvents is limited. The following table provides a known value and a template for researchers to systematically record their experimental findings.

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)MethodReference
Dimethyl Sulfoxide (DMSO)Not Specified1000.306Not Specified[4]
Water (pH 7.4)25Data not availableData not availableShake-Flask
Ethanol25Data not availableData not availableShake-Flask
Methanol25Data not availableData not availableShake-Flask
Acetone25Data not availableData not availableShake-Flask
Chloroform25Data not availableData not availableShake-Flask
Toluene25Data not availableData not availableShake-Flask

Factors Influencing Solubility

The Critical Role of pH

The carboxylic acid group of this compound is the primary determinant of its pH-dependent solubility. As a weak acid, it exists in equilibrium between its neutral, protonated form (R-COOH) and its ionized, deprotonated carboxylate form (R-COO⁻).

The relationship between pH, pKa, and the ratio of these two forms is described by the Henderson-Hasselbalch equation :

pH = pKa + log ( [R-COO⁻] / [R-COOH] )

  • At pH < pKa: The neutral form (R-COOH) predominates, leading to lower aqueous solubility.

  • At pH = pKa: The concentrations of the neutral and ionized forms are equal.

  • At pH > pKa: The ionized form (R-COO⁻) predominates. The carboxylate anion is significantly more polar and thus more soluble in aqueous media.

Logical Relationship of pH and Solubility

cluster_pH pH Environment cluster_Form Dominant Molecular Form cluster_Solubility Aqueous Solubility Low_pH Low pH (pH < pKa) Neutral Neutral (R-COOH) Predominates Low_pH->Neutral High_pH High pH (pH > pKa) Ionized Ionized (R-COO⁻) Predominates High_pH->Ionized Low_Sol Low Solubility Neutral->Low_Sol High_Sol High Solubility Ionized->High_Sol A 1. Add Excess Solid to Solvent B 2. Equilibrate (24-48h) with Agitation A->B C 3. Settle and Collect Supernatant B->C D 4. Filter (0.22 µm) C->D E 5. Quantify Concentration (e.g., HPLC-UV) D->E F Result: Equilibrium Solubility E->F

Sources

Spectroscopic Characterization of 2,3-Diphenylquinoxaline-6-carboxylic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,3-Diphenylquinoxaline-6-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] As a derivative of quinoxaline, a privileged scaffold in drug discovery, it forms the core of molecules with potential therapeutic applications.[2] Furthermore, its rigid, aromatic structure makes it a valuable building block for the synthesis of novel polymers and functional materials.[2]

Accurate structural elucidation and purity assessment are paramount in the development of any new chemical entity. This guide provides a comprehensive overview of the spectroscopic techniques used to characterize this compound, offering insights into the principles of each method and the interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the spectroscopic properties of this important molecule.

Molecular Structure and Key Spectroscopic Features

The structure of this compound, presented below, contains several key features that give rise to characteristic spectroscopic signals:

  • Quinoxaline core: A bicyclic aromatic system containing two nitrogen atoms.

  • Two phenyl substituents: Attached to the quinoxaline core at positions 2 and 3.

  • Carboxylic acid group: A key functional group at position 6 of the quinoxaline ring.

Each of these components will produce distinct signals in various spectroscopic analyses, allowing for a comprehensive structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).

Expertise & Experience: The "Why" Behind the NMR Experiment

For a molecule like this compound, both ¹H and ¹³C NMR are essential. ¹H NMR provides a rapid assessment of the proton environments, confirming the presence of the phenyl and quinoxaline ring protons and the acidic proton of the carboxylic acid. The integration of the signals gives the ratio of protons in each environment, while the splitting patterns (multiplicities) reveal the connectivity between neighboring protons.

¹³C NMR, while less sensitive, is crucial for determining the carbon skeleton of the molecule. It confirms the number of unique carbon atoms and provides information about their hybridization and electronic environment. For this molecule, it is particularly useful for identifying the quaternary carbons of the quinoxaline core and the carbonyl carbon of the carboxylic acid.

Experimental Protocol: A Self-Validating System

A robust NMR analysis requires careful sample preparation and instrument setup to ensure high-quality, reproducible data.

Step-by-Step NMR Protocol:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it can solubilize the compound and allows for the observation of the acidic proton.

    • Ensure the sample is fully dissolved to avoid line broadening.

  • Instrument Setup:

    • The spectra are typically recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz for ¹H).[3]

    • The instrument is locked onto the deuterium signal of the solvent.

    • Shimming is performed to optimize the magnetic field homogeneity and improve spectral resolution.

  • Data Acquisition:

    • For ¹H NMR, a standard pulse-acquire sequence is used. Key parameters include the spectral width, number of scans, and relaxation delay.

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance the signal-to-noise ratio.

Data Presentation: ¹H and ¹³C NMR Data

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound, based on data for similar compounds and general principles of NMR spectroscopy.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.0br s1H-COOH
~8.7d1HH-5
~8.3dd1HH-7
~8.1d1HH-8
~7.6-7.4m10HPhenyl-H

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. Multiplicities are abbreviated as s (singlet), d (doublet), dd (doublet of doublets), m (multiplet), and br (broad).

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~167C=O
~154C-2, C-3
~142C-4a, C-8a
~139Phenyl C-ipso
~131C-6
~130Phenyl C-ortho, C-para
~129Phenyl C-meta
~128C-5, C-7, C-8
Visualization of the NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Sample B Dissolve in Deuterated Solvent A->B C Instrument Setup (Lock, Shim) B->C D Acquire 1H Spectrum C->D E Acquire 13C Spectrum C->E F Fourier Transform D->F E->F G Phase & Baseline Correction F->G H Integration & Peak Picking G->H I Structural Elucidation H->I

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. It is based on the principle that molecular bonds vibrate at specific frequencies, and these vibrations can be excited by absorbing infrared radiation.

Expertise & Experience: The Diagnostic Power of IR

For this compound, IR spectroscopy provides immediate and definitive evidence for the presence of the carboxylic acid group. The characteristic broad O-H stretch and the sharp, intense C=O stretch are unmistakable signatures. Additionally, the C-H stretching and bending vibrations of the aromatic rings and the C=N stretching of the quinoxaline core can be identified.

Experimental Protocol: The KBr Pellet Method

The solid nature of this compound makes the potassium bromide (KBr) pellet method a common and reliable approach for IR analysis.

Step-by-Step IR Protocol (KBr Pellet):

  • Sample Preparation:

    • Grind a small amount (1-2 mg) of the sample with anhydrous KBr (100-200 mg) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation:

    • Transfer the powder to a pellet press and apply pressure to form a thin, transparent disc.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Data Presentation: Characteristic IR Absorption Bands

The following table lists the key IR absorption bands expected for this compound.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)VibrationIntensity
3300-2500O-H stretch (carboxylic acid)Strong, very broad
3100-3000C-H stretch (aromatic)Medium
1710-1680C=O stretch (carboxylic acid)Strong, sharp
~1600, ~1450C=C stretch (aromatic)Medium to weak
~1550C=N stretch (quinoxaline)Medium
1320-1210C-O stretch (carboxylic acid)Strong
950-910O-H bend (out-of-plane)Broad
Visualization of the IR Workflow

IR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition cluster_analysis Data Analysis A Grind Sample with KBr B Press into Transparent Pellet A->B C Place Pellet in Spectrometer B->C D Record IR Spectrum C->D E Identify Characteristic Absorption Bands D->E F Correlate with Functional Groups E->F

Caption: Workflow for FTIR Spectroscopic Analysis.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Expertise & Experience: Confirming Molecular Weight and Gaining Structural Clues

For this compound, the primary goal of mass spectrometry is to confirm the molecular weight (326.35 g/mol ).[1] The molecular ion peak ([M]⁺ or [M+H]⁺ depending on the ionization technique) is the most important piece of information.

Analysis of the fragmentation pattern can provide further structural confirmation. Common fragmentation pathways for aromatic carboxylic acids include the loss of -OH (M-17) and -COOH (M-45).[4] The fragmentation of the quinoxaline ring can also occur, although it is a relatively stable aromatic system.

Experimental Protocol: Electron Ionization (EI) or Electrospray Ionization (ESI)

The choice of ionization technique depends on the volatility and thermal stability of the analyte.

Step-by-Step MS Protocol (General):

  • Sample Introduction:

    • The sample is introduced into the mass spectrometer, either via direct infusion (for ESI) or after passing through a gas chromatograph (for EI-MS).

  • Ionization:

    • In EI, the sample is bombarded with high-energy electrons, leading to ionization and extensive fragmentation.

    • In ESI, the sample is dissolved in a solvent and sprayed through a charged capillary, producing protonated or deprotonated molecules with less fragmentation.

  • Mass Analysis:

    • The ions are separated based on their m/z ratio in a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection:

    • The separated ions are detected, and a mass spectrum is generated.

Data Presentation: Expected Mass Spectrometry Data

The following table summarizes the expected key ions in the mass spectrum of this compound.

Table 4: Expected Key Ions in the Mass Spectrum of this compound

m/zIon
326[M]⁺ (Molecular Ion)
309[M-OH]⁺
281[M-COOH]⁺
Visualization of the MS Workflow

MS_Workflow cluster_intro Sample Introduction & Ionization cluster_analysis Mass Analysis & Detection cluster_interp Data Interpretation A Introduce Sample B Ionize Molecules (EI or ESI) A->B C Separate Ions by m/z B->C D Detect Ions C->D E Determine Molecular Weight D->E F Analyze Fragmentation Pattern E->F

Caption: Workflow for Mass Spectrometry Analysis.

Conclusion

The combination of NMR, IR, and mass spectrometry provides a comprehensive and unambiguous characterization of this compound. Each technique offers complementary information that, when taken together, confirms the molecular structure and provides a high degree of confidence in the identity and purity of the compound. This in-depth spectroscopic analysis is a critical component of the research and development process for any new chemical entity, ensuring the reliability and reproducibility of subsequent studies.

References

  • Amaya-García, F., & Unterlass, M. M. (2022). Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature Water. Synthesis, 54(15), 3367-3382. [Link]
  • Das, K., Mondal, A., & Srimani, D. (2018). Phosphine free Mn-complex catalysed dehydrogenative C-C and C-heteroatom bond formation: a sustainable approach to synthesize quinoxaline, pyrazine, benzothiazole and quinoline derivatives. Catalysis Science & Technology, 8(24), 6458-6467. [Link]
  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 629852, this compound.
  • Pedrood, K., Rezaei, Z., Khavaninzadeh, K., & Mahdavi, M. (2022). Design, synthesis, and molecular docking studies of diphenylquinoxaline-6-carbohydrazide hybrids as potent α-glucosidase inhibitors. BMC Chemistry, 16(1), 57. [Link]
  • Chemistry LibreTexts. (2023, August 29).
  • Reich, H. J. (2021, October 20). ¹³C NMR Chemical Shifts.
  • Reich, H. J. (n.d.). ¹H NMR Chemical Shifts.
  • InstaNANO. (n.d.).

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A Technical Guide to the ¹H NMR Spectrum of 2,3-Diphenylquinoxaline-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 2,3-diphenylquinoxaline-6-carboxylic acid. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple data report to offer a detailed theoretical interpretation of the spectrum. We will deconstruct the molecular architecture to predict the chemical shift, multiplicity, and integration of each unique proton environment. This guide explains the causal factors behind the spectral features, including anisotropic effects of the aromatic systems and the influence of electron-withdrawing substituents. Furthermore, it presents a validated, step-by-step protocol for sample preparation and data acquisition, ensuring reproducibility and accuracy. The content is grounded in authoritative references to bolster scientific integrity and provide a reliable resource for the structural elucidation of complex heterocyclic compounds.

Introduction and Molecular Context

This compound is a heterocyclic compound featuring a quinoxaline core substituted with two phenyl groups at the 2 and 3 positions and a carboxylic acid at the 6 position. The quinoxaline ring system is a prominent scaffold in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities, including antibacterial and anticancer properties.[1][2] The title compound, specifically, serves as a valuable synthetic intermediate and a chain-end modifier in the synthesis of novel hyperbranched polymers.[3]

Given its complex polycyclic aromatic structure, unambiguous structural verification is paramount. ¹H NMR spectroscopy stands as the primary analytical technique for this purpose, providing precise information about the electronic environment and connectivity of protons within the molecule. This guide will provide a predictive framework for interpreting its ¹H NMR spectrum, a critical step in confirming its synthesis and purity.[4] The synthesis of this molecule is typically achieved through the condensation reaction of 3,4-diaminobenzoic acid and benzil (1,2-diphenylethane-1,2-dione).[4]

Molecular Structure and Proton Environments

To systematically analyze the ¹H NMR spectrum, we must first identify the distinct sets of chemically non-equivalent protons in this compound. The molecule's structure contains 14 protons distributed across four distinct electronic environments.

The key proton environments are:

  • The Carboxylic Acid Proton: The single, acidic proton of the -COOH group.

  • The Quinoxaline Core Protons: Three protons directly attached to the benzene ring portion of the quinoxaline system (H-5, H-7, and H-8).

  • The C-2 Phenyl Protons: Five protons on the phenyl ring attached to position 2.

  • The C-3 Phenyl Protons: Five protons on the phenyl ring attached to position 3.

Due to free rotation around the carbon-carbon single bonds connecting the phenyl rings to the quinoxaline core, the protons on the C-2 and C-3 phenyl groups are chemically equivalent, simplifying the spectrum. Therefore, we anticipate signals corresponding to 10 equivalent phenyl protons.

cluster_mol This compound cluster_labels Key Proton Environments mol mol A Carboxylic Acid (1H) B Quinoxaline Core (3H) C Diphenyl Groups (10H)

Caption: Key proton environments in this compound.

Predictive Analysis of the ¹H NMR Spectrum

The following analysis is based on established principles of NMR spectroscopy and data from analogous quinoxaline structures.[5][6] The spectrum is predicted for a sample dissolved in DMSO-d₆, a solvent of choice for carboxylic acids as it allows for the observation of the exchangeable acidic proton.

The Carboxylic Acid Proton
  • Expected Chemical Shift (δ): 12.0 - 13.5 ppm

  • Predicted Multiplicity: Singlet (broad)

  • Integration: 1H

Expertise & Causality: The proton of a carboxylic acid is highly deshielded and thus appears significantly downfield.[7][8] This is due to two primary factors: the strong electron-withdrawing effect of the two oxygen atoms in the carboxyl group and the formation of intermolecular hydrogen bonds, which further reduces electron density around the proton.[8] In DMSO-d₆, this peak is typically broad and well-separated from other signals, making it a key diagnostic feature.

The Quinoxaline Core Protons

The three protons on the substituted benzene ring of the quinoxaline core (H-5, H-7, H-8) form a complex ABC spin system. Their chemical shifts are influenced by the anisotropic effect of the fused pyrazine ring and the electronic effect of the C-6 carboxylic acid substituent. The -COOH group is strongly electron-withdrawing, which will deshield adjacent protons, particularly those in the ortho position (H-5 and H-7).

  • H-5:

    • Expected Chemical Shift (δ): ~8.6 - 8.8 ppm

    • Predicted Multiplicity: Doublet (or doublet of doublets, narrow)

    • Integration: 1H

    • Reasoning: Located ortho to the electron-withdrawing -COOH group and adjacent to a nitrogen-containing ring, H-5 is expected to be the most downfield of the core protons. It will be split by H-7 (meta-coupling, J ≈ 2-3 Hz).

  • H-7:

    • Expected Chemical Shift (δ): ~8.3 - 8.5 ppm

    • Predicted Multiplicity: Doublet of doublets

    • Integration: 1H

    • Reasoning: Also ortho to the -COOH group, H-7 will be significantly deshielded. It will exhibit splitting from both H-5 (meta-coupling, J ≈ 2-3 Hz) and H-8 (ortho-coupling, J ≈ 8-9 Hz).

  • H-8:

    • Expected Chemical Shift (δ): ~8.1 - 8.3 ppm

    • Predicted Multiplicity: Doublet

    • Integration: 1H

    • Reasoning: Located para to the -COOH group, H-8 is less affected by its electron-withdrawing nature compared to H-5 and H-7. It will be split only by H-7 (ortho-coupling, J ≈ 8-9 Hz).

The Diphenyl Group Protons

The ten protons of the two phenyl rings at positions C-2 and C-3 are expected to be chemically equivalent and will resonate in the typical aromatic region.

  • Expected Chemical Shift (δ): ~7.3 - 7.6 ppm

  • Predicted Multiplicity: Multiplet (complex)

  • Integration: 10H

Expertise & Causality: The signals for the ortho, meta, and para protons of the two phenyl rings will likely overlap, creating a complex and poorly resolved multiplet.[6][9][10] This is common for unsubstituted phenyl groups attached to large aromatic systems. While subtle differences exist between the ortho, meta, and para positions, they are often indistinguishable without the use of higher-field NMR instruments or 2D NMR techniques.

Summary of Predicted ¹H NMR Data

The following table summarizes the predicted spectral data for this compound in DMSO-d₆.

Proton AssignmentPredicted Chemical Shift (δ, ppm)IntegrationPredicted MultiplicityCoupling Constant (J, Hz)
-COOH12.0 - 13.51HBroad SingletN/A
H-58.6 - 8.81HDoubletJmeta ≈ 2-3
H-78.3 - 8.51HDoublet of DoubletsJortho ≈ 8-9, Jmeta ≈ 2-3
H-88.1 - 8.31HDoubletJortho ≈ 8-9
Phenyl H's7.3 - 7.610HMultipletN/A

Validated Experimental Protocol for Data Acquisition

To obtain a high-quality, interpretable ¹H NMR spectrum, adherence to a standardized protocol is essential. This workflow is designed to be self-validating, ensuring accuracy and reproducibility.

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of the dried this compound sample.

  • Solvent Selection: Use 0.6-0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D). Rationale: DMSO-d₆ is an excellent solvent for many aromatic carboxylic acids and its residual proton peak does not typically interfere with signals of interest. Crucially, it allows for the observation of the exchangeable -COOH proton.

  • Dissolution: Transfer the sample into a clean, dry 5 mm NMR tube. Add the deuterated solvent and cap the tube securely. Gently vortex or sonicate the sample until fully dissolved.

  • Standard: Tetramethylsilane (TMS) is typically added by the manufacturer as an internal standard (0.0 ppm). If not present, a capillary insert can be used.

Spectrometer Configuration and Data Acquisition
  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Rationale: Higher field strengths improve signal dispersion, which is critical for resolving the complex aromatic regions of this molecule.

  • Tuning and Shimming: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Program: Standard 1D proton experiment (e.g., 'zg30').

    • Number of Scans (NS): 16 to 64 scans. Rationale: Signal averaging increases the signal-to-noise ratio.

    • Relaxation Delay (D1): 2-5 seconds. Rationale: A sufficient delay ensures complete relaxation of protons, allowing for accurate integration.

    • Acquisition Time (AQ): 2-4 seconds.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Perform phase correction and baseline correction to obtain a clean spectrum.

    • Reference the spectrum by setting the TMS peak to 0.0 ppm.

    • Integrate all signals to determine the relative number of protons for each peak.

Caption: Standard workflow for ¹H NMR data acquisition and processing.

Advanced Techniques for Unambiguous Assignment

For a molecule of this complexity, 2D NMR experiments are invaluable for confirming proton connectivity and assignments.

  • COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, typically those separated by 2-3 bonds. A COSY spectrum would definitively show a cross-peak between H-7 and H-8 (strong, ortho-coupling) and a weaker cross-peak between H-7 and H-5 (meta-coupling), confirming their relative positions on the quinoxaline ring.

COSY_Concept H7 H-7 H8 H-8 H7->H8 Strong COSY Correlation (Ortho Coupling) H5 H-5 H7->H5 Weak COSY Correlation (Meta Coupling)

Caption: Conceptual diagram of expected COSY correlations for quinoxaline protons.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbon atoms. It would be used with a ¹³C NMR spectrum to definitively assign each proton to its corresponding carbon in the molecular framework.

Conclusion

The ¹H NMR spectrum of this compound is predicted to exhibit distinct and interpretable features. The key diagnostic signals include a broad singlet for the carboxylic acid proton in the far downfield region (12-13.5 ppm), a set of three coupled signals for the quinoxaline core protons between 8.1 and 8.8 ppm, and a large, complex multiplet integrating to 10 protons in the 7.3-7.6 ppm region. This in-depth guide provides the theoretical foundation and practical protocols necessary for researchers to accurately acquire, interpret, and validate the structure of this important heterocyclic compound, ensuring high confidence in their synthetic and developmental work.

References

  • Structure–NMR chemical shift relationships for novel functionalized derivatives of quinoxalines. (2005). Semantic Scholar. [Link]
  • Rishi, et al. (n.d.).
  • ¹H NMR Spectra and Interpretation (Part I). (2021). Chemistry LibreTexts. [Link]
  • Ubarhande, S. S., et al. (2011). Green synthesis of quinoxaline and substituted quinoxalines. TSI Journals. [Link]
  • Phosphine free Mn-complex catalysed dehydrogenative C-C and C-N bond formation via borrowing hydrogen strategy. (n.d.). Royal Society of Chemistry.
  • Synthesis and biological activity studies of quinoxaline derivatives. (n.d.). Heterocyclic Letters. [Link]
  • Synthesis, characterization and antibacterial activities of some indolo [2-3-b] quinoxaline derive. (n.d.). Connect Journals. [Link]
  • Design, synthesis, and molecular docking studies of diphenylquinoxaline-6-carbohydrazide hybrids as potent α-glucosidase inhibitors. (2022). PubMed Central. [Link]
  • Figure S5a. 1 H NMR of 1k (500 MHz, CDCl ). 3. (n.d.).
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  • Interpreting. (n.d.). OpenOChem Learn. [Link]
  • Synthesis and Characterization of 2,3-Diphenyl Quinoxaline 1,4-di-N-oxide Derivatives and Study of their Antimicrobial Activities. (2011). RJPBCS. [Link]
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  • 2,3-Diphenylquinoxaline. (n.d.). SpectraBase. [Link]
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  • Practical Experiment 6: To synthesize and characterized 2,3 diphenyl quninoxaline from orthophenelene diamnine (opd). (n.d.). Slideshare. [Link]
  • (a) Normal view and (b) the expanded view of ¹H NMR spectrum of 2,3-diphenylquinoxaline. (n.d.).

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The Multifaceted Biological Activities of Quinoxaline Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoxaline Scaffold - A Privileged Structure in Medicinal Chemistry

Quinoxaline, a heterocyclic compound composed of a benzene ring and a pyrazine ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, making them a focal point for the development of novel therapeutic agents.[1][2] This guide provides an in-depth exploration of the significant biological activities of quinoxaline derivatives, focusing on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. For each area, we will delve into the mechanisms of action, present relevant quantitative data, and provide detailed, field-proven experimental protocols to empower researchers in their quest for new drug candidates. The versatility of the quinoxaline core allows for a high degree of structural modification, enabling the fine-tuning of its pharmacological profile to enhance potency and reduce toxicity.[3][4]

Anticancer Activity: Targeting the Hallmarks of Cancer

Quinoxaline derivatives have shown significant promise as anticancer agents, with numerous studies demonstrating their potent cytotoxic effects against a variety of cancer cell lines.[4][5] Their mechanisms of action are diverse, often targeting key signaling pathways involved in cell proliferation, survival, and apoptosis.[6][7]

Mechanism of Action: A Multi-pronged Attack

The anticancer activity of quinoxaline derivatives is often attributed to their ability to induce apoptosis (programmed cell death), trigger cell cycle arrest, and inhibit critical signaling pathways such as the PI3K/Akt/mTOR and MAPK/ERK pathways.[6] Some derivatives also function as topoisomerase II inhibitors, interfering with DNA replication in cancer cells.[7] For instance, certain 3-arylamino-quinoxaline-2-carboxamide derivatives are potent inhibitors of the PI3K/Akt/mTOR pathway, a central regulator of cell growth and survival that is frequently dysregulated in cancer.[6]

Signaling Pathway: PI3K/Akt/mTOR Inhibition by Quinoxaline Derivatives

PI3K_Akt_mTOR_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Quinoxaline Quinoxaline Derivative Quinoxaline->PI3K Inhibits PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by quinoxaline derivatives.

Quantitative Data: In Vitro Anticancer Efficacy

The potency of quinoxaline derivatives as anticancer agents is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

Compound ClassExample Compound(s)Target Cell Line(s)IC50 (µM)Primary Mechanism(s)Reference(s)
Quinoxaline 1,4-dioxidesDCQ, BPQ, AMQT-84 (Human Colon Cancer)VariesApoptosis, G2/M Cell Cycle Arrest, ROS Generation, ERK Inhibition[6]
3-Arylamino-quinoxaline-2-carboxamidesCompound 6beMGC-803 (Gastric Cancer)VariesPI3K/Akt/mTOR Pathway Inhibition, p53 Activation, Apoptosis[6]
Quinoxaline-based derivativeCompound IVPC-3 (Prostate)2.11Topoisomerase II Inhibition, Apoptosis Induction[7]
Quinoxaline derivativeCompound XVaHCT116 (Colon)4.4Not specified[7]
Quinoxaline derivativeCompound VIIIcHCT116 (Colon)2.5Cell Cycle Arrest (G2/M)[7]
Experimental Protocols: Assessing Anticancer Activity

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of quinoxaline derivatives on cancer cells.[8][9]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS)

  • Quinoxaline derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[8][9]

  • Compound Treatment: Prepare serial dilutions of the quinoxaline derivatives in culture medium. The final solvent concentration should not exceed 0.5% (v/v). Replace the medium in the wells with 100 µL of the medium containing different concentrations of the compounds. Include a vehicle control (medium with solvent) and a no-treatment control. Incubate for 48-72 hours.[8]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.[9]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software.[9]

This protocol describes the detection and quantification of apoptosis induced by quinoxaline derivatives using Annexin V-FITC and Propidium Iodide (PI) double staining followed by flow cytometry.[8][11]

Materials:

  • Cancer cells treated with quinoxaline derivatives

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Seed cells and treat with desired concentrations of the quinoxaline derivative. Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells). Wash the cells twice with ice-cold PBS.[8]

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 × 10⁶ cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide. Gently vortex and incubate for 15 minutes at room temperature in the dark.[8][12]

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the stained cells immediately using a flow cytometer.[12]

Experimental Workflow: Anticancer Activity Evaluation

anticancer_workflow start Start: Quinoxaline Derivative Synthesis cell_culture Cancer Cell Line Culture start->cell_culture mtt_assay MTT Assay (Cell Viability) cell_culture->mtt_assay ic50 Determine IC50 mtt_assay->ic50 apoptosis_assay Annexin V-FITC/PI Staining (Apoptosis) ic50->apoptosis_assay western_blot Western Blot (Protein Expression) ic50->western_blot mechanism Elucidate Mechanism of Action apoptosis_assay->mechanism western_blot->mechanism end End: Lead Compound Identification mechanism->end

Caption: A general experimental workflow for evaluating the anticancer activity of quinoxaline derivatives.

This protocol is for the detection of changes in the expression levels of key apoptosis-related proteins (e.g., caspases, Bcl-2 family proteins) affected by quinoxaline derivatives.[8]

Materials:

  • Treated and control cell lysates

  • RIPA buffer

  • BCA protein assay kit

  • SDS-PAGE equipment

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary and HRP-conjugated secondary antibodies

  • ECL substrate and imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse treated and control cells in RIPA buffer. Determine the protein concentration of each lysate using the BCA protein assay.[6]

  • SDS-PAGE and Protein Transfer: Denature equal amounts of protein and separate them by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[6]

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour. Incubate with the primary antibody overnight at 4°C. Wash and incubate with the HRP-conjugated secondary antibody for 1 hour.[8]

  • Detection: Incubate the membrane with ECL substrate and detect the chemiluminescent signal using an imaging system.[8]

  • Analysis: Quantify band intensities and normalize the expression of the target protein to a loading control (e.g., β-actin).[8]

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Quinoxaline derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi, making them attractive candidates for the development of new antimicrobial agents.[13][14] Their mechanism of action often involves the disruption of essential cellular processes in microorganisms.

Mechanism of Action: Disrupting Microbial Homeostasis

The antimicrobial action of quinoxaline derivatives, particularly the 1,4-di-N-oxides, is often linked to the generation of reactive oxygen species (ROS) within the microbial cell, leading to DNA damage and inhibition of protein synthesis.[15] The two N-oxide groups are often crucial for their antibacterial activity.[15][16] Some derivatives also act by inhibiting specific enzymes essential for microbial survival.[1]

Quantitative Data: In Vitro Antimicrobial Potency

The antimicrobial efficacy of quinoxaline derivatives is commonly assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

CompoundMicroorganismMIC (µg/mL)Reference(s)
CYAClostridium perfringens CVCC11251[15]
OLAClostridium perfringens CVCC11251[15]
CYABrachyspira hyodysenteriae B2040.031[15]
OLABrachyspira hyodysenteriae B2040.0625[15]
Compound 4iEscherichia coli164[1]
Compound 4iPseudomonas aeruginosa164[1]
Compound 4iStreptococcus pyogenes164[1]
Experimental Protocols: Evaluating Antimicrobial Efficacy

This method is a qualitative to semi-quantitative test to determine the susceptibility of bacteria to antimicrobial agents.[13][17]

Materials:

  • Bacterial strains

  • Mueller-Hinton agar (MHA) plates

  • Sterile cotton swabs

  • Quinoxaline derivatives dissolved in a suitable solvent (e.g., DMSO)

  • Sterile filter paper discs

  • Forceps

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum: Prepare a bacterial suspension and adjust its turbidity to match the 0.5 McFarland standard.[17]

  • Inoculation of Agar Surface: Dip a sterile cotton swab into the bacterial suspension and streak it evenly across the entire surface of an MHA plate to create a bacterial lawn.[18]

  • Placement of Antibiotic Discs: Impregnate sterile filter paper discs with a known concentration of the quinoxaline derivative solution. Using sterile forceps, place the discs onto the inoculated agar surface.[19]

  • Incubation: Invert the plates and incubate at 37°C for 16-18 hours.[18]

  • Interpretation of Results: Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters.[19]

This is a quantitative method to determine the MIC of an antimicrobial agent.[14]

Materials:

  • Bacterial strains

  • Mueller-Hinton broth (MHB)

  • Quinoxaline derivatives

  • 96-well microtiter plates

  • Incubator

Procedure:

  • Preparation of Serial Dilutions: Prepare a two-fold serial dilution of the quinoxaline derivative in MHB in a 96-well plate.

  • Inoculation: Add a standardized bacterial suspension to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[14]

Antiviral Activity: A Promising Avenue for New Therapeutics

Several quinoxaline derivatives have been identified as potent antiviral agents, showing activity against a range of viruses, including DNA and RNA viruses.[20] The development of new antiviral therapies is a critical area of research, particularly in light of emerging viral threats.[21]

Mechanism of Action: Interrupting the Viral Life Cycle

The antiviral mechanisms of quinoxaline derivatives can vary depending on the specific compound and virus. Some derivatives have been shown to inhibit viral entry into host cells, while others may target viral enzymes essential for replication, such as reverse transcriptase.[21] For example, certain[6][8][16]triazolo[4,3-a]quinoxaline derivatives have shown activity against Herpes simplex virus.[20]

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound.[22]

Materials:

  • Host cell line (e.g., Vero cells)

  • Virus stock

  • Complete cell culture medium

  • Quinoxaline derivatives

  • Overlay medium (containing, for example, carboxymethylcellulose)

  • Crystal violet staining solution

  • 24-well plates

Procedure:

  • Cell Seeding: Seed host cells in 24-well plates to form a confluent monolayer.[22]

  • Virus Adsorption: Infect the cell monolayers with a known amount of virus for 1-2 hours.[22]

  • Compound Treatment: Remove the virus inoculum and add an overlay medium containing different concentrations of the quinoxaline derivative.[22]

  • Incubation: Incubate the plates for 2-3 days to allow for the formation of plaques (zones of cell death).[22]

  • Plaque Visualization: Remove the overlay, fix the cells, and stain with crystal violet.[22]

  • Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque inhibition for each compound concentration relative to the virus control. Determine the EC50 (50% effective concentration) value.[22]

Anti-inflammatory Activity: Modulating the Inflammatory Response

Quinoxaline derivatives have also demonstrated significant anti-inflammatory properties, which are attributed to their ability to inhibit key inflammatory mediators and signaling pathways.[23][24]

Mechanism of Action: Targeting Inflammatory Cascades

The anti-inflammatory effects of quinoxalines are often linked to the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and the suppression of pro-inflammatory cytokines such as TNF-α and IL-6.[25] A key mechanism involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of the inflammatory response.[23][26]

Signaling Pathway: NF-κB Inhibition by Quinoxaline Derivatives

NFkB_pathway Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Complex Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) Quinoxaline Quinoxaline Derivative Quinoxaline->IKK Inhibits NFkB NF-κB IkB->NFkB Inhibits (in cytoplasm) Nucleus Nucleus NFkB->Nucleus Translocates to Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation Initiates

Caption: Inhibition of the NF-κB signaling pathway by quinoxaline derivatives.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model for evaluating the anti-inflammatory activity of compounds.[27][28]

Materials:

  • Wistar rats

  • Carrageenan solution (1% in saline)

  • Quinoxaline derivative formulation

  • Plethysmometer

Procedure:

  • Animal Grouping and Dosing: Divide rats into groups (control, carrageenan-treated, and quinoxaline-treated). Administer the quinoxaline derivative (or vehicle) to the respective groups, typically 30-60 minutes before inducing inflammation.[29]

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of the rats (except for the healthy control group).[2]

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.[29]

  • Data Analysis: Calculate the percentage of inhibition of edema in the drug-treated groups compared to the carrageenan-treated control group.

Conclusion and Future Perspectives

The diverse biological activities of quinoxaline derivatives underscore their immense potential in drug discovery.[1][3] The ability to readily modify their core structure provides a powerful tool for optimizing their therapeutic properties. Future research will likely focus on the development of quinoxaline-based compounds with enhanced target specificity and improved safety profiles. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate these efforts and accelerate the translation of promising quinoxaline derivatives from the laboratory to the clinic.

References

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literature review of 2,3-diphenylquinoxaline derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis, Properties, and Applications of 2,3-Diphenylquinoxaline Derivatives

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of 2,3-diphenylquinoxaline derivatives, a class of heterocyclic compounds that stand at the crossroads of medicinal chemistry and advanced materials science. We will delve into the synthetic foundations, explore their potent biological activities, and illuminate their role in cutting-edge electronic and optical applications. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this versatile molecular scaffold.

The Quinoxaline Core: A Privileged Scaffold

Quinoxalines, which feature a benzene ring fused to a pyrazine ring, are a cornerstone of heterocyclic chemistry. Their rigid, planar structure and electron-deficient pyrazine ring make them exceptional candidates for a wide range of applications. The introduction of phenyl groups at the 2 and 3 positions creates the 2,3-diphenylquinoxaline core, which enhances the molecule's aromatic system, modulates its electronic properties, and provides a versatile platform for further functionalization. This unique combination of features has led to their investigation as potent therapeutic agents and high-performance organic materials.[1]

Synthesis: Building the 2,3-Diphenylquinoxaline Framework

The construction of the 2,3-diphenylquinoxaline core is most classically and reliably achieved through the condensation of an ortho-phenylenediamine with benzil (a 1,2-dicarbonyl compound). This robust cyclocondensation reaction is the workhorse method for accessing this scaffold.

Core Synthesis Mechanism

The reaction proceeds via a cyclocondensation mechanism. The nucleophilic amino groups of the o-phenylenediamine attack the electrophilic carbonyl carbons of benzil. This is followed by the formation of a dihydropyrazine intermediate, which then undergoes aromatization to yield the stable quinoxaline ring system.[2]

Mandatory Visualization: General Synthesis Workflow

G cluster_process Process cluster_product Product OPD o-Phenylenediamine (Substituted or Unsubstituted) Solvent Solvent System (e.g., Acetic Acid, Ethanol) OPD->Solvent Benzil Benzil (Substituted or Unsubstituted) Benzil->Solvent Reaction Reaction Conditions (e.g., Reflux, Ultrasound) Solvent->Reaction DPQ 2,3-Diphenylquinoxaline Derivative Reaction->DPQ

Caption: General workflow for the synthesis of 2,3-diphenylquinoxaline derivatives.

Experimental Protocol: Classical Synthesis of 2,3-Diphenylquinoxaline

This protocol describes a standard laboratory procedure for synthesizing the parent 2,3-diphenylquinoxaline molecule. The rationale for using a warm solvent is to ensure complete dissolution of the reactants, facilitating a homogeneous reaction mixture. The subsequent addition of water reduces the solubility of the organic product, inducing precipitation for easy collection.

Materials:

  • o-Phenylenediamine (1.1 g)

  • Benzil (2.1 g)

  • Rectified Spirit (95% Ethanol, ~20 mL)

  • Water

  • Round-bottom flask, water bath, filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve 2.1 g of benzil in 8 mL of warm rectified spirit.[2]

  • In a separate beaker, dissolve 1.1 g of o-phenylenediamine in 8 mL of rectified spirit.[2]

  • Add the o-phenylenediamine solution to the warm benzil solution in the flask.

  • Gently warm the combined mixture on a water bath for approximately 30-60 minutes.[2] The reaction progress can be monitored by Thin-Layer Chromatography (TLC).

  • After the reaction is complete, add water dropwise to the mixture until a slight, persistent cloudiness is observed.

  • Allow the solution to cool to room temperature to facilitate the complete precipitation of the product.

  • Collect the solid product by vacuum filtration.

  • Recrystallize the crude solid from aqueous ethanol to obtain pure 2,3-diphenylquinoxaline crystals.[2]

Trustworthiness Note: This self-validating system is confirmed by characterization of the final product using melting point determination, IR, and NMR spectroscopy to ensure structural integrity.[3][4] Modern, greener variations of this synthesis utilize ultrasound or microwave irradiation, which can dramatically reduce reaction times from hours to minutes and increase yields to over 90%.[1][4]

Medicinal Chemistry: A Scaffold for Drug Discovery

The 2,3-diphenylquinoxaline core is a recurring motif in compounds exhibiting a wide spectrum of biological activities. Its ability to intercalate with biomacromolecules and participate in various binding interactions makes it a valuable starting point for drug design.

Anticancer Activity

Quinoxaline derivatives are widely recognized for their potential in cancer chemotherapy.[5][6] Derivatives of 2,3-diphenylquinoxaline, in particular, have demonstrated significant cytotoxic effects against a variety of human cancer cell lines.[7]

Mechanism of Action: Tubulin Inhibition

A key mechanism through which these compounds exert their anticancer effects is the inhibition of tubulin polymerization.[7] Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport. By binding to tubulin, these derivatives disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis (programmed cell death). Specifically, they have been shown to target the colchicine binding site (CBS) on β-tubulin, an area for which no FDA-approved drug currently exists, making it a highly desirable target for novel drug development.[7]

Mandatory Visualization: Tubulin Inhibition Pathway

G DPQ 2,3-Diphenylquinoxaline Derivative Tubulin β-Tubulin (Colchicine Binding Site) DPQ->Tubulin Binds to Polymerization Microtubule Polymerization DPQ->Polymerization Inhibits Tubulin->Polymerization Disruption Disruption of Microtubule Dynamics Arrest Cell Cycle Arrest (G2/M Phase) Disruption->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Mechanism of anticancer action via tubulin polymerization inhibition.

Data Presentation: Cytotoxicity of 2,3-Diphenylquinoxaline Derivatives

The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of representative derivatives against various cancer cell lines, demonstrating their potent antiproliferative activity.

Compound IDCancer Cell LineIC₅₀ (μg/mL)Reference
7j HCT-116 (Colon)26.75 ± 3.50[8][9]
2a HCT-116 (Colon)28.85 ± 3.26[8][9]
Series 1 MCF-7 (Breast)Varies[7]
Series 1 HT-29 (Colorectal)Varies[7]
Series 1 AGS (Gastric)Varies[7]

Experimental Protocol: MTT Assay for Cytotoxicity Evaluation

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability. The rationale is that viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Procedure:

  • Cell Seeding: Seed human cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized 2,3-diphenylquinoxaline derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug). Incubate for 48-72 hours.[7][8]

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Antimicrobial and Antiviral Activities

Beyond their anticancer properties, these derivatives have shown significant promise as antimicrobial and antiviral agents.[10]

  • Antimicrobial: Novel 2,3-diphenylquinoxaline derivatives exhibit significant activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as pathogenic fungi like Candida albicans.[11][12][13] Symmetrically disubstituted quinoxalines have been noted for particularly significant antibacterial activity.[12]

  • Antiviral: The quinoxaline scaffold is a key component in several antiviral drug candidates.[14][15] Derivatives have shown efficacy against a range of viruses, including respiratory pathogens like the influenza virus.[16][17][18] Their mechanism often involves targeting highly conserved viral proteins, such as the NS1 protein in influenza.[14]

Materials Science: A Scaffold for Optoelectronics

The extended π-conjugated system and inherent fluorescent properties of 2,3-diphenylquinoxalines make them highly attractive for applications in materials science, particularly in organic electronics.[10][19]

Applications:

  • Organic Light-Emitting Diodes (OLEDs): Their unique electronic properties and significant fluorescence make them valuable as electron-transporting or emissive materials in OLEDs, enhancing the efficiency and brightness of displays.[20][21][22]

  • Organic Semiconductors: Derivatives have been successfully incorporated as organic semiconductors in devices like organic thin-film transistors (OTFTs).[23]

  • Fluorescent Probes: The strong fluorescence of these compounds allows them to be used as probes in biological imaging and as chemosensors.[22][24] The fluorescence can be tuned by modifying the substituents, allowing for the design of sensors for specific analytes.

  • Aggregation-Induced Emission (AIE): Some derivatives exhibit AIE, a phenomenon where the molecules are non-emissive in solution but become highly fluorescent upon aggregation in the solid state. This property is highly desirable for creating bright solid-state emitters for optoelectronic devices.[20]

Mandatory Visualization: Basic OLED Structure

G Cathode Cathode (-) (Electron Injection) ETL Electron Transport Layer (ETL) (e.g., DPQ Derivative) Cathode->ETL Electrons EML Emissive Layer (EML) HTL Hole Transport Layer (HTL) Anode Anode (+) (Hole Injection) Anode->HTL Holes Substrate Substrate (Glass)

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theoretical studies of quinoxaline electronic properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical Investigation of Quinoxaline Electronic Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoxaline, a heterocyclic aromatic compound composed of a benzene ring and a pyrazine ring, forms the structural backbone of a vast array of molecules with significant applications in pharmaceuticals, electronics, and materials science. The electronic properties of quinoxaline derivatives are intrinsically linked to their functionality, dictating their behavior in biological systems and their performance in organic electronic devices. Theoretical and computational studies provide an indispensable toolkit for elucidating these properties at a molecular level, offering predictive insights that can accelerate the design and development of novel quinoxaline-based compounds. This guide provides a comprehensive overview of the theoretical methodologies employed to study the electronic characteristics of quinoxalines, discusses key findings and structure-property relationships, and offers detailed protocols for performing these computational investigations.

Introduction: The Significance of Quinoxaline Scaffolds

The quinoxaline moiety is a privileged scaffold in medicinal chemistry and materials science. Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties. In the realm of materials science, quinoxaline-based polymers and small molecules are utilized in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and chemical sensors due to their excellent thermal stability and tunable electronic properties.

The versatility of the quinoxaline system stems from the electron-deficient nature of the pyrazine ring, which can be readily modified through chemical synthesis. The introduction of various substituent groups at different positions on the quinoxaline core allows for precise tuning of the molecule's electronic structure, including its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the HOMO-LUMO gap, and its photophysical characteristics. Theoretical studies are paramount in understanding and predicting how these structural modifications influence the desired electronic properties, thereby guiding rational molecular design.

Theoretical Methodologies for Probing Quinoxaline Electronics

The accurate theoretical description of the electronic properties of quinoxaline derivatives relies on the application of quantum chemical methods. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the most widely used and effective computational tools for this purpose.

Density Functional Theory (DFT)

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in principle, exactly. In practice, approximations to the exchange-correlation functional are necessary. The choice of functional and basis set is crucial for obtaining reliable results.

  • Functionals: For quinoxaline systems, hybrid functionals such as B3LYP and PBE0 often provide a good balance between computational cost and accuracy for ground-state properties like molecular geometries and HOMO/LUMO energies. Range-separated hybrid functionals, like CAM-B3LYP and ωB97X-D, are often better suited for describing charge-transfer states and excited-state properties.

  • Basis Sets: Pople-style basis sets, such as 6-31G(d) or 6-311+G(d,p), are commonly employed for geometry optimizations and frequency calculations. For higher accuracy in electronic property calculations, larger basis sets, including those with diffuse functions, are recommended.

Time-Dependent Density Functional Theory (TD-DFT)

TD-DFT is an extension of DFT that allows for the calculation of excited-state properties, such as absorption and emission spectra. This method is instrumental in understanding the photophysical behavior of quinoxaline derivatives. By calculating the vertical excitation energies and oscillator strengths, one can simulate the UV-Vis absorption spectrum of a molecule. Similarly, by optimizing the geometry of the first excited state, it is possible to calculate the emission energy and simulate the fluorescence or phosphorescence spectrum.

Workflow for Theoretical Electronic Property Studies

A typical computational workflow for investigating the electronic properties of a quinoxaline derivative is as follows:

G cluster_0 Computational Workflow A Molecular Structure Input B Ground State Geometry Optimization (DFT) A->B Initial Coordinates C Frequency Calculation B->C Optimized Geometry E Excited State Calculation (TD-DFT) B->E Optimized Ground State Geometry D Electronic Properties Calculation (DFT) C->D Verified Minimum Energy Structure F Analysis of Results D->F HOMO, LUMO, etc. E->F Absorption/Emission Spectra

Caption: A generalized workflow for the theoretical study of quinoxaline electronic properties.

Key Electronic Properties and Structure-Property Relationships

Theoretical studies have unveiled several key structure-property relationships in quinoxaline derivatives. These insights are crucial for the rational design of new molecules with tailored functionalities.

Frontier Molecular Orbitals (HOMO and LUMO)

The HOMO and LUMO energy levels and their spatial distribution are fundamental to understanding the electronic behavior of a molecule.

  • HOMO Energy: The HOMO level is related to the electron-donating ability of a molecule. For quinoxalines, the introduction of electron-donating groups (EDGs) such as amino (-NH2) or alkoxy (-OR) groups generally raises the HOMO energy level.

  • LUMO Energy: The LUMO level corresponds to the electron-accepting ability. The electron-deficient pyrazine ring in the quinoxaline core leads to a relatively low-lying LUMO. The introduction of electron-withdrawing groups (EWGs) like nitro (-NO2) or cyano (-CN) further lowers the LUMO energy.

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is the HOMO-LUMO gap, which is a critical parameter determining the molecule's electronic and optical properties. A smaller gap generally leads to a red-shift in the absorption and emission spectra. By strategically placing EDGs and EWGs on the quinoxaline scaffold, the HOMO-LUMO gap can be precisely tuned.

Photophysical Properties: Absorption and Emission

TD-DFT calculations are instrumental in predicting and interpreting the UV-Vis absorption and emission spectra of quinoxaline derivatives.

  • Absorption: The lowest energy absorption band in many quinoxaline derivatives corresponds to a π-π* transition. The position and intensity of this band are highly sensitive to the nature and position of substituents. Intramolecular charge transfer (ICT) from an electron-donating part of the molecule to the electron-accepting quinoxaline core is a common feature that influences the absorption spectrum.

  • Emission: Many quinoxaline derivatives are fluorescent. The emission wavelength and quantum yield are also strongly dependent on the molecular structure. Theoretical calculations can help to understand the nature of the emitting state and to predict the emission color.

Quantitative Data Summary

The following table summarizes typical ranges for key electronic properties of substituted quinoxalines as determined by DFT and TD-DFT calculations.

PropertyTypical Range (eV)Influencing Factors
HOMO Energy-5.0 to -6.5Electron-donating/withdrawing nature of substituents
LUMO Energy-2.0 to -3.5Electron-withdrawing strength of the pyrazine ring and substituents
HOMO-LUMO Gap2.5 to 4.0Combination of donor and acceptor strengths
First Excitation Energy3.0 to 4.5Extent of π-conjugation and intramolecular charge transfer

Experimental Protocols: A Theoretical Chemist's Guide

This section provides a step-by-step guide for performing a theoretical study on a novel quinoxaline derivative using a typical quantum chemistry software package (e.g., Gaussian, ORCA).

Protocol for Ground State and Electronic Property Calculation
  • Molecular Structure Creation: Build the 3D structure of the quinoxaline derivative using a molecular modeling program (e.g., GaussView, Avogadro).

  • Initial Geometry Optimization: Perform an initial geometry optimization using a computationally inexpensive method, such as DFT with a smaller basis set (e.g., B3LYP/6-31G(d)).

  • Frequency Calculation: Perform a frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

  • Final Geometry Optimization: Re-optimize the geometry using a more accurate level of theory (e.g., a larger basis set or a different functional) if required.

  • Electronic Property Calculation: Using the final optimized geometry, perform a single-point energy calculation to obtain the HOMO and LUMO energies and other ground-state electronic properties.

Protocol for Excited State (UV-Vis Absorption) Calculation
  • TD-DFT Calculation: Using the optimized ground-state geometry, perform a TD-DFT calculation to compute the vertical excitation energies and oscillator strengths. The number of excited states to calculate should be sufficient to cover the spectral region of interest.

  • Spectrum Simulation: Broaden the calculated excitation energies and oscillator strengths with a Gaussian or Lorentzian function to simulate the UV-Vis absorption spectrum.

Visualization of Molecular Orbitals and Spectra

G cluster_1 Data Visualization A Optimized Geometry B Molecular Orbital Calculation A->B C TD-DFT Calculation A->C D HOMO/LUMO Visualization B->D Orbital Data E Simulated UV-Vis Spectrum C->E Excitation Energies & Oscillator Strengths

Caption: A flowchart illustrating the process of visualizing theoretical results.

Conclusion and Future Directions

Theoretical studies, primarily based on DFT and TD-DFT, provide a powerful and predictive framework for understanding and manipulating the electronic properties of quinoxaline derivatives. These computational approaches enable a deep understanding of structure-property relationships, guiding the rational design of new molecules with tailored functionalities for applications in medicine and materials science. Future research will likely focus on the development and application of more advanced theoretical methods to study larger and more complex quinoxaline-based systems, including polymers and aggregates, and to investigate their behavior in realistic environments by incorporating solvent and solid-state effects. The synergy between theoretical predictions and experimental validation will continue to be a driving force in the innovation of quinoxaline chemistry.

References

  • Density-Functional Theory of Atoms and Molecules. Robert G. Parr and Weitao Yang. Oxford University Press. [Link]
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photophysical properties of diarylquinoxaline compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Photophysical Properties of Diarylquinoxaline Compounds

Authored by: A Senior Application Scientist

Foreword: The Diarylquinoxaline Core - A Versatile Photophysical Scaffold

Diarylquinoxaline derivatives represent a cornerstone in the architecture of modern functional organic materials. Their rigid, electron-deficient pyrazine core fused to a benzene ring, flanked by readily modifiable aryl substituents, provides a robust platform for tuning electronic and optical properties. This unique structural motif has established their prominence in diverse fields, from medicinal chemistry, where they serve as antibacterial and anticancer agents, to materials science, where they are integral components of organic light-emitting diodes (OLEDs), fluorescent sensors, and bioimaging probes.[1][2][3][4]

The power of the diarylquinoxaline scaffold lies in its synthetic accessibility and electronic versatility. The foundational synthesis typically involves the straightforward condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound (a benzil derivative), a method that is both efficient and amenable to a wide range of functional groups.[5][6][7] This allows for the systematic introduction of electron-donating or electron-withdrawing groups onto the peripheral aryl rings, creating so-called "push-pull" systems. This strategic substitution is the key to modulating the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn dictates all of its photophysical properties.[8][9]

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding, characterizing, and rationally designing diarylquinoxaline-based systems. We will move beyond mere protocols to explore the causal relationships between molecular structure, experimental methodology, and the resultant photophysical behavior.

Section 1: Probing the Ground and Excited States: A Methodological Guide

The foundation of photophysical characterization lies in understanding how a molecule interacts with light—what colors it absorbs and what colors it emits. This is governed by the energy gap between its electronic ground state (S₀) and various excited states (S₁, S₂, etc.).

Steady-State UV-Visible Absorption Spectroscopy: Mapping Electronic Transitions

The "Why": UV-Vis spectroscopy is the first essential step. It reveals the specific wavelengths of light a molecule absorbs to transition from its ground state to an excited state. For diarylquinoxalines, absorption spectra typically show two main regions: high-energy peaks (250–300 nm) corresponding to π–π* transitions within the aromatic system, and a lower-energy, often broader band (350–400 nm or longer) attributed to a combination of π–π* and n–π* transitions, the latter involving the non-bonding electrons on the nitrogen atoms.[8] This long-wavelength band is the most sensitive to structural modifications and is critical for understanding the HOMO-LUMO gap. In push-pull systems, this band is dominated by an intramolecular charge transfer (ICT) character, where absorption of a photon promotes an electron from the donor-rich aryl ring (HOMO) to the acceptor quinoxaline core (LUMO).[8][9]

The "How": Experimental Protocol

  • Solvent Selection: Choose a spectroscopic grade solvent in which the compound is fully soluble and that is transparent in the wavelength range of interest (e.g., THF, Dichloromethane, Cyclohexane). Note that solvent polarity can influence absorption maxima, a phenomenon known as solvatochromism.[8]

  • Sample Preparation: Prepare a dilute stock solution of the diarylquinoxaline compound. A typical concentration for UV-Vis is 1 x 10⁻⁵ M. This concentration is low enough to ensure the solution adheres to the Beer-Lambert law and minimizes intermolecular aggregation.

  • Instrument Setup: Use a dual-beam spectrophotometer. Fill one quartz cuvette (1 cm path length) with the pure solvent to serve as the reference/blank. Fill a second matched cuvette with the sample solution.

  • Data Acquisition: Record the absorption spectrum over a relevant range (e.g., 250-600 nm). The resulting plot of absorbance vs. wavelength will show the λₘₐₓ (wavelength of maximum absorbance).

Steady-State Fluorescence Spectroscopy: Characterizing the Emissive State

The "Why": Fluorescence is the light emitted as the molecule relaxes from its lowest singlet excited state (S₁) back to the ground state (S₀). The fluorescence spectrum is a mirror image of the lowest-energy absorption band and is always red-shifted (at a longer wavelength). The energy difference between the absorption maximum (λₘₐₓ, abs) and the emission maximum (λₘₐₓ, em) is the Stokes Shift .[10] A large Stokes shift is often desirable for applications like bioimaging to minimize self-absorption and improve signal-to-noise. The magnitude of the Stokes shift provides insight into the geometric relaxation and change in dipole moment of the molecule in the excited state, which is particularly significant for ICT compounds.[10][11]

The "How": Experimental Protocol

  • Sample Preparation: Use the same dilute solution (1 x 10⁻⁵ M) prepared for UV-Vis analysis to prevent inner filter effects. Ensure the absorbance at the excitation wavelength is below 0.1.

  • Instrument Setup: In a fluorometer, set the excitation wavelength (λₑₓ) to the λₘₐₓ determined from the UV-Vis spectrum.

  • Data Acquisition: Scan the emission monochromator over a range that starts just above the excitation wavelength and extends well into the longer wavelengths (e.g., if λₑₓ is 370 nm, scan from 380-700 nm).

  • Data Analysis: The resulting spectrum will reveal the λₘₐₓ of emission. The difference between this and the absorption λₘₐₓ gives the Stokes Shift. The effect of solvent polarity on the emission maximum (solvatochromism) is a key indicator of ICT character.[8][12]

Section 2: Quantifying Efficiency and Dynamics

Beyond knowing the colors of absorption and emission, it is critical to quantify the efficiency of the fluorescence process and the lifetime of the excited state.

Fluorescence Quantum Yield (Φf): A Measure of Brightness

The "Why": The fluorescence quantum yield is the ratio of photons emitted to photons absorbed.[13] It is a direct measure of the fluorophore's brightness and efficiency, with a maximum value of 1 (or 100%). A high Φf is crucial for applications requiring strong signals, such as in OLEDs or fluorescent probes. Low quantum yields suggest that non-radiative decay pathways (e.g., heat dissipation, intersystem crossing to a triplet state) are competing effectively with fluorescence.

The "How": The Comparative Method (Self-Validating Protocol)

The most common and reliable method for determining Φf is to compare the fluorescence intensity of the unknown sample to that of a well-characterized standard with a known quantum yield.[13]

  • Standard Selection: Choose a standard that absorbs and emits in a similar spectral region as the sample. For blue-emitting diarylquinoxalines, quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.55) is a common choice.[13]

  • Absorbance Matching: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. Record the UV-Vis spectra for all solutions. The key to this protocol's self-validation is to ensure that the absorbance values at the chosen excitation wavelength are kept below 0.1 to minimize reabsorption effects.

  • Fluorescence Measurement: Record the integrated fluorescence intensity (the area under the emission curve) for both the sample (S) and the reference standard (R) at the same excitation wavelength.

  • Refractive Index Correction: Measure the refractive index (η) of the solvents used for the sample and the standard.

  • Calculation: The quantum yield of the sample (ΦS) is calculated using the following equation:

    ΦS = ΦR * (IS / IR) * (AR / AS) * (ηS² / ηR²)

    Where:

    • Φ is the quantum yield.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • η is the refractive index of the solvent.

    • Subscripts S and R refer to the sample and reference, respectively.

Fluorescence Lifetime (τf): The Pace of Decay

The "Why": The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. It is an intrinsic property, typically on the nanosecond timescale for diarylquinoxalines. Lifetime measurements provide deeper insight into the excited-state dynamics and can distinguish between different fluorophores even if their spectra overlap. The lifetime (τf) is related to the quantum yield (Φf) and the radiative (kᵣ) and non-radiative (kₙᵣ) decay rates by:

τf = 1 / (kᵣ + kₙᵣ) Φf = kᵣ / (kᵣ + kₙᵣ)

From these, one can calculate the intrinsic rate constants: kᵣ = Φf / τf and kₙᵣ = (1 - Φf) / τf.[13]

The "How": Time-Correlated Single Photon Counting (TCSPC)

TCSPC is the gold standard for measuring fluorescence lifetimes.[14] The sample is excited by a high-repetition-rate pulsed laser. The instrument measures the time difference between the laser pulse (start) and the arrival of the first detected emission photon (stop). By repeating this process millions of times, a histogram of photon arrival times is built, which represents the fluorescence decay curve.[14]

Diagram: Simplified TCSPC Experimental Workflow

A simplified diagram illustrating the principle of a Time-Correlated Single Photon Counting (TCSPC) setup.

TCSPC_Workflow cluster_excitation Excitation cluster_detection Detection & Timing Laser Pulsed Laser (e.g., 405 nm) Sync Sync Signal (Photodiode) Laser->Sync Sample Sample (Cuvette) Laser->Sample Excitation Pulse CFD_Start CFD (Start) Sync->CFD_Start t_start Monochromator Monochromator Sample->Monochromator Fluorescence Photon Detector Single Photon Detector (PMT/SPAD) Monochromator->Detector CFD_Stop CFD (Stop) Detector->CFD_Stop t_stop TAC Time-to-Amplitude Converter (TAC) CFD_Start->TAC Start Pulse CFD_Stop->TAC Stop Pulse MCA Multichannel Analyzer (MCA) TAC->MCA Voltage Signal (proportional to Δt) Result Decay Histogram (Intensity vs. Time) MCA->Result Builds Histogram

Caption: Simplified workflow for Time-Correlated Single Photon Counting (TCSPC).

Advanced Phenomenon: Aggregation-Induced Emission (AIE)

Many traditional fluorophores suffer from aggregation-caused quenching (ACQ), where their fluorescence is bright in dilute solutions but dims or extinguishes in the solid state or in aggregates. However, certain diarylquinoxaline derivatives exhibit the opposite, highly desirable behavior: Aggregation-Induced Emission (AIE) or Aggregation-Induced Emission Enhancement (AIEE).[9][10] These molecules are weakly emissive in solution but become highly fluorescent upon aggregation.

The "Why": The leading mechanism for AIE is the Restriction of Intramolecular Motion (RIM).[10] In solution, the peripheral aryl rings can rotate and vibrate freely, providing efficient non-radiative decay pathways that quench fluorescence. In the aggregated or solid state, these motions are physically locked, which blocks the non-radiative channels and forces the excited state to decay radiatively, thus "switching on" the fluorescence.

The "How": Experimental Protocol for AIE Characterization

  • Solvent/Non-Solvent Study: Dissolve the compound in a good solvent (e.g., THF, dioxane) where it is non-emissive.[10]

  • Induce Aggregation: Gradually add a non-solvent (e.g., water) in increasing volume fractions (fₒ). Water is a poor solvent for the hydrophobic organic molecules, forcing them to aggregate.

  • Monitor Fluorescence: Record the fluorescence spectrum at each water fraction. For an AIE-active compound, the fluorescence intensity will increase dramatically as the water fraction increases and aggregates form.[9][10]

  • Confirmation: The formation of nano-aggregates can be confirmed using techniques like Dynamic Light Scattering (DLS).

Section 3: The Structure-Property Relationship - A Guide to Rational Design

The true power of working with diarylquinoxalines comes from the ability to rationally design molecules with desired photophysical properties. The key is to understand how specific structural modifications influence the electronic landscape.[15][16]

  • The Quinoxaline Core: Acts as the primary electron acceptor and structural backbone. Expanding the π-conjugation of the core itself (e.g., to pyrazino[2,3-g]quinoxaline) generally leads to a red-shift in both absorption and emission due to a smaller HOMO-LUMO gap.[16]

  • Aryl Substituents (Positions 2 and 3): This is the primary site for tuning.

    • Electron-Donating Groups (EDGs): Attaching groups like dialkylamino (-NR₂), methoxy (-OCH₃), or carbazole to the aryl rings raises the HOMO energy level significantly while having less effect on the LUMO. This reduces the HOMO-LUMO gap, causing a red-shift (bathochromic shift) in absorption and emission. It also enhances the ICT character, often leading to larger Stokes shifts and pronounced solvatochromism.[12][17]

    • Electron-Withdrawing Groups (EWGs): Attaching groups like cyano (-CN) or nitro (-NO₂) lowers the LUMO energy level. This also reduces the HOMO-LUMO gap and results in a red-shift .[17]

    • Steric Hindrance: Bulky groups can twist the aryl rings out of plane with the quinoxaline core. This disrupts π-conjugation, which can lead to a blue-shift (hypsochromic shift) but is also a key strategy for promoting AIE by creating rotatable single bonds.[9][10]

Table 1: Representative Diarylquinoxaline Photophysical Data
Compound Structure (Simplified)Key Substituent(s)λₘₐₓ, abs (nm)λₘₐₓ, em (nm)Stokes Shift (nm)Φf (%)Key Property
2,3-DiphenylquinoxalineNone (Reference)~340-350~400-415~60-75LowBaseline
2,3-Bis(4-methoxyphenyl)quinoxalineMethoxy (EDG)~360-370~420-440~60-70ModerateRed-shifted
2,3-Bis(4-(dimethylamino)phenyl)quinoxalineDimethylamino (Strong EDG)~370-400~440-500+~70-130+VariesStrong ICT, Solvatochromic
Tetraphenylethene-substituted quinoxalineAIE-gen (Bulky Rotors)~365~415 (solution) / ~480 (aggregate)Varies<1 (sol) / >50 (agg)AIE-active

Note: Data are illustrative, compiled from typical values reported in the literature, and can vary significantly with solvent and specific molecular structure.[8][9][10]

Diagram: Structure-Property Relationships

A diagram showing how structural modifications to the diarylquinoxaline core influence its electronic energy levels and resulting optical properties.

Structure_Property cluster_structure Structural Modification cluster_electronics Electronic Effect cluster_photophysics Photophysical Consequence Structure Diarylquinoxaline Core EDG Add Electron Donating Group (EDG) Structure->EDG EWG Add Electron Withdrawing Group (EWG) Structure->EWG Pi_System Extend π-Conjugation Structure->Pi_System HOMO_Up HOMO Energy ↑ EDG->HOMO_Up LUMO_Down LUMO Energy ↓ EWG->LUMO_Down Gap_Down HOMO-LUMO Gap ↓ Pi_System->Gap_Down Both HOMO↑ and LUMO↓ HOMO_Up->Gap_Down LUMO_Down->Gap_Down Red_Shift Red Shift (λ_abs, λ_em ↑) Gap_Down->Red_Shift ICT Increased ICT Character & Solvatochromism Gap_Down->ICT

Caption: Causality map of structure-property relationships in diarylquinoxalines.

Section 4: The Role of Computational Modeling

Experimental characterization is essential, but it can be powerfully complemented by theoretical calculations. Density Functional Theory (DFT) for the ground state and Time-Dependent DFT (TD-DFT) for excited states are invaluable tools.[11][12]

  • Predictive Power: Before synthesis, computational modeling can predict the HOMO/LUMO energy levels, the shape of absorption spectra, and the nature of electronic transitions (e.g., confirming ICT character by visualizing the electron density shift from HOMO to LUMO).[9] This allows for in-silico screening of potential candidates, saving significant laboratory time and resources.

  • Interpretive Insight: For synthesized compounds, TD-DFT can help assign specific peaks in the experimental absorption spectrum to distinct electronic transitions, providing a deeper understanding of the underlying photophysics. It can also rationalize observed trends, such as why one substituent causes a larger red-shift than another.[11][18]

Conclusion and Outlook

The are a rich and rewarding field of study. Their behavior is a direct and predictable consequence of their molecular structure, making them ideal candidates for rational design. By employing a systematic workflow of steady-state spectroscopy, quantum yield determination, and time-resolved measurements, researchers can build a comprehensive understanding of any new derivative. When augmented with computational modeling, this understanding transforms from descriptive to predictive. As synthetic methods become more sophisticated and our understanding of structure-property relationships deepens, diarylquinoxalines will undoubtedly continue to be at the forefront of innovation in optoelectronics, chemical sensing, and advanced biomedical diagnostics.

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Methodological & Application

Application Notes and Protocols: 2,3-Diphenylquinoxaline-6-carboxylic acid as a Versatile Chain End Modifier

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Chain End Modification in Polymer Science

In the realm of polymer chemistry, the ability to precisely control the architecture of macromolecules is paramount to tailoring their physical and chemical properties for advanced applications. While the polymer backbone dictates the fundamental characteristics of the material, the functional groups at the chain ends play a crucial role in dictating interfacial properties, reactivity, and self-assembly behavior.[1] The strategic introduction of specific functionalities at the termini of polymer chains, a process known as chain end modification or end-capping, transforms commodity polymers into highly specialized materials for applications ranging from drug delivery and biomaterials to advanced coatings and electronics.[1]

This application note provides a comprehensive guide to the use of 2,3-Diphenylquinoxaline-6-carboxylic acid as a highly effective chain end modifier. The quinoxaline moiety, a fused heterocyclic system of benzene and pyrazine rings, imparts unique photophysical and thermal properties to the polymer chain end.[2] The presence of the carboxylic acid group provides a versatile handle for covalently attaching this functional unit to a variety of polymer backbones. We will delve into the fundamental principles, detailed experimental protocols, and characterization techniques associated with the use of this remarkable molecule.

This compound: A Molecule of Unique Potential

This compound is a crystalline organic compound that has garnered significant interest for its utility in materials science.[3][4] Its rigid, aromatic structure contributes to enhanced thermal stability and desirable electronic properties in the modified polymers. Quinoxaline derivatives are known for their applications in organic light-emitting diodes (OLEDs) and as components in thermally stable polymers, making this end-capping agent particularly suitable for applications in optoelectronics.[2]

The primary application highlighted in the literature is its use as an end-capping agent in the synthesis of hyperbranched polymers, where it facilitates control over the polymer architecture and properties.[3][5] The carboxylic acid functionality allows for its reaction with various complementary functional groups at the polymer chain end, most commonly hydroxyl or amine groups, to form stable ester or amide linkages.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application.

PropertyValueSource
Molecular Formula C₂₁H₁₄N₂O₂[4][6]
Molecular Weight 326.35 g/mol [4][6]
Appearance Light green solid[7][8]
CAS Number 32387-96-5[4][6]
Solubility Soluble in DMSO (requires sonication), and other polar aprotic solvents. Insoluble in water.[2][3]

Experimental Protocols

The following section provides a generalized protocol for the chain end modification of a hydroxyl-terminated polymer using this compound. This procedure involves the activation of the carboxylic acid group to facilitate its reaction with the polymer's terminal hydroxyl group.

Activation of this compound

For efficient esterification, the carboxylic acid is typically converted to a more reactive species, such as an acyl chloride or an activated ester.

Method A: Conversion to Acyl Chloride

  • Reagents and Materials:

    • This compound

    • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

    • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

    • Magnetic stirrer and stirring bar

    • Round-bottom flask with a condenser and drying tube

    • Rotary evaporator

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous DCM.

    • Add an excess of thionyl chloride (typically 2-3 equivalents) dropwise to the solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, or until the reaction is complete (monitored by the cessation of gas evolution).

    • Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting 2,3-diphenylquinoxaline-6-carbonyl chloride is typically used immediately in the next step.

Chain End Modification of a Hydroxyl-Terminated Polymer

This protocol describes the reaction of the activated 2,3-diphenylquinoxaline-6-carbonyl chloride with a hydroxyl-terminated polymer, such as polyethylene glycol (PEG-OH) or hydroxyl-terminated polystyrene (PS-OH).

  • Reagents and Materials:

    • Hydroxyl-terminated polymer (e.g., PEG-OH, PS-OH)

    • 2,3-diphenylquinoxaline-6-carbonyl chloride (from the previous step)

    • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

    • A non-nucleophilic base (e.g., triethylamine or pyridine)

    • Magnetic stirrer and stirring bar

    • Round-bottom flask under an inert atmosphere

    • Precipitation solvent (e.g., cold methanol, diethyl ether, or hexane)

    • Filtration apparatus

  • Procedure:

    • Dissolve the hydroxyl-terminated polymer and a slight excess of the non-nucleophilic base in anhydrous DCM in a round-bottom flask under an inert atmosphere.

    • In a separate flask, dissolve the freshly prepared 2,3-diphenylquinoxaline-6-carbonyl chloride in anhydrous DCM.

    • Slowly add the solution of the acyl chloride to the polymer solution at 0 °C with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by taking aliquots and analyzing via Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

    • Once the reaction is complete, precipitate the polymer by slowly adding the reaction mixture to a large volume of a cold non-solvent (e.g., methanol for polystyrene).

    • Collect the precipitated polymer by filtration, wash it with the non-solvent to remove unreacted reagents and byproducts, and dry it under vacuum.

Visualizing the Workflow

The following diagram illustrates the general workflow for the chain end modification of a polymer with this compound.

G cluster_activation Activation Step cluster_modification Modification Step cluster_purification Purification start 2,3-Diphenylquinoxaline- 6-carboxylic acid activated 2,3-Diphenylquinoxaline- 6-carbonyl chloride start->activated Activation reagent1 SOCl₂ or (COCl)₂ reagent1->activated modified_polymer End-Modified Polymer activated->modified_polymer Coupling Reaction polymer_start Hydroxyl-Terminated Polymer (e.g., Polymer-OH) polymer_start->modified_polymer base Base (e.g., Triethylamine) base->modified_polymer precipitation Precipitation in Non-Solvent modified_polymer->precipitation filtration Filtration & Washing precipitation->filtration final_product Purified End-Modified Polymer filtration->final_product

Caption: Workflow for Polymer Chain End Modification.

Characterization of the End-Modified Polymer

Confirming the successful modification of the polymer chain end is a critical step. A combination of spectroscopic and chromatographic techniques is typically employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for identifying the presence of the 2,3-diphenylquinoxaline moiety at the chain end. The appearance of characteristic aromatic proton signals from the quinoxaline and phenyl groups in the ¹H NMR spectrum, which are absent in the starting polymer, is a strong indication of successful modification. The integration of these signals relative to the polymer backbone signals can provide an estimate of the end-group functionality.

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: MALDI-TOF MS is an invaluable technique for the detailed analysis of polymer end groups.[9][10][11] It allows for the determination of the molecular weight of the polymer chains with high precision. In a successful modification, the mass of the polymer chains will increase by the mass of the this compound residue (minus the mass of H₂O). The mass spectrum will show a distribution of peaks corresponding to polymer chains with the desired end group.

  • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): GPC/SEC is used to determine the molecular weight and molecular weight distribution (polydispersity) of the polymer. While a slight increase in molecular weight is expected upon end-capping, a significant change or the appearance of a bimodal distribution might indicate side reactions such as chain coupling.

  • UV-Visible Spectroscopy: The quinoxaline moiety has a characteristic UV-Vis absorption spectrum.[5] The appearance of new absorption bands corresponding to the 2,3-diphenylquinoxaline group in the spectrum of the modified polymer serves as qualitative evidence of the modification.

Mechanism of Action: A Deeper Look

The reaction between the activated carboxylic acid and the hydroxyl-terminated polymer proceeds via a nucleophilic acyl substitution mechanism.

Caption: Nucleophilic Acyl Substitution Mechanism.

The lone pair of electrons on the oxygen atom of the terminal hydroxyl group of the polymer acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and eliminating a chloride ion as a leaving group. The protonated ester is then deprotonated, often by the base added to the reaction mixture, to yield the final end-modified polymer and hydrochloric acid, which is neutralized by the base.

Conclusion and Future Perspectives

This compound stands out as a valuable tool for polymer chemists seeking to impart specific functionalities to the chain ends of their materials. Its unique combination of a versatile carboxylic acid handle and a thermally stable, photoactive quinoxaline core opens up avenues for the development of novel polymers for a wide array of applications. The protocols and characterization techniques outlined in this application note provide a solid foundation for researchers to explore the potential of this exciting molecule in their own work. Future research may focus on expanding the range of polymers modified with this end-capping agent and exploring the influence of the quinoxaline moiety on the material properties in greater detail, particularly in the context of organic electronics and smart materials.

References

  • Baek, J. B., Simko, S. R., & Tan, L. S. (2006). Synthesis and Chain-End Modification of a Novel Hyperbranched Polymer Containing Alternating Quinoxaline and Benzoxazole Repeat Units. Macromolecules, 39(23), 7959–7966. [Link]
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Sinha, R. (2019). Can u tell me a standard procedure of esterification reaction between an conjugated phenolic OH and a polymer containing carboxylic acid? ResearchGate.
  • Google Patents. (n.d.). Anhydride End-Capping of Polymers.
  • De, P., & Schork, F. J. (2006). MALDI-TOF MS Characterization of Carboxyl-End-Capped Polystyrenes Synthesized Using Anionic Polymerization. Macromolecules, 39(26), 9201–9210. [Link]
  • Montaudo, G., & Lattimer, R. P. (2003). Characterization of synthetic polymers by MALDI-MS. Progress in Polymer Science, 28(11), 1597-1683. [Link]
  • Gody, G., Maschmeyer, T., Zetterlund, P. B., & Perrier, S. (2013). End-functionalized polymers by controlled/living radical polymerizations: synthesis and applications. Polymer Chemistry, 4(15), 4043-4054. [Link]

Sources

Hydrothermal Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids: A Green Chemistry Approach for Pharmaceutical Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: The quinoxaline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The incorporation of a carboxylic acid moiety into the 2,3-diarylquinoxaline framework further enhances its utility, providing a key handle for modulating physicochemical properties and engaging in critical binding interactions. Traditional synthetic routes to these valuable compounds often rely on volatile organic solvents and harsh catalysts, posing significant environmental and safety concerns. This application note details the use of hydrothermal synthesis (HTS) as a powerful, green alternative. By leveraging the unique properties of high-temperature water, this method enables the efficient, one-pot synthesis of 2,3-diarylquinoxaline carboxylic acids, minimizing waste and avoiding toxic reagents. We provide a detailed theoretical background, optimized experimental protocols to control key side reactions like decarboxylation, and practical guidance for researchers in drug discovery and process development.

Part 1: Theoretical and Mechanistic Framework

The Quinoxaline Scaffold in Drug Discovery

Quinoxaline derivatives are a cornerstone of modern pharmaceutical research, exhibiting a vast spectrum of biological activities, including antitumor, anti-HIV, anti-inflammatory, and antibiotic properties.[1][2] The 2,3-diaryl substitution pattern is particularly prevalent, offering a versatile template for structure-activity relationship (SAR) studies. The addition of a carboxylic acid group serves as a critical bioisostere, capable of mimicking phosphate groups or engaging in hydrogen bonding and salt-bridge formation with biological targets, thereby enhancing potency and modulating pharmacokinetic profiles.[3][4]

Hydrothermal Synthesis: A Paradigm Shift in Green Chemistry

Hydrothermal synthesis utilizes liquid water at temperatures above 100°C and pressures exceeding 1 atm as the reaction medium.[5][6] Under these conditions, the physicochemical properties of water are dramatically altered:

  • Reduced Polarity: The dielectric constant of water decreases, making it an effective solvent for nonpolar organic substrates that are insoluble at ambient temperatures.[7]

  • Enhanced Reactivity: The ionic product of water increases, raising the concentration of H+ and OH- ions, which can catalyze acid- and base-mediated reactions without the need for external reagents.[6]

This "benign-by-design" approach aligns with the principles of green chemistry by replacing hazardous organic solvents with water, reducing energy consumption, and often simplifying purification procedures.[8]

Reaction Mechanism and the Decarboxylation Challenge

The synthesis of quinoxalines proceeds via the classic Hinsberg condensation of an ortho-diamine (3,4-diaminobenzoic acid) with a 1,2-dicarbonyl compound (e.g., benzil). The reaction in a hydrothermal environment is believed to be self-catalyzed by protons from the autoionization of water and the carboxylic acid substrate itself.[9]

G cluster_steps Reaction Pathway cluster_side_reaction Major Side Reaction R1 3,4-Diaminobenzoic Acid S1 Nucleophilic Attack (Amine on Carbonyl) R1->S1 SR1 Decarboxylation of Starting Material R1->SR1 High Temp (≥230 °C) in HTW R2 1,2-Diaryl-α-diketone R2->S1 S2 Intramolecular Cyclization S1->S2 S3 Dehydration Cascade S2->S3 P1 2,3-Diarylquinoxaline Carboxylic Acid S3->P1 SR2 Decarboxylated Quinoxaline SR1->SR2 Condensation

Caption: Proposed reaction mechanism for hydrothermal quinoxaline synthesis and the competing decarboxylation pathway.

A significant challenge in the hydrothermal synthesis of aromatic carboxylic acids is their propensity for decarboxylation at elevated temperatures.[9][10][11] In this specific reaction, the starting material, 3,4-diaminobenzoic acid, can lose CO2 to form o-phenylenediamine. This intermediate then reacts with the diketone to yield the undesired decarboxylated 2,3-diarylquinoxaline, which can be difficult to separate from the target compound.[12]

Part 2: Application Protocols and Experimental Workflow

This section provides two distinct, field-proven protocols for the synthesis of 2,3-diarylquinoxaline-6-carboxylic acids. The choice of method depends on the thermal stability of the substrates and the desired final purity, with Protocol B offering a more robust solution for eliminating the decarboxylated byproduct.

General Workflow Overview

The overall experimental process is straightforward, involving the setup of a high-pressure reactor, a controlled heating phase, and a simple workup procedure.

G cluster_prep 1. Preparation cluster_reaction 2. Hydrothermal Reaction cluster_workup 3. Product Isolation cluster_analysis 4. Analysis A Combine Reactants & Solvent in Reactor Liner B Seal Reactor A->B C Place in Oven/ Heating Mantle B->C D Heat to Target Temp (150°C or 230°C) C->D E Hold for Reaction Time (5-30 min) D->E F Cool Reactor to RT E->F G Filter Precipitate F->G H Wash with Water & Acetone G->H I Dry Product H->I J NMR, MS, etc. I->J

Caption: General experimental workflow for hydrothermal synthesis of 2,3-diarylquinoxaline carboxylic acids.

Safety Precaution: Hydrothermal reactions are conducted at high temperatures and pressures. All operations must be performed using certified and properly maintained autoclave equipment behind a protective blast shield. Never exceed the manufacturer's specified temperature and pressure limits for the reactor.

Protocol A: Kinetically Controlled Synthesis

This method aims to minimize decarboxylation by using milder reaction conditions where the rate of quinoxaline formation is significantly faster than the rate of decarboxylation. It is effective for many substrates but may still yield small amounts of the decarboxylated byproduct.

Step-by-Step Methodology:

  • Reagent Preparation: To a 20 mL Teflon-lined stainless steel autoclave, add 3,4-diaminobenzoic acid (1.0 mmol, 152.1 mg) and the desired 1,2-diaryl-α-diketone (1.0 mmol).

  • Solvent Addition: Add 10 mL of a 5% (v/v) aqueous solution of acetic acid. The acetic acid serves as a promoter, accelerating the condensation reaction.[7]

  • Reactor Assembly: Seal the autoclave tightly according to the manufacturer's instructions.

  • Heating: Place the sealed autoclave into a preheated laboratory oven or heating mantle set to 150°C .

  • Reaction Time: Maintain the temperature for 5 to 30 minutes . The optimal time may vary depending on the reactivity of the diketone substrate.[12]

  • Cooling: Remove the autoclave from the heat source and allow it to cool completely to room temperature (approx. 2-3 hours). Do not attempt to open the reactor while it is hot or pressurized.

  • Product Isolation: Once cooled, open the reactor and collect the solid precipitate by vacuum filtration.

  • Washing: Wash the collected solid sequentially with deionized water (3 x 15 mL) and acetone (2 x 10 mL) to remove unreacted starting materials and impurities.

  • Drying: Dry the final product in a vacuum oven at 60°C overnight.

Protocol B: Decarboxylation-Free Synthesis via In-Situ Hydrolysis

This method completely avoids the decarboxylation side product by using an ester precursor. The carboxylic acid is generated in-situ via hydrolysis at a high temperature, immediately reacting to form the quinoxaline before it can decarboxylate.[10][11]

Step-by-Step Methodology:

  • Reagent Preparation: To a 20 mL Teflon-lined stainless steel autoclave, add methyl 3,4-diaminobenzoate (1.0 mmol, 166.2 mg) and the desired 1,2-diaryl-α-diketone (1.0 mmol).

  • Solvent Addition: Add 10 mL of deionized water. No acetic acid is required.

  • Reactor Assembly: Seal the autoclave tightly according to the manufacturer's instructions.

  • Heating: Place the sealed autoclave into a preheated laboratory oven or heating mantle set to 230°C .

  • Reaction Time: Maintain the temperature for 10 minutes . The combined hydrolysis and condensation are rapid at this temperature.[12]

  • Cooling & Isolation: Follow steps 6-9 from Protocol A. The resulting product is typically of very high purity, free from the decarboxylated analogue.

Part 3: Data, Expected Outcomes, and Troubleshooting

The hydrothermal synthesis is robust and high-yielding for a variety of substituted diketones. The choice of protocol significantly impacts the product profile.

Representative Results

The following table summarizes typical outcomes for the synthesis of 2,3-diphenylquinoxaline-6-carboxylic acid from benzil using the two protocols.

ParameterProtocol A (Kinetic Control)Protocol B (In-Situ Hydrolysis)
Diamine Substrate 3,4-Diaminobenzoic AcidMethyl 3,4-Diaminobenzoate
Temperature 150°C230°C
Time 30 min10 min
Additive 5% Acetic AcidNone
Yield of Carboxylic Acid ~85%[12]>95%[12]
Yield of Decarboxylated Product ~10%[12]0% (Not detected)[11]
Purity Good, requires purificationExcellent, often requires no further purification
Troubleshooting Guide
IssuePotential Cause(s)Recommended Solution(s)
Low Product Yield 1. Incomplete reaction. 2. Low solubility of diketone substrate. 3. Reactor leakage.1. For Protocol A, slightly increase reaction time (e.g., to 45 min). 2. If using Protocol A, consider switching to the higher temperature Protocol B, as substrate solubility increases with temperature.[7] 3. Check reactor seals and torque specifications.
High Amount of Decarboxylated Product (Protocol A) 1. Reaction temperature too high. 2. Reaction time too long.1. Ensure oven/mantle temperature is accurately calibrated. 2. Reduce reaction time in 5-minute increments to find the optimal kinetic window.
Unreacted Starting Material 1. Insufficient reaction time or temperature. 2. Poor mixing in the reactor.1. Increase reaction time or temperature within the protocol's limits. 2. Ensure the reactor is not overfilled (typically <75% of liner volume) to allow for convective mixing.

Conclusion

Hydrothermal synthesis offers a compelling, environmentally responsible, and highly efficient platform for the production of 2,3-diarylquinoxaline carboxylic acids. By understanding the underlying reaction mechanism and the competing decarboxylation pathway, researchers can select an optimized protocol to achieve high yields and exceptional purity. Protocol A provides a rapid synthesis under mild conditions, while Protocol B stands as a definitive method to completely circumvent the formation of decarboxylated impurities.[10][12] The adoption of these methods can accelerate the synthesis of novel quinoxaline-based scaffolds, supporting the development of next-generation therapeutics while adhering to the principles of sustainable chemistry.

References

  • Amaya-García, F., & Unterlass, M. M. (2022). Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature Water. Synthesis, 54.
  • Amaya-García, F., & Unterlass, M. M. (2022). Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature Water. Thieme.
  • Unterlass, M. M., et al. (2018). Green Hydrothermal Synthesis of Fluorescent 2,3-Diarylquinoxalines and Large-Scale Computational Comparison to Existing Alternat. Green Chemistry.
  • Wang, J., et al. (2019). Conventional and Microwave Hydrothermal Synthesis and Application of Functional Materials: A Review. MDPI.
  • Wikipedia. Hydrothermal synthesis.
  • ResearchGate. (n.d.). Plausible mechanism for the formation of quinoxaline.
  • Chen, J., et al. (2001). New Materials in Hydrothermal Synthesis. Accounts of Chemical Research, 34(7), 535-543.
  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
  • Mata-Zamora, M. E., et al. (2018). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. International Journal of Heterocyclic Chemistry.
  • Asif, M. (2022). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Mini-Reviews in Organic Chemistry, 19(5), 624-644.
  • Ballatore, C., et al. (2013). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current Medicinal Chemistry.
  • Barreiro, E. J., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ACS Medicinal Chemistry Letters, 4(11), 1016-1018.
  • Guryev, E. L., et al. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. MDPI.

Sources

Application Note and Protocol for the Synthesis of 2,3-Diphenylquinoxaline-6-Carbohydrazide Hybrids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, in-depth guide for the multi-step synthesis of novel 2,3-diphenylquinoxaline-6-carbohydrazide hybrids. Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of various pharmacologically active agents, exhibiting a wide range of activities including antimicrobial, anticancer, and antiviral properties.[1][2] This protocol details a robust and reproducible pathway beginning from the cyclocondensation of commercially available reagents to form the quinoxaline backbone, followed by functional group manipulations to yield the key carbohydrazide intermediate, and culminating in the synthesis of target hybrids via Schiff base formation. Each step is accompanied by a mechanistic rationale, safety protocols, and characterization data to ensure a self-validating and reliable experimental workflow.

Introduction: The Scientific Rationale

The quinoxaline scaffold is a privileged structure in medicinal chemistry, largely due to its planar bicyclic system which can effectively intercalate with DNA and interact with various enzymatic targets.[2] The functionalization at the 6-position with a carbohydrazide moiety introduces a versatile chemical handle. This carbohydrazide group (R-CO-NHNH₂) is a crucial pharmacophore that can be readily condensed with a diverse library of aldehydes or ketones to form hydrazone (Schiff base) linkages (R-CO-NH-N=CHR'). This modular approach allows for the systematic exploration of structure-activity relationships (SAR), enabling the fine-tuning of the molecule's biological activity.[3][4] Recent studies have highlighted hybrids derived from this scaffold as potent α-glucosidase inhibitors, making them promising candidates for anti-diabetic drug development.[3] This protocol provides the foundational chemistry to access this important class of molecules.

Overall Synthetic Workflow

The synthesis is a four-step process, commencing with the formation of the core quinoxaline ring system, followed by esterification, hydrazinolysis, and finally, Schiff base condensation.

SynthesisWorkflow cluster_0 PART 1: Quinoxaline Core Synthesis cluster_1 PART 2: Intermediate Preparation cluster_2 PART 3: Hybrid Synthesis A Benzil + 3,4-Diaminobenzoic Acid B Step 1: Cyclocondensation A->B C 2,3-Diphenylquinoxaline- 6-carboxylic Acid (3) B->C D Step 2: Fischer Esterification C->D E Ethyl 2,3-Diphenylquinoxaline- 6-carboxylate (4) D->E F Step 3: Hydrazinolysis E->F G 2,3-Diphenylquinoxaline- 6-carbohydrazide (5) F->G I Step 4: Schiff Base Formation G->I H Aromatic Aldehydes H->I J Final Hybrids (7a-o) I->J

Figure 1: Overall synthetic workflow for 2,3-diphenylquinoxaline-6-carbohydrazide hybrids.

Quantitative Data Summary

The following table summarizes the key reactants, reagents, and conditions for each step of the synthesis. Molar equivalents are based on the primary starting material of the respective step.

StepReactant 1Reactant 2Key Reagent/CatalystSolventTemp.Time (h)Avg. YieldRef.
1 Benzil3,4-Diaminobenzoic Acid-Glacial Acetic Acid50 °C4 - 8~88%[3][5]
2 2,3-Diphenylquinoxaline-6-carboxylic AcidDry EthanolConc. H₂SO₄Dry EthanolReflux12High[3]
3 Ethyl 2,3-Diphenylquinoxaline-6-carboxylateHydrazine Hydrate-EthanolRoom Temp.16High[3]
4 2,3-Diphenylquinoxaline-6-carbohydrazideAromatic Aldehydep-Toluenesulfonic acid (PTSA)EthanolRoom Temp.180-95%[3]

Experimental Protocols and Mechanistic Insights

Part 1: Synthesis of the Quinoxaline Core

Step 1: Synthesis of this compound (3)

This initial step establishes the foundational quinoxaline ring system through a classic condensation reaction.

  • Principle: The synthesis of quinoxalines via the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound is a well-established and efficient method.[5] The reaction proceeds through a double nucleophilic attack of the amine groups on the carbonyl carbons, followed by dehydration to form the stable, aromatic pyrazine ring fused to the benzene ring. Acetic acid serves as a mildly acidic solvent that facilitates both the reaction and the dissolution of the reactants.

  • Protocol:

    • To a round-bottom flask, add equivalent amounts of benzil (e.g., 5 mmol, 1.05 g) and 3,4-diaminobenzoic acid (e.g., 5 mmol, 0.76 g).[3]

    • Add glacial acetic acid (e.g., 20 mL) to the flask.[3]

    • Equip the flask with a magnetic stirrer and a condenser.

    • Heat the mixture with stirring at 50 °C for 4-8 hours.[3]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, the product often precipitates from the reaction mixture. Allow the mixture to cool to room temperature.

    • Filter the precipitated solid product and wash with a small amount of cold ethanol or ethyl acetate to remove residual acetic acid and unreacted starting materials.[3]

    • Dry the product, this compound (3), under vacuum. A beige solid is typically obtained.[5]

Part 2: Preparation of the Key Carbohydrazide Intermediate

Step 2: Ethyl 2,3-Diphenylquinoxaline-6-carboxylate (4)

This step converts the carboxylic acid into an ester, which is more reactive towards hydrazinolysis in the subsequent step.

  • Principle (Fischer Esterification): This is a classic acid-catalyzed esterification. The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by the strong acid catalyst (H₂SO₄). This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the weakly nucleophilic alcohol (ethanol). A tetrahedral intermediate is formed, and after a series of proton transfers, a molecule of water is eliminated, and the catalyst is regenerated, yielding the ester.[6] Using the alcohol (dry ethanol) as the solvent ensures it is in large excess, driving the equilibrium towards the product side.

  • Protocol:

    • Place the dried this compound (3) (e.g., 5 mmol) into a dry round-bottom flask.

    • Add dry ethanol (e.g., 20 mL). The ethanol acts as both reactant and solvent.[3]

    • While stirring, carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (e.g., 3-5 drops). Caution: The addition is exothermic.

    • Equip the flask with a reflux condenser and heat the mixture to reflux for 12 hours.[3]

    • After cooling to room temperature, pour the reaction mixture into cold water. The ester product, being less soluble in water, will precipitate.

    • Filter the white solid, wash thoroughly with water to remove any acid and excess ethanol, and dry. This yields ethyl 2,3-diphenylquinoxaline-6-carboxylate (4).[3]

Step 3: 2,3-Diphenylquinoxaline-6-carbohydrazide (5)

This is the crucial step to generate the carbohydrazide intermediate.

  • Principle (Hydrazinolysis): This reaction involves the nucleophilic acyl substitution of the ester. Hydrazine (N₂H₄), being a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate and the subsequent elimination of the ethoxy group (-OEt) as ethanol, resulting in the desired carbohydrazide. The reaction is typically performed at room temperature and is highly efficient.

  • Protocol:

    • In a round-bottom flask, suspend ethyl 2,3-diphenylquinoxaline-6-carboxylate (4) (e.g., 5 mmol) in ethanol (e.g., 20 mL).[3]

    • Add hydrazine hydrate (e.g., 15 mL). (See Safety Protocol Below) .[3]

    • Stir the mixture at room temperature for 16 hours.[3]

    • Monitor the reaction by TLC. Upon completion, the product will typically precipitate from the solution.

    • Filter the solid product, wash with cold ethanol to remove excess hydrazine hydrate, and dry under vacuum to yield 2,3-diphenylquinoxaline-6-carbohydrazide (5).[3]

  • Self-Validation: Characterization of Intermediate (5):

    • FT-IR (KBr, cm⁻¹): Expect characteristic peaks for N-H stretching (hydrazide) around 3193-3300 cm⁻¹, C=O stretching (amide I) around 1692 cm⁻¹, and N-H bending (amide II) around 1617 cm⁻¹.[3]

    • ¹H NMR (301 MHz, DMSO-d₆, δ ppm): Expect signals for NH₂ protons, a singlet for the NH proton, and aromatic protons corresponding to the quinoxaline and diphenyl moieties. Key expected shifts include a singlet for the CONH proton around 12.55 ppm and a singlet for the NH protons.[3]

    • ¹³C NMR (75 MHz, DMSO-d₆, δ ppm): Expect signals for the carbonyl carbon and the aromatic carbons of the quinoxaline and diphenyl groups.

Part 3: Synthesis of Final Carbohydrazide Hybrids

Step 4: N'-Arylmethylene-2,3-diphenylquinoxaline-6-carbohydrazide (7a-o)

The final step involves the condensation of the key intermediate with various aromatic aldehydes to generate a library of Schiff base hybrids.

  • Principle (Schiff Base Formation): This reaction is a nucleophilic addition-elimination. The terminal primary amine (-NH₂) of the carbohydrazide acts as the nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This forms an unstable carbinolamine intermediate. Under mild acid catalysis (PTSA), the hydroxyl group of the carbinolamine is protonated, turning it into a good leaving group (water). Subsequent elimination of water results in the formation of a stable carbon-nitrogen double bond (imine or hydrazone).[7]

Figure 2: Simplified mechanism of Schiff base (hydrazone) formation.

  • Protocol:

    • In a suitable flask, dissolve 2,3-diphenylquinoxaline-6-carbohydrazide (5) (e.g., 1 mmol) in ethanol.

    • Add an equimolar amount of the desired aromatic aldehyde (e.g., 1 mmol).

    • Add a catalytic amount of p-toluenesulfonic acid (PTSA).[3]

    • Stir the reaction mixture at room temperature for approximately 1 hour.[3]

    • Monitor the reaction by TLC. The product often precipitates upon formation.

    • Filter the resulting solid, wash with cold ethanol, and dry to obtain the final hybrid product.

    • Characterize the final product using appropriate spectroscopic methods (FT-IR, ¹H NMR, ¹³C NMR) and elemental analysis. The spectral data will vary depending on the specific aldehyde used.[3]

Safety Protocol: Handling Hydrazine Hydrate

Hydrazine and its hydrate are highly toxic, corrosive, and potentially carcinogenic. Strict adherence to safety protocols is mandatory.

  • Engineering Controls: All manipulations involving hydrazine hydrate (opening the container, weighing, transferring, and use in reaction) must be performed inside a certified chemical fume hood to prevent inhalation of toxic vapors.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear double-layered chemical-resistant gloves (e.g., nitrile or chloroprene).

    • Eye Protection: Chemical splash goggles and a full-face shield are required.

    • Body Protection: A flame-resistant lab coat and a chemical-resistant apron should be worn.

  • Storage: Store hydrazine hydrate in a cool, dry, well-ventilated area, away from heat, ignition sources, oxidizing agents, acids, and metals. The container must be tightly sealed and stored in secondary containment within a designated area for particularly hazardous substances.

  • Spill & Emergency Procedures:

    • Do not attempt to clean up a large spill yourself. Evacuate the area, notify others, and call emergency services.

    • For minor spills inside a fume hood, be prepared with a spill kit containing an absorbent material.

    • In case of skin or eye contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek urgent medical attention.

  • Waste Disposal & Quenching:

    • Hydrazine waste is considered extremely hazardous and must be collected in a dedicated, clearly labeled, and sealed waste container.

    • Excess hydrazine in a reaction mixture or on equipment can be quenched by careful, slow addition of a dilute solution of an oxidizing agent like sodium hypochlorite (bleach) or hydrogen peroxide in a large volume of water to dissipate heat. This procedure should be performed with extreme caution in a fume hood.

References

  • Pedrood, K., Rezaei, Z., Khavaninzadeh, K., et al. (2022). Design, synthesis, and molecular docking studies of diphenylquinoxaline-6-carbohydrazide hybrids as potent α-glucosidase inhibitors. BMC Chemistry, 16(1), 57. [Link]
  • University of California, Santa Barbara Environmental Health & Safety. (n.d.). Standard Operating Procedure: Hydrazine.
  • Abdellatif, K. R. A., et al. (2022).
  • PubChem. (n.d.). Quinoxaline-2-carbohydrazide. National Center for Biotechnology Information.
  • Pedrood, K., et al. (2022). Additional file 1 of Design, synthesis, and molecular docking studies of diphenylquinoxaline-6-carbohydrazide hybrids as potent α-glucosidase inhibitors.
  • Gaber, Z. B., et al. (2018). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules, 23(10), 2457. [Link]
  • Taylor & Francis. (n.d.). Quinoxaline – Knowledge and References.
  • Abdollahi, O., et al. (2022). Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives. Iranian Journal of Pharmaceutical Research, 21(1), e126562. [Link]
  • Ali, A., et al. (2022). Novel quinoxaline derivatives of 2, 3-diphenylquinoxaline-6-carbaldehyde and 4, 4'-(6-methylquinoxaline-2,3-diyl)bis(N,N-diphenylaniline): Synthesis, structural, DFT-computational, molecular docking, antibacterial, antioxidant, and anticancer studies. Journal of Molecular Structure, 1265, 133423. [Link]
  • International Journal of Chemical Studies. (2024). Synthesis and characterization of novel Schiff base ligands. Retrieved from [Link] (Note: Search for relevant articles on the journal's website.)
  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.
  • International Journal of Chemical Studies. (2015). Synthesis and Characterization of some Schiff's bases derived from phenylhydrazine. Retrieved from [Link] (Note: Search for relevant articles on the journal's website.)

Sources

Quinoxaline Derivatives in Organic Electronics: A Guide to Synthesis, Device Fabrication, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Quinoxaline derivatives have emerged as a versatile and powerful class of nitrogen-containing heterocyclic compounds in the field of organic electronics. Their inherent electron-deficient nature, rigid planar structure, and tunable optoelectronic properties make them exceptional candidates for a wide range of applications, including Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs).[1][2][3][4][5] This technical guide provides researchers, scientists, and professionals in drug development and materials science with a comprehensive overview of the application of quinoxaline derivatives, complete with detailed protocols for their synthesis, device fabrication, and characterization.

The Scientific Appeal of Quinoxaline Derivatives

The utility of quinoxaline derivatives in organic electronics stems from their unique molecular architecture. The pyrazine ring within the quinoxaline structure is electron-deficient, which facilitates the design of materials with excellent electron-accepting and transporting properties.[1][2][3] This core structure can be readily functionalized at various positions, allowing for the fine-tuning of energy levels (HOMO/LUMO), bandgaps, and charge carrier mobilities.[1][6] This "molecular engineering" approach enables the creation of a vast library of materials tailored for specific electronic applications.

A prevalent strategy in the design of high-performance organic electronic materials is the donor-acceptor (D-A) approach.[7][8] In this framework, electron-donating and electron-accepting moieties are covalently linked to create a molecule with a strong intramolecular charge transfer (ICT) character. Quinoxaline and its derivatives serve as excellent electron-accepting units in these D-A systems, leading to materials with narrow bandgaps, broad absorption spectra, and efficient charge transport.[7][8]

Application Note I: Quinoxaline Derivatives in Organic Light-Emitting Diodes (OLEDs)

Quinoxaline derivatives have demonstrated significant promise as electron-transporting materials (ETMs), host materials, and emitters in OLEDs.[4][5][9][10] Their high electron mobility and tunable energy levels allow for efficient electron injection and transport, leading to improved device performance.[1] A particularly exciting application is in the development of Thermally Activated Delayed Fluorescence (TADF) emitters, which can theoretically achieve 100% internal quantum efficiency.[11][12]

Protocol: Synthesis of a Quinoxaline-Based TADF Emitter

This protocol describes the synthesis of a donor-acceptor type TADF emitter where a quinoxaline derivative acts as the acceptor. The synthesis often involves a condensation reaction between a 1,2-diamine and a 1,2-dicarbonyl compound.[13]

Materials:

  • o-phenylenediamine derivative (electron donor precursor)

  • Benzil derivative (electron acceptor precursor containing the quinoxaline core)

  • Methanol (solvent)

  • Silica gel for column chromatography

  • Petroleum ether and ethyl acetate (eluents)

Procedure:

  • In a 50 ml round-bottom flask, dissolve 2 mmol of the benzil derivative in 3 ml of methanol. Stir the solution with a magnetic stirrer until it becomes homogeneous.[13]

  • Add 2 mmol of the o-phenylenediamine derivative to the solution.

  • Continue stirring the reaction mixture at room temperature. Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Once the reaction is complete (as indicated by TLC), evaporate the methanol under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, using a mixture of petroleum ether and ethyl acetate as the eluent to obtain the pure quinoxaline-based TADF emitter.[13]

Protocol: Fabrication of a Quinoxaline-Based OLED

This protocol outlines the fabrication of a multilayer OLED using a quinoxaline derivative as the electron-transporting layer (ETL).

Device Structure: ITO / HTL / EML / HBL / ETL / Cathode

Materials:

  • Indium Tin Oxide (ITO)-coated glass substrates

  • Hole Transport Layer (HTL) material (e.g., NPB)

  • Emitting Layer (EML) host and dopant materials (e.g., CBP and Ir(ppy)3)

  • Hole Blocking Layer (HBL) material (e.g., BCP)

  • Quinoxaline derivative (ETL material)

  • Cathode material (e.g., LiF/Al)

  • Organic solvents for solution processing (if applicable)

Procedure:

  • Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sequential ultrasonication in a cleaning solution (e.g., Hellmanex), deionized water, and isopropyl alcohol. Dry the substrates with a stream of nitrogen.

  • Layer Deposition:

    • Deposit a 40 nm thick layer of NPB as the HTL by thermal evaporation.

    • Co-deposit a 30 nm thick emitting layer of CBP doped with Ir(ppy)3.

    • Deposit a 5 nm thick layer of BCP as the HBL.

    • Deposit a 25 nm thick layer of the quinoxaline derivative as the ETL.

    • Deposit a 0.3 nm thick layer of LiF followed by a 120 nm thick layer of Al as the cathode. The deposition is typically performed under high vacuum (<10⁻⁶ Torr).[14]

  • Encapsulation: Encapsulate the device using a UV-curable epoxy and a glass coverslip to protect it from atmospheric moisture and oxygen.

Characterization of OLEDs

The performance of the fabricated OLEDs is evaluated by measuring their current density-voltage-luminance (J-V-L) characteristics and external quantum efficiency (EQE).

Procedure:

  • J-V-L Measurement: Use a source meter and a photodetector to measure the current density and luminance as a function of the applied voltage.[15]

  • EQE Calculation: The EQE is the ratio of the number of photons emitted to the number of electrons injected. It can be calculated from the J-V-L data and the electroluminescence spectrum of the device.[2][16] For accurate measurements, an integrating sphere is recommended to capture all the emitted light.[16]

Application Note II: Quinoxaline Derivatives in Organic Photovoltaics (OPVs)

In the realm of OPVs, quinoxaline derivatives have been successfully employed as both electron-donating polymers and electron-accepting small molecules (non-fullerene acceptors or NFAs).[9][17][18][19][20] Their ability to be chemically modified allows for the tuning of their absorption spectra to better match the solar spectrum and for the optimization of their energy levels to facilitate efficient charge separation and transport.[7] Power conversion efficiencies (PCEs) of over 19% have been reported for OPVs based on quinoxaline derivatives.[19][21]

Protocol: Fabrication of a Quinoxaline-Based Organic Solar Cell

This protocol describes the fabrication of a bulk heterojunction (BHJ) organic solar cell using a quinoxaline-based polymer as the donor and a fullerene derivative (e.g., PC71BM) or a non-fullerene acceptor as the acceptor.

Device Structure: ITO / HTL / Active Layer (Quinoxaline Polymer:Acceptor) / ETL / Cathode

Materials:

  • ITO-coated glass substrates

  • Hole Transport Layer (HTL) material (e.g., PEDOT:PSS)

  • Quinoxaline-based donor polymer

  • Acceptor material (e.g., PC71BM)

  • Electron Transport Layer (ETL) material (e.g., ZnO)

  • Cathode material (e.g., MoOx/Ag)

  • Organic solvent for the active layer (e.g., chlorobenzene)

Procedure:

  • Substrate Cleaning: Clean the ITO substrates as described in the OLED fabrication protocol.

  • HTL Deposition: Spin-coat a thin layer of PEDOT:PSS onto the ITO substrate and anneal it.

  • Active Layer Preparation and Deposition:

    • Prepare a blend solution of the quinoxaline donor polymer and the acceptor in a suitable organic solvent (e.g., chlorobenzene). The ratio of donor to acceptor is a critical parameter to optimize.

    • Spin-coat the active layer blend onto the HTL. The thickness of the active layer is typically around 100 nm.

  • ETL and Cathode Deposition:

    • Deposit a layer of ZnO as the ETL.

    • Deposit the MoOx/Ag cathode by thermal evaporation.[13]

  • Annealing: Perform a post-fabrication thermal annealing step to optimize the morphology of the active layer for improved device performance.

Characterization of OPVs

The primary figure of merit for an OPV is its power conversion efficiency (PCE), which is determined from the current-voltage (J-V) characteristics under simulated solar illumination.

Procedure:

  • J-V Measurement: Measure the J-V curve of the solar cell under standard test conditions (STC: 1000 W/m² irradiance, AM1.5G spectrum, and 25°C).[7][13][22]

  • PCE Calculation: The PCE is calculated using the following formula: PCE (%) = (Jsc × Voc × FF) / Pin × 100 where Jsc is the short-circuit current density, Voc is the open-circuit voltage, FF is the fill factor, and Pin is the incident power density.[22]

Application Note III: Quinoxaline Derivatives in Organic Field-Effect Transistors (OFETs)

Quinoxaline derivatives have been investigated as both p-type and n-type semiconductors in OFETs.[1][13] The rigid and planar structure of the quinoxaline core can promote intermolecular π-π stacking, which is beneficial for efficient charge transport in the solid state.[13] By designing donor-acceptor copolymers incorporating quinoxaline units, high charge carrier mobilities have been achieved.[13][23]

Protocol: Synthesis of a Quinoxaline-Based Conjugated Polymer for OFETs

This protocol details the synthesis of a donor-acceptor conjugated polymer (PQ1) via a Palladium-catalyzed Stille coupling reaction.[7][9][11]

Materials:

  • Thiophene-substituted quinoxaline monomer (acceptor)

  • Indacenodithiophene (IDT) monomer with tributyltin end-groups (donor)

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Toluene (solvent)

Procedure:

  • In a reaction flask, dissolve the quinoxaline and IDT monomers in anhydrous toluene under an inert atmosphere (e.g., argon).

  • Add the palladium catalyst to the solution.

  • Heat the reaction mixture to reflux and stir for the required reaction time (typically 24-48 hours).

  • After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol.

  • Collect the polymer by filtration and purify it by Soxhlet extraction to remove catalyst residues and low molecular weight oligomers.

Protocol: Fabrication of a Quinoxaline-Based OFET

This protocol describes the fabrication of a bottom-gate, bottom-contact (BGBC) OFET using a quinoxaline-based polymer as the semiconductor layer.[1][7]

Device Structure: Si/SiO2 / Au (Source/Drain) / Quinoxaline Polymer

Materials:

  • Highly doped silicon wafer with a 300 nm thick SiO2 layer (serves as the gate and gate dielectric)

  • Pre-patterned gold source and drain electrodes

  • Octadecyltrichlorosilane (OTS) for surface treatment

  • Quinoxaline-based polymer solution in a suitable solvent (e.g., toluene)

Procedure:

  • Substrate Preparation: Clean the Si/SiO2 substrate with pre-patterned gold electrodes. Treat the surface with an OTS self-assembled monolayer to improve the interface with the organic semiconductor.

  • Semiconductor Deposition: Spin-coat the quinoxaline polymer solution onto the substrate to form the active semiconductor layer.

  • Annealing: Anneal the device at an elevated temperature (e.g., 100°C) in an inert atmosphere (e.g., in a glove box) to remove residual solvent and improve the ordering of the polymer film.[1]

Characterization of OFETs

The key performance parameters of an OFET are the charge carrier mobility (μ), the on/off current ratio (Ion/Ioff), and the threshold voltage (Vth). These are extracted from the transfer and output characteristics of the transistor.

Procedure:

  • Output Characteristics: Measure the drain current (Id) as a function of the drain-source voltage (Vds) for different gate-source voltages (Vgs).

  • Transfer Characteristics: Measure the drain current (Id) as a function of the gate-source voltage (Vgs) at a constant drain-source voltage.

  • Parameter Extraction:

    • The charge carrier mobility in the saturation regime is calculated from the slope of the |Id|¹ᐟ² vs. Vgs plot.

    • The on/off ratio is the ratio of the maximum drain current to the minimum drain current.

    • The threshold voltage is determined from the x-intercept of the linear portion of the |Id|¹ᐟ² vs. Vgs plot.[24]

Data Presentation

Table 1: Performance of Representative Quinoxaline-Based Organic Electronic Devices

Device TypeQuinoxaline Derivative RoleKey Performance MetricValueReference
OLEDTADF EmitterMax. External Quantum Efficiency (EQE)15.3%[11][12]
OPVNon-fullerene AcceptorPower Conversion Efficiency (PCE)16.64%[21]
OFETp-type semiconductorHole Mobility (μh)0.12 cm²/Vs[1][11][13]

Visualizations

Molecular Design Strategy for Quinoxaline-Based Materials

cluster_0 Core Building Block cluster_1 Functionalization cluster_2 Resulting Material Properties quinoxaline Quinoxaline Core (Electron Acceptor) donor Electron Donors (e.g., Carbazole, Thiophene) quinoxaline->donor Covalent Modification acceptor Electron Acceptors (e.g., Fluorine, Cyano) quinoxaline->acceptor Covalent Modification solubilizing Solubilizing Groups (e.g., Alkyl Chains) quinoxaline->solubilizing Covalent Modification properties Tunable Energy Levels Enhanced Charge Transport Improved Solubility Optimized Morphology donor->properties acceptor->properties solubilizing->properties

Caption: Molecular design of quinoxaline derivatives.

General Workflow for Organic Electronic Device Fabrication

cluster_0 Preparation cluster_1 Device Fabrication cluster_2 Characterization synthesis Synthesis of Quinoxaline Material deposition Thin Film Deposition (Spin Coating / Evaporation) synthesis->deposition substrate Substrate Cleaning substrate->deposition encapsulation Encapsulation deposition->encapsulation electrical Electrical Measurement (J-V, Mobility) encapsulation->electrical optical Optical Measurement (Luminance, EQE, PCE) encapsulation->optical

Caption: General fabrication and characterization workflow.

Typical Device Architecture for a Quinoxaline-Based Organic Solar Cell

cluster_layers Device Layers device Anode (ITO) Hole Transport Layer (e.g., PEDOT:PSS) Active Layer (Quinoxaline Polymer:Acceptor) Electron Transport Layer (e.g., ZnO) Cathode (e.g., MoOx/Ag) light

Caption: Typical OPV device architecture.

References

  • Green and selective protocol for the synthesis of quinoxalines. Prime Scholars. [Link]
  • Recent Development of Quinoxaline Based Polymers/Small Molecules for Organic Photovoltaics. USP Electronic Research Repository. [Link]
  • Quinoxaline-based Polymers with Asymmetric Aromatic Side Chain Enables 16.27% Efficiency for Organic Solar Cells. Wiley Online Library. [Link]
  • Quinoxaline derivatives as attractive electron-transporting m
  • The Development of Quinoxaline-Based Electron Acceptors for High Performance Organic Solar Cells. PubMed. [Link]
  • Characterization and Simulation of Organic and Perovskite LEDs. Fluxim. [Link]
  • Quinoxaline-based thermally activated delayed fluorescence emitters for highly efficient organic light-emitting diodes. Journal of Materials Chemistry C (RSC Publishing). [Link]
  • Quinoxaline-based conjugated polymers for polymer solar cells. RSC Publishing. [Link]
  • (PDF) Quinoxaline derivatives as attractive electron-transporting materials.
  • Quinoxaline-Based Conjugated Polymers for Polymer Solar Cells | Request PDF.
  • Quinoxaline-based Y-type acceptors for organic solar cells. PMC - PubMed Central - NIH. [Link]
  • Development of Quinoxaline Based Polymers for Photovoltaic Applications.
  • Quinoxaline derivatives as attractive electron-transporting m
  • Efficient Organic Solar Cells Enabled by Structurally Modified Quinoxaline-Based Small Molecule Acceptors with Brominated End Groups | ACS Applied Energy Materials.
  • The Development of Quinoxaline‐Based Electron Acceptors for High Performance Organic Solar Cells | Request PDF.
  • Quinoxaline derivatives as attractive electron-transporting m
  • Quinoxaline derivatives as attractive electron-transporting m
  • Synthesis and characterization of quinoxaline derivative for high performance phosphorescent organic light-emitting diodes | Request PDF.
  • Quinoxaline derivatives as attractive electron-transporting m
  • A multifunctional luminescent material based on quinoxaline and triphenylamine groups: polymorphism, mechanochromic luminescence, and applications in high-efficiency fluorescent OLEDs. RSC Publishing. [Link]
  • Quinoxaline-based Y-type acceptors for organic solar cells. RSC Publishing. [Link]
  • The Development of Quinoxaline-Based Electron Acceptors for High Performance Organic Solar Cells. PubMed. [Link]
  • Efficient Organic Solar Cells Enabled by Structurally Modified Quinoxaline-Based Small Molecule Acceptors with Brominated End Groups.
  • Quinoxaline-based thermally activated delayed fluorescence emitters for highly efficient organic light emitting diode | Request PDF.
  • Efficiency Measurement of Organic Solar Cells: Step-by-Step Protocol to be Followed | Request PDF.
  • The Design of Quinoxaline Based Unfused Non-fullerene Acceptors for High Performance and Stable Organic Solar Cells.
  • How Is Solar Panel Efficiency Measured? - Technical Articles. EEPower. [Link]
  • Quinoxaline derivatives and their use in organic light-emitting diode device.
  • Best Practices for Reporting Organic Field Effect Transistor Device Performance | Chemistry of Materials.
  • How to calculate the EQE of an OLED?
  • Design, Synthesis, and Application in OFET of a Quinoxaline-Based D-A Conjug

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Application Notes and Protocols: 2,3-Diphenylquinoxaline Derivatives as Advanced Fluorescent Probes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Traditional Dyes

In the dynamic fields of cellular biology and drug discovery, the pursuit of more precise and stable molecular tools is relentless. Fluorescent probes are central to this endeavor, enabling the visualization and quantification of complex biological processes.[1][2] For decades, traditional dyes like fluorescein and rhodamine have been workhorses in our labs. However, their limitations, such as photobleaching and spectral overlap, have driven the innovation of novel fluorogenic scaffolds.[1]

Among the most promising newcomers are derivatives of the 2,3-diphenylquinoxaline (DPQ) core.[1] This heterocyclic aromatic scaffold offers a robust and versatile platform for creating probes with superior photophysical properties.[1] DPQ-based probes can be chemically tailored to exhibit high quantum yields, large Stokes shifts, and exceptional photostability, positioning them as powerful alternatives for high-resolution imaging and sensitive detection assays.[1] This guide provides an in-depth exploration of the mechanisms, applications, and protocols for leveraging DPQ derivatives in your research.

Section 1: The DPQ Core - Mechanisms of Fluorescence Modulation

The true power of the DPQ scaffold lies in its electronic structure, which can be rationally modified to create "smart" probes that respond to specific environmental changes. The fluorescence output is controlled by several key photophysical mechanisms.

Intramolecular Charge Transfer (ICT)

Many DPQ probes are designed as Donor-π-Acceptor (D-π-A) systems. The electron-deficient quinoxaline core acts as the acceptor, while an electron-donating group (like an amine) is attached at a peripheral position.[3] Upon excitation, an electron moves from the donor to the acceptor, creating an ICT state that is highly sensitive to solvent polarity. This property is invaluable for probing changes in the microenvironment of cellular compartments like lipid droplets.[4]

Photoinduced Electron Transfer (PET)

PET is a powerful mechanism for designing "turn-on" probes. A receptor unit (e.g., a metal ion chelator) is linked to the DPQ fluorophore via a short spacer. In the absence of the target analyte, excitation energy is quenched through electron transfer from the receptor to the fluorophore, resulting in a dark state. Binding of the analyte to the receptor blocks this PET pathway, restoring bright fluorescence. This mechanism is commonly employed for detecting metal ions.[5]

Aggregation-Induced Emission (AIE)

Some DPQ derivatives are designed to be non-emissive when freely dissolved in a good solvent but become highly fluorescent upon aggregation. This AIE phenomenon is often caused by the restriction of intramolecular rotations in the aggregated state, which closes non-radiative decay channels.[6] AIE-active DPQ probes are particularly useful for sensing events that induce aggregation or for imaging in systems where high probe concentrations are required.

Viscosity-Sensitive Probes

Molecular rotors based on the DPQ scaffold can be designed to report on microviscosity.[7][8] In low-viscosity environments, the phenyl rings or other appended groups can rotate freely, dissipating excitation energy non-radiatively. In highly viscous media, this rotation is hindered, forcing the molecule to relax via fluorescence emission.[7] These probes are critical for studying viscosity changes within organelles like lysosomes and mitochondria.[8]

Below is a conceptual diagram illustrating these fluorescence modulation mechanisms.

G cluster_ICT Intramolecular Charge Transfer (ICT) cluster_PET Photoinduced Electron Transfer (PET) cluster_pet_off cluster_pet_on cluster_AIE Aggregation-Induced Emission (AIE) cluster_aie_dis cluster_aie_agg ICT_ground Ground State (D-π-A) ICT_excited Excited ICT State (D⁺-π-A⁻) ICT_ground->ICT_excited Excitation ICT_excited->ICT_ground Fluorescence (Polarity Dependent) PET_off Analyte Absent 'Turn-Off' PET_on Analyte Bound 'Turn-On' PET_off->PET_on Analyte Binding pet_off_exc Excitation pet_on_exc Excitation pet_off_quench PET Quenching (No Fluorescence) pet_off_exc->pet_off_quench pet_on_fluor Fluorescence pet_on_exc->pet_on_fluor AIE_dis Dispersed State (Non-emissive) AIE_agg Aggregated State (Emissive) AIE_dis->AIE_agg Aggregation aie_dis_exc Excitation aie_agg_exc Excitation aie_dis_rot Intramolecular Rotation (Non-radiative) aie_dis_exc->aie_dis_rot aie_agg_fluor Fluorescence aie_agg_exc->aie_agg_fluor

Caption: Key fluorescence modulation mechanisms in DPQ probes.

Section 2: Synthesis and Experimental Workflow

A significant advantage of the DPQ scaffold is its straightforward synthesis, which allows for extensive functionalization.

General Synthesis

The core DPQ structure is typically synthesized via a condensation reaction between an o-phenylenediamine and benzil (1,2-diphenylethane-1,2-dione) or a derivative thereof.[9] This reaction is often efficient and can be performed under mild conditions, sometimes using green chemistry approaches like ultrasonic irradiation or citric acid catalysis.[9] Functional groups for sensing (e.g., amines, hydroxyls, chelators) can be introduced on either the o-phenylenediamine or benzil precursors to generate a library of probes with diverse specificities.

G start Prepare Stock Solutions (Probe in DMSO, Analyte in Buffer) mix Prepare Working Solutions (Dilute probe in assay buffer) start->mix add Add Analyte (Create concentration gradient) mix->add incubate Incubate (Allow for binding equilibrium) add->incubate measure Measure Fluorescence (Spectrofluorometer or Plate Reader) incubate->measure analyze Analyze Data (Plot Intensity vs. Concentration) measure->analyze

Caption: General experimental workflow for a DPQ fluorescence assay.

Section 3: Application Notes & Protocols

The versatility of the DPQ scaffold has led to the development of probes for a wide range of analytes and cellular parameters.

Application: pH Sensing in Acidic Environments

Certain amino-substituted DPQ derivatives exhibit significant changes in their absorption and emission spectra upon protonation, making them excellent pH sensors.[10][11] This is particularly useful for studying acidic organelles like lysosomes or for applications in environmental monitoring where low pH measurements are critical.[10][11]

Probe Example: 6,7-bis[(3-aminopropyl)amine]-2,3-diphenylquinoxaline (QC1)[11]

Photophysical Properties Summary

PropertyValue (Basic form)Value (Protonated form)Reference
λabs (max) ~450 nm~400 nm[10]
λem (max) ~540 nm~480 nm[10]
Quantum Yield (Φ) 0.0210.048 (increases with acidity)[10]
Sensing Range pH 1 - 5pH 1 - 5[11]
Protocol: Determination of pH in Aqueous Samples

1. Materials Required:

  • DPQ pH Probe (e.g., QC1)

  • Dimethyl sulfoxide (DMSO), spectroscopy grade

  • Buffer solutions of known pH (e.g., citrate-phosphate buffers from pH 2.0 to 7.0)

  • 1M HCl and 1M KOH for pH adjustments

  • Spectrofluorometer and quartz cuvettes

2. Stock Solution Preparation:

  • Prepare a 1 mM stock solution of the DPQ probe in DMSO.

    • Scientist's Note: DPQ derivatives often have poor aqueous solubility. A concentrated DMSO stock is essential for preventing precipitation in the final aqueous assay buffer.

3. Assay Protocol:

  • Prepare a series of 3 mL buffer solutions with pH values spanning the desired range (e.g., pH 2.0, 3.0, 4.0, 5.0, 6.0, 7.0).

  • To each cuvette, add an aliquot of the probe stock solution to reach a final concentration of 1-10 µM. For example, add 3 µL of a 1 mM stock to 3 mL of buffer for a final concentration of 1 µM.

  • Mix thoroughly by gentle inversion and incubate for 5 minutes at room temperature to ensure equilibrium.

  • Measure the fluorescence emission spectrum for each sample. Excite at the isosbestic point or the absorption maximum of the protonated/deprotonated species (e.g., Ex: ~420 nm). Record the emission intensity at the maximum wavelength for both forms (e.g., 480 nm and 540 nm).

  • For an unknown sample, prepare it in the same manner and measure its fluorescence.

4. Data Analysis:

  • Create a calibration curve by plotting the ratio of fluorescence intensities (e.g., I480 / I540) against the known pH of the buffer solutions.

  • Use the ratiometric value from the unknown sample to determine its pH from the calibration curve.

    • Scientist's Note: Ratiometric measurements correct for variations in probe concentration, excitation light intensity, and instrument sensitivity, leading to more robust and reliable results.

Application: Detection of Metal Ions

DPQ derivatives functionalized with specific chelating moieties serve as highly selective and sensitive fluorescent probes for various metal ions, including biologically important ones like Cu²⁺, Hg²⁺, and Zn²⁺, as well as toxic heavy metals.[5][12][13][14][15]

Probe Example: Quinoxaline-hydrazinobenzothiazole based sensor for Cu²⁺[12]

Photophysical Properties Summary

PropertyValueReference
Analyte Cu²⁺, Co²⁺, Ni²⁺, Hg²⁺[12]
Response Type Ratiometric, Colorimetric & Fluorogenic[12]
Limit of Detection (LOD) 1.16 x 10⁻⁷ M (for Cu²⁺)[12]
Binding Stoichiometry 1:1 or 1:2 (Host:Guest)[16]
Protocol: Fluorometric Detection of Cu²⁺ Ions

1. Materials Required:

  • DPQ-based Cu²⁺ probe

  • DMSO, spectroscopy grade

  • HEPES buffer (e.g., 10 mM, pH 7.4)

  • Stock solutions (e.g., 10 mM) of various metal salts (e.g., CuSO₄, ZnCl₂, FeCl₃, etc.) in deionized water.

2. Stock Solution Preparation:

  • Prepare a 1 mM stock solution of the DPQ probe in DMSO.

  • Prepare a 100 µM working solution of Cu²⁺ by diluting the stock in HEPES buffer.

3. Assay Protocol:

  • In a series of test tubes or a 96-well plate, add the DPQ probe to HEPES buffer to a final concentration of 10 µM.

  • Add increasing concentrations of the Cu²⁺ working solution (e.g., 0, 1, 2, 5, 10, 20, 50 µM final concentration).

  • Bring the final volume to 2 mL (for cuvettes) or 200 µL (for plates) with HEPES buffer. The final DMSO concentration should be kept low (<1% v/v) to avoid solvent effects.

  • Incubate the solutions for 10-15 minutes at room temperature.

  • Measure the fluorescence intensity at the probe's optimal excitation and emission wavelengths.

4. Selectivity Test (Critical for Validation):

  • Prepare a set of solutions, each containing the probe (10 µM) and a different metal ion (e.g., 50 µM of Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe³⁺, Ni²⁺, Zn²⁺, etc.).

  • Prepare one additional sample containing the probe, Cu²⁺ (50 µM), and a mixture of all other interfering ions (50 µM each).

  • Measure the fluorescence response of each sample.

    • Scientist's Note: A robust probe will show a significant fluorescence change only in the presence of the target ion (Cu²⁺). The competition experiment (target ion + interfering ions) is crucial to demonstrate the probe's utility in a complex biological or environmental matrix.

Section 4: Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Fluorescence Signal 1. Incorrect excitation/emission wavelengths.2. Probe degradation (photobleaching or chemical instability).3. Quenching by buffer components.1. Verify instrument settings against the probe's known spectral data.2. Prepare fresh probe solutions. Minimize light exposure.3. Test the probe in a different buffer system (e.g., Tris vs. HEPES).
High Background Signal 1. Probe aggregation at high concentrations.2. Intrinsic fluorescence of the sample matrix or buffer.3. Impure probe.1. Lower the probe concentration. Increase the DMSO percentage slightly if solubility is an issue.2. Run a blank measurement (sample matrix without the probe) and subtract the background.3. Verify probe purity via HPLC or NMR.
Poor Selectivity 1. The probe's chelating group has affinity for multiple ions.2. Assay conditions (e.g., pH) favor binding of interfering ions.1. This is an intrinsic property. The probe may not be suitable for the specific application. Consult literature for more selective alternatives.2. Optimize the pH of the assay buffer, as the binding affinity of many chelators is pH-dependent.

References

  • The design and synthesis of 2,3-diphenylquinoxaline amine derivatives as yellow-blue emissive materials for optoelectrochemical study. New Journal of Chemistry (RSC Publishing).
  • Photophysical study of 2,3-Diphenyl Quinoxaline thin films for potential applications in optoelectronic devices. ResearchGate.
  • Characterization of 2-phenylbenzo[g]quinoxaline derivatives as viscosity-sensitive fluorescent probes. PubMed.
  • Aminoquinoxaline-Based Dual Colorimetric and Fluorescent Sensors for pH Measurement in Aqueous Media. MDPI.
  • Quinoxaline-derived aza-BODIPY AIEE fluorescent probes for lysosomal viscosity imaging. Source not available.
  • Quinoxaline-based chromogenic and fluorogenic chemosensors for the detection of metal cations. ResearchGate.
  • Dual-Responsive and Reusable Optical Sensors Based on 2,3-Diaminoquinoxalines for Acidity Measurements in Low-pH Aqueous Solutions. National Institutes of Health (NIH).
  • A Greener Chemistry Approach for Synthesis of 2,3-diphenyl quinoxaline. International Journal of Innovative Science, Engineering & Technology.
  • Synthesis of 2,3-diphenylquinoxaline based diazapolyoxa- and polyazamacrocycles for AIE and sensing applications. ResearchGate.
  • New 2,3‐Bis(5‐arylthiophen‐2‐yl)quinoxaline Derivatives: Synthesis and Photophysical Properties. Scilit.
  • A dual-emission fluorescent probe with independent polarity and viscosity responses: The synthesis, spectroscopy and bio-imaging applications. PubMed.
  • Viscosity-Sensitive Solvatochromic Fluorescent Probes for Lipid Droplets Staining. National Institutes of Health (NIH).
  • Organic small-molecule fluorescent probe-based detection for alkali and alkaline earth metal ions in biological systems. Journal of Materials Chemistry B (RSC Publishing).
  • Characterization of 2-phenylbenzo[g]quinoxaline derivatives as viscosity-sensitive fluorescent probes. ResearchGate.
  • Recent Progress in Fluorescent Probes For Metal Ion Detection. PubMed Central (PMC).
  • Synthesis and Theoretical Investigation Using DFT of 2,3-Diphenylquinoxaline Derivatives for Electronic and Photovoltaic Effects. ResearchGate.
  • Recent developments of fluorescent probes for detection and bioimaging of nitric oxide. Source not available.
  • Review on Lysosomal Metal Ion Detection Using Fluorescent Probes. PubMed Central (PMC).
  • Lessons in Organic Fluorescent Probe Discovery. PubMed Central (PMC).
  • Synthesis, Characterization and Metal Ion Detection of Novel Fluoroionophores Based on Heterocyclic Substituted Alanines. MDPI.
  • Quinoxaline Based Three Channel Fluorescent-colorimetric Chemosensor for Selective and Sensitive Detection of Ag+ Ions: Biological and Environmental Applications. Semantic Scholar.
  • Changes in fluorescence spectra of the 2, 3 biphenyl quinoxaline... ResearchGate.

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Synthesis and Evaluation of Novel α-Glucosidase Inhibitors Derived from 2,3-Diphenylquinoxaline-6-Carboxylic Acid: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Novel α-Glucosidase Inhibitors

Diabetes mellitus, particularly Type 2, is a global health challenge characterized by hyperglycemia.[1] A key strategy in its management is the control of postprandial blood sugar spikes.[2] α-Glucosidase, an enzyme located in the brush border of the small intestine, plays a pivotal role in carbohydrate digestion by breaking down complex carbohydrates into absorbable monosaccharides like glucose.[2] The inhibition of this enzyme delays carbohydrate digestion and consequently reduces the rate of glucose absorption, offering a viable therapeutic approach for managing Type 2 diabetes.[1]

Quinoxaline derivatives have emerged as a promising class of heterocyclic compounds with a wide range of biological activities, including potent α-glucosidase inhibition.[1][3] This guide provides a comprehensive protocol for the synthesis of novel α-glucosidase inhibitors based on a 2,3-diphenylquinoxaline-6-carboxylic acid scaffold, their characterization, and the in vitro evaluation of their inhibitory activity.

Synthetic Workflow Overview

The synthesis of the target α-glucosidase inhibitors from this compound is a multi-step process that begins with the construction of the quinoxaline core, followed by functional group manipulation to generate a library of diverse derivatives. This workflow is designed to be robust and adaptable for the generation of various analogs for structure-activity relationship (SAR) studies.

Synthetic Workflow Benzil Benzil Quinoxaline Core Synthesis Quinoxaline Core Synthesis Benzil->Quinoxaline Core Synthesis 3,4-Diaminobenzoic Acid 3,4-Diaminobenzoic Acid 3,4-Diaminobenzoic Acid->Quinoxaline Core Synthesis This compound This compound Quinoxaline Core Synthesis->this compound Acetic Acid, 50°C Esterification Esterification This compound->Esterification Dry Ethanol, H₂SO₄ (cat.), Reflux Ethyl 2,3-Diphenylquinoxaline-6-carboxylate Ethyl 2,3-Diphenylquinoxaline-6-carboxylate Esterification->Ethyl 2,3-Diphenylquinoxaline-6-carboxylate Hydrazinolysis Hydrazinolysis Ethyl 2,3-Diphenylquinoxaline-6-carboxylate->Hydrazinolysis Hydrazine Hydrate, Ethanol, RT 2,3-Diphenylquinoxaline-6-carbohydrazide 2,3-Diphenylquinoxaline-6-carbohydrazide Hydrazinolysis->2,3-Diphenylquinoxaline-6-carbohydrazide Condensation with Aldehydes Condensation with Aldehydes 2,3-Diphenylquinoxaline-6-carbohydrazide->Condensation with Aldehydes Various Aldehydes, PTSA, Ethanol, RT Final Inhibitor Derivatives Final Inhibitor Derivatives Condensation with Aldehydes->Final Inhibitor Derivatives

Caption: Synthetic pathway for α-glucosidase inhibitors.

Part 1: Synthesis Protocols

Synthesis of this compound (Scaffold)

The foundational scaffold is synthesized through a condensation reaction between benzil and 3,4-diaminobenzoic acid.[1]

Protocol:

  • To a round-bottom flask, add benzil (1.05 g, 5 mmol) and 3,4-diaminobenzoic acid (0.76 g, 5 mmol).[1]

  • Add glacial acetic acid (20 mL) as the solvent.[1]

  • Stir the mixture at 50°C for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1]

  • Upon completion, the product precipitates out of the solution.

  • Filter the solid product and wash it with ethanol or ethyl acetate to purify it.[1]

  • Dry the purified this compound.

Synthesis of Ethyl 2,3-Diphenylquinoxaline-6-carboxylate

Esterification of the carboxylic acid is a necessary step to facilitate the subsequent reaction with hydrazine.[1]

Protocol:

  • In a round-bottom flask, suspend this compound (5 mmol) in dry ethanol (20 mL).[1]

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 12 hours.[1]

  • After cooling, pour the reaction mixture into cold water to precipitate the ester.

  • Filter the white solid, wash with water, and dry to obtain ethyl 2,3-diphenylquinoxaline-6-carboxylate.[1]

Synthesis of 2,3-Diphenylquinoxaline-6-carbohydrazide

The carbohydrazide intermediate is the key component for generating the final library of inhibitors.

Protocol:

  • In a round-bottom flask, dissolve ethyl 2,3-diphenylquinoxaline-6-carboxylate (5 mmol) in ethanol (20 mL).[4]

  • Add hydrazine hydrate (15 mL) to the solution.[4]

  • Stir the reaction mixture at room temperature for 16 hours.[4][5]

  • The product, 2,3-diphenylquinoxaline-6-carbohydrazide, will precipitate.

  • Filter the solid, wash with a small amount of cold ethanol, and dry.

Synthesis of Final Inhibitor Derivatives (Hydrazones)

The final step involves the condensation of the carbohydrazide with a variety of aromatic aldehydes to create a diverse library of hydrazone derivatives.[1]

Protocol:

  • To a solution of 2,3-diphenylquinoxaline-6-carbohydrazide (1 mmol) in ethanol, add the desired aromatic aldehyde (1 mmol).

  • Add a catalytic amount of p-toluenesulfonic acid (PTSA).

  • Stir the reaction mixture at room temperature for 1 hour.[5]

  • The final hydrazone product will precipitate.

  • Filter the solid, wash with ethanol, and dry.

  • Characterize the final products using FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.[3][6]

Part 2: In Vitro α-Glucosidase Inhibition Assay

This colorimetric assay is a reliable method for determining the inhibitory potential of the synthesized compounds.[2] It utilizes p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate, which is hydrolyzed by α-glucosidase to produce the yellow-colored p-nitrophenol, detectable at 405 nm.[7]

Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare Reagents Prepare Reagents Prepare Inhibitor Solutions Prepare Inhibitor Solutions Prepare Reagents->Prepare Inhibitor Solutions Prepare Enzyme Solution Prepare Enzyme Solution Prepare Reagents->Prepare Enzyme Solution Add Inhibitor/Control to Plate Add Inhibitor/Control to Plate Prepare Inhibitor Solutions->Add Inhibitor/Control to Plate Add Enzyme Solution Add Enzyme Solution Prepare Enzyme Solution->Add Enzyme Solution Add Inhibitor/Control to Plate->Add Enzyme Solution Pre-incubation (37°C) Pre-incubation (37°C) Add Enzyme Solution->Pre-incubation (37°C) Add Substrate (pNPG) Add Substrate (pNPG) Pre-incubation (37°C)->Add Substrate (pNPG) Incubation (37°C) Incubation (37°C) Add Substrate (pNPG)->Incubation (37°C) Stop Reaction Stop Reaction Incubation (37°C)->Stop Reaction Measure Absorbance (405 nm) Measure Absorbance (405 nm) Stop Reaction->Measure Absorbance (405 nm) Calculate % Inhibition Calculate % Inhibition Measure Absorbance (405 nm)->Calculate % Inhibition Determine IC50 Value Determine IC50 Value Calculate % Inhibition->Determine IC50 Value

Caption: Workflow for the α-glucosidase inhibition assay.

Reagents and Materials
  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate buffer (e.g., 50 mM, pH 6.8)[8]

  • Sodium carbonate (Na₂CO₃) solution (e.g., 1 M)[8]

  • Synthesized inhibitor compounds

  • Acarbose (positive control)[8]

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Protocol
  • Prepare Solutions:

    • Dissolve the α-glucosidase enzyme in phosphate buffer to the desired concentration (e.g., 0.5 U/mL).[9]

    • Dissolve pNPG in phosphate buffer (e.g., 1 mM).[8]

    • Dissolve the synthesized compounds and acarbose in DMSO to create stock solutions, then dilute to various concentrations with phosphate buffer. The final DMSO concentration should be kept low to avoid affecting the enzyme activity.[9]

  • Assay Procedure:

    • In a 96-well plate, add 20 µL of the test compound solution (or positive control/blank).[8]

    • Add 20 µL of the α-glucosidase solution to each well (except for the blank).[9]

    • Pre-incubate the plate at 37°C for 5-10 minutes.[8][9]

    • Initiate the reaction by adding 20 µL of the pNPG solution to all wells.[8]

    • Incubate the plate at 37°C for 20 minutes.[8]

    • Terminate the reaction by adding 50 µL of 1 M sodium carbonate solution.[8]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 405 nm using a microplate reader.[8]

    • Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the control (enzyme and substrate without inhibitor) and Abs_sample is the absorbance of the test sample.[2]

    • Determine the IC₅₀ value, which is the concentration of the inhibitor required to inhibit 50% of the α-glucosidase activity, by plotting the percentage of inhibition against the inhibitor concentration.[10]

Part 3: Data Interpretation and Structure-Activity Relationship (SAR)

The inhibitory activities of the synthesized diphenylquinoxaline-6-carbohydrazide hybrids are typically reported as IC₅₀ values. A lower IC₅₀ value indicates a more potent inhibitor.

CompoundSubstitution on Phenyl Ringα-Glucosidase IC₅₀ (µM)
Acarbose (Control) -750.0 ± 10.5
7a 4-Fluorophenyl110.6 ± 6.0
7b 4-Chlorophenyl125.3 ± 5.2
7c 4-Bromophenyl142.8 ± 4.5
7d 4-Nitrophenyl210.1 ± 7.8
7e 3-Fluorophenyl110.6 ± 6.0
7k Unsubstituted Phenyl> 750
7j 2,5-Dimethoxyphenyl50.0
(Data is representative and compiled from literature.[1][4])

Insights from SAR:

  • The presence of electron-withdrawing groups (e.g., fluorine, chlorine, bromine) on the phenyl ring attached to the hydrazone moiety generally enhances the inhibitory activity compared to the unsubstituted analog.[1]

  • The position of the substituent also plays a crucial role. For instance, a 3-fluorophenyl derivative (7e) showed high potency.[1]

  • Electron-donating groups, such as dimethoxy substitution (7j), can also lead to potent inhibition, suggesting that a combination of electronic and steric factors influences the binding of the inhibitor to the enzyme's active site.[4]

  • Kinetic studies on the most potent derivatives have shown a competitive type of inhibition, indicating that these compounds compete with the substrate for binding to the active site of the α-glucosidase enzyme.[1]

Conclusion

The this compound scaffold serves as a valuable starting point for the development of potent α-glucosidase inhibitors. The synthetic route is straightforward and allows for the generation of a diverse library of derivatives. The in vitro assay described provides a reliable method for evaluating their inhibitory potential. The structure-activity relationship data suggests that modification of the peripheral phenyl ring is a key strategy for optimizing the inhibitory activity. Further investigation into these compounds could lead to the development of novel therapeutic agents for the management of Type 2 diabetes.

References

  • In vitro α-glucosidase inhibitory assay. (2018). protocols.io. [Link]
  • Pedrood, K., et al. (2022). Design, synthesis, and molecular docking studies of diphenylquinoxaline-6-carbohydrazide hybrids as potent α-glucosidase inhibitors. BMC Chemistry. [Link]
  • Pedrood, K., et al. (2022). Design, synthesis, and molecular docking studies of diphenylquinoxaline-6-carbohydrazide hybrids as potent α-glucosidase inhibitors.
  • Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds. (2021). PubMed Central. [Link]
  • Williams, L. K., et al. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. PubMed Central. [Link]
  • Structure–activity relationship (SAR) of compounds 1–7, 27, 28;... (2023).
  • Glund, K., et al. (1989). Biosynthesis of quinoxaline antibiotics: purification and characterization of the quinoxaline-2-carboxylic acid activating enzyme from Streptomyces triostinicus. Biochemistry. [Link]
  • SYNTHESIS AND CHARACTERIZATION OF SOME QUINOXALINE DERIVATIVES AND THE STUDY OF BIOLOGICAL ACTIVITIES. (2015). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
  • IC 50 values for α-glucosidase and α-amylase inhibitory activities of the plant extracts. (2020).
  • Design, Synthesis, and Characterization of Quinoxaline Derivatives as a Potent Antimicrobial Agent. (2023).
  • Outline for the synthesis of diphenylquinoxaline-2-carbohydrazide hybrids 7a–o, reagents and conditions. (2022).
  • IC50 values of the most active compounds against α-glucosidase. (2023).
  • El-Gohary, N. S., & Shaaban, M. I. (2016). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules. [Link]
  • Structure activity relationship (SAR) of synthesized compounds. (2024).
  • 2,3 Diphenylquinoxaline : Organic synthesis. (2020). YouTube. [Link]
  • Practical Experiment 6: To synthesize and characterized 2,3 diphenyl quninoxaline from orthophenelene diamnine (opd). (2017). Slideshare. [Link]
  • Shafiq, Z., et al. (2024). Rational design of phenyl 2,4,5-trichlorobenzenesulfonate based thiosemicarbazones as α-glucosidase and α-amylase inhibitors: integrating enzymatic evaluation and molecular modeling. RSC Publishing. [Link]
  • In Vitro α-Glucosidase and α-Amylase Inhibition, Cytotoxicity and Free Radical Scavenging Profiling of the 6-Halogeno and Mixed 6,8-Dihalogenated 2-Aryl-4-methyl-1,2-dihydroquinazoline 3-Oxides. (2022). PubMed Central. [Link]
  • Synthesis, in vitro α-glucosidase inhibitory activities, and molecular dynamic simulations of novel 4-hydroxyquinolinone-hydrazones as potential antidiabetic agents. (2022). PubMed Central. [Link]

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Application Note: A Researcher's Guide to Microwave-Assisted Quinoxaline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: Beyond the Boiling Flask

The quinoxaline scaffold is a cornerstone in modern medicinal chemistry and materials science, forming the core of numerous antitumor, antimicrobial, and antidepressant drugs, as well as electroluminescent materials.[1][2][3] The classical synthesis—a condensation reaction between a 1,2-diamine and a 1,2-dicarbonyl compound—is a reliable but often sluggish process, frequently demanding long reaction times, harsh acidic conditions, and resulting in moderate yields.[1][2]

This guide details the principles and protocols for Microwave-Assisted Organic Synthesis (MAOS), a transformative technology that redefines the efficiency and environmental footprint of quinoxaline synthesis. By leveraging direct, volumetric heating, MAOS drastically reduces reaction times from hours to mere minutes, enhances product yields, and aligns with the principles of green chemistry.[4][5][6][7] We will explore the fundamental science, provide validated, step-by-step protocols, and offer insights to empower researchers to confidently adopt this powerful technique.

The MAOS Paradigm: Causality and Core Principles

The dramatic acceleration of reactions under microwave irradiation is not magic; it is a direct consequence of the heating mechanism, which differs fundamentally from conventional methods.

  • The Engine of Efficiency: Dielectric Heating: Conventional heating is inefficient, relying on conduction to transfer energy from an external source, through the vessel walls, and into the reaction mixture, creating thermal gradients and potential "hot spots."[5][8] Microwave synthesis, conversely, employs dielectric heating.[4] Polar molecules or ions within the reaction mixture align with the rapidly oscillating electric field of the microwaves. This constant molecular reorientation and friction generates heat instantly and uniformly throughout the bulk of the material, a process known as volumetric heating.[4][5][8] This eliminates thermal lag and provides precise, rapid temperature control.[4]

  • The Role of the Medium—Solvents and Supports: The efficiency of microwave absorption is determined by a material's dielectric properties, specifically its loss tangent (tan δ).[4][9]

    • High-Loss Solvents: Solvents like ethanol, water, dimethylformamide (DMF), and ethylene glycol have high tan δ values, meaning they absorb microwave energy very efficiently and heat rapidly.[4][10] Water, in particular, is an exceptional green solvent for MAOS due to its high polarity, non-toxicity, and availability.[4][9]

    • Solvent-Free Conditions: One of the most elegant applications of MAOS is in solvent-free reactions.[2][11] Here, the microwaves heat the reactants directly, often increasing reaction rates and simplifying purification.[11] Alternatively, reactants can be adsorbed onto a solid support. Acidic alumina, for example, not only acts as a microwave-absorbent medium but can also serve as a catalyst for the condensation and subsequent oxidation steps.[12][13]

Synthesis Protocols: From Theory to Practice

Equipment and Safety:

  • Dedicated Microwave Reactor: For safety, reproducibility, and precise control of temperature and pressure, a dedicated laboratory microwave reactor is mandatory. Domestic microwave ovens lack these critical features and should not be used.[5]

  • Microwave Vials: Use appropriate, pressure-rated glass vials with sealed caps.

  • Standard Laboratory Glassware: For work-up and purification.

  • Personal Protective Equipment (PPE): Always wear safety glasses, lab coat, and gloves.

Protocol 1: Green, Catalyst-Free, Solvent-Free Synthesis

This protocol represents the pinnacle of green chemistry for this transformation, eliminating the need for both a catalyst and a solvent, which dramatically simplifies work-up.[2][14]

Step-by-Step Methodology:

  • Reactant Preparation: In a 10 mL microwave reaction vial, combine the 1,2-diaminobenzene derivative (1.0 mmol) and the 1,2-dicarbonyl compound (e.g., benzil) (1.0 mmol).

  • Vessel Sealing: Securely seal the vial with a septum cap.

  • Microwave Irradiation: Place the vial into the microwave reactor cavity. Irradiate the mixture at 100–130°C for 2–6 minutes.[2] The reaction progress can be monitored by Thin-Layer Chromatography (TLC).

  • Cooling and Isolation: After the irradiation cycle is complete, allow the vial to cool to room temperature. The product will often precipitate as a solid.

  • Purification: Filter the solid product and wash with a small amount of cold ethanol. If necessary, the product can be further purified by recrystallization.

Protocol 2: Iodine-Catalyzed Synthesis in an Aqueous Ethanol System

This method utilizes a catalytic amount of iodine, a mild acidic reagent, in an environmentally benign ethanol/water solvent system, demonstrating excellent yields and broad substrate scope.[1]

Step-by-Step Methodology:

  • Reactant Preparation: In a 10 mL microwave reaction vial, dissolve the 1,2-diamine (1.0 mmol) and the 1,2-dicarbonyl compound (1.0 mmol) in a 1:1 mixture of ethanol and water (1 mL total).[1]

  • Catalyst Addition: Add a catalytic amount of iodine (5 mol%, ~0.05 mmol).

  • Vessel Sealing: Securely seal the vial with a septum cap.

  • Microwave Irradiation: Place the vial into the reactor. Irradiate the mixture at 50°C using a power level of 300 W.[1] Monitor the reaction by TLC until the starting materials are consumed.

  • Work-up and Extraction: After cooling, add dichloromethane (10 mL) to the reaction mixture. Wash the organic layer successively with a 5% sodium thiosulfate solution (2 mL) to quench the iodine, followed by brine (2 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the product by column chromatography or recrystallization as needed.

Data Presentation and Expected Outcomes

The microwave-assisted approach consistently delivers high yields in remarkably short reaction times across a range of substrates.

EntryDiamineDicarbonylMethodConditionsTime (min)Yield (%)Reference
1o-PhenylenediamineBenzilSolvent-Free100-130°C2-698[2]
24-Methyl-1,2-diaminobenzeneBenzilSolvent-Free100-130°C2-695[2]
3o-PhenylenediaminePhenylglyoxalIodine/EtOH:H₂O50°C, 300W1.592
44-Chloro-1,2-diaminobenzeneBenzilIodine/EtOH:H₂O50°C, 300W2.594[1]
5o-PhenylenediamineBenzilAcidic AluminaSolvent-Free386[12]

Visualizing the Process

Reaction Mechanism

The synthesis proceeds via a classical condensation pathway, which is significantly accelerated by microwave heating.

reaction_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product R1 1,2-Diamine I1 Diimine Intermediate R1->I1 Condensation R2 1,2-Dicarbonyl R2->I1 I2 Cyclized Intermediate I1->I2 Cyclization P Quinoxaline I2->P Aromatization (-2H₂O) workflow prep prep mw mw workup workup analysis analysis A 1. Combine Reactants (& Catalyst/Solvent) B 2. Seal Microwave Vial A->B C 3. Microwave Irradiation (Set Time, Temp, Power) B->C D 4. Cool to Room Temp C->D E 5. Product Isolation (Filtration / Extraction) D->E F 6. Purification (Recrystallization) E->F G 7. Characterization (TLC, NMR, MS) F->G

Caption: Microwave-assisted synthesis workflow.

Protocol Validation and Troubleshooting

A robust protocol must be a self-validating system. Consistent monitoring and characterization are key to ensuring reliable outcomes.

  • In-Process Control: Use Thin-Layer Chromatography (TLC) to monitor the disappearance of starting materials, confirming reaction completion. [1][2]* Final Product Verification: Confirm the identity and purity of the final product using standard analytical techniques such as melting point, NMR (¹H and ¹³C), IR spectroscopy, and Mass Spectrometry. [14]

    Problem Potential Cause(s) Suggested Solution(s)
    Low or No Conversion Insufficient temperature or time. Increase irradiation time or setpoint temperature. Ensure the solvent used is a good microwave absorber.
    Poor microwave coupling. If using a low-polarity solvent, add a small amount of a high-loss co-solvent or an ionic liquid to improve energy absorption. [9]
    Incomplete Reaction Reaction has reached equilibrium. Increase temperature to push the equilibrium toward the product. For catalyzed reactions, check the catalyst activity.
    Formation of Side Products Temperature is too high, causing decomposition. Reduce the reaction temperature. Use a ramp-to-temperature setting instead of maximum power.

    | | Reactants are sensitive to air/moisture. | Assemble the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |

Conclusion: A Greener, Faster Future for Synthesis

Microwave-assisted synthesis represents a significant advancement over classical methods for preparing quinoxalines. The technology offers unparalleled speed, improved yields, and cleaner reaction profiles, often with reduced solvent use and energy consumption. [6][8][9]By providing direct, uniform heating, MAOS not only accelerates known reactions but also enables new chemical transformations. For researchers in drug discovery and materials science, mastering this technique is no longer a novelty but a necessity for efficient, sustainable, and rapid molecular construction. [3][15]

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC. (2025).
  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. International Journal of Research in Engineering and Science (IJRES).
  • An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds. (2007).
  • Microwave-Assisted Synthesis: 10x Faster Organic Reactions. (2025).
  • Importance of Microwave Heating in Organic Synthesis. (2019). Advanced Journal of Chemistry, Section A.
  • Benign approaches for the microwave-assisted synthesis of quinoxalines. (2007). SciSpace.
  • Microwave-Assisted Catalyst-Free and Solvent-Free Method for the Synthesis of Quinoxalines. (2009). Taylor & Francis Online.
  • Solvent Choice for Microwave Synthesis.
  • Importance of Microwave Heating In Organic Synthesis. (2019).
  • Environmental Benign Synthesis of Quinoxaline by Green Chemistry Protocols: A Review.
  • GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. (2011). TSI Journals.
  • Microwave-Assisted Synthesis of Quinoxaline Deriv
  • Benign approaches for the microwave-assisted synthesis of quinoxalines. (2007). Journal of the Brazilian Chemical Society.
  • PART - 1 INTRODUCTION. Shodhganga.
  • Microwave-Assisted Technique Unveils Efficient Pathway for Vital Molecular Construction. (2024). BNN Breaking.

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Application Notes & Protocols for the Comprehensive Characterization of Quinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: Quinoxaline derivatives represent a vital class of nitrogen-containing heterocyclic compounds, foundational to numerous applications ranging from pharmaceuticals to materials science.[1][2] Their diverse biological activities, including anticancer, antimicrobial, and antiviral properties, stem directly from their unique structural and electronic features.[2][3][4] Consequently, the unambiguous and thorough characterization of newly synthesized quinoxaline derivatives is not merely a procedural step but a cornerstone of rigorous scientific investigation and successful drug development. This guide provides an in-depth exploration of the key analytical techniques, offering not just protocols, but the underlying scientific rationale to empower researchers in their experimental design and data interpretation.

Part 1: The Structural Elucidation Core: NMR, MS, and X-ray Crystallography

The primary challenge in characterizing a novel compound is to definitively establish its molecular structure. An integrated approach using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography (SC-XRD) provides an unassailable foundation for structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the preeminent technique for elucidating the carbon-hydrogen framework of a molecule in solution. For quinoxaline derivatives, ¹H and ¹³C NMR are indispensable for confirming substitution patterns and overall structure.[5]

Expertise & Experience: The aromatic protons on the quinoxaline core exhibit characteristic splitting patterns and chemical shifts that are highly sensitive to the nature and position of substituents.[6] For instance, electron-donating groups will typically shield nearby protons, shifting their signals upfield (to a lower ppm value), while electron-withdrawing groups cause a downfield shift. Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are crucial for unambiguously assigning proton and carbon signals, respectively, especially in complex derivatives.

Typical NMR Data for Quinoxaline Derivatives:

NucleusTypical Chemical Shift Range (ppm)Notes
¹H NMR7.5 - 8.8 ppmProtons on the quinoxaline core. The exact position depends on the substitution pattern.[7]
¹H NMRDependent on substituentProtons on substituent groups will appear in their characteristic regions.
¹³C NMR125 - 160 ppmAromatic carbons of the quinoxaline ring. Carbons bonded to nitrogen (C2, C3) are typically more downfield.[8]

Protocol: ¹H and ¹³C NMR Analysis of a Quinoxaline Derivative

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified quinoxaline derivative.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. DMSO-d₆ is often a good choice due to its ability to dissolve a wide range of organic compounds.

    • Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

  • Instrument Setup & Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire a standard ¹H NMR spectrum. A typical experiment involves 16-64 scans.

    • Acquire a ¹³C NMR spectrum. This requires more scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.

    • If necessary, perform 2D NMR experiments (COSY, HSQC, HMBC) to resolve complex structures.

  • Data Processing and Interpretation:

    • Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different types of protons.

    • Analyze the chemical shifts (ppm), splitting patterns (multiplicity), and coupling constants (J-values) to assign signals to specific protons in the molecule.

    • Assign the signals in the ¹³C NMR spectrum based on their chemical shifts and, if available, data from DEPT experiments (to distinguish between CH, CH₂, and CH₃ groups).

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. Its primary role in this context is to confirm the molecular weight of the synthesized quinoxaline derivative, providing crucial evidence for the success of a reaction. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy.[9]

Expertise & Experience: The choice of ionization technique is critical. Electrospray Ionization (ESI) is a "soft" technique ideal for many quinoxaline derivatives as it typically generates the protonated molecular ion [M+H]⁺, minimizing fragmentation and providing a clear indication of the molecular weight.[10] Electron Ionization (EI), a "harder" technique, can be useful for inducing fragmentation, which can provide structural clues about the molecule's connectivity.[9] The fragmentation pattern often serves as a "fingerprint" for the compound.

Workflow: Small Molecule Mass Spectrometry

cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_output Data Output prep Dissolve sample in volatile solvent (e.g., MeOH, ACN) infusion Direct Infusion or LC-MS Introduction prep->infusion ionization Ionization (e.g., ESI, APCI) infusion->ionization analyzer Mass Analyzer (e.g., Quadrupole, TOF) Sorts ions by m/z ionization->analyzer detector Detector Measures ion abundance analyzer->detector spectrum Generate Mass Spectrum (Intensity vs. m/z) detector->spectrum analysis Identify Molecular Ion Peak [M+H]⁺ Analyze Fragmentation Pattern spectrum->analysis

Caption: Workflow for Mass Spectrometry Analysis.

Protocol: High-Resolution Mass Spectrometry (HRMS) via ESI

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.[11] The solvent should be volatile and compatible with the ESI source.

    • Ensure the sample is fully dissolved and free of particulate matter. Filtration may be necessary.

  • Instrument Setup and Calibration:

    • Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.

    • Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to optimal values for the analyte. These are often determined through initial tuning experiments.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer, typically via direct infusion with a syringe pump or through an LC system.

    • Acquire the mass spectrum over a relevant m/z range, ensuring the expected molecular ion peak is included.

  • Data Analysis:

    • Identify the peak corresponding to the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺).

    • Use the instrument's software to calculate the elemental composition based on the accurately measured m/z value.

    • Compare the experimentally determined elemental composition with the theoretical composition of the target molecule. A mass accuracy of < 5 ppm is typically considered excellent confirmation.

Single-Crystal X-ray Crystallography (SC-XRD): The Definitive Structure

SC-XRD is the gold standard for molecular structure determination.[12] It provides an unambiguous 3D model of the molecule, revealing precise bond lengths, bond angles, and intermolecular interactions in the solid state.[13] This technique is invaluable for confirming absolute stereochemistry and understanding packing arrangements in the crystal lattice.[14][15]

Expertise & Experience: The primary challenge of SC-XRD is growing a high-quality, single crystal that is free of defects and of a suitable size (typically 0.1-0.3 mm).[12] This often requires screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion). The resulting crystallographic data not only confirms the covalent structure but can also reveal non-covalent interactions like hydrogen bonding or π-π stacking, which are crucial for understanding the material's properties and biological activity.[16]

Workflow: Single-Crystal X-ray Diffraction

crystal 1. Grow High-Quality Single Crystal mount 2. Mount Crystal on Diffractometer crystal->mount xray 3. Irradiate with Monochromatic X-rays mount->xray diffraction 4. Collect Diffraction Pattern (Series of Images) xray->diffraction solve 5. Solve Structure (Determine Electron Density Map) diffraction->solve refine 6. Refine Model (Fit Atoms to Density) solve->refine final 7. Final 3D Structure (Bond Lengths, Angles) refine->final

Caption: The workflow for SC-XRD from crystal to final structure.

Protocol: General Workflow for SC-XRD

  • Crystal Growth:

    • Dissolve the purified quinoxaline derivative in a minimal amount of a suitable hot solvent.

    • Allow the solution to cool slowly and undisturbed. Alternatively, use techniques like solvent/anti-solvent diffusion or vapor diffusion.

    • Screen multiple solvents and conditions to find the optimal ones for crystal growth.

  • Crystal Selection and Mounting:

    • Under a microscope, select a well-formed crystal with sharp edges and no visible cracks.[17]

    • Carefully mount the crystal on a glass fiber or loop and attach it to a goniometer head.[12]

  • Data Collection:

    • Mount the goniometer head on the diffractometer.[13]

    • Center the crystal in the X-ray beam.

    • Cool the crystal under a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage.

    • Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam and recording the diffraction patterns on a detector.[12]

  • Structure Solution and Refinement:

    • Process the raw diffraction data to determine the unit cell parameters and integrate the reflection intensities.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.

    • Build and refine the atomic model by fitting atoms into the electron density and refining their positions, and thermal parameters.[17]

    • The final refined structure provides precise atomic coordinates, bond lengths, and angles.

Part 2: Spectroscopic and Thermal Characterization

Once the core structure is established, further techniques are employed to analyze functional groups, electronic properties, and thermal stability.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an excellent technique for identifying the functional groups present in a molecule.[18]

Expertise & Experience: For quinoxalines, FTIR is used to confirm the presence of the aromatic C=C and C=N bonds within the heterocyclic ring system, as well as the C-H bonds.[7][18] It is particularly useful for verifying the addition or modification of other functional groups (e.g., C=O, N-H, O-H) on the quinoxaline scaffold.

Characteristic IR Absorption Frequencies for Quinoxalines:

Functional GroupWavenumber (cm⁻¹)Vibration Type
Aromatic C-H3100 - 3000Stretching[18]
Aromatic C=C1625 - 1430Ring Stretching[18]
C=N~1620Stretching
Aromatic C-H900 - 670Out-of-plane Bending[18]

Protocol: FTIR Analysis using Attenuated Total Reflectance (ATR)

ATR has become a preferred method due to its minimal sample preparation.[19]

  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond) is clean.[20] Record a background spectrum of the empty, clean crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small amount of the solid quinoxaline derivative powder directly onto the ATR crystal.[20]

    • Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.[20]

    • Collect the FTIR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Interpretation:

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.

UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy molecular orbitals. It provides information about the electronic structure and conjugation within the molecule.[21]

Expertise & Experience: Quinoxaline derivatives, being aromatic systems, typically exhibit strong absorption bands in the UV region corresponding to π → π* transitions.[5][7] The presence of non-bonding electrons on the nitrogen atoms can also give rise to weaker n → π* transitions.[7] The position of the absorption maximum (λ_max) is sensitive to the extent of conjugation and the nature of substituents, making UV-Vis a useful tool for comparative studies.

Protocol: UV-Vis Spectroscopy of a Quinoxaline Derivative in Solution

  • Sample Preparation:

    • Prepare a stock solution of the quinoxaline derivative by accurately weighing a small amount of the compound and dissolving it in a spectroscopic-grade solvent (e.g., ethanol, acetonitrile, chloroform) in a volumetric flask.[22]

    • The solvent must be transparent in the wavelength range of interest.[22]

    • Perform serial dilutions to prepare a sample with an absorbance value in the optimal range (typically 0.1 - 1.0 A.U.). This is crucial to ensure adherence to the Beer-Lambert Law.[23]

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up and stabilize.

    • Fill a quartz cuvette with the pure solvent to be used as a reference (blank).[24]

    • Place the blank cuvette in the spectrophotometer and record a baseline correction.

  • Measurement:

    • Rinse the cuvette with the sample solution before filling it.[23]

    • Place the sample cuvette in the instrument and record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).[24]

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λ_max).

    • If the concentration and path length are known, the molar absorptivity (ε) can be calculated, which is a characteristic constant for the compound under specific conditions.

Thermal Analysis (TGA/DSC): Assessing Stability and Transitions

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature.[25]

  • Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated, providing information on thermal stability and decomposition.[26]

  • Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample relative to a reference as a function of temperature, identifying phase transitions like melting, crystallization, and glass transitions.[26]

Expertise & Experience: For drug development, thermal stability is a critical parameter. TGA can determine the decomposition temperature, which sets the upper limit for processing and storage. DSC is essential for identifying the melting point of a crystalline compound, which is a key indicator of purity, and for studying polymorphism.

Information Gained from TGA and DSC:

TechniqueKey Information ProvidedRelevance to Quinoxalines
TGA Decomposition Temperature (T_d), Residue MassDetermines thermal stability for material processing and storage.[25]
DSC Melting Point (T_m), Enthalpy of Fusion (ΔH_f), Glass Transition (T_g)Confirms purity, identifies polymorphic forms, characterizes amorphous materials.[25]

Protocol: Combined TGA/DSC Analysis

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the quinoxaline derivative into a clean TGA/DSC crucible (e.g., aluminum, alumina).[27]

  • Instrument Setup:

    • Place the sample crucible and an empty reference crucible into the instrument.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 40-50 mL/min) to prevent oxidative degradation.[27]

  • Measurement:

    • Define the temperature program. A typical program involves:

      • An initial isothermal step to allow the sample to equilibrate.

      • A heating ramp at a constant rate (e.g., 10 or 20 K/min) to the desired final temperature (e.g., 600 °C).[27][28]

    • Start the experiment and record the mass change (TGA) and differential heat flow (DSC) simultaneously.

  • Data Analysis:

    • TGA Curve: Analyze the plot of mass (%) vs. temperature. The onset temperature of a significant mass loss step is often reported as the decomposition temperature.

    • DSC Curve: Analyze the plot of heat flow vs. temperature. A sharp endothermic peak corresponds to melting, and the peak temperature is the melting point. A step-like change in the baseline indicates a glass transition.

Part 3: Integrated Characterization Strategy

No single technique provides a complete picture. The power of modern analytical chemistry lies in the synergistic use of multiple techniques to build a comprehensive and irrefutable characterization of a new molecule.

Workflow: Integrated Characterization of a Novel Quinoxaline Derivative

cluster_synthesis Synthesis & Purification cluster_primary Primary Structural Confirmation cluster_secondary Secondary Confirmation & Properties cluster_definitive Definitive Structure start New Quinoxaline Derivative nmr NMR (¹H, ¹³C, 2D) H-C Framework Substitution Pattern start->nmr ms HRMS Molecular Weight Elemental Composition start->ms ftir FTIR Functional Groups nmr->ftir uvvis UV-Vis Electronic Properties nmr->uvvis thermal TGA/DSC Thermal Stability Phase Transitions nmr->thermal ms->ftir ms->uvvis ms->thermal xrd {Single Crystal XRD|{3D Structure | Stereochemistry | Intermolecular Forces}} ftir->xrd uvvis->xrd thermal->xrd final final xrd->final Fully Characterized Compound

Caption: An integrated workflow for the comprehensive characterization of a novel quinoxaline derivative.

Conclusion

The characterization of quinoxaline derivatives is a multi-faceted process that relies on the strategic application of a suite of analytical techniques. By integrating the structural insights from NMR, MS, and X-ray crystallography with the functional, electronic, and thermal data from FTIR, UV-Vis, and TGA/DSC, researchers can build a complete and robust profile of their compounds. This comprehensive approach is fundamental to ensuring scientific integrity, understanding structure-activity relationships, and accelerating the journey from discovery to application.

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Sources

Application Note: A Multi-faceted Approach to Purity Assessment of 2,3-Diphenylquinoxaline-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,3-Diphenylquinoxaline-6-carboxylic acid is a pivotal building block in the synthesis of novel materials and pharmaceutical agents, including its use as an end-capping agent in the creation of hyperbranched polymers.[1] Its molecular structure, featuring a quinoxaline core with phenyl and carboxylic acid functional groups, necessitates a robust and multi-pronged analytical strategy to ensure its purity, which is critical for the safety and efficacy of downstream applications.[2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methods for the purity assessment of this compound. We will delve into the causality behind experimental choices and provide detailed, field-proven protocols.

The Importance of Orthogonal Analytical Methods

No single analytical technique can definitively determine the purity of a complex organic molecule. Therefore, a combination of orthogonal methods, each probing different physicochemical properties of the analyte, is essential. This approach provides a comprehensive purity profile, identifying and quantifying potential impurities that might be missed by a single method. For this compound, a combination of chromatographic, spectroscopic, and elemental analysis techniques is recommended.

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are central to purity assessment, offering high-resolution separation of the main compound from its impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity determination in the pharmaceutical industry due to its high sensitivity, reproducibility, and ability to quantify impurities.[3][4]

Rationale for Method Parameters:

  • Reverse-Phase Chromatography: A C18 stationary phase is the standard choice for non-polar to moderately polar compounds like this compound. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

  • Mobile Phase: A gradient elution using a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer (containing an acid like formic acid or phosphoric acid) is typically employed.[5] The gradient allows for the effective elution of compounds with a range of polarities. The addition of an acid suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.

  • Detection: A UV detector is suitable for this compound due to the presence of chromophoric phenyl and quinoxaline rings. The detection wavelength should be set at the λmax of the compound for maximum sensitivity.

Detailed HPLC Protocol:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 50% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 50% B over 1 minute, and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm
Sample Preparation Accurately weigh and dissolve the sample in a suitable solvent (e.g., a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.

Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the mass identification capabilities of mass spectrometry.[6] This technique is invaluable for identifying unknown impurities by providing their molecular weights.

Rationale for Method Parameters:

  • Ionization Source: Electrospray ionization (ESI) is a soft ionization technique suitable for polar and thermally labile molecules like this compound. It can be operated in both positive and negative ion modes.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used. A TOF analyzer provides high mass accuracy, aiding in the elemental composition determination of impurities.

Detailed LC-MS Protocol:

The HPLC conditions are generally transferable to an LC-MS system. However, volatile buffers like formic acid or ammonium acetate are preferred over non-volatile buffers like phosphate.[5]

Parameter Condition
Ionization Mode ESI Positive and Negative
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120 °C
Desolvation Temperature 350 °C
Desolvation Gas Flow 800 L/hr
Mass Range m/z 100-1000

Spectroscopic Methods for Structural Confirmation and Purity

Spectroscopic techniques provide information about the chemical structure and can be used to confirm the identity of the main compound and its impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for structural elucidation and purity assessment.[7][8] Both ¹H and ¹³C NMR should be performed.

Rationale for Analysis:

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity. The integration of the signals can be used for quantitative analysis of impurities if their structures are known.

  • ¹³C NMR: Provides information on the number of different types of carbons and their chemical environment.

Detailed NMR Protocol:

Parameter Condition
Solvent DMSO-d₆ or CDCl₃
Instrument 400 MHz or higher
¹H NMR Parameters 32 scans, relaxation delay of 5 seconds
¹³C NMR Parameters 1024 scans, relaxation delay of 2 seconds
Sample Preparation Dissolve approximately 10 mg of the sample in 0.7 mL of the deuterated solvent.

Data Analysis: The spectra should be compared with the expected chemical shifts and coupling constants for this compound. The presence of unexpected signals may indicate the presence of impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

For certain volatile or semi-volatile impurities that may arise from the synthesis, GC-MS can be a valuable tool.[9][10] Derivatization of the carboxylic acid group may be necessary to improve volatility.

Elemental Analysis

Elemental analysis (CHN analysis) is a fundamental technique for determining the elemental composition of a compound.[11][12] It serves as a crucial check of purity against the theoretical elemental composition.

Rationale for Analysis:

  • The experimentally determined percentages of carbon, hydrogen, and nitrogen should be within a narrow range of the calculated theoretical values for the pure compound.[8][13] A significant deviation can indicate the presence of impurities or residual solvents.

Detailed Elemental Analysis Protocol:

Parameter Condition
Instrument CHN Elemental Analyzer
Sample Weight 2-3 mg
Analysis The sample is combusted in a high-oxygen environment, and the resulting gases (CO₂, H₂O, N₂) are quantified.

Data Analysis: The experimental percentages are compared to the theoretical values for C₂₁H₁₄N₂O₂.

Element Theoretical %
Carbon (C) 77.29
Hydrogen (H) 4.32
Nitrogen (N) 8.58

An acceptable deviation is typically within ±0.4%.[8][13]

Method Validation

All analytical methods used for purity assessment must be validated to ensure they are fit for their intended purpose.[3][4][14][15] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Workflow for Purity Assessment

Caption: Workflow for the purity assessment of this compound.

Conclusion

The purity assessment of this compound requires a meticulous and multi-faceted analytical approach. By combining the separation power of chromatography with the structural elucidation capabilities of spectroscopy and the fundamental confirmation of elemental analysis, a comprehensive and reliable purity profile can be established. The detailed protocols and rationale provided in this application note serve as a valuable resource for researchers and professionals in ensuring the quality and integrity of this important chemical compound.

References

  • AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. [Link]
  • Wikipedia. (n.d.). Elemental analysis. [Link]
  • Guidance for the validation of pharmaceutical quality control analytical methods. (n.d.). [Link]
  • Validation Of Analytical Methods For Pharmaceutical Analysis. (n.d.). [Link]
  • Design, synthesis, and molecular docking studies of diphenylquinoxaline-6-carbohydrazide hybrids as potent α-glucosidase inhibitors. (2022, July 31). PubMed Central. [Link]
  • An International Study Evaluating Elemental Analysis. (n.d.). PubMed Central. [Link]
  • Separation of 2,3-Diphenylquinoxaline on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]
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  • Elemental Analysis - Organic & Inorganic Compounds. (n.d.). Eltra. [Link]
  • Analytical method valid
  • Gas-Liquid Chromatography and Mass Spectrometry of Quinoxalines Derived from Various Homoglucans by Alkaline o-Phenylenediamine Method. (n.d.). [Link]
  • Simple Purification and Ultrahigh-Pressure Liquid Chromatography–Tandem Mass Spectrometry Determination of Five Quinoxaline 1,4-dioxides and their Metabolites in Swine Liver. (2021, October 1).
  • Q2(R2) Validation of Analytical Procedures. (n.d.). FDA. [Link]
  • Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature W
  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). [Link]
  • Enzymatic-chemical preparation of quinoxaline derivatives from L-amino acids for gas chromatographic-mass spectrometric analyses. (n.d.). PubMed. [Link]
  • [Determination of quinoxalines veterinary drug residues in food products of animal origin by high performance liquid chromatography-tandem mass spectrometry]. (n.d.). PubMed. [Link]
  • LC-MS/MS parameters for quinoxalines. (n.d.).
  • Design and Synthesis of Extended Quinoxaline Derivativesis and Their Charge Transport Properties Supplementary Information. (n.d.). The Royal Society of Chemistry. [Link]
  • 2,3-Diphenylquinoxaline. (n.d.). SpectraBase. [Link]
  • This compound. (n.d.). PubChem. [Link]
  • (a) Normal view and (b) the expanded view of ¹H NMR spectrum of 2,3-diphenylquinoxaline. (n.d.).
  • Sonochemical Synthesis of 2, 3-Diphenylquinoxaline Using Different Catalysts, a Green Chemistry Approach. (2011, April 6). [Link]
  • A RAPID HPLC METHOD FOR DETERMINATION OF MAJOR PHENOLIC ACIDS IN PLANT M
  • Synthesis and Evaluation of Aldehyde Derivatives of Sulfonyl Chloride Quinoxaline. (2019, August 30). [Link]

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Application Note: Harnessing 2,3-Diphenylquinoxaline Derivatives for Advanced Chemosensing

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of 2,3-diphenylquinoxaline derivatives as versatile chemosensors.

Introduction: The Quinoxaline Scaffold in Sensing

Quinoxaline, a heterocyclic compound formed by the fusion of a benzene and a pyrazine ring, serves as a privileged scaffold in medicinal chemistry and materials science.[1] Its derivatives, particularly the 2,3-diphenylquinoxaline core, possess a unique combination of structural rigidity, high thermal stability, and rich photophysical properties.[1][2] These characteristics make them exceptional candidates for the development of optical chemosensors—molecules designed to signal the presence of specific chemical species through a detectable change in their optical properties, such as color or fluorescence.[3][4]

The versatility of the 2,3-diphenylquinoxaline structure allows for straightforward synthetic modification, enabling the fine-tuning of its electronic and photophysical characteristics.[2] By introducing specific functional groups (receptors) onto this core, scientists can create tailored sensors for a wide array of analytes, including metal cations, anions, and neutral molecules like nitroaromatic compounds, which are often associated with explosives.[2][3][5][6] This application note provides a comprehensive guide to the synthesis, mechanisms, and practical application of 2,3-diphenylquinoxaline derivatives as high-performance chemosensors.

Core Principles of Quinoxaline-Based Chemosensing

The efficacy of a quinoxaline-based chemosensor lies in its ability to translate a molecular recognition event into a measurable optical signal. This is typically achieved through two primary mechanisms: colorimetric and fluorometric detection.

  • Colorimetric Sensing: The sensor exhibits a visible color change upon binding with an analyte. This change is due to a shift in the maximum absorption wavelength (λmax) of the molecule's electronic spectrum, which can often be detected by the naked eye for qualitative analysis or quantified using a UV-Vis spectrophotometer.[4]

  • Fluorometric Sensing: The sensor's fluorescence intensity is modulated by the analyte. This can manifest as:

    • Fluorescence Quenching ("Turn-Off"): The fluorescence intensity decreases upon analyte binding.

    • Fluorescence Enhancement ("Turn-On"): The fluorescence intensity increases upon analyte binding.[4]

The underlying photophysical mechanisms responsible for these changes are critical to understand for rational sensor design. Key mechanisms include:

  • Photoinduced Electron Transfer (PET): An electron transfer process between the sensor's fluorophore and receptor components that can be inhibited or induced by analyte binding, thereby modulating fluorescence.

  • Intramolecular Charge Transfer (ICT): Analyte binding alters the electron density distribution within the sensor molecule, changing its absorption and emission properties.

  • Chelation-Enhanced Fluorescence (CHEF): The binding of a metal ion restricts intramolecular rotations or vibrations within the sensor molecule, reducing non-radiative decay pathways and leading to a significant increase in fluorescence quantum yield.[7]

Synthesis of a Representative Chemosensor

A common strategy to create effective chemosensors is to synthesize a Schiff base derivative of the 2,3-diphenylquinoxaline core. Schiff bases (-C=N-) are readily formed and provide an excellent coordination site for many analytes, particularly metal ions.[8]

Protocol 3.1: Synthesis of a 2,3-Diphenylquinoxaline Schiff Base Sensor

This protocol describes the synthesis of a versatile sensor scaffold, which can be further modified for specific applications.

Causality: The synthesis begins with the condensation of an o-diamine with a 1,2-dicarbonyl compound to form the rigid, aromatic quinoxaline core. This core provides the essential photophysical properties.[9] Subsequently, a Schiff base is formed by reacting an aldehyde-functionalized quinoxaline with a primary amine, introducing a specific binding site for the target analyte.[8]

Materials:

  • o-Phenylenediamine derivative

  • Benzil

  • Ethanol (absolute)

  • Salicylaldehyde (or other suitable aldehyde)

  • Primary amine

  • Glacial Acetic Acid (catalyst)

Procedure:

  • Synthesis of the 2,3-Diphenylquinoxaline Core: a. In a round-bottom flask, dissolve benzil (1.0 eq) in absolute ethanol. b. Add the o-phenylenediamine derivative (1.0 eq) to the solution. c. Add a few drops of glacial acetic acid as a catalyst. d. Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC). e. Upon completion, cool the reaction mixture to room temperature. The product will often precipitate. f. Filter the solid product, wash with cold ethanol, and dry under vacuum.[10] g. Characterize the resulting 2,3-diphenylquinoxaline derivative using FT-IR, NMR, and Mass Spectrometry.

  • Synthesis of the Schiff Base Ligand: a. Dissolve the synthesized amino-functionalized 2,3-diphenylquinoxaline (1.0 eq) in ethanol. b. Add an equimolar amount of a suitable aldehyde (e.g., salicylaldehyde, 1.0 eq).[8] c. Reflux the mixture for 2-4 hours. d. Cool the solution, filter the resulting precipitate, wash with cold ethanol, and dry. e. Confirm the formation of the imine (-C=N-) bond using FT-IR (a characteristic peak around 1600-1650 cm⁻¹) and NMR spectroscopy.

Application Protocols: Analyte Detection

The following protocols outline the general procedures for using a 2,3-diphenylquinoxaline derivative as a chemosensor for metal ions.

Protocol 4.1: General Procedure for Fluorescence Titration

Causality: This experiment quantifies the sensor's response to an analyte. By keeping the sensor concentration constant and incrementally adding the analyte, we can observe the change in fluorescence intensity to determine sensitivity and binding characteristics.[11] This method allows for the determination of the detection limit and the association constant.

G prep Prepare Stock Solutions - Sensor (e.g., 1 mM) - Analyte (e.g., 10 mM) setup Set up Fluorometer - Determine λex / λem - Set slit widths prep->setup blank Measure Blank - Add sensor solution to cuvette - Record initial fluorescence (F₀) setup->blank titrate Perform Titration - Add small aliquots of analyte - Mix and record fluorescence (F) after each addition blank->titrate analyze Analyze Data - Plot F/F₀ vs. [Analyte] - Calculate LOD - Determine binding constant titrate->analyze

Materials & Equipment:

  • Stock solution of the quinoxaline chemosensor (e.g., 1.0 mM in a suitable solvent like DMSO or acetonitrile).

  • Stock solution of the analyte salt (e.g., 10.0 mM CuCl₂, FeCl₃ in the same solvent or water).[12]

  • Spectroscopic grade solvent (e.g., DMSO, acetonitrile, methanol/water mixture).

  • Fluorometer.

  • Quartz cuvettes (1 cm path length).

  • Micropipettes.

Procedure:

  • Preparation: a. Prepare a stock solution of the chemosensor (e.g., 1 x 10⁻³ M). b. Prepare a stock solution of the target analyte (e.g., 1 x 10⁻² M). c. From the sensor stock, prepare a dilute working solution (e.g., 10 µM) in the chosen solvent system.

  • Instrumentation Setup: a. Turn on the fluorometer and allow the lamp to stabilize. b. Determine the optimal excitation wavelength (λex) by running an excitation scan at the emission maximum. Determine the maximum emission wavelength (λem) by running an emission scan at the optimal excitation wavelength. c. Set the excitation and emission slit widths (e.g., 5 nm).

  • Measurement: a. Pipette 2.0 mL of the sensor working solution into a quartz cuvette. b. Place the cuvette in the fluorometer and record the initial fluorescence intensity (this is F₀). c. Add a small aliquot (e.g., 2-10 µL) of the analyte stock solution to the cuvette. d. Mix gently by inverting the cuvette (sealed with parafilm) or by gentle pipetting, and allow it to equilibrate for a minute. e. Record the new fluorescence intensity (F). f. Repeat steps 3c-3e, incrementally adding the analyte until the fluorescence signal saturates (no significant change is observed upon further addition).

Data Analysis and Interpretation

Protocol 5.1: Calculation of the Limit of Detection (LOD)

Causality: The LOD is a critical performance metric that defines the lowest concentration of an analyte that can be reliably detected. It is statistically determined from the standard deviation of blank measurements and the slope of the calibration curve at low analyte concentrations.[13]

The LOD is calculated using the formula: LOD = 3σ / K [13]

Where:

  • σ is the standard deviation of the fluorescence intensity of the blank (the sensor solution without any analyte), measured multiple times (e.g., n=10).

  • K is the slope of the linear portion of the calibration curve obtained by plotting the fluorescence intensity versus the analyte concentration at low concentrations.[13]

Procedure:

  • Measure the fluorescence intensity of the sensor solution (blank) at least 10 times and calculate the standard deviation (σ).

  • Perform a fluorescence titration as described in Protocol 4.1, focusing on the low concentration range where the response is linear.

  • Plot the fluorescence intensity (Y-axis) against the analyte concentration (X-axis).

  • Determine the slope (K) of the initial linear segment of this plot.

  • Calculate the LOD using the formula above.

Protocol 5.2: Determining Binding Stoichiometry using Job's Plot

Causality: A Job's plot, or the method of continuous variation, is used to determine the binding stoichiometry (e.g., 1:1, 1:2, 2:1) of the sensor-analyte complex.[14] The total molar concentration of the sensor and analyte is kept constant, while their mole fractions are varied. The mole fraction at which the measured property (e.g., absorbance or fluorescence change) is maximal reveals the stoichiometry of the complex.[14][15][16]

Procedure:

  • Prepare a series of solutions where the total molar concentration ([Sensor] + [Analyte]) is constant (e.g., 100 µM).

  • Vary the mole fraction of the analyte (Xanalyte = [Analyte] / ([Sensor] + [Analyte])) from 0 to 1 in increments (e.g., 0.1, 0.2, 0.3...).

  • For each solution, measure the fluorescence intensity at the emission maximum.

  • Calculate the change in fluorescence (ΔF = |F - F₀|), where F is the intensity of the mixture and F₀ is the intensity of the sensor alone at that concentration.

  • Plot ΔF (Y-axis) against the mole fraction of the analyte (Xanalyte) (X-axis).

  • The maximum of the plot corresponds to the mole fraction of the analyte in the complex. A maximum at Xanalyte = 0.5 indicates a 1:1 stoichiometry. A maximum at ~0.67 indicates a 1:2 (Sensor:Analyte) stoichiometry, and a maximum at ~0.33 indicates a 2:1 stoichiometry.[17]

Protocol 5.3: Calculating the Association Constant (Kₐ) using the Benesi-Hildebrand Equation

Causality: The Benesi-Hildebrand method is a graphical analysis used to determine the association constant (Kₐ) for a 1:1 complex.[18] It linearizes the binding isotherm, allowing Kₐ to be calculated from the slope and intercept of the plot. This method assumes that the concentration of one component (the analyte, in this case) is in large excess.[18][19]

For a 1:1 complex, the equation is: 1 / (F - F₀) = 1 / (Fmax - F₀) + 1 / (Kₐ * (Fmax - F₀) * [Analyte]) [20]

Where:

  • F₀ is the fluorescence of the sensor alone.

  • F is the fluorescence at a given analyte concentration.

  • Fmax is the fluorescence at saturation.

  • [Analyte] is the concentration of the analyte.

  • Kₐ is the association constant.

Procedure:

  • Using the data from the fluorescence titration (Protocol 4.1), plot 1/(F - F₀) on the Y-axis against 1/[Analyte] on the X-axis.

  • The plot should yield a straight line for a 1:1 complex.

  • Calculate Kₐ from the ratio of the intercept to the slope: Kₐ = Intercept / Slope .

Performance Data of Representative Sensors

The following table summarizes the performance of select 2,3-diphenylquinoxaline-based chemosensors from the literature to provide context for expected performance.

Sensor DerivativeTarget AnalyteSensing ModeLimit of Detection (LOD)Solvent SystemRef.
Mono-Schiff BaseAg⁺Colorimetric & Fluorescent1.25 µM (Fluorometric)CH₃CN/H₂O[21]
Mono-Schiff BaseNi²⁺Colorimetric & Fluorescent0.39 µM (Fluorometric)Aqueous Medium[22]
Quinoxaline-HydrazoneFe³⁺ / Cu²⁺Colorimetric (Fe³⁺) & Turn-off (Cu²⁺)-DMSO[3][12]
Quinoxaline-bis(sulfonamide)F⁻, OAc⁻, CN⁻Colorimetric & Luminescent-DMSO[5]

References

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  • Quinoxaline Chemosensors for Anion Detection | PDF | Ion | Redox - Scribd.
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  • Aminoquinoxaline-Based Dual Colorimetric and Fluorescent Sensors for pH Measurement in Aqueous Media - MDPI.
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Application Notes & Protocols for Green Chemistry Approaches in Quinoxaline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Objective: This document provides a detailed technical guide on the principles and application of green chemistry for the synthesis of quinoxaline derivatives. It moves beyond simple procedural lists to explain the causality behind experimental choices, offering robust, field-proven protocols grounded in authoritative scientific literature.

Part 1: The Imperative for Greener Quinoxaline Synthesis

Quinoxalines, or benzo[a]pyrazines, are a vital class of nitrogen-containing heterocyclic compounds.[1][2] Their scaffold is a cornerstone in medicinal chemistry, appearing in antitumor, antimycobacterial, and antidepressant drugs, and finds applications in materials science as organic semiconductors and dyes.[3][4][5]

The classical synthesis, often the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, has been a reliable method for over a century.[1][6] However, these traditional routes frequently rely on harsh conditions, toxic metal catalysts, and hazardous organic solvents, generating significant chemical waste.[2][7] As the chemical industry pivots towards sustainability, the adoption of green chemistry principles has become paramount. This guide details modern, eco-friendly protocols that offer high efficiency, reduce environmental impact, and align with the goals of sustainable drug development.[5][8][9]

Part 2: Core Methodologies in Green Quinoxaline Synthesis

Our approach to greening quinoxaline synthesis focuses on several key areas: leveraging benign solvents, employing alternative energy sources for enhanced efficiency, innovating catalyst design, and eliminating solvents entirely through mechanochemistry.

Sustainable Solvents: The Power of Water and Ethanol

The choice of solvent is a critical factor in the environmental footprint of a chemical reaction. Moving away from chlorinated hydrocarbons and volatile organic compounds (VOCs) is a primary goal.

Causality & Expertise: Water is the ultimate green solvent—it is non-toxic, non-flammable, and abundant. In organic synthesis, it can offer unique reactivity and selectivity.[10] Ethanol, derivable from renewable biomass, is another excellent and biodegradable alternative.[1] These solvents not only reduce environmental harm but can also simplify product isolation, as many organic products are sparingly soluble in water and will precipitate upon formation.[10][11]

A prime example is the catalyst-free synthesis of quinoxalines in water, which proceeds efficiently at elevated temperatures. The reaction between o-phenylenediamines and phenacyl bromides in water at 80 °C yields the desired products in moderate to high yields without any additives, demonstrating a highly practical and clean approach.[1][12] Similarly, using aqueous ethanol provides a mild and effective medium for various catalytic systems.[1]

Energy-Efficient Synthesis: Microwave and Ultrasound Irradiation

Conventional heating methods are often slow and energy-intensive. Alternative energy sources like microwave and ultrasound irradiation provide rapid, localized heating, dramatically accelerating reaction rates and often improving yields.[5][13]

Causality & Expertise:

  • Microwave (MW) Irradiation: Microwaves directly couple with polar molecules in the reaction mixture, leading to rapid and uniform heating that bypasses the thermal conductivity limitations of the vessel walls. This results in significantly shorter reaction times (minutes instead of hours), reduced side reactions, and higher yields.[4][14][15] Solvent-free microwave-assisted synthesis is particularly effective, combining energy efficiency with waste reduction.[16][17]

  • Ultrasound Irradiation: Sonochemistry utilizes the energy of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This collapse generates localized hot spots with extreme temperatures and pressures, enhancing mass transfer and accelerating chemical reactions.[18] Ultrasound-assisted synthesis can often be performed at room temperature, offering a low-energy pathway to quinoxaline derivatives.[18][19]

Advanced Catalysis: Transition-Metal-Free and Reusable Systems

A major focus of green chemistry is the replacement of toxic and expensive heavy metal catalysts with more benign and sustainable alternatives.[2]

Causality & Expertise:

  • Transition-Metal-Free Catalysis: This approach avoids issues of metal toxicity, high costs, and contamination of the final product.[1][2] Organocatalysts, such as nitrilotris(methylenephosphonic acid) or camphor sulfonic acid, can efficiently promote quinoxaline synthesis in green solvents like aqueous ethanol.[1] Iodine has also been employed as an effective, metal-free catalyst, particularly under microwave conditions.[4]

  • Heterogeneous & Recyclable Catalysts: Using solid-supported catalysts simplifies product purification, as the catalyst can be removed by simple filtration and often reused. This minimizes waste and improves the overall process economy. Examples include biodegradable cellulose sulfuric acid, which functions as a recyclable solid acid catalyst under solvent-free conditions, and various nanoparticles (e.g., Ni, CuO, ZnO) that show high catalytic activity.[3][20][21]

Mechanochemistry: The Solvent-Free Frontier

Mechanochemistry utilizes mechanical force (e.g., grinding, milling, homogenization) to induce chemical reactions in the absence of bulk solvents.[22] This approach represents a paradigm shift in green synthesis.

Causality & Expertise: By eliminating solvents, mechanochemistry drastically reduces waste and simplifies work-up procedures. The high-energy agitation brings reactants into close contact, often accelerating reactions beyond what is seen in solution.[23] A recently developed method using a mini cell homogenizer allows for the synthesis of quinoxalines in minutes at room temperature with quantitative yields and a near-zero E-factor (Environmental factor), as the only byproduct is water.[6][22] This technique is not only environmentally benign but also exceptionally fast and efficient.

Part 3: Application Notes and Experimental Protocols

The following protocols are designed to be self-validating and are grounded in established literature. They represent a cross-section of the green methodologies discussed.

Protocol 1: Ultrasound-Assisted, Catalyst-Free Synthesis in Ethanol

This protocol leverages the efficiency of ultrasound irradiation in a green solvent, eliminating the need for a catalyst. It is valued for its operational simplicity and mild conditions.[18]

Rationale: Ultrasound provides the activation energy locally, promoting the condensation reaction at room temperature. Ethanol is an excellent solvent choice due to its low toxicity and ability to dissolve the reactants while often allowing the product to be isolated via simple filtration. The absence of a catalyst circumvents separation and contamination issues.

Materials & Reagents:

  • o-Phenylenediamine (or substituted derivative)

  • Benzil (or other 1,2-dicarbonyl compound)

  • Ethanol (95%)

  • Ultrasonic bath/probe

  • Standard laboratory glassware

Step-by-Step Methodology:

  • In a 50 mL round-bottom flask, combine o-phenylenediamine (1.0 mmol) and benzil (1.0 mmol).

  • Add 10 mL of ethanol to the flask.

  • Place the flask in an ultrasonic bath containing water.

  • Irradiate the mixture with ultrasound at room temperature for 60 minutes.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture in an ice bath to facilitate product precipitation.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the product under vacuum. The resulting quinoxaline is often of high purity without further recrystallization.

G cluster_prep Reaction Setup cluster_reaction Ultrasonication cluster_workup Work-Up & Isolation A Combine o-Phenylenediamine and Benzil (1:1 mmol) B Add 10 mL Ethanol A->B C Irradiate in Ultrasonic Bath (Room Temp, 60 min) B->C D Monitor by TLC C->D E Cool in Ice Bath D->E F Vacuum Filtration E->F G Wash with Cold Ethanol F->G H Dry Under Vacuum G->H

Caption: Workflow for Ultrasound-Assisted Quinoxaline Synthesis.

Protocol 2: Microwave-Assisted, Iodine-Catalyzed Synthesis in Aqueous Ethanol

This method combines the speed of microwave heating with a metal-free catalyst in a green solvent system, achieving excellent yields in a very short time.[4]

Rationale: Microwave heating dramatically accelerates the condensation by efficiently heating the polar solvent and reactants. Iodine serves as a mild Lewis acid catalyst to activate the carbonyl groups. The water/ethanol mixture is an environmentally friendly medium that effectively facilitates the reaction.

Materials & Reagents:

  • 1,2-Diamine (e.g., o-phenylenediamine)

  • 1,2-Dicarbonyl compound (e.g., benzil)

  • Iodine (I₂)

  • Ethanol/Water (1:1 v/v)

  • Microwave reactor with sealed vessels

  • Standard laboratory glassware

Step-by-Step Methodology:

  • To a 10 mL microwave reaction vessel, add the 1,2-diamine (1.0 mmol), 1,2-dicarbonyl compound (1.0 mmol), and iodine (0.1 mmol, 10 mol%).

  • Add 4 mL of a 1:1 ethanol/water mixture.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 100°C for 2-5 minutes (power: 150 W).

  • After the reaction is complete, cool the vessel to room temperature.

  • Add 10 mL of a saturated sodium thiosulfate (Na₂S₂O₃) solution to quench the excess iodine.

  • Extract the product with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify by recrystallization from ethanol if necessary.

G cluster_prep Reaction Setup cluster_reaction Microwave Irradiation cluster_workup Work-Up & Purification A Combine Diamine, Dicarbonyl, and Iodine (10 mol%) B Add 4 mL EtOH/H₂O (1:1) A->B C Seal Microwave Vessel B->C D Irradiate at 100°C (2-5 min, 150 W) C->D E Cool to RT D->E F Quench with Na₂S₂O₃ E->F G Extract with Ethyl Acetate F->G H Dry and Evaporate Solvent G->H I Recrystallize (optional) H->I

Caption: Workflow for Microwave-Assisted Quinoxaline Synthesis.

Protocol 3: Mechanochemical, Catalyst-Free Synthesis by Homogenization

This protocol is a state-of-the-art green method that is solvent-free, catalyst-free, and exceptionally rapid, offering near-perfect atom economy.[6][22]

Rationale: High-speed mechanical agitation in a homogenizer provides the energy to overcome the activation barrier of the reaction. By grinding the solid reactants together, intimate contact is achieved at the molecular level, facilitating the condensation reaction without any solvent. The only byproduct is water, leading to an extremely low E-factor.

Materials & Reagents:

  • o-Phenylenediamine (or substituted derivative)

  • 1,2-Dicarbonyl compound (e.g., benzil)

  • Mini cell homogenizer (e.g., Bead Ruptor, Precellys)

  • Polypropylene vials (e.g., 2 mL)

  • Stainless steel balls (e.g., 2-5 mm diameter)

Step-by-Step Methodology:

  • Place the o-phenylenediamine (1.0 mmol) and the 1,2-dicarbonyl compound (1.0 mmol) into a 2 mL polypropylene vial.

  • Add two stainless steel balls (5 mm diameter) to the vial.

  • Seal the vial and place it in the cell homogenizer.

  • Agitate the mixture at high speed (e.g., 4000 rpm) for 1-3 minutes.

  • After homogenization, carefully open the vial.

  • The product is typically formed as a solid powder in quantitative yield and high purity.

  • Remove the stainless steel balls. No further work-up or purification is usually required.

G cluster_prep Reaction Setup cluster_reaction Mechanochemical Agitation cluster_workup Product Isolation A Add Diamine and Dicarbonyl (1:1 mmol) to Vial B Add Stainless Steel Balls A->B C Homogenize at 4000 rpm (1-3 min) B->C D Remove Steel Balls C->D E Collect Pure Product (No Work-Up Needed) D->E

Caption: Workflow for Mechanochemical Quinoxaline Synthesis.

Part 4: Data Presentation and Comparative Analysis

To provide a clear comparison of these green methodologies, the following table summarizes their key performance indicators.

Methodology Catalyst Solvent Energy Source Time Temp. Yield (%) Key Advantage Reference
Ultrasound-Assisted NoneEthanolUltrasound60 minRT98%Simplicity, mild conditions[18]
Microwave-Assisted Iodine (10 mol%)EtOH/H₂OMicrowave2-5 min100°C95-99%Extreme speed, high yield[4]
Mechanochemical NoneNoneHomogenizer1-3 minRT>99%Solvent/catalyst-free, zero waste[6][22]
Water-Based NoneWaterConventional2 h80°C70-85%Ultimate green solvent[1][12]
Organocatalysis Camphor Sulfonic AcidAq. EthanolConventional15-30 minRT90-95%Metal-free, mild conditions[1]
Biodegradable Catalyst Cellulose Sulfuric AcidNoneGrinding5-10 minRT92-98%Recyclable, biodegradable catalyst[21][24]

Part 5: Mechanistic Insights

The predominant pathway for quinoxaline formation involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. The mechanism, illustrated below, proceeds via a two-step process involving sequential nucleophilic attack and dehydration. Green catalysts and energy sources primarily serve to accelerate one or both of these steps.

G reactants o-Phenylenediamine + 1,2-Dicarbonyl intermediate Dihydropyrazine Intermediate reactants->intermediate Step 1: Nucleophilic Attack & Cyclization (-H₂O) product Quinoxaline intermediate->product Step 2: Oxidation/ Aromatization (-H₂O)

Caption: General Mechanism for Quinoxaline Synthesis.

Part 6: Conclusion and Future Outlook

The synthesis of quinoxalines has been profoundly transformed by the principles of green chemistry.[8] Methodologies utilizing benign solvents, alternative energy sources, innovative catalysts, and mechanochemistry now offer highly efficient, rapid, and environmentally responsible pathways to this important heterocyclic scaffold.[5][25] These approaches not only minimize waste and energy consumption but also often simplify experimental procedures and improve safety. For researchers and professionals in drug development, adopting these green protocols is not just an ethical choice but a scientific and economic advantage, paving the way for a more sustainable future in pharmaceutical manufacturing.

References

  • Borah, B., & Chowhan, L. R. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances, 11(61), 38856-38887. [Link][1][2][12][27][28]
  • Borah, B., & Chowhan, L. R. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Publishing. [Link][2]
  • Zhang, Y., et al. (2024). Helical Airflow Synthesis of Quinoxalines: A Continuous and Efficient Mechanochemical Approach. Molecules, 29(10), 2345. [Link][24]
  • Sharma, P., & Kumar, A. (2014). Recent Developments in the Synthesis of Quinoxaline Derivatives by Green Synthetic Approaches.
  • Shaikh, I. N., et al. (2024). Green and Eco-friendly Synthetic Strategies for Quinoxaline Derivatives. Current Organic Synthesis, 21(2), 146-168. [Link][8]
  • Dutta, B., et al. (2024). Homogenization offers access to quinoxalines in minutes: a solvent-free, catalyst-free protocol with a near-zero E-factor. RSC Mechanochemistry. [Link][6][23]
  • Saddanapu, V., et al. (2021). An overview of quinoxaline synthesis by green methods: recent reports.
  • Banik, B. K., et al. (2007). An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds. Molecules, 12(4), 863-869. [Link][4]
  • Kumar, A., et al. (2023). Environmental Benign Synthesis of Quinoxaline by Green Chemistry Protocols: A Review.
  • Hu, Z., et al. (2013). One-Pot Synthesis of Quinoxalines Starting from Aldehydes Under Metal-Free Conditions. Bulletin of the Korean Chemical Society, 34(6), 1873-1876. [Link][30]
  • Borah, B., & Chowhan, L. R. (2021). Metal-free one-pot synthesis of quinoxalines via C–α-CH2-extrusion process.
  • Shahinshavali, S., et al. (2020). Ultrasound assisted synthesis of 3-alkynyl substituted 2-chloroquinoxaline derivatives: Their in silico assessment as potential ligands for N-protein of SARS-CoV-2. Tetrahedron Letters, 61(45), 152488. [Link][13]
  • Heravi, M. M., et al. (2006). Microwave-Assisted Synthesis of Quinoxalines, Benzoxazines, and Benzothiazines Under Solvent-Free Conditions. Journal of the Chinese Chemical Society, 53(4), 957-960. [Link][16]
  • Phongphane, L., & Azmi, M. N. (2023). Green is the New Black: Emerging Environmentally Friendly Prospects in the Synthesis of Quinoxaline Derivatives. Mini-Reviews in Organic Chemistry, 20(4), 415-435. [Link][26][31]
  • Patil, S. B., et al. (2023). Green and Sustainable Synthesis of Novel Quinoxalines from Ethyl Gallate. Journal of Chemical and Pharmaceutical Research, 15(10), 1-6. [Link][32]
  • Avula, B., et al. (2023). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Polycyclic Aromatic Compounds, 43(6), 5406-5431. [Link][9][33]
  • Keri, R. S., et al. (2023). Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview. RSC Advances, 13(31), 21542-21571. [Link][21]
  • Bera, K., & Kundu, S. (2018). Cobalt complex catalyzed atom-economical synthesis of quinoxaline, quinoline and 2-alkylaminoquinoline derivatives.
  • Volyniuk, D., et al. (2022). Efficient Microwave Irradiation-Assisted Synthesis of Benzodioxinoquinoxaline and Its Donor-Variegated Derivatives Enabling Long-Lived Emission and Efficient Bipolar Charge Carrier Transport.
  • Guo, S., et al. (2009). An efficient catalyst-free protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. Journal of the Brazilian Chemical Society, 20, 1003-1008. [Link][18]
  • da Costa, C. F., et al. (2017). Microwave-Assisted Synthesis of Quinoxalines - A Review. Current Microwave Chemistry, 4(4), 277-286. [Link][15]
  • Loupy, A., et al. (2004). Benign approaches for the microwave-assisted synthesis of quinoxalines. Journal of the Brazilian Chemical Society, 15, 297-302. [Link][17]
  • Singh, N., et al. (2020). A Unique and Innovative Rainwater-assisted Synthesis of Quinoxalines. Letters in Organic Chemistry, 17(10), 778-782. [Link][35]
  • Nagaraju, A., et al. (2013). An expeditious synthesis of quinoxalines by using biodegradable cellulose sulfuric acid as a solid acid catalyst. Green Chemistry Letters and Reviews, 6(3), 201-207. [Link][22]
  • Darvishi, K. (2021). One pot synthesis of conjugated chalcone-quinoxalines using an organocatalyst under ultrasonic mediation. Journal of Chemical Reaction and Synthesis, 11(4), 264-270. [Link][19]
  • Nagaraju, A., et al. (2013). An expeditious synthesis of quinoxalines by using biodegradable cellulose sulfuric acid as a solid acid catalyst. Taylor & Francis Online. [Link][25]
  • Reddy, C. S., et al. (2023). An ultrasound assisted green protocol for the synthesis of quinoxaline based bisspirooxindoles. Journal of Molecular Structure, 1278, 134938. [Link][36]
  • Singh, N., et al. (2020). A Unique and Innovative Rainwater-assisted Synthesis of Quinoxalines. Bentham Science. [Link][37]
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  • Bera, K., & Kundu, S. (2018). Cobalt Complex Catalyzed Atom-Economical Synthesis of Quinoxaline, Quinoline and 2-Alkylaminoquinoline Derivatives.
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  • Romanelli, G. P., et al. (2014). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. International Journal of Molecular Sciences, 15(1), 1339-1351. [Link][7]
  • Kumar, A., et al. (2024). Advancing quinoxaline chemistry: Sustainable and green synthesis using L-arabinose as a catalyst.
  • Bairwa, K., et al. (2015). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives.
  • Al-Shareefi, A. N., et al. (2019). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Systematic Reviews in Pharmacy, 10(2), 29-43. [Link][41]
  • Kumar, A. (2015). Atom Economy in Drug Synthesis is a Playground of Functional Groups. Prime Scholars. [Link][42]

Sources

Application Notes & Protocols: Strategic C-N Bond Formation via Buchwald-Hartwig Amination for Quinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

These application notes provide a comprehensive guide for researchers, chemists, and drug development professionals on the strategic implementation of the Buchwald-Hartwig amination for the synthesis of functionalized quinoxaline derivatives. This document delves into the mechanistic underpinnings, optimization of reaction parameters, and detailed, field-tested protocols to empower successful and reproducible outcomes.

Introduction: The Strategic Value of Quinoxaline Amination

Quinoxaline scaffolds are privileged heterocyclic motifs, forming the core of numerous compounds with significant pharmacological activities, including anticancer, antiviral, and antimicrobial properties. The ability to precisely install amino groups onto the quinoxaline ring is a critical step in drug discovery, as the nature and position of these substituents profoundly influence molecular interactions, potency, and pharmacokinetic profiles.

The Palladium-catalyzed Buchwald-Hartwig amination has emerged as the premier method for forging C(aryl)-N bonds, offering unparalleled scope, efficiency, and functional group tolerance compared to classical methods like nucleophilic aromatic substitution (SNAr) or Ullmann condensation. Its application to electron-deficient N-heterocycles like quinoxalines allows for the coupling of haloquinoxalines with a vast array of primary and secondary amines under relatively mild conditions.

The Engine of the Reaction: The Buchwald-Hartwig Catalytic Cycle

Understanding the catalytic cycle is paramount for rational optimization and troubleshooting. The reaction is a finely tuned sequence of events orchestrated by a palladium catalyst, which is stabilized and activated by a bulky, electron-rich phosphine ligand.

Buchwald_Hartwig_Cycle Buchwald-Hartwig Catalytic Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ Active Catalyst OA_Complex Quinoxaline-Pd(II)-X(L)₂ Oxidative Addition Complex Pd0->OA_Complex Oxidative Addition Amine_Complex [Quinoxaline-Pd(II)-NHR'R''(L)]⁺X⁻ Amine Complex OA_Complex->Amine_Complex Ligand Exchange Amido_Complex Quinoxaline-Pd(II)-NR'R''(L) Amido Complex Amine_Complex->Amido_Complex Deprotonation HX_out [Base-H]⁺X⁻ Amine_Complex->HX_out Amido_Complex->Pd0 Product Product (Amino-Quinoxaline) Amido_Complex->Product Reductive Elimination Catalyst_Regen Pd(0)L₂ Base_in Base Base_in->Amine_Complex Amine_in Amine (HNR'R'') Amine_in->Amine_Complex Quinoxaline_in Halo-Quinoxaline (Ar-X) Quinoxaline_in->OA_Complex

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the quinoxaline, forming a Pd(II) complex. This is often the rate-determining step.

  • Ligand Exchange/Amine Coordination: The amine nucleophile displaces a ligand (or the halide) on the palladium center.

  • Deprotonation: A base removes a proton from the coordinated amine, forming a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed as the desired amino-quinoxaline product is released, regenerating the active Pd(0) catalyst to re-enter the cycle.

Optimizing the Reaction: A Guide to Component Selection

The success of the Buchwald-Hartwig amination hinges on the judicious selection of four key components: the palladium precursor, the ligand, the base, and the solvent. For a challenging substrate class like quinoxalines, a systematic approach to choosing these components is critical.

Palladium Precursors

The role of the precursor is to provide the Pd(0) active catalyst. While many forms exist, two are predominantly used for their reliability and commercial availability.

PrecursorCommon FormAdvantagesConsiderations
Palladium(II) Acetate Pd(OAc)₂Air-stable, cost-effective, widely available.Requires in situ reduction to Pd(0), which can be facilitated by the phosphine ligand or amine.
Tris(dibenzylideneacetone)dipalladium(0) Pd₂(dba)₃A direct source of Pd(0), often leading to faster initiation.Can be sensitive to air and light, requiring more careful handling.

Scientist's Insight: For routine aminations of chloro- or bromo-quinoxalines, Pd(OAc)₂ is often sufficient and more economical. For more challenging couplings, such as with sterically hindered amines or less reactive aryl chlorides, starting with a Pd(0) source like Pd₂(dba)₃ can sometimes provide a crucial advantage by ensuring efficient catalyst initiation.

Ligands: The Key to Success

The ligand is arguably the most important variable. It stabilizes the palladium center, promotes the key steps of oxidative addition and reductive elimination, and prevents catalyst decomposition. For electron-deficient heterocycles like quinoxalines, bulky, electron-rich dialkylbiarylphosphine ligands are the state-of-the-art.

Ligand GenerationExample LigandsKey Features & Applications
First Generation DPPF, BINAPBidentate ligands, effective for aryl iodides and bromides with primary amines. Can prevent the formation of unreactive palladium iodide dimers.
Second Generation (Bulky Monophosphines) XPhos, SPhos, RuPhosHighly electron-rich and sterically hindered. Promote efficient oxidative addition of aryl chlorides and facilitate reductive elimination. Considered the "workhorse" ligands for a broad range of substrates.
Third/Fourth Generation BrettPhos, AdBrettPhosEven greater steric bulk. BrettPhos is excellent for coupling primary amines. These ligands can enable reactions at lower temperatures and catalyst loadings.

Scientist's Insight: When starting with a new quinoxaline substrate, XPhos or RuPhos are excellent choices due to their broad applicability. If coupling a primary amine, BrettPhos is often superior. Screening a small panel of ligands is the most effective strategy for identifying the optimal choice for a specific transformation.

The Role of the Base

The base is required to deprotonate the amine upon coordination to the palladium center, forming the key amido intermediate. The choice of base is critical and depends on the pKa of the amine and the tolerance of other functional groups in the molecule.

  • Strong, Non-nucleophilic Bases: Sodium tert-butoxide (NaOtBu) is the most commonly used base due to its high basicity and solubility in organic solvents. It is highly effective for a wide range of amines.

  • Weaker, Insoluble Bases: Carbonates such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are used for substrates that are sensitive to strong bases (e.g., containing ester groups). Reactions with these bases often require higher temperatures.

  • Lithium Hexamethyldisilazide (LiHMDS): This base can be particularly effective for coupling amines with protic functional groups.

Trustworthiness Check: The base must be strong enough to deprotonate the Pd-coordinated amine but not so reactive that it degrades the substrate, product, or ligand. Always ensure the base is finely powdered and dry, as water can interfere with the catalytic cycle.

Solvent Selection

The solvent must solubilize the reactants and catalyst system at the reaction temperature.

  • Aprotic, Non-polar Solvents: Toluene and 1,4-Dioxane are the most common choices. They have sufficiently high boiling points to drive the reaction to completion and are compatible with the reactive organometallic species.

  • Ethers: Tetrahydrofuran (THF) or 2-Methyl-THF can also be used, often for reactions run at lower temperatures.

Field-Tested Protocol: General Procedure for Amination of 2-Chloroquinoxaline

This protocol provides a reliable starting point for the Buchwald-Hartwig amination of a representative 2-chloroquinoxaline with a generic secondary amine.

Workflow Experimental Workflow Prep 1. Reagent Preparation & Inerting Charge 2. Charge Reagents to Flask (Glovebox Recommended) Prep->Charge Solvent 3. Add Anhydrous Solvent Charge->Solvent Reaction 4. Heat to Reaction Temp (e.g., 100-110 °C) Solvent->Reaction Monitor 5. Monitor by TLC/LC-MS Reaction->Monitor Monitor->Reaction If incomplete Workup 6. Aqueous Workup (Cool, Quench, Extract) Monitor->Workup Upon completion Purify 7. Purification (Column Chromatography) Workup->Purify Analysis 8. Characterization (NMR, MS) Purify->Analysis

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

Materials & Reagents:

  • 2-Chloroquinoxaline (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (1.4 equiv)

  • Anhydrous Toluene (0.1 - 0.2 M concentration with respect to the limiting reagent)

  • Reaction vessel (e.g., Schlenk tube or sealed vial), stir bar

  • Nitrogen or Argon source

Step-by-Step Procedure:

  • Inert Atmosphere Preparation: To an oven-dried reaction vessel containing a magnetic stir bar, add the 2-chloroquinoxaline, Pd(OAc)₂, XPhos, and sodium tert-butoxide.

    • Expert Insight: This step is best performed in a glovebox to minimize exposure of the catalyst and base to air and moisture. If a glovebox is unavailable, the vessel can be sealed, evacuated, and backfilled with an inert gas (e.g., Argon) three times.

  • Reagent Addition: Add the amine (if liquid) or a solution of the amine (if solid) to the vessel via syringe.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Seal the vessel tightly and place it in a preheated oil bath at 100-110 °C. Stir vigorously for the duration of the reaction.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up: Once complete, cool the reaction to room temperature. Carefully quench with water or saturated aqueous NH₄Cl. Dilute with an organic solvent like ethyl acetate and transfer to a separatory funnel.

  • Extraction: Wash the organic layer with water and then brine. Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired amino-quinoxaline product.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No Reaction / Low Conversion Inactive Catalyst: Pd precursor or ligand degraded; insufficient inert atmosphere.Use fresh reagents. Ensure rigorous inert techniques (glovebox or proper Schlenk line use). Consider using a pre-catalyst.
Incorrect Base: Base is not strong enough or has absorbed moisture.Switch to a stronger base (e.g., NaOtBu). Use freshly opened, finely powdered base.
Low Temperature: Insufficient energy to overcome the activation barrier.Increase the reaction temperature (within the solvent's limit).
Side Product Formation (e.g., Hydrodehalogenation) Moisture: Water can lead to protodehalogenation of the starting material.Use anhydrous solvents and reagents. Dry the base and starting materials thoroughly.
Slow Reductive Elimination: The final step of the cycle is slow compared to side reactions.Screen a different ligand. A bulkier ligand like BrettPhos can sometimes accelerate reductive elimination.
Dark, Tarry Reaction Mixture Catalyst Decomposition: Reaction temperature is too high, or the ligand is not robust enough.Lower the reaction temperature. Screen more thermally stable ligands.
Substrate/Product Instability: The quinoxaline core or product is unstable to the reaction conditions.Consider a weaker base (e.g., Cs₂CO₃) and a lower temperature, accepting a potentially longer reaction time.

Conclusion

The Buchwald-Hartwig amination is an indispensable tool for the synthesis and functionalization of quinoxaline derivatives. Its success relies on a fundamental understanding of the catalytic cycle and the specific roles played by the palladium source, ligand, base, and solvent. By leveraging modern, sterically demanding phosphine ligands, researchers can reliably couple a vast range of amines to the quinoxaline core. The protocols and insights provided herein serve as a robust foundation for developing new molecular entities for drug discovery and materials science.

References

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Provides a detailed overview of the reaction mechanism, catalytic cycle, and the role of various components. Source: Chemistry LibreTexts. [Link]
  • Buchwald–Hartwig amination - Wikipedia. (2023). A comprehensive encyclopedia entry detailing the history, mechanism, and scope of the reaction. Source: Wikipedia. [Link]
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (2024). A resource for named reactions in organic chemistry, including a summary of the Buchwald-Hartwig reaction and links to primary literature. Source: Organic Chemistry Portal. [Link]
  • Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. (2021). A technical overview from a chemical supplier, summarizing the key reagents and reaction parameters. Source: J&K Scientific. [Link]

Application Notes and Protocols for Molecular Docking Studies of Diphenylquinoxaline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Diphenylquinoxaline derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities, including potent anticancer, antimicrobial, and enzyme inhibitory effects.[1][2][3][4] The rational design and optimization of these compounds are significantly enhanced by computational techniques, with molecular docking being a cornerstone for elucidating their mechanism of action and predicting binding affinities. This guide provides a comprehensive, in-depth protocol for conducting molecular docking studies on diphenylquinoxaline compounds, grounded in established scientific principles and best practices. It is intended to equip researchers with the necessary knowledge to perform these studies with rigor and to critically evaluate the resulting data.

Introduction: The Scientific Rationale for Docking Diphenylquinoxaline Compounds

The quinoxaline ring system, a fusion of benzene and pyrazine rings, serves as a versatile template for the development of therapeutic agents. The addition of two phenyl groups at the 2 and 3 positions creates the diphenylquinoxaline core, which has been the subject of numerous structure-activity relationship (SAR) studies. These studies have revealed that modifications to the phenyl rings and the quinoxaline core can significantly modulate biological activity. For instance, derivatives of 2,3-diphenylquinoxaline have been investigated as inhibitors of tubulin polymerization and as epidermal growth factor receptor (EGFR) inhibitors, both of which are critical targets in oncology.[3][5][6]

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7] In the context of drug discovery, it is used to predict how a small molecule (ligand), such as a diphenylquinoxaline derivative, binds to the active site of a target protein (receptor). This provides invaluable insights into the binding mode, affinity, and the key molecular interactions driving the biological effect. A well-executed docking study can guide the synthesis of more potent and selective compounds, thereby accelerating the drug discovery pipeline.

The Molecular Docking Workflow: A Conceptual Overview

The molecular docking process is a multi-step procedure that requires careful attention to detail at each stage to ensure the reliability of the results. The overall workflow can be visualized as a funnel, starting with a large number of potential compounds and narrowing down to a few promising candidates with favorable predicted binding characteristics.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis & Validation Phase PDB Target Selection & PDB File Acquisition ReceptorPrep Receptor Preparation (Remove water, add hydrogens, assign charges) PDB->ReceptorPrep GridGen Grid Box Generation (Define the binding site) ReceptorPrep->GridGen LigandPrep Ligand Preparation (2D to 3D conversion, energy minimization) Docking Molecular Docking Simulation (Conformational search & scoring) LigandPrep->Docking GridGen->Docking Results Results Analysis (Binding energy, pose analysis, interactions) Docking->Results Validation Docking Validation (Re-docking, decoy sets, experimental correlation) Results->Validation LeadOpt Lead Optimization Validation->LeadOpt

Figure 1: A generalized workflow for molecular docking studies.

Detailed Protocols: From Preparation to Analysis

This section provides a step-by-step guide for performing a molecular docking study with diphenylquinoxaline compounds. While specific commands may vary depending on the chosen software, the underlying principles remain constant. Popular and well-validated software packages include AutoDock, AutoDock Vina, Schrödinger's Glide, and GOLD.[7][8][9]

Part 1: Receptor and Ligand Preparation - The Foundation of a Reliable Study

The accuracy of a docking study is heavily dependent on the quality of the input structures. This preparatory phase is arguably the most critical part of the entire workflow.

Protocol 3.1.1: Receptor Preparation

  • Target Selection and Structure Acquisition:

    • Identify the biological target of interest for your diphenylquinoxaline compounds. This is often guided by experimental data or literature precedents. For example, if investigating anticancer activity, β-tubulin or EGFR could be relevant targets.[5][6]

    • Download the 3D structure of the target protein from the Protein Data Bank (PDB). Whenever possible, choose a high-resolution crystal structure that is co-crystallized with a ligand in the binding site of interest. This provides crucial information about the active site conformation.

  • Initial Structure Cleanup:

    • Visualize the downloaded PDB file using molecular visualization software such as UCSF Chimera or PyMOL.[10]

    • Remove all non-essential molecules from the PDB file, including water molecules, ions, and co-factors, unless they are known to be critical for ligand binding.[11]

    • If the protein is a multimer, retain only the chain(s) that form the binding site of interest.

  • Adding Hydrogens and Assigning Charges:

    • PDB files often lack hydrogen atoms. These must be added to the protein structure, as they are crucial for forming hydrogen bonds. Most molecular modeling software has built-in tools for this.[12][13]

    • Assign partial charges to each atom of the protein. The choice of force field (e.g., AMBER, CHARMM) will determine the charge assignment. This is essential for calculating the electrostatic interactions between the protein and the ligand.

  • Handling Missing Residues or Loops:

    • Inspect the protein structure for any missing residues or loops, which can occur in crystallographic data. If these are in or near the binding site, they should be modeled using loop modeling software.

  • Final Receptor File Generation:

    • Save the prepared receptor structure in a format compatible with your chosen docking software (e.g., PDBQT for AutoDock).

Protocol 3.1.2: Ligand Preparation

  • 2D to 3D Conversion:

    • Draw the 2D structures of your diphenylquinoxaline derivatives using a chemical drawing program like ChemDraw or MarvinSketch.

    • Convert these 2D structures into 3D structures. Most software can perform this conversion, but it's important to generate a reasonable initial 3D conformation.

  • Energy Minimization:

    • The initial 3D structures are likely not in their lowest energy conformation. Perform an energy minimization using a suitable force field (e.g., MMFF94) to obtain a more stable and realistic ligand structure.[11]

  • Assigning Charges and Defining Rotatable Bonds:

    • Assign partial charges to the ligand atoms.

    • Define the rotatable bonds within the ligand. This is crucial for flexible ligand docking, where the ligand's conformation is allowed to change during the simulation.[13]

  • Final Ligand File Generation:

    • Save the prepared ligand structures in a compatible format for your docking software.

Part 2: The Docking Simulation - Predicting the Binding Mode

Protocol 3.2.1: Grid Generation and Docking Run

  • Defining the Binding Site (Grid Box):

    • The search space for the docking simulation needs to be defined. This is typically done by creating a "grid box" that encompasses the active site of the protein.

    • If you have a co-crystallized ligand, center the grid box on this ligand. The size of the box should be large enough to allow for the free rotation and translation of your diphenylquinoxaline compound.

  • Configuring Docking Parameters:

    • Set the parameters for the docking algorithm. This includes the number of docking runs, the exhaustiveness of the search, and the scoring function to be used. The choice of parameters can influence the accuracy and computational cost of the simulation.

  • Initiating the Docking Simulation:

    • Run the docking simulation. The software will systematically explore different conformations and orientations of the ligand within the defined grid box and calculate a binding score for each pose.

Part 3: Results Analysis and Validation - Interpreting the Data

Protocol 3.3.1: Analyzing the Docking Results

  • Binding Energy/Score:

    • The primary metric for ranking docked poses is the binding energy or docking score. A lower binding energy generally indicates a more favorable binding interaction.[14]

    • It is important to note that these scores are predictions and should not be directly equated to experimental binding affinities. However, they are useful for comparing the relative binding of different compounds.

  • Binding Pose and Interactions:

    • Visualize the top-ranked poses for each diphenylquinoxaline derivative in the context of the protein's binding site.

    • Analyze the key molecular interactions between the ligand and the protein. This includes:

      • Hydrogen bonds: Identify any hydrogen bonds formed between the ligand and specific amino acid residues.[15]

      • Hydrophobic interactions: Observe any non-polar interactions between the ligand and hydrophobic residues.

      • Pi-pi stacking: Look for stacking interactions between the aromatic rings of the diphenylquinoxaline and aromatic residues like phenylalanine, tyrosine, or tryptophan.

    • Tools like LigPlot+ or the visualization modules within docking software can generate 2D diagrams of these interactions.[16]

  • Cluster Analysis:

    • Docking simulations often produce multiple poses clustered together. Analyzing these clusters can provide insights into the most probable binding conformations.[15]

Table 1: Example of Docking Results Summary for Diphenylquinoxaline Derivatives

Compound IDDocking Score (kcal/mol)Key Interacting ResiduesNumber of Hydrogen Bonds
DPQ-1-8.5TYR224, LYS314, GLU1832
DPQ-2-9.2TYR224, LYS314, PHE2681
DPQ-3-7.8LYS314, ASP1793
Reference -9.5TYR224, LYS314, GLU1832

Protocol 3.3.2: Validating the Docking Protocol

A crucial step to ensure the reliability of your docking results is to validate the chosen protocol.

  • Re-docking of a Co-crystallized Ligand:

    • If a co-crystallized ligand is available in the PDB structure, extract it and dock it back into the protein's active site using your established protocol.

    • Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose. An RMSD value below 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the known binding mode.[15][17][18]

  • Correlation with Experimental Data:

    • If you have experimental data, such as IC50 values for a series of diphenylquinoxaline compounds, correlate these with the predicted docking scores. A good correlation provides confidence in the predictive power of your docking model.

  • Use of Decoy Sets:

    • For virtual screening applications, the ability of the docking protocol to distinguish between known active compounds and inactive "decoy" molecules can be assessed using Receiver Operating Characteristic (ROC) curves.[18][19]

Advanced Considerations and Troubleshooting

  • Protein Flexibility: Standard docking protocols often treat the protein as a rigid entity. However, proteins are dynamic. Induced fit docking (IFD) or molecular dynamics (MD) simulations can be employed to account for protein flexibility, though these are computationally more intensive.

  • Solvent Effects: The role of water molecules in the binding site can be significant. Some advanced docking methods can incorporate explicit water molecules.

  • Choice of Scoring Function: Different scoring functions may perform better for different protein-ligand systems. It can be beneficial to use multiple scoring functions to assess the robustness of the results.[20]

Conclusion

Molecular docking is a powerful and widely used tool in the study of diphenylquinoxaline compounds and drug discovery in general. By following a rigorous and well-validated protocol, researchers can gain valuable insights into the molecular basis of their biological activity, guide the design of novel and more potent derivatives, and ultimately contribute to the development of new therapeutic agents. This guide provides a solid foundation for conducting such studies with scientific integrity and a critical perspective.

References

  • CD ComputaBio. (2023, May 8). Docking Software for Drug Development. Labinsights. [Link]
  • Rezaei, Z., Asadi, M., Montazer, M. N., Rezaeiamiri, E., Bahadorikhalili, S., & Amanlou, M. (2022). Synthesis, Molecular Docking, and Biological Evaluation of 2,3-Diphenylquinoxaline Derivatives as a Tubulin's Colchicine Binding Site Inhibitor Based on Primary Virtual Screening. Anticancer Agents in Medicinal Chemistry, 22(10), 2011–2025. [Link]
  • ResearchGate. (2022, April 25).
  • Preparing the protein and ligand for docking. (n.d.). [Link]
  • ResearchGate. (2021, April 19). How can I validate docking result without a co-crystallized ligand?[Link]
  • Pars Silico. A Comprehensive Review on the Top 10 Molecular Docking Softwares. [Link]
  • ResearchGate. (2013, October 22).
  • ResearchGate. (n.d.). Synthesis, Molecular Docking, and Biological Evaluation of 2,3-Diphenylquinoxaline Derivatives as a Tubulin's Colchicine Binding Site Inhibitor Based on Primary Virtual Screening | Request PDF. [Link]
  • Balius, T. E., et al. (2007). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Chemical Information and Modeling, 47(5), 1855-1867. [Link]
  • ResearchGate. (2024, September 19). How to interprete and analyze molecular docking results?[Link]
  • Center for Computational Structural Biology. (2024, November 14). DOCKING. [Link]
  • Session 4: Introduction to in silico docking. (n.d.). [Link]
  • Protein Structural Analysis Laboratory, Michigan State University.
  • Drug Discovery - Software. (n.d.). [Link]
  • Matter Modeling Stack Exchange. (2020, May 18). How I can analyze and present docking results?[Link]
  • ResearchGate. (2019, September 20).
  • Rezaei, Z., Asadi, M., et al. (2021). Synthesis, Molecular Docking, and Biological Evaluation of 2,3-Diphenylquinoxaline Derivatives as a Tubulin's Colchicine Binding Site Inhibitor Based on Primary Virtual Screening. Semantic Scholar. [Link]
  • National Institutes of Health. (n.d.).
  • ResearchGate. (2025, August 5). Synthesis and Characterization of 2,3-Diphenyl Quinoxaline 1,4-di-N-oxide Derivatives and Study of their Antimicrobial Activities. [Link]
  • YouTube. (2020, July 18). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc.[Link]
  • PubMed. (2023).
  • AIP Publishing. (2018, March 12). Binding free energy analysis of protein-protein docking model structures by evERdock. [Link]
  • PLOS Computational Biology. (2025, May 9).
  • YouTube. (2021, March 21). Reaction mechanism for synthesis of 2,3-diphenylquinoxaline from benzil and o-phenylenediamine. [Link]
  • PubMed Central. (2022, July 31). Design, synthesis, and molecular docking studies of diphenylquinoxaline-6-carbohydrazide hybrids as potent α-glucosidase inhibitors. [Link]
  • YouTube. (2021, January 27). Synthesis of 2,3-Diphenylquinoxaline. [Link]
  • PubMed Central. (n.d.).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield of 2,3-Diphenylquinoxaline-6-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support resource for the synthesis of 2,3-diphenylquinoxaline-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific chemical transformation. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and maximize your yield and purity.

Overview of the Synthesis

The synthesis of this compound is most commonly achieved via the Hinsberg quinoxaline synthesis. This classic and robust method involves the condensation of an ortho-diamine (3,4-diaminobenzoic acid) with an α-dicarbonyl compound (benzil).[1][2] While straightforward in principle, the reaction is sensitive to several parameters that can significantly impact yield and purity, most notably the potential for decarboxylation of the starting material and product under harsh conditions.[3]

This guide will address the critical variables—temperature, solvent, catalysts, and purification strategies—to help you navigate the challenges inherent in this synthesis.

Core Reaction Mechanism

The reaction proceeds through a well-established mechanism involving the nucleophilic attack of the amino groups of 3,4-diaminobenzoic acid on the carbonyl carbons of benzil. This is followed by an intramolecular cyclization and subsequent dehydration (aromatization) to form the stable quinoxaline ring system. Understanding this pathway is crucial for diagnosing issues related to reactivity and side-product formation.

ReactionMechanism Reactants 3,4-Diaminobenzoic Acid + Benzil Step1 Nucleophilic Attack (Formation of Diaminocarbinol Intermediate) Reactants->Step1 + H⁺ (catalyst) Step2 First Dehydration (Formation of Iminoketone) Step1->Step2 - H₂O Step3 Intramolecular Cyclization (Formation of Dihydroquinoxaline Ring) Step2->Step3 Step4 Second Dehydration (Aromatization) Step3->Step4 - H₂O Product 2,3-Diphenylquinoxaline- 6-carboxylic Acid Step4->Product

Caption: The condensation mechanism for quinoxaline synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section is structured in a question-and-answer format to directly address the most common challenges encountered during the synthesis.

Q1: My reaction yield is consistently low. What are the primary causes and how can I fix it?

Low yield is the most frequent issue, often stemming from one or more of the following factors.

  • Cause A: Suboptimal Reaction Conditions

    • Explanation: The traditional condensation often requires elevated temperatures and long reaction times, which can lead to the degradation of starting materials or the formation of side products.[4][5] The choice of solvent is also critical, as it affects reactant solubility and reaction kinetics.[6]

    • Solution:

      • Temperature Optimization: While heat is necessary, excessive temperatures (>150-200°C) can promote the decarboxylation of 3,4-diaminobenzoic acid. A systematic study using high-temperature water revealed that optimal conditions can often be found at moderate temperatures (e.g., 150°C) for a specific duration to maximize the yield of the desired carboxylic acid while minimizing the formation of the decarboxylated side product.[3]

      • Solvent Selection: Acetic acid is a common and effective solvent as it also acts as a catalyst.[7] Ethanol is another widely used protic solvent that often gives excellent yields.[6] For greener approaches, high-temperature water (HTW) has been shown to be a viable medium, often requiring only catalytic amounts of acid.[2]

SolventTypical ConditionsYield (%)Advantages/DisadvantagesSource
Glacial Acetic Acid50°C, 4-8 hGoodActs as both solvent and catalyst.[7]
EthanolReflux or Room Temp.up to 98%Greener solvent, high yields possible.[6]
High-Temp Water (HTW) + 5% HOAc150°C, 60 min86%Environmentally benign, minimizes decarboxylation.[3]
DichloromethaneRoom Temp.~86%Aprotic solvent, good yield.[6]
WaterRoom Temp.~49%Low solubility of reactants can limit yield.[6]
  • Cause B: Side Reaction - Decarboxylation

    • Explanation: The most significant side reaction is the loss of CO₂ from the 3,4-diaminobenzoic acid starting material, leading to the formation of 2,3-diphenylquinoxaline instead of the desired carboxylic acid. This is particularly prevalent at higher temperatures.[3]

    • Solution:

      • Strict Temperature Control: Carefully control the reaction temperature. For instance, in HTW, increasing the temperature from 150°C to 230°C can dramatically increase the formation of the decarboxylated byproduct.[2]

      • Minimize Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC). Once the starting material is consumed, work up the reaction immediately to prevent prolonged exposure to heat.

      • Alternative Starting Materials: To completely avoid decarboxylation, one can use methyl 3,4-diaminobenzoate. The reaction forms the methyl ester of the final product, which can then be hydrolyzed to the carboxylic acid in a subsequent step. This two-step, one-pot method can yield the final product without any decarboxylated impurities.[2]

  • Cause C: Poor Quality of Starting Materials

    • Explanation: Impurities in either the 3,4-diaminobenzoic acid or benzil can introduce competing side reactions, reducing the overall yield.[4] The diamine, in particular, is susceptible to oxidation if not stored properly, which can result in discoloration and the formation of polymeric impurities.

    • Solution:

      • Verify Purity: Use freshly purchased or recrystallized starting materials. Check the melting point and appearance. 3,4-diaminobenzoic acid should be a light tan to grey powder, and benzil should be a yellow crystalline solid.

      • Proper Storage: Store 3,4-diaminobenzoic acid under an inert atmosphere (nitrogen or argon) and protected from light to prevent oxidation.

Q2: I'm having difficulty purifying the final product. How can I remove unreacted starting materials and side products?

Purification can be challenging due to the similar polarities of the product and certain impurities.

  • Issue A: Removing Unreacted Benzil

    • Explanation: Benzil is non-polar and should be easily separable from the polar carboxylic acid product.

    • Solution: Recrystallization. The crude product can be recrystallized from a suitable solvent system. Ethanol or a mixture of ethanol and water is often effective.[7][8] The desired product, this compound, is typically less soluble in these solvents upon cooling than the remaining benzil.

  • Issue B: Separating the Carboxylic Acid from its Decarboxylated Analog

    • Explanation: This is the most critical purification step. The desired product is an acid, while the primary side product (2,3-diphenylquinoxaline) is neutral. This difference in chemical properties is the key to their separation.

    • Solution: Acid-Base Extraction.

      • Dissolve the crude mixture in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

      • Extract the organic layer with an aqueous basic solution, such as 5% sodium hydroxide or sodium bicarbonate. The desired carboxylic acid will be deprotonated to its carboxylate salt and move into the aqueous layer. The neutral, decarboxylated side product will remain in the organic layer.

      • Separate the aqueous layer and cool it in an ice bath.

      • Slowly acidify the aqueous layer with a dilute acid (e.g., 1M HCl) until the product precipitates out.

      • Filter the solid, wash with cold water to remove residual salts, and dry thoroughly. This procedure is highly effective for isolating thiols and can be adapted for carboxylic acids.[9]

TroubleshootingWorkflow Start Low Yield or Impure Product CheckPurity Verify Purity of Starting Materials Start->CheckPurity MonitorTLC Monitor Reaction by TLC Is the reaction complete? CheckPurity->MonitorTLC OptimizeTime Adjust Reaction Time MonitorTLC->OptimizeTime No Purification Purification Strategy MonitorTLC->Purification Yes OptimizeTemp Optimize Temperature (e.g., 150°C) ChooseSolvent Select Optimal Solvent (e.g., HOAc, EtOH) OptimizeTemp->ChooseSolvent OptimizeTime->OptimizeTemp ChooseSolvent->Start Recrystallize Recrystallization (Removes Benzil) Purification->Recrystallize AcidBase Acid-Base Extraction (Removes Decarboxylated Impurity) Recrystallize->AcidBase Success High Yield & Purity Achieved AcidBase->Success

Caption: A logical workflow for troubleshooting common synthesis issues.

Detailed Experimental Protocols

Protocol A: Classic Synthesis in Acetic Acid

This method is reliable and uses acetic acid as both a solvent and a catalyst.[7]

  • Setup: To a 50 mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add benzil (1.05 g, 5 mmol) and 3,4-diaminobenzoic acid (0.76 g, 5 mmol).

  • Solvent Addition: Add 20 mL of glacial acetic acid to the flask.

  • Reaction: Stir the mixture at 50°C for 4-8 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase), observing the disappearance of the starting materials.

  • Work-up: After completion, cool the reaction mixture to room temperature. A precipitate should form. Pour the mixture into 100 mL of cold water to fully precipitate the product.

  • Isolation: Filter the solid product, wash thoroughly with water to remove residual acetic acid, and dry under vacuum.

  • Purification: The crude solid can be purified by recrystallization from ethanol or via the acid-base extraction detailed in the troubleshooting section.

Protocol B: Optimized Hydrothermal Synthesis (Greener Approach)

This method uses high-temperature water as a solvent to minimize organic waste and can offer excellent control over the decarboxylation side reaction.[2][3]

  • Setup: In a high-pressure steel autoclave with a glass insert, combine 3,4-diaminobenzoic acid (0.76 g, 5 mmol), 4,4′-dimethoxybenzil (1.35 g, 5 mmol), and 10 mL of deionized water containing 5% acetic acid. Note: Benzil can be used in place of its derivative.

  • Reaction: Seal the autoclave and heat to 150°C for 60 minutes with stirring.

  • Cooling & Isolation: After the reaction time, cool the vessel to room temperature. Collect the precipitated solid by filtration.

  • Purification: Wash the solid with water and dry. The product can be further purified as needed using the methods described previously. This method has been shown to yield the desired carboxylic acid at 86% while producing only a small amount of the decarboxylated side product.[2]

Frequently Asked Questions (FAQs)

  • Q: Can I use a catalyst to speed up the reaction?

    • A: Yes. While the reaction can proceed with just heat, especially in an acidic solvent, various catalysts can improve the rate and yield. These range from simple acid catalysts (like p-TSA) to heterogeneous catalysts and metal catalysts.[10][11] For instance, ammonium heptamolybdate has been shown to be an efficient catalyst in an EtOH/H₂O mixture at room temperature.

  • Q: What are the key analytical techniques for characterizing the final product?

    • A: The identity and purity of this compound should be confirmed using a combination of techniques:

      • Melting Point: To check for purity.

      • FT-IR Spectroscopy: To identify key functional groups, such as the carboxylic acid O-H and C=O stretches.

      • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the arrangement of protons and carbons.

      • Mass Spectrometry (MS): To determine the molecular weight of the compound.[12][13]

  • Q: Are there any safety precautions I should be aware of?

    • A: Standard laboratory safety procedures should be followed. Use a fume hood, especially when working with glacial acetic acid or other volatile organic solvents. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. If using an autoclave for hydrothermal synthesis, ensure you are fully trained in its safe operation.

References

  • The suggested mechanism to explain the formation of quinoxalines 20 - ResearchGate.
  • SYNTHESIS OF QUINOXALINE DERIVATIVES VIA CONDENSATION OF ARYL-1,2-DIAMINES WITH 1,2-DIKETONES USING (NH4)6MO7O24.4H2O AS AN EFFI - SID.
  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives - PubMed Central.
  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives.
  • QUINOXALINE SYNTHESIS BY DOMINO REACTIONS.
  • An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - NIH.
  • Plausible mechanism for the formation of quinoxaline. - ResearchGate.
  • Recent Advances in the Synthesis of Quinoxalines. A Mini Review - mtieat.
  • Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature Water.
  • Effect of the catalyst amount on the quinoxaline 3a synthesis. - ResearchGate.
  • A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction - NIH.
  • Eco-friendly approach to access of quinoxaline derivatives using nanostructured pyrophosphate Na2PdP2O7 as a new, efficient and reusable heterogeneous catalyst - NIH.
  • Heterocyclic-chemistry-of-quinoxaline-and-potential-activities-of-quinoxaline-derivatives-a-review.pdf - Pharmacophore.
  • A Greener Chemistry Approach for Synthesis of 2,3-diphenyl quinoxaline - IJISET.
  • Quinoxalines: Synthesis, Reactions, Mechanisms and Structure | Request PDF.
  • Design, synthesis, and molecular docking studies of diphenylquinoxaline-6-carbohydrazide hybrids as potent α-glucosidase inhibitors - PubMed Central.
  • Novel quinoxaline derivatives of 2, 3-diphenylquinoxaline-6-carbaldehyde and 4, 4'-(6-methylquinoxaline-2,3-diyl)bis(N,N-diphenylaniline): Synthesis, structural, DFT-computational, molecular docking, antibacterial, antioxidant, and anticancer studies | Request PDF - ResearchGate.
  • 2,3 Diphenylquinoxaline : Organic synthesis - YouTube.
  • Synthesis and Characterization of 2,3-Diphenyl Quinoxaline 1,4-di-N-oxide Derivatives and Study of their Antimicrobial Activities - RJPBCS.
  • Optimization of the reaction conditions for the synthesis of 2,3-diphenylquino xaline 10a. a - ResearchGate.
  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines - MDPI.
  • Quinoxaline synthesis - Organic Chemistry Portal.
  • Synthesis and Characterization of 2,3-Diphenyl Quinoxaline 1,4-di-N-oxide Derivatives and Study of their Antimicrobial Activities - ResearchGate.
  • New opportunities for the synthesis of quinoxaline derivatives - ResearchGate.
  • 2,3-diphenyl quinoxaline synthesis from o-phenylenediamine - Pharmacy Infoline.
  • Practical Experiment 6: To synthesize and characterized 2,3 diphenyl quninoxaline from orthophenelene diamnine (opd) - Slideshare.
  • A Greener Chemistry Approach for Synthesis of 2,3-diphenyl quinoxaline - Semantic Scholar.
  • Synthesis of 2,3-quinoxalinedithiol - The Royal Society of Chemistry.

Sources

Technical Support Center: Synthesis of Quinoxaline Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: QX-CA-SYN-TSG-2026-01

Version: 1.0

Introduction

Welcome to the technical support guide for the synthesis of quinoxaline carboxylic acids. This document is intended for researchers, chemists, and professionals in drug development who are working with this important class of nitrogen-containing heterocycles. Quinoxaline derivatives are foundational scaffolds in medicinal chemistry, known for a wide range of biological activities.[1][2] However, their synthesis, particularly of carboxylic acid derivatives, can be challenging due to competing side reactions, the most prominent of which is decarboxylation.

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of these syntheses and minimize unwanted decarboxylation, thereby improving your overall yield and product purity.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the primary cause of decarboxylation during the synthesis of quinoxaline carboxylic acids?

A: Decarboxylation is the loss of a carboxyl group (-COOH) as carbon dioxide (CO₂).[3][4] In the context of quinoxaline carboxylic acid synthesis, this is most often a thermally-driven process, particularly under acidic or high-temperature conditions.[5] The stability of the resulting carbanion or the transition state leading to it plays a crucial role. For aromatic carboxylic acids, the reaction can be promoted by acid, which protonates the carbonyl oxygen and facilitates the departure of CO₂.[6]

Q2: My reaction is producing a significant amount of the decarboxylated quinoxaline byproduct. What are the immediate parameters I should check?

A: The most critical parameters to investigate are temperature and reaction time . Elevated temperatures are a primary driver of decarboxylation.[5] Assess whether the reaction can be conducted at a lower temperature, even if it requires a longer reaction time or a more efficient catalytic system. Prolonged exposure to heat, even at moderate temperatures, can also lead to increased decarboxylation.

Q3: Can the choice of starting materials influence the rate of decarboxylation?

A: Absolutely. If you are synthesizing a quinoxaline carboxylic acid from a substituted o-phenylenediamine, such as 3,4-diaminobenzoic acid, this starting material itself can undergo decarboxylation under the reaction conditions.[5] This premature loss of the carboxyl group will directly lead to the formation of the undesired decarboxylated quinoxaline product.

Q4: Are there alternative synthetic strategies that are less prone to decarboxylation?

A: Yes. Instead of starting with a carboxylic acid-substituted diamine, consider using an ester or a protected form of the carboxylic acid. For example, using methyl 3,4-diaminobenzoate and then hydrolyzing the ester in a subsequent step under mild conditions can completely avoid the decarboxylation of the starting material.[5] Another approach is to use a protected form of the carboxylic acid, such as a di-Boc-protected 3,4-diaminobenzoic acid, and deprotect it after the quinoxaline ring has been formed.[5]

Q5: How does pH affect the stability of my quinoxaline carboxylic acid?

A: The pH of the reaction medium and during work-up is crucial. Strongly acidic conditions can catalyze decarboxylation.[6] Conversely, in some cases, the solubility of the carboxylic acid can be pH-dependent, which might indirectly affect its stability and reactivity.[7] It is generally advisable to maintain a pH that is as close to neutral as possible, unless a specific catalytic cycle requires acidic or basic conditions.

Part 2: Troubleshooting Guide: Minimizing Decarboxylation

This section provides a structured approach to diagnosing and solving issues related to decarboxylation in your experiments.

Issue 1: High Levels of Decarboxylated Product Observed in Final Product

Symptoms:

  • NMR or LC-MS analysis shows a significant peak corresponding to the quinoxaline product without the carboxylic acid group.

  • Lower than expected yield of the desired quinoxaline carboxylic acid.

Troubleshooting Workflow:

troubleshooting_workflow start High Decarboxylation Detected check_temp Review Reaction Temperature and Time start->check_temp check_sm Analyze Starting Material Stability start->check_sm check_catalyst Evaluate Catalyst System start->check_catalyst temp_high Is Temperature > 150°C? check_temp->temp_high sm_acid Using Diaminobenzoic Acid? check_sm->sm_acid catalyst_acidic Using Strong Acid Catalyst? check_catalyst->catalyst_acidic sol_reduce_temp Action: Lower Temperature (e.g., 80-100°C) and extend reaction time. temp_high->sol_reduce_temp Yes re_evaluate Re-run Experiment and Analyze Product Ratio temp_high->re_evaluate No sol_protect_group Action: Switch to Ester or Protected Carboxylic Acid Starting Material. sm_acid->sol_protect_group Yes sm_acid->re_evaluate No sol_mild_catalyst Action: Use a milder catalyst (e.g., organocatalyst, ionic liquid) or catalyst-free conditions. catalyst_acidic->sol_mild_catalyst Yes catalyst_acidic->re_evaluate No sol_reduce_temp->re_evaluate sol_protect_group->re_evaluate sol_mild_catalyst->re_evaluate

Caption: Troubleshooting workflow for high decarboxylation.

Detailed Causality and Solutions:

Potential Cause Explanation Recommended Action & Protocol
Excessive Heat Aromatic carboxylic acids are prone to decarboxylation at high temperatures, often seen in hydrothermal synthesis or reactions requiring reflux in high-boiling solvents.[5] The rate of this side reaction increases exponentially with temperature.Action: Lower the reaction temperature. Many quinoxaline syntheses can proceed at room temperature or with gentle heating (e.g., 80°C) when an appropriate catalyst is used.[8][9] Protocol: Re-run the reaction at a lower temperature (e.g., decrease in 20°C increments) and monitor the progress by TLC or LC-MS. You may need to extend the reaction time to achieve full conversion of the starting materials.
Unstable Starting Material Using 3,4-diaminobenzoic acid as a starting material introduces a molecule that can decarboxylate before or during the quinoxaline ring formation, leading directly to the decarboxylated byproduct.[5]Action: Employ a protecting group strategy.[10][11][12] Protocol 1 (Esterification): Start with methyl 3,4-diaminobenzoate. After the quinoxaline synthesis, hydrolyze the ester using standard procedures (e.g., LiOH in THF/water) at room temperature to obtain the carboxylic acid. Protocol 2 (Boc Protection): Use a di-Boc-protected 3,4-diaminobenzoic acid. The Boc groups can be removed post-synthesis under acidic conditions (e.g., TFA in DCM) that are often mild enough to avoid decarboxylation of the final product.
Harsh Catalytic Conditions Strong acid catalysts, while effective for the condensation reaction, can also promote decarboxylation.[13]Action: Switch to a milder or non-acidic catalyst. Protocol: Explore transition-metal-free catalytic systems. Organocatalysts like camphor sulfonic acid or ionic liquids have been shown to be effective for quinoxaline synthesis under mild conditions.[1][9] In some cases, catalyst-free conditions in green solvents like ethanol or water at moderate temperatures can also be successful.[1]

Part 3: Experimental Protocols

Protocol 1: Synthesis of 2,3-Diphenylquinoxaline-6-carboxylic Acid with Minimized Decarboxylation

This protocol is adapted from hydrothermal synthesis methods, with modifications to reduce decarboxylation.[5]

Materials:

  • Benzil (1,2-diphenylethane-1,2-dione)

  • Methyl 3,4-diaminobenzoate

  • Ethanol

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Deionized water

  • Hydrochloric acid (1M)

Step-by-Step Procedure:

  • Quinoxaline Formation (Ester Intermediate):

    • In a round-bottom flask, dissolve methyl 3,4-diaminobenzoate (1 mmol) and benzil (1 mmol) in ethanol (10 mL).

    • Add a catalytic amount of a mild acid, such as a few drops of acetic acid, or an organocatalyst like camphor sulfonic acid (20 mol%).[9]

    • Stir the mixture at room temperature or heat gently to 60-80°C. Monitor the reaction by TLC until the starting materials are consumed.

    • Upon completion, cool the reaction mixture and add cold water to precipitate the product.

    • Filter the solid, wash with water, and dry to obtain methyl 2,3-diphenylquinoxaline-6-carboxylate.

  • Ester Hydrolysis:

    • Dissolve the crude ester from the previous step in a mixture of THF and water (e.g., 3:1 ratio).

    • Add LiOH (1.5-2 equivalents) and stir the mixture at room temperature.

    • Monitor the hydrolysis by TLC or LC-MS.

    • Once the reaction is complete, remove the THF under reduced pressure.

    • Acidify the remaining aqueous solution with 1M HCl to precipitate the carboxylic acid.

    • Filter the solid, wash thoroughly with water to remove salts, and dry to yield the final product, this compound.

Workflow Diagram:

Caption: Two-step synthesis via an ester intermediate.

Part 4: Understanding the Mechanism of Decarboxylation

The decarboxylation of aromatic carboxylic acids can proceed through different mechanisms depending on the conditions.[6]

  • Ionic Mechanism: In the presence of an acid catalyst, the carbonyl oxygen of the carboxylic acid is protonated. This increases the electrophilicity of the carbonyl carbon, facilitating the cleavage of the C-C bond and the release of CO₂. The resulting aryl anion is then protonated by the solvent or another proton source.

  • Concerted Pericyclic Mechanism: For β-keto acids or similar structures, a six-membered cyclic transition state can form, allowing for a concerted loss of CO₂ and formation of an enol intermediate, which then tautomerizes to the final product.[14] While not directly applicable to all quinoxaline carboxylic acids, it is a relevant mechanism in related heterocyclic syntheses.

Understanding these mechanisms reinforces the importance of controlling temperature and acidity to disfavor these pathways.

References

  • Amaya-García, F., & Unterlass, M. M. (2022).
  • Recent advances in the transition-metal-free synthesis of quinoxalines. PubMed Central.
  • Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. Oriental Journal of Chemistry.
  • Quinoxaline synthesis. Organic Chemistry Portal.
  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Journal of Chemical and Pharmaceutical Research.
  • An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates.
  • Efficient Synthesis of Quinoxaline Derivatives Using Camphorsulfonic Acid As An Organocatalyst. International Journal of Research and Analytical Reviews.
  • Some reactions with quinoxaline-2,3-dicarboxylic acid anhydride: Novel synthesis of thieno[2,3-dJpyrimidines and pyrrolo [3,4-b]. Indian Journal of Chemistry.
  • Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. MDPI.
  • Synthesis of novel quinoxaline carboxylic acid derivatives for antimicrobial investigation.
  • ChemInform Abstract: Synthesis of Novel Quinoxaline Carboxylic Acid Derivatives for Antimicrobial Investigation.
  • Avoid Protecting Groups. Green Chemistry: Principles and Case Studies.
  • 2,3-pyrazinedicarboxylic acid. Organic Syntheses Procedure.
  • Protecting group. Wikipedia.
  • Appendix 6: Protecting groups. Oxford Learning Link.
  • Mechanistic Investigation into the Decarboxylation of Arom
  • Troubleshooting common problems in quinoxaline synthesis. BenchChem.
  • Protective Groups. Organic Chemistry Portal.
  • ChemInform Abstract: Some Reactions with Quinoxaline-2,3-dicarboxylic Acid Anhydride: Novel Synthesis of Thieno[2,3-d]pyrimidines and Pyrrolo[3,4-b]quinoxalines as Antimicrobial Agents.
  • Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. MDPI.
  • Decarboxylation Reaction | Mechanism, Enzymes, Examples & Role in Metabolism. Allen.
  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research.
  • Decarboxyl
  • Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A.
  • Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors.
  • Decarboxyl
  • An Efficient Synthesis of 2-Quinoxalinecarboxylic Acid.
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  • Effect of pH and temperature on the solubility of a surface active carboxylic acid. PubMed.
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  • Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts. National Institutes of Health. Liquid Phases as Multifunctional Catalysts.

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troubleshooting low yield in quinoxaline condensation reactions

Author: BenchChem Technical Support Team. Date: January 2026

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Troubleshooting Low Yield in Quinoxaline Condensation Reactions

Welcome to the technical support center for quinoxaline synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low yields in one of the most fundamental reactions in heterocyclic chemistry: the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of quinoxaline formation, and why is it relevant for troubleshooting?

A1: The classical synthesis of quinoxalines involves the acid-catalyzed condensation of an aryl 1,2-diamine (like o-phenylenediamine) with a 1,2-dicarbonyl compound.[1][2][3] The mechanism proceeds in two main stages:

  • Nucleophilic Attack & Imine Formation: One amino group of the diamine attacks a carbonyl group of the dicarbonyl, followed by dehydration to form an imine intermediate.

  • Intramolecular Cyclization & Aromatization: The second amino group then attacks the remaining carbonyl group, leading to a cyclized intermediate which subsequently loses a second molecule of water to form the stable, aromatic quinoxaline ring.

Understanding this mechanism is critical because low yields can often be traced back to a failure or inefficiency in one of these steps. For example, a deactivated amine will slow the initial attack, while poor dehydration conditions will stall the reaction at intermediate stages.

Q2: I'm seeing a low yield in my quinoxaline synthesis. What are the most common culprits?

A2: Low yields in quinoxaline synthesis are a frequent issue and typically stem from one or more of the following factors:

  • Poor Quality of Starting Materials: Impurities or degradation of the o-phenylenediamine or dicarbonyl compound are a primary cause of side reactions.[4]

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, catalyst, and reaction atmosphere can dramatically impact yield.[4][5]

  • Undesired Side Reactions: Competing reaction pathways can consume starting materials and reduce the formation of the desired product.

  • Product Degradation: The quinoxaline product itself may be unstable under harsh reaction conditions, such as high temperatures or prolonged exposure to strong acids.[1][4]

  • Inefficient Work-up and Purification: The desired product may be lost during extraction, crystallization, or chromatography.

Q3: What is a "typical" yield for a standard quinoxaline condensation?

A3: Yields can vary widely based on the substrates and conditions, but a well-optimized reaction with simple, unfunctionalized starting materials can often achieve yields of 85-95% or higher.[3][6] However, classical methods requiring reflux in solvents like ethanol or acetic acid for extended periods may result in lower yields of 34–85%.[7] If your yields are consistently below 50-60%, a systematic troubleshooting approach is warranted.

Visualizing the Core Reaction and Troubleshooting Logic

To effectively troubleshoot, it's helpful to visualize both the chemical transformation and the logical flow of investigation.

Quinoxaline Formation Mechanism Mechanism of Quinoxaline Synthesis Reactants 1,2-Diamine + 1,2-Dicarbonyl Step1 Nucleophilic Attack Reactants->Step1 Intermediate1 Amino-alcohol Intermediate Step1->Intermediate1 Step2 Dehydration (-H2O) Intermediate1->Step2 Intermediate2 Imine Intermediate Step2->Intermediate2 Step3 Intramolecular Attack Intermediate2->Step3 Intermediate3 Cyclized Dihydro-quinoxaline Step3->Intermediate3 Step4 Dehydration (-H2O) & Aromatization Intermediate3->Step4 Product Quinoxaline Product Step4->Product

Caption: The acid-catalyzed reaction pathway for quinoxaline synthesis.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield start Low Yield Reported check_sm Step 1: Verify Starting Materials Purity (NMR, LCMS) Stability (visual, TLC) Stoichiometry start->check_sm check_conditions Step 2: Evaluate Reaction Conditions Solvent Choice & Purity Temperature Control Catalyst Selection & Loading Inert Atmosphere? check_sm:f0->check_conditions:f0 Materials OK sub_sm Purify/replace starting materials check_sm:f0->sub_sm Issue Found check_workup Step 3: Analyze Work-up & Purification Product Solubility Extraction Efficiency Purification Method check_conditions:f0->check_workup:f0 Conditions OK sub_conditions Systematically vary conditions check_conditions:f0->sub_conditions Issue Found solution Optimized Yield check_workup:f0->solution Work-up Optimized sub_workup Modify extraction/purification check_workup:f0->sub_workup Issue Found sub_sm->check_sm sub_conditions->check_conditions sub_workup->check_workup

Caption: A systematic decision tree for troubleshooting low reaction yields.

In-Depth Troubleshooting Guide
Category 1: Starting Material Integrity

Q: My reaction is turning dark brown/black immediately, and I'm getting a complex mixture of products. What's happening?

A: This strongly suggests degradation of your o-phenylenediamine. These compounds are notoriously sensitive to air oxidation, which can occur during storage or in the reaction vessel. The oxidation products are often colored, polymeric materials that will not participate in the desired reaction and can complicate purification.

  • Causality: The two adjacent amino groups make the aromatic ring electron-rich and highly susceptible to oxidation.

  • Solution Protocol:

    • Assess Purity: Before use, check the color of your diamine. It should be a light tan or off-white solid. If it is dark brown, purple, or black, it is likely oxidized.

    • Purification: If the diamine is suspect, purify it immediately before use. A common method is recrystallization from ethanol/water or sublimation. A quick filtration through a short plug of activated carbon or silica gel in an appropriate solvent can also remove colored impurities.

    • Inert Atmosphere: Run the reaction under an inert atmosphere (Nitrogen or Argon). This involves degassing your solvent and using Schlenk techniques to assemble your reaction. This is especially critical if the reaction requires elevated temperatures.[1]

Q: My reaction seems to stall, and analysis shows unreacted dicarbonyl compound. Could the diamine be the issue?

A: Yes. If your diamine has electron-withdrawing groups (e.g., -NO2, -CF3), its nucleophilicity will be significantly reduced. This makes the initial attack on the carbonyl carbon (Step 1 of the mechanism) much slower.

  • Causality: Electron-withdrawing groups pull electron density away from the amino groups, making them less basic and less nucleophilic.

  • Solutions:

    • Increase Temperature: A higher reaction temperature can provide the necessary activation energy to overcome the reduced nucleophilicity.

    • Use a Stronger Acid Catalyst: A stronger acid will more effectively protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the weakened nucleophile. However, be cautious as this can also lead to degradation.[8]

    • Increase Reaction Time: Simply allowing the reaction to run for a longer period may be sufficient to drive it to completion.[1]

Category 2: Reaction Condition Optimization

Q: I'm not using a catalyst. Is one always necessary? My yield is very low.

A: While some highly reactive substrates can condense without a catalyst, the vast majority of quinoxaline syntheses benefit significantly from acid catalysis. The reaction often fails to proceed or gives minimal yield in the absence of a catalyst.[9]

  • Causality: The acid catalyst protonates a carbonyl oxygen on the 1,2-dicarbonyl compound. This protonation makes the carbonyl carbon significantly more electrophilic, greatly accelerating the rate of the initial nucleophilic attack by the diamine. The catalyst also facilitates the two dehydration steps.

  • Catalyst Selection:

    • Brønsted Acids: Acetic acid is a common choice as it can also serve as the solvent.[6] Other options include p-toluenesulfonic acid (TsOH), camphorsulfonic acid (CSA), and oxalic acid.[9][10]

    • Lewis Acids & Heterogeneous Catalysts: For sensitive substrates, milder or recyclable catalysts can be used. Examples include cerium(IV) ammonium nitrate, iodine, or solid-supported acids like cellulose sulfuric acid or silica-supported polyphosphoric acid.[9][11][12] These often allow for milder conditions and easier work-up.[9][11]

Q: How does my choice of solvent affect the reaction yield?

A: The solvent plays a critical role in dissolving reactants, mediating heat transfer, and influencing the reaction mechanism.[5] An inappropriate solvent can lead to poor solubility, slow reaction rates, or unwanted side reactions.

  • Causality & Selection:

    • Polar Protic Solvents: Ethanol, methanol, and water are common choices.[5][7] They are good at solvating the starting materials and the polar intermediates. Ethanol is often a good starting point.[10]

    • Polar Aprotic Solvents: DMF and DMSO can be effective, especially for less reactive substrates, as they allow for higher reaction temperatures.[13][14] However, they can be difficult to remove during work-up.

    • "Green" Solvents: A mixture of ethanol and water is often an excellent, environmentally benign choice that can provide high yields.[7][15]

  • Troubleshooting: If you suspect a solvent issue, try a different solvent system. For example, if your reaction is sluggish in ethanol at reflux, switching to toluene (if substrates are soluble) with a Dean-Stark trap to remove water can be very effective at driving the reaction to completion.

Solvent SystemTypical TemperatureKey Advantages
EthanolRoom Temp to RefluxGood general solvent, "green" option, easy to remove.[10]
Acetic AcidRoom Temp to RefluxActs as both solvent and catalyst.
Ethanol:WaterRoom Temp to RefluxExcellent "green" option, can improve solubility.[7][15]
TolueneReflux (with Dean-Stark)Azeotropically removes water, driving equilibrium forward.
DMF / DMSOHigh TemperatureGood for poorly soluble or unreactive substrates.[13][14]
Category 3: Work-up and Product Isolation

Q: My TLC/LCMS analysis shows a high conversion to the product in the reaction mixture, but my isolated yield after work-up is very low. Where is my product going?

A: This is a classic problem that points to issues with product isolation rather than the reaction itself. The most likely causes are poor solubility of the product in the extraction solvent or co-precipitation with waste materials.

  • Causality: Quinoxalines, being planar aromatic systems, can have limited solubility in common organic solvents, especially if they are highly symmetrical or contain polar functional groups. They can also be basic and may remain in an aqueous layer if it is not sufficiently basified.

  • Solution Protocol:

    • Check Aqueous Layer: Before discarding any aqueous layers from your work-up, take a small sample, basify it (if acidic), extract with a different, more polar organic solvent (like ethyl acetate or dichloromethane), and check that extract by TLC/LCMS to see if it contains your product.

    • Modify Extraction: If your product is in the aqueous layer, ensure the pH is > 8 before extracting. If solubility is the issue in a standard solvent like ethyl acetate, try a more polar solvent like 2-MeTHF or a mixture like DCM/isopropanol.

    • Alternative to Extraction: If the product precipitates upon adding water to the reaction mixture, you may be able to isolate it by simple filtration, washing the solid with water and then a non-polar solvent like hexanes to remove impurities.[7][10] This often yields a very pure product without the need for chromatography.

Baseline Experimental Protocol

This protocol provides a starting point for the synthesis of 2,3-diphenylquinoxaline. It should be adapted based on the specific reactivity of your substrates.

Synthesis of 2,3-Diphenylquinoxaline

  • Reactant Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add o-phenylenediamine (1.00 g, 9.25 mmol, 1.0 equiv) and benzil (1.94 g, 9.25 mmol, 1.0 equiv).

  • Solvent and Catalyst Addition: Add ethanol (25 mL) followed by glacial acetic acid (0.5 mL, ~0.1 equiv).

  • Reaction: Stir the mixture at room temperature for 10 minutes, then heat to reflux (~78 °C). Monitor the reaction progress by TLC (e.g., using 4:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 2-4 hours.

  • Isolation: Allow the reaction mixture to cool to room temperature. A crystalline solid should precipitate. Cool the flask in an ice bath for 30 minutes to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol (2 x 10 mL) and then with water (2 x 10 mL) to remove any residual acid.

  • Drying: Dry the purified product under vacuum to yield 2,3-diphenylquinoxaline as a white to off-white crystalline solid.

References
  • Relative examination of several acid catalysts for the quinoxaline synthesis. (n.d.). ResearchGate.
  • More, P. M., Jedge, S. R., Kshirsagar, S. S., & Oswal, R. J. (2012). To study the effect of solvent on the synthesis of novel quinoxaline derivatives. OMICS Publishing Group.
  • Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature. (n.d.). Payame Noor University (PNU) of Ilam.
  • Shaabani, A., Maleki, A., & Mofakham, H. (2008). An expeditious synthesis of quinoxalines by using biodegradable cellulose sulfuric acid as a solid acid catalyst. Taylor & Francis Online.
  • More, P. M., Jedge, S. R., Kshirsagar, S. S., & Oswal, R. J. (2012). To Study the Effect of Solvent on the Synthesis of Novel Quinoxaline Derivatives. OMICS International.
  • Solvent effect on the quinoxaline 3a synthesis. (n.d.). ResearchGate.
  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (n.d.). scirp.org.
  • An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. (2014). National Institutes of Health (NIH).
  • Efficient Synthesis of Quinoxaline Derivatives Using Camphorsulfonic Acid As An Organocatalyst. (n.d.). IJRAR.org.
  • A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. (2020). ResearchGate.
  • Aher, D. S., Khillare, K. R., Chavan, L. D., Shelke, V. A., & Shankarwar, S. G. (2022). A simple and efficient protocol for the synthesis of quinoxaline derivatives using recyclable H5PW6Mo4V2O40·14H2O catalyst. Taylor & Francis Online.
  • A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. (2020). National Institutes of Health (NIH).
  • Plausible mechanism for the formation of quinoxaline. (n.d.). ResearchGate.
  • Alkhudari, M. (2021). Condensation Reactions of Methyl Derivatives of Quinoxaline-1,4-Dioxide with 4,4'-Biphenyl Carboxaldehyde. Asian Journal of Chemical Sciences.
  • Quinoxalines: Synthesis, Reactions, Mechanisms and Structure. (n.d.). ResearchGate.
  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. (2021). PubMed Central.
  • Recent advances in the transition-metal-free synthesis of quinoxalines. (2020). PubMed Central.
  • Heterocyclic-chemistry-of-quinoxaline-and-potential-activities-of-quinoxaline-derivatives-a-review.pdf. (n.d.). Pharmacophore.
  • Quinoxaline synthesis. (n.d.). Organic Chemistry Portal.
  • Methods of Preparation of Quinoxalines. (2023). Encyclopedia.pub.
  • Nagarapu, L., et al. (2014). A Facile and Efficient Synthesis of Quinoxalines from Phenacyl Bromides and Ortho Phenylenediamine Promoted by Zirconium Tungsta. Longdom Publishing.
  • Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Jiangxi Normal University.

Sources

Technical Support Center: 2,3-Diarylquinoxaline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 2,3-diarylquinoxalines. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize the classic condensation reaction between o-phenylenediamines and 1,2-dicarbonyl compounds (e.g., benzil). Here, we address common challenges, provide in-depth troubleshooting strategies, and offer optimized protocols to help you mitigate side product formation and enhance reaction efficiency.

Troubleshooting Guide: Common Experimental Issues

This section directly addresses specific problems you may encounter during the synthesis. Each entry details the probable causes and provides actionable solutions grounded in chemical principles.

Question 1: My reaction mixture turns dark brown or black, resulting in a low yield of a discolored product. What is happening?

Answer:

This is a very common issue and almost always points to the degradation of your o-phenylenediamine starting material.

  • Probable Cause: Oxidative Self-Condensation. o-Phenylenediamines are highly susceptible to aerobic oxidation, especially when heated in the presence of acid or metal catalysts. This process leads to the formation of intensely colored and often fluorescent impurities, such as 2,3-diaminophenazines and other polymeric materials.[1] These byproducts are notoriously difficult to remove from the final product.

  • Causality: The two adjacent amino groups in o-phenylenediamine make the aromatic ring electron-rich and easily oxidizable. The initial oxidation can trigger a cascade of condensation and polymerization reactions, competing directly with the desired quinoxaline formation.

  • Solutions & Preventative Measures:

    • Inert Atmosphere: The most effective solution is to rigorously exclude oxygen. Perform the reaction under an inert atmosphere of nitrogen or argon.

    • Degas Solvents: Before use, degas your reaction solvents by sparging with nitrogen or using a freeze-pump-thaw cycle, especially for higher-boiling point solvents.[2]

    • Starting Material Purity: Use high-purity o-phenylenediamine. Older stock, which may have already started to oxidize (indicated by a darker color), should be purified by recrystallization or sublimation before use.

    • Controlled Heating: Avoid excessive heating or prolonged reaction times, as this can accelerate the rate of oxidative side reactions.

Question 2: My yield is low, and I've confirmed the presence of unreacted starting materials by TLC/LC-MS. How can I drive the reaction to completion?

Answer:

Observing unreacted starting materials indicates that the reaction conditions are not optimal for achieving full conversion. The core of this issue lies in the key condensation step.

  • Probable Causes:

    • Insufficient Activation: The initial nucleophilic attack of the diamine onto the dicarbonyl is often the rate-limiting step.[3][4] Without sufficient activation of the carbonyl group, the reaction can be sluggish.

    • Suboptimal Temperature or Time: The reaction may simply not have been heated long enough or at a high enough temperature to overcome the activation energy barrier for the cyclization and dehydration steps.[5]

    • Poor Solvent Choice: The solubility of reagents can impact reaction rates. A solvent that does not fully dissolve the reactants at the reaction temperature can hinder the process.[6]

  • Solutions & Optimization Strategies:

    • Catalysis: Introduce a catalyst to accelerate the reaction.

      • Acid Catalysis: A catalytic amount of acetic acid is commonly used in the classical procedure to protonate the carbonyl oxygen, making the carbon more electrophilic.[6][7]

      • Lewis Acid Catalysis: Catalysts like Cu(OTf)₂, CuSO₄·5H₂O, or gallium(III) triflate can effectively coordinate to the carbonyl oxygen and activate the substrate.[7]

    • Microwave-Assisted Synthesis: Microwave irradiation is highly effective at reducing reaction times from hours to minutes and often improves yields by providing rapid, uniform heating.[5][8]

    • Optimize Reaction Conditions: Systematically increase the reaction time or temperature. Monitor the reaction progress by TLC or LC-MS to find the optimal point before side product formation becomes significant.

    • Substituent Effects: Be mindful of the electronics of your substrates. Electron-donating groups on the benzil starting material will decrease the electrophilicity of the carbonyl carbons, slowing the reaction, while electron-withdrawing groups will accelerate it.[3][4]

Question 3: I've isolated a byproduct with a mass of M+16 or M+32 relative to my expected product. What is this impurity?

Answer:

The detection of species with masses corresponding to the addition of one or two oxygen atoms strongly suggests the formation of quinoxaline N-oxides.

  • Probable Cause: Over-oxidation of the Product. The nitrogen atoms in the quinoxaline ring are nucleophilic and can be oxidized to form the corresponding mono-N-oxide (M+16) or, less commonly, the di-N-oxide (M+32).[9] This can occur if the reaction is exposed to air for prolonged periods at high temperatures or if an oxidizing agent is inadvertently present.

  • Causality: While the synthesis of quinoxaline N,N'-dioxides is a field of study in itself, often requiring powerful oxidants like HOF·CH₃CN, incidental oxidation can occur under less rigorous conditions.[10] The formation of the first N-oxide deactivates the heterocyclic core, making the second oxidation more difficult, which is why the mono-N-oxide is the more common byproduct.[9]

  • Solutions & Preventative Measures:

    • Maintain Inert Atmosphere: As with preventing starting material degradation, conducting the reaction under a nitrogen or argon atmosphere is the best way to prevent this side reaction.

    • Avoid Oxidizing Agents: Ensure that no unintended oxidizing agents are present in your starting materials or solvents.

    • Purification: N-oxides often have different polarity from the parent quinoxaline and can typically be separated by column chromatography.

Question 4: My reaction has produced an unexpected isomer instead of, or in addition to, my desired 2,3-diarylquinoxaline. Why did this happen?

Answer:

This issue points towards a competing cyclization pathway, leading to the formation of a benzimidazole derivative.

  • Probable Cause: Rearrangement or Reaction with an Aldehyde Contaminant. Under certain conditions, particularly with prolonged heating in strong acid, the reaction intermediate can rearrange.[1] More commonly, if an aldehyde is present as an impurity (e.g., from the oxidation of an alcohol solvent or as a contaminant in the benzil), it can react with the o-phenylenediamine to form a 2-substituted benzimidazole.[11]

  • Mechanistic Insight: The formation of benzimidazoles from o-phenylenediamines and carbonyl compounds is a well-established reaction. It proceeds through a similar initial condensation, but the subsequent cyclization and oxidative aromatization lead to the five-membered benzimidazole ring instead of the six-membered quinoxaline ring.[12]

  • Solutions & Preventative Measures:

    • Use High-Purity Reagents: Ensure your benzil (or other 1,2-dicarbonyl compound) is free of aldehyde impurities.

    • Control Acidity: Avoid using strong, non-volatile acids as catalysts. Catalytic amounts of acetic acid are generally sufficient and less likely to promote rearrangement.

    • Solvent Purity: Use pure, non-oxidized solvents.

    • Characterization: Use NMR and high-resolution mass spectrometry to confirm the structure of the unexpected isomer.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for 2,3-diarylquinoxaline synthesis?

The synthesis is a classical condensation reaction. The mechanism involves two key stages:

  • Nucleophilic Attack & Condensation: One of the amino groups of the o-phenylenediamine acts as a nucleophile and attacks one of the electrophilic carbonyl carbons of the benzil. This is followed by the elimination of a water molecule to form an imine intermediate. This process then repeats with the second amino group and the second carbonyl group.

  • Cyclization & Dehydration: The resulting bis-imine intermediate undergoes an intramolecular cyclization, followed by a final dehydration (aromatization) step to yield the stable quinoxaline ring system. The entire process involves the formation of two C=N bonds and the elimination of two molecules of water.[4][7]

Q2: How do different catalysts affect the reaction?

Various catalysts can be used to improve the rate and yield of the reaction. They can be broadly categorized:

  • Brønsted Acids (e.g., Acetic Acid, p-TsOH): These protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating the initial nucleophilic attack.[7][8]

  • Lewis Acids (e.g., CuSO₄, CAN, Ga(OTf)₃): These coordinate to the carbonyl oxygen, achieving the same activation as Brønsted acids. They are often highly efficient, allowing the reaction to proceed at lower temperatures.[7][13]

  • Heterogeneous Catalysts (e.g., Montmorillonite K-10, SiO₂@PPA): These offer the advantage of easy removal from the reaction mixture by simple filtration, simplifying the workup procedure.[7]

Q3: Can this reaction be performed under "green" conditions?

Yes, significant efforts have been made to develop more environmentally benign protocols. These include:

  • Water as a Solvent: Performing the synthesis in high-temperature water can completely avoid the use of volatile organic solvents.[14][15]

  • Solvent-Free Reactions: Grinding the reactants together, sometimes with a solid catalyst, can lead to product formation without any solvent.

  • Catalyst Choice: Using recyclable heterogeneous catalysts or biocatalysts aligns with the principles of green chemistry.[7][8]

Data Summary & Visualization

Table 1: Common Side Products and Their Identification
Side Product NameMass Difference from ProductProbable CauseKey Prevention Strategy
2,3-DiaminophenazineVaries (from starting material)Oxidative self-condensation of o-phenylenediamineInert atmosphere
Polymeric MaterialsVaries (from starting material)Oxidation/polymerization of o-phenylenediamineInert atmosphere, pure reagents
Quinoxaline N-oxide+16 amuOver-oxidation of the quinoxaline productInert atmosphere
Quinoxaline di-N-oxide+32 amuSevere over-oxidation of the quinoxaline productInert atmosphere
Benzimidazole Derivative0 amu (isomeric)Rearrangement or reaction with aldehyde impurityUse high-purity reagents, control acidity
Reaction Pathway Visualization

The following diagram illustrates the desired reaction pathway leading to the 2,3-diarylquinoxaline product versus a common side reaction pathway that forms a benzimidazole byproduct.

G cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway A o-Phenylenediamine + Benzil B Mono-imine Intermediate A->B - H₂O C Bis-imine Intermediate B->C - H₂O D Cyclized Intermediate C->D Intramolecular Cyclization E 2,3-Diarylquinoxaline (Product) D->E - H₂ (Aromatization) F o-Phenylenediamine + Aldehyde Impurity G Schiff Base Intermediate F->G - H₂O H Cyclized Intermediate (Benzimidazoline) G->H Intramolecular Cyclization I 2-Substituted Benzimidazole (Byproduct) H->I - H₂ (Oxidative Aromatization) Start Reactants Start->A Start->F

Caption: Main vs. Side Reaction Pathways.

Troubleshooting Workflow

This flowchart provides a logical sequence of steps to diagnose and solve common issues in your synthesis.

TroubleshootingWorkflow start Start Synthesis observe Problem Observed? start->observe end Successful Synthesis observe->end No low_yield Low Yield / Incomplete Rxn observe->low_yield Yes, Yield dark_color Dark Color / Impurities observe->dark_color Yes, Color side_product Unexpected Side Product observe->side_product Yes, Extra Spot/Peak optimize_cond Optimize Conditions (Temp, Time, Catalyst) low_yield->optimize_cond inert_atm Use Inert Atmosphere & Degassed Solvents dark_color->inert_atm analyze_structure Analyze Byproduct Structure (NMR, MS) side_product->analyze_structure optimize_cond->start inert_atm->start purify_reagents Check/Purify Starting Materials purify_reagents->start analyze_structure->purify_reagents

Caption: A logical troubleshooting workflow.

Experimental Protocols

Protocol 1: Standard Synthesis of 2,3-Diphenylquinoxaline

This protocol is a classical and reliable method for synthesizing 2,3-diphenylquinoxaline.[6][16]

  • Reagent Preparation:

    • In a 100 mL round-bottom flask, dissolve 2.10 g of benzil in 15 mL of rectified spirit or absolute ethanol. Warm the mixture gently on a water bath to aid dissolution.

    • In a separate beaker, dissolve 1.10 g of o-phenylenediamine in 15 mL of rectified spirit.

  • Reaction:

    • Add the o-phenylenediamine solution to the warm benzil solution.

    • Add 2-3 drops of glacial acetic acid as a catalyst.

    • Fit the flask with a reflux condenser and heat the mixture at reflux using a water bath or heating mantle for 1 hour. Monitor the reaction by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase).

  • Isolation:

    • After the reaction is complete (disappearance of starting materials), remove the flask from the heat.

    • Slowly add water dropwise to the warm solution until a slight, persistent cloudiness appears. This initiates precipitation.

    • Allow the flask to cool to room temperature, then place it in an ice bath for 30 minutes to maximize crystallization.

  • Purification:

    • Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold aqueous ethanol (e.g., 50% ethanol in water).

    • The crude product can be further purified by recrystallization.

Protocol 2: Purification by Recrystallization

Recrystallization is an effective method for purifying the crystalline 2,3-diphenylquinoxaline product.[17]

  • Solvent Selection: Ethanol is a suitable solvent for this compound.

  • Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just fully dissolve the solid. Keep the solution on a hot plate at a low temperature to maintain dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, swirl, and perform a hot filtration to remove the charcoal and colored impurities.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow evaporation and promote the formation of larger crystals.

  • Cooling: Once at room temperature, place the flask in an ice bath to complete the crystallization process.

  • Collection: Collect the purified crystals by vacuum filtration, wash with a small volume of ice-cold ethanol, and allow them to air dry completely.

References

  • MDPI. (2016). Synthesis of Quinoxaline 1,4-di-N-Oxide Analogues and Crystal Structure of 2-Carbomethoxy-3-hydroxyquinoxaline-di-N-oxide. Molecules. [Link]
  • Hayat, N., et al. (2019). Structure reactivity relationship in the accelerated formation of 2,3-diarylquinoxalines in the microdroplets of a nebuliser. European Journal of Mass Spectrometry, 25(6), 457-462. [Link]
  • Carmeli, M., & Rozen, S. (2006). A New Efficient Route for the Formation of Quinoxaline N-Oxides and N,N'-Dioxides Using HOF·CH3CN. The Journal of Organic Chemistry, 71(19), 7536-7539. [Link]
  • Antypov, D., et al. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Molecules, 25(23), 5722. [Link]
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  • Aselkina, A. A., et al. (2022). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Molecules, 27(19), 6667. [Link]
  • IJARIie. (n.d.). Review On Synthesis Of Benzimidazole From O-phenyldiamine.
  • Pharmacy Infoline. (n.d.).
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  • ResearchGate. (2019). Structure reactivity relationship in the accelerated formation of 2,3-diarylquinoxalines in the microdroplets of a nebuliser. [Link]
  • Slideshare. (2018).
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  • Al-Masoudi, N. A., et al. (2022).
  • Thieme. (2022).
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  • ResearchGate. (2020). Optimization of the reaction conditions for the synthesis of 2,3-diphenylquino xaline 10a. [Link]
  • Das, P., & Chowdhury, C. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances, 11(36), 22171-22191. [Link]
  • Sangi, D. P., et al. (2015). Molecular design, synthesis and evaluation of 2,3-diarylquinoxalines as estrogen receptor ligands. Medicinal Chemistry, 11(8), 736-746. [Link]
  • Organic Chemistry Portal. (n.d.). Synthesis of quinoxalines. [Link]
  • Encyclopedia.pub. (2023).
  • Preprints.org. (2022).
  • MDPI. (2023). A Direct Method for Synthesis of Quinoxalines and Quinazolinones Using Epoxides as Alkyl Precursor. Molecules. [Link]
  • Scribd. (n.d.). 2,3 - Diphenyl Quinoxaline (Synthesis). [Link]
  • International Journal of Research Trends and Innovation. (n.d.).
  • YouTube. (2020). 2,3 Diphenylquinoxaline : Organic synthesis. [Link]
  • Elsevier. (2018). 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. Arabian Journal of Chemistry. [Link]
  • Royal Society of Chemistry. (2017). Synthesis of 2,3-quinoxalinedithiol. [Link]
  • Oriental Journal of Chemistry. (2017).
  • ResearchGate. (2022).

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Navigating the Challenges of Quinoxaline Synthesis at Scale: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to your comprehensive resource for troubleshooting and optimizing the synthesis of quinoxalines, a pivotal scaffold in medicinal chemistry and materials science. This guide, designed by senior application scientists, moves beyond simple protocols to provide in-depth, field-tested insights into the causal relationships between reaction parameters and outcomes. Here, you will find a self-validating system of protocols and troubleshooting advice grounded in authoritative scientific literature.

Section 1: Frequently Asked Questions (FAQs) - Diagnosing Common Synthesis Hurdles

This section addresses the most common issues encountered during the scale-up of quinoxaline synthesis.

Q1: My scaled-up quinoxaline synthesis is suffering from a dramatic drop in yield. What are the likely culprits?

Low yields upon scale-up are a frequent challenge and can be attributed to several factors that are less pronounced at the bench scale. The classical approach, the condensation of a 1,2-dicarbonyl compound with a 1,2-diamino compound, can be sensitive to reaction conditions, which become more critical at a larger scale.[1][2]

  • Suboptimal Reaction Conditions: Inadequate temperature control, inefficient mixing, or an inappropriate solvent-to-reagent ratio can significantly hinder the reaction.[1][2] High temperatures and strong acid catalysts, often used in traditional methods, can lead to the degradation of starting materials or the final product.[1][2][3]

  • Poor Quality Starting Materials: Impurities in either the o-phenylenediamine or the dicarbonyl compound can introduce side reactions that consume starting materials and complicate purification.[1][4]

  • Side Reaction Predominance: The formation of undesired by-products can become the major reaction pathway under suboptimal conditions.[2]

  • Product Degradation: The quinoxaline product itself may not be stable under the prolonged reaction times or high temperatures often required in classical synthesis, leading to decomposition.[2]

Q2: I'm observing significant by-product formation, including isomers, in my large-scale reaction. How can I improve selectivity?

The formation of multiple products is a common issue, especially when using unsymmetrical o-phenylenediamines.[1]

  • Regioselectivity Issues: In reactions with unsymmetrical 1,2-diamines, the two amino groups can exhibit different reactivities, leading to the formation of regioisomers. The choice of catalyst and reaction conditions plays a crucial role in controlling this selectivity.[1][5]

  • Work-up and Purification Losses: The desired product may be lost during the work-up and purification steps, especially if it has similar solubility properties to the by-products.

Q3: The traditional synthesis methods are too harsh for my sensitive substrates and pose safety risks at scale. What are the alternatives?

There is a significant push towards developing greener and milder synthetic routes for quinoxalines that are more amenable to industrial scale-up.[6]

  • Catalyst-Free and Milder Conditions: Remarkably, recent studies have shown that quinoxaline synthesis can be achieved in high yields at room temperature and in short reaction times without a catalyst, for example, by using methanol as a solvent.[7] This approach has been successfully demonstrated on a 10-gram scale.[7]

  • Green Solvents: The use of environmentally benign solvents like water and ethanol is a growing trend.[8] Methods for synthesizing quinoxalines in water have been reported, offering a safer and more sustainable alternative.[8]

  • Recyclable Catalysts: Solid acid catalysts and other heterogeneous catalysts can be easily recovered and reused, reducing waste and cost.[3][9] For instance, cerium(IV) ammonium nitrate (CAN) has been used as an inexpensive and non-toxic catalyst in water.[10]

Section 2: Troubleshooting Guides - A Systematic Approach to Problem-Solving

This section provides detailed troubleshooting protocols for common issues encountered during the scale-up of quinoxaline synthesis.

Troubleshooting Guide 1: Low Reaction Yield

This guide will help you systematically diagnose and address the root causes of low product yield.

dot

Caption: Troubleshooting workflow for low reaction yield.

Step-by-Step Protocol for Yield Improvement:

  • Verify Starting Material Purity:

    • Action: Analyze your o-phenylenediamine and dicarbonyl compound using techniques like Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR), or melting point analysis.

    • Rationale: Impurities can act as catalysts for side reactions or inhibitors for the main reaction.[4]

    • Solution: If impurities are detected, purify the starting materials by recrystallization or column chromatography.[4]

  • Optimize Reaction Conditions:

    • Temperature:

      • Action: Screen a range of temperatures. While classical methods often use high heat, milder conditions may be sufficient and prevent degradation.[2]

      • Rationale: An optimal temperature will maximize the reaction rate without causing significant degradation of reactants or products.

    • Solvent:

      • Action: Test a variety of solvents with different polarities. Greener solvents like ethanol, methanol, or water have proven effective in many cases.[8]

      • Rationale: The solvent influences the solubility of reactants and can stabilize transition states, affecting the reaction rate and selectivity.[8]

    • Catalyst:

      • Action: If using a catalyst, screen different types (e.g., Lewis acids, Brønsted acids, heterogeneous catalysts). In some modern protocols, no catalyst is required.[7]

      • Rationale: The right catalyst can significantly accelerate the reaction and improve selectivity, while an inappropriate one may lead to side products.[1]

  • Investigate Side Reactions:

    • Action: Monitor the reaction progress using TLC or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the formation of by-products.

    • Rationale: Understanding the nature of the side products can provide clues about how to modify the reaction conditions to suppress their formation.

  • Assess Product Stability:

    • Action: Subject a pure sample of your quinoxaline product to the reaction conditions (without the starting materials) for the typical reaction time.

    • Rationale: This will determine if your product is degrading under the reaction conditions.[2]

    • Solution: If degradation is observed, consider shorter reaction times, lower temperatures, or a milder catalyst.

  • Evaluate Purification Losses:

    • Action: Carefully analyze your work-up and purification steps to identify potential sources of product loss.

    • Rationale: Significant amounts of product can be lost during extractions, filtrations, and chromatography.

    • Solution: Optimize your purification protocol. This may involve choosing a different solvent system for extraction or chromatography.

Troubleshooting Guide 2: Poor Selectivity and Isomer Formation

This guide provides a systematic approach to improving the selectivity of your quinoxaline synthesis.

dot

Caption: Troubleshooting workflow for poor selectivity.

Step-by-Step Protocol for Improving Selectivity:

  • Characterize the Isomers:

    • Action: Isolate and characterize the major by-products using techniques like NMR and Mass Spectrometry.

    • Rationale: Understanding the structure of the isomers will help you hypothesize about the reaction mechanism and how to influence it.

  • Modify Reaction Conditions:

    • Temperature:

      • Action: Lowering the reaction temperature often increases selectivity.

      • Rationale: At lower temperatures, the reaction is more likely to proceed through the lowest energy transition state, favoring the formation of the thermodynamically more stable product.

    • Solvent:

      • Action: The choice of solvent can influence the relative stabilities of the transition states leading to different isomers.[8]

      • Rationale: Experiment with solvents of varying polarity to find one that favors the desired isomer.

    • Rate of Addition:

      • Action: Add one of the reactants slowly to the reaction mixture.

      • Rationale: Slow addition can help to maintain a low concentration of the added reactant, which can suppress side reactions.

  • Change the Catalyst System:

    • Action: If you are using a catalyst, try a different one. For example, a bulkier catalyst may provide better steric control.

    • Rationale: The catalyst can play a significant role in directing the regioselectivity of the reaction.[1]

Section 3: Optimized Protocols for Scalable Quinoxaline Synthesis

The following protocols are designed to be robust and scalable, with a focus on green chemistry principles.

Protocol 1: Catalyst-Free Synthesis of Quinoxalines in Methanol

This protocol is based on a highly efficient and environmentally friendly method that avoids the need for a catalyst.[7]

Materials:

  • Substituted o-phenylenediamine

  • Substituted 1,2-dicarbonyl compound

  • Methanol

Procedure:

  • In a suitable reaction vessel, dissolve the o-phenylenediamine in methanol.

  • Add the 1,2-dicarbonyl compound to the solution.

  • Stir the reaction mixture at room temperature. The reaction is often complete within minutes.[7]

  • Monitor the reaction progress by TLC.

  • Upon completion, the product can often be isolated by simple filtration if it precipitates, or by evaporation of the solvent followed by recrystallization.

Quantitative Data Summary: Solvent Effects on Quinoxaline Synthesis

SolventReaction TimeYield (%)Reference
Methanol1 min85-95[7]
Ethanol/WaterVariable90-98[5]
WaterVariableHigh[8][10]
1,4-Dioxane (Microwave)ShortHigh[11]
DMF (Microwave)ShortHigh[11]
Protocol 2: Purification of Quinoxalines by Column Chromatography

For reactions that do not yield a pure product directly, column chromatography is a standard purification technique.

Materials:

  • Crude quinoxaline product

  • Silica gel

  • Appropriate solvent system (e.g., hexane/ethyl acetate)

Procedure:

  • Dissolve the crude product in a minimum amount of the eluent or a more polar solvent.

  • Prepare a silica gel column with the chosen eluent.

  • Carefully load the dissolved crude product onto the top of the column.

  • Elute the column with the solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent to obtain the purified quinoxaline.

Section 4: Safety Considerations for Scale-Up

Scaling up any chemical synthesis requires a thorough safety assessment.

  • Exothermic Reactions: The condensation reaction to form quinoxalines can be exothermic. Ensure adequate cooling and temperature monitoring to prevent runaway reactions.

  • Reagent Toxicity: o-Phenylenediamines can be toxic and carcinogenic.[12] Handle these reagents in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Solvent Hazards: Be aware of the flammability and toxicity of the solvents used. Whenever possible, opt for greener and safer solvents.[8]

  • Pressure Build-up: If the reaction is heated in a closed system, ensure that the vessel is rated for the expected pressure and that appropriate pressure relief devices are in place.

By following the guidance in this technical support center, researchers, scientists, and drug development professionals can more effectively troubleshoot and optimize the synthesis of quinoxalines, leading to more efficient, safer, and scalable processes.

References

  • Benchchem. (n.d.). Troubleshooting common problems in quinoxaline synthesis.
  • Benchchem. (n.d.). Troubleshooting common issues in quinoxaline synthesis protocols.
  • Recent advances in the transition-metal-free synthesis of quinoxalines. PubMed Central.
  • Elumalai, V. (2021). A Green, Scalable, and Catalyst-Free One-Minute Synthesis of Quinoxalines. SynOpen.
  • Benchchem. (n.d.). Optimizing reaction conditions for the synthesis of quinoxaline-2,3-diones.
  • Benchchem. (n.d.). Technical Support Center: Solvent Effects on Quinoxaline Functionalization.
  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PubMed Central.
  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI.
  • More, P. M., Jedge, S. R., Kshirsagar, S. S., & Oswal, R. J. (2012). To Study the Effect of Solvent on the Synthesis of Novel Quinoxaline Derivatives. Omics Online.
  • Safe and reliable synthesis of diazoketones and quinoxalines in a continuous flow reactor. PubMed.
  • Green synthesis of quinoxaline and substituted quinoxalines. ResearchGate.
  • Sustainable approaches towards the synthesis of quinoxalines: An update. ResearchGate.

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Technical Support Center: Purification of 2,3-Diphenylquinoxaline-6-carboxylic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of 2,3-diphenylquinoxaline-6-carboxylic acid via recrystallization. It addresses common challenges and frequently asked questions to ensure a successful and efficient purification process.

I. Troubleshooting Guide: Addressing Common Recrystallization Issues

This section provides a question-and-answer formatted guide to troubleshoot specific problems encountered during the recrystallization of this compound.

Issue 1: The compound does not dissolve in the hot solvent.

Q: I've added the calculated amount of my chosen solvent and heated it to boiling, but my this compound has not fully dissolved. What should I do?

A: This is a common issue that can arise from a few factors. Here’s a systematic approach to resolving it:

  • Incremental Solvent Addition: It's possible you haven't reached the saturation point at the solvent's boiling temperature. Add small, measured volumes of the hot solvent incrementally, allowing the solution to return to a boil after each addition. Be cautious not to add a large excess, as this will reduce your final yield.[1][2]

  • Verify Solvent Choice: Re-evaluate your solvent selection. An ideal recrystallization solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. For quinoxaline derivatives, ethanol and ethyl acetate are often effective.[3][4] A mixture of solvents, such as ethanol/water or acetic acid/water, can also be employed to fine-tune the solubility.[1]

  • Presence of Insoluble Impurities: If a portion of the solid material refuses to dissolve even with additional hot solvent, it is likely an insoluble impurity.[1] In this case, you should perform a hot filtration to remove these impurities before allowing the solution to cool.

Issue 2: No crystals form upon cooling.

Q: My solution has cooled to room temperature, and I've even placed it in an ice bath, but no crystals have formed. What went wrong?

A: The failure of crystals to form, even in a supersaturated solution, is a frequent challenge in recrystallization.[5] Here are several techniques to induce crystallization:

  • Induce Nucleation:

    • Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask at the meniscus of the solution.[6] The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small crystal of pure this compound, add it to the supersaturated solution. This "seed crystal" will act as a template for other molecules to crystallize upon.[6]

  • Reduce Solvent Volume: It is highly probable that an excess of solvent was used, making the solution not sufficiently supersaturated at lower temperatures.[7] Gently heat the solution to evaporate some of the solvent. Once you observe a slight cloudiness or the formation of solid at the surface, allow it to cool again.

  • Extended Cooling: Sometimes, crystallization is simply a slow process.[5] Allow the solution to stand undisturbed for a longer period, even overnight, in a cold environment.

Issue 3: The product "oils out" instead of forming crystals.

Q: Upon cooling, my compound separated as an oily liquid instead of solid crystals. How can I fix this?

A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often due to a highly concentrated solution or the presence of impurities that depress the melting point.[6][7]

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional solvent to decrease the concentration.[6][8]

  • Slower Cooling: Allow the solution to cool much more slowly. A gradual decrease in temperature can favor the formation of an ordered crystal lattice over an amorphous oil.[7] You can achieve this by leaving the flask on a hot plate that is turned off, allowing it to cool with the plate.

  • Solvent System Modification: If using a mixed solvent system, you may have added too much of the "poorer" solvent too quickly. Re-dissolve the oil and add more of the "better" solvent before attempting a slower cooling process.

Issue 4: The final product is discolored or still appears impure.

Q: After recrystallization, my this compound crystals are colored, or the melting point is still broad. What can I do to improve the purity?

A: A single recrystallization may not be sufficient to remove all impurities, especially if they have similar solubility profiles to your target compound.

  • Decolorizing Carbon: If the solution is colored by soluble impurities, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities.[1] Use charcoal sparingly, as it can also adsorb your product, leading to a lower yield.[8]

  • Second Recrystallization: A second recrystallization is often necessary to achieve high purity.[9] Dissolve the obtained crystals in the minimum amount of hot solvent and repeat the cooling and filtration process.

  • Washing the Crystals: Ensure you wash the filtered crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing dissolved impurities.[9] Do not use room temperature or warm solvent for washing, as this will dissolve some of your product.

II. Frequently Asked Questions (FAQs)

This section addresses broader questions regarding the recrystallization of this compound.

Q1: How do I select the best solvent for the recrystallization of this compound?

A1: The ideal solvent for recrystallization should exhibit the following properties:

  • High solubility for the compound at high temperatures and low solubility at low temperatures. This differential solubility is the basis of recrystallization.[5]

  • It should not react with the compound.

  • It should either dissolve impurities very well at all temperatures or not at all.

  • It should have a relatively low boiling point for easy removal from the purified crystals.

  • It should be non-toxic, inexpensive, and non-flammable.

For this compound, literature suggests that ethanol and ethyl acetate are suitable solvents for purification.[3] Experimental determination of solubility in various solvents is always recommended. A general approach is to test the solubility of a small amount of the compound in a small volume of different solvents at room temperature and then upon heating.

Q2: What is the significance of slow cooling in recrystallization?

A2: Slow cooling is crucial for the formation of large, well-defined crystals.[5] Rapid cooling, or "shock cooling," often leads to the formation of a precipitate, which is a microcrystalline solid that can trap impurities within its structure.[5] A gradual temperature decrease allows the molecules to selectively deposit onto the growing crystal lattice, excluding impurity molecules.

Q3: How can I be sure that my recrystallized product is pure?

A3: Several analytical techniques can be used to assess the purity of your recrystallized this compound:

  • Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range.[5] Impurities tend to broaden and depress the melting point range. Compare the experimental melting point to the literature value.

  • Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate. Streaking of carboxylic acids on silica gel is a common issue that can be mitigated by adding a small amount of acetic or formic acid to the eluting solvent.[9]

  • Spectroscopic Methods: Techniques like NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy can confirm the chemical structure and identify the presence of any remaining impurities.

Q4: What are the typical impurities I might encounter in the synthesis of this compound?

A4: The impurities will largely depend on the synthetic route. A common synthesis involves the condensation of benzil and 3,4-diaminobenzoic acid.[3] Potential impurities could include:

  • Unreacted starting materials (benzil and 3,4-diaminobenzoic acid).

  • Side products from the reaction.

  • Residual solvents from the synthesis.

III. Experimental Protocols & Visualizations

General Recrystallization Workflow

The following diagram illustrates the key steps in a typical recrystallization procedure.

Recrystallization_Workflow A Dissolve Crude Product in Minimum Hot Solvent B Hot Filtration (if insoluble impurities) A->B Impurities Present? C Slow Cooling (to form crystals) A->C No Impurities B->C D Induce Crystallization (if necessary) C->D No Crystals? E Vacuum Filtration (collect crystals) C->E Crystals Formed D->E F Wash with Ice-Cold Solvent E->F G Dry Crystals F->G H Pure Product G->H

Caption: General workflow for purification by recrystallization.

Solvent Selection Decision Tree

This diagram provides a logical approach to selecting an appropriate recrystallization solvent.

Solvent_Selection Start Select Potential Solvent Test_Cold Test Solubility in Cold Solvent Start->Test_Cold Insoluble_Cold Insoluble? Test_Cold->Insoluble_Cold Test_Hot Test Solubility in Hot Solvent Insoluble_Cold->Test_Hot Yes Bad_Solvent Try Different Solvent Insoluble_Cold->Bad_Solvent No (Soluble) Soluble_Hot Soluble? Test_Hot->Soluble_Hot Good_Solvent Good Single Solvent Soluble_Hot->Good_Solvent Yes Mixed_Solvent Consider Mixed Solvent System Soluble_Hot->Mixed_Solvent No (Insoluble) Bad_Solvent->Start

Caption: Decision tree for selecting a recrystallization solvent.

Summary of Suitable Solvents
SolventBoiling Point (°C)PolarityComments
Ethanol 78Polar ProticOften used for the recrystallization of quinoxaline derivatives.[4][10]
Ethyl Acetate 77Moderately PolarAnother documented solvent for purifying this compound.[3]
Acetic Acid 118Polar ProticCan be effective, especially in a mixed solvent system with water.
Toluene 111NonpolarMay be suitable for less polar quinoxaline derivatives.

IV. References

  • Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. [Link]

  • Al-Saeedi, A. H., et al. (2022). Design, synthesis, and molecular docking studies of diphenylquinoxaline-6-carbohydrazide hybrids as potent α-glucosidase inhibitors. PubMed Central. [Link]

  • Guzmán-Vargas, A., et al. (2015). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. National Institutes of Health. [Link]

  • Amaya-García, F., & Unterlass, M. M. (2022). Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature Water. National Institutes of Health. [Link]

  • Biocyclopedia. (n.d.). Problems in recrystallization. [Link]

  • University of California, Irvine. (n.d.). Recrystallization. [Link]

  • University of York. (n.d.). Problems with Recrystallisations. [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • University of Massachusetts. (n.d.). Recrystallization1. [Link]

  • National Center for Biotechnology Information. (n.d.). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PubMed Central. [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization and Crystallization. [Link]

  • University of Sheffield. (n.d.). RECRYSTALLISATION. [Link]

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Quinoxaline Synthesis Technical Support Center: Optimizing Reaction Temperature

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support resource for optimizing the synthesis of quinoxalines. This guide is specifically designed for researchers, medicinal chemists, and process development scientists who are actively engaged in the synthesis of these vital heterocyclic compounds. In the following sections, we will delve into the critical role of reaction temperature, providing you with practical troubleshooting advice and answers to frequently asked questions to enhance your experimental outcomes.

Troubleshooting Guide: Common Temperature-Related Issues

This section addresses specific challenges you may encounter during quinoxaline synthesis and provides actionable, step-by-step solutions.

Issue 1: Low or No Product Yield

Question: I am attempting a classical quinoxaline synthesis by condensing an o-phenylenediamine with a 1,2-dicarbonyl compound, but my yields are consistently low. What's going wrong?

Answer: Low yields in classical quinoxaline synthesis are a common problem and often linked to suboptimal reaction conditions, particularly temperature.[1][2]

Causality Explained: The condensation reaction to form the quinoxaline core has an activation energy barrier that must be overcome. At insufficient temperatures, the reaction rate is slow, leading to incomplete conversion of starting materials within a practical timeframe. In some cases, uncatalyzed reactions at room temperature may show no product formation at all.[1]

Troubleshooting Protocol:

  • Temperature Optimization Study:

    • Begin with the literature-reported temperature for your specific or a similar reaction.

    • If yields are low, incrementally increase the reaction temperature in 10-20°C intervals.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to find the optimal temperature that provides the highest yield in a reasonable time. One study found that increasing the temperature from 60°C to 100°C significantly enhanced the yield from <30% to 92%.[3]

  • Solvent Selection:

    • Ensure your solvent has a boiling point that can accommodate the required reaction temperature. Common solvents for higher temperature synthesis include ethanol, acetic acid, and dimethylformamide (DMF).[4][5]

  • Consider Catalysis:

    • If high temperatures are still not providing satisfactory yields or are causing degradation, the introduction of a catalyst can be crucial. Catalysts can lower the activation energy, allowing the reaction to proceed efficiently at a lower temperature.[1] A wide range of catalysts, from Lewis acids to solid-supported reagents, can facilitate the reaction at or near room temperature.[1][6][7]

Issue 2: Formation of Impurities and Side Products

Question: My reaction produces the desired quinoxaline, but it is contaminated with several byproducts, making purification difficult. Could the reaction temperature be the cause?

Answer: Yes, excessively high reaction temperatures are a frequent cause of side product formation and degradation of both starting materials and the desired quinoxaline product.[2]

Causality Explained: At elevated temperatures, starting materials like o-phenylenediamines can be prone to oxidation, leading to colored impurities.[4] Furthermore, the product itself might not be stable under harsh heating conditions over extended periods, leading to decomposition.[2] Some starting materials, like oxalic acid used for quinoxaline-2,3-dione synthesis, can decompose at high temperatures.[4]

Troubleshooting Protocol:

  • Employ Milder Conditions:

    • If you suspect thermal degradation, reduce the reaction temperature.

    • Explore modern synthetic methods that operate at room temperature. For instance, the use of catalysts like alumina-supported heteropolyoxometalates has been shown to produce high yields at 25°C.[6][7]

  • Inert Atmosphere:

    • To prevent oxidation of sensitive starting materials, conduct the reaction under an inert atmosphere, such as nitrogen or argon.[4]

  • Alternative Heating Methods:

    • Microwave-assisted synthesis can be an effective technique to rapidly heat the reaction mixture to the target temperature, often reducing reaction times and minimizing the formation of degradation byproducts that can occur with prolonged conventional heating.[8] However, be cautious of overheating, which can also lead to decomposition.[8]

Frequently Asked Questions (FAQs)

Q1: What is the typical temperature range for quinoxaline synthesis?

A1: The temperature for quinoxaline synthesis varies widely depending on the chosen methodology.

  • Classical Methods: Often require elevated temperatures, typically in the range of refluxing ethanol (around 78°C) or acetic acid (around 118°C), and can be as high as 130°C in some cases.[5][9]

  • Catalyzed Reactions: Many modern methods utilizing catalysts can be performed at room temperature (around 25°C).[6][7][10][11][12]

  • Specific Protocols: Some specialized protocols may require specific temperatures, for example, a copper-catalyzed reaction is optimized at 80°C.[13]

Q2: How does reaction temperature affect reaction time?

A2: Generally, for a given reaction, increasing the temperature increases the reaction rate, thus decreasing the required reaction time. However, the goal is to find an optimal balance where the reaction proceeds efficiently without causing degradation. For instance, some room temperature syntheses may require several hours to achieve high yields, while microwave-assisted methods can be completed in minutes.[6][7][8]

Q3: Can I run my quinoxaline synthesis at room temperature?

A3: Yes, many modern and efficient protocols for quinoxaline synthesis are designed to run at room temperature.[14] This is often achieved through the use of effective catalysts that lower the energy barrier for the reaction.[1] Syntheses at ambient temperature offer several advantages, including reduced energy consumption, minimized side product formation, and enhanced safety.[8][15]

Data Summary: Temperature Effects on Quinoxaline Synthesis

Parameter Effect of Increasing Temperature Considerations References
Reaction Rate Generally increases.Can lead to faster completion of the reaction.[8]
Product Yield Often increases up to an optimal point.Excessively high temperatures can cause degradation and lower the yield.[2][3]
Purity/Side Products Can decrease at very high temperatures.Increased likelihood of starting material and product degradation, and side reactions.[2][4]
Reaction Time Generally decreases.Shorter reaction times at higher temperatures need to be balanced against potential for impurity formation.[8]

Visualizing the Process

Experimental Workflow: Temperature Optimization

G cluster_prep Preparation cluster_exec Execution & Monitoring cluster_analysis Analysis & Decision start Define Reaction with Initial Temperature setup Set up Parallel Reactions at Different Temperatures (e.g., RT, 40°C, 60°C, 80°C, 100°C) start->setup monitor Monitor Reactions over Time (TLC, LC-MS) setup->monitor analyze Analyze Yield and Purity for Each Temperature monitor->analyze low_yield Low Yield/No Reaction? analyze->low_yield decision Identify Optimal Temperature (Best balance of yield, purity, and time) optimal Optimal Conditions Found decision->optimal low_yield->setup Yes (Increase Temp Range) high_impurity High Impurities? low_yield->high_impurity No high_impurity->setup high_impurity->decision No

Caption: A typical workflow for optimizing reaction temperature.

Generalized Reaction Mechanism

G diamine o-Phenylenediamine intermediate1 Nucleophilic Attack (Forms Carbinolamine) diamine->intermediate1 dicarbonyl 1,2-Dicarbonyl dicarbonyl->intermediate1 intermediate2 Second Nucleophilic Attack (Forms Dihydroxy Intermediate) intermediate1->intermediate2 intermediate3 Dehydration (Forms Dihydroquinoxaline) intermediate2->intermediate3 product Quinoxaline (Final Aromatization) intermediate3->product temp Reaction Temperature (Influences rates of all steps) temp->intermediate1 temp->intermediate2 temp->intermediate3 catalyst Catalyst (Lowers Activation Energy) catalyst->intermediate1

Caption: The acid-catalyzed condensation mechanism for quinoxaline synthesis.

References

  • Troubleshooting low yield in quinoxaline synthesis from diamines - Benchchem. (n.d.).
  • troubleshooting common problems in quinoxaline synthesis - Benchchem. (n.d.).
  • Kamal, A., et al. (2015). Amberlite IR-120H: An Efficient and Recyclable Heterogeneous Catalyst for the Synthesis of Pyrrolo[1,2-a]quinoxalines and 5'H-Spiro[indoline-3,4'-pyrrolo[1,2-a]quinoxalin]-2-ones. ResearchGate.
  • Efficient Synthesis of Aromatic Quinoxaline Derivatives - eCommons. (2023).
  • Quinoxaline synthesis - Organic Chemistry Portal. (n.d.).
  • A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction - Frontiers. (2021).
  • Optimizing reaction conditions for the synthesis of quinoxaline-2,3-diones - Benchchem. (n.d.).
  • Ruiz-Reyes, E., et al. (2014). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. National Institutes of Health.
  • Recent advances in the transition-metal-free synthesis of quinoxalines - PubMed Central. (2021).
  • Plausible mechanism for the formation of quinoxaline. - ResearchGate. (n.d.).
  • Recent Advances in the Synthesis of Quinoxalines. A Mini Review - mtieat. (2024).
  • (PDF) An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - ResearchGate. (2014).
  • QUINOXALINE SYNTHESIS BY DOMINO REACTIONS Jie-Ping Wan and Li Wei College of Chemistry and Chemical Engineering, Jiangxi Normal. (n.d.).
  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (n.d.).
  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives - PubMed Central. (2022).
  • Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature. (2014).
  • Emerging trends in two- and three-component efficient synthetic strategies for functionalised and fused quinoxalines - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ00744E. (2015).
  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - MDPI. (2022).

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Technical Support Center: Catalyst Selection for Efficient Quinoxaline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to overcoming the challenges of catalyst selection in quinoxaline synthesis. Quinoxalines are a vital class of nitrogen-containing heterocycles, forming the backbone of numerous pharmaceuticals, functional materials, and agrochemicals.[1][2][3] The efficiency of their synthesis, most commonly through the condensation of 1,2-diamines and 1,2-dicarbonyl compounds, is critically dependent on the choice of catalyst.[4]

This guide is structured to provide researchers, chemists, and drug development professionals with actionable insights, moving from foundational concepts to specific troubleshooting scenarios. We will explore the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in robust scientific principles.

Part 1: Frequently Asked Questions - Catalyst Selection Fundamentals

This section addresses high-level questions to orient your catalyst selection strategy from the outset.

Q1: What are the primary classes of catalysts used for quinoxaline synthesis?

A: Catalysts for quinoxaline synthesis are broadly categorized into two main groups:

  • Homogeneous Catalysts: These catalysts exist in the same phase as the reactants, typically dissolved in the reaction solvent. Examples include Brønsted acids (e.g., acetic acid, p-toluenesulfonic acid), Lewis acids (e.g., Ga(OTf)₃, FeCl₃), and certain organocatalysts.[5][6][7] While often exhibiting high activity and selectivity, their primary drawback is the difficulty of separation from the product mixture, which complicates purification and prevents easy recycling.[8]

  • Heterogeneous Catalysts: These exist in a different phase from the reaction mixture (usually a solid catalyst in a liquid reaction). This category is extensive and includes metal oxides (e.g., Al₂O₃, Nano-TiO₂), solid acids (e.g., montmorillonite K10, sulfated zirconia), supported metals, and nanocatalysts.[4][5][9][10] Their principal advantage is the ease of separation (e.g., by simple filtration) and potential for recyclability, aligning with the principles of green chemistry.[4][9][11]

Q2: How do I choose between a homogeneous and a heterogeneous catalyst?

A: The choice is a trade-off between activity, cost, and process efficiency.

  • Choose a homogeneous catalyst when you are in the early stages of discovery, prioritizing rapid reaction screening and high yields without immediate concern for scale-up or catalyst cost. They are often mechanistically well-understood, which can be beneficial for academic studies.[8]

  • Choose a heterogeneous catalyst when your goals include process scalability, catalyst recycling, and minimizing product contamination.[9][12] Many modern protocols focus on developing robust heterogeneous systems, such as magnetically separable nanocatalysts, which combine high activity with excellent reusability.[9]

Q3: Are "green" and metal-free catalysts viable options?

A: Absolutely. There is a significant and successful trend towards developing sustainable synthetic routes.

  • Metal-free catalysts have emerged as a powerful alternative to avoid the cost, toxicity, and purification challenges associated with transition metals.[3][13] Examples include graphene oxide, ionic liquids, and various organocatalysts like nitrilotris(methylenephosphonic acid).[1] These catalysts can offer high yields under mild conditions and are often recyclable.[1]

  • Green conditions often involve using environmentally benign solvents like water or ethanol, sometimes in conjunction with recyclable catalysts.[6][14][15] For instance, cerium(IV) ammonium nitrate (CAN) has been used in catalytic amounts in water to achieve excellent yields.[4][16] Even catalyst-free protocols under ultrasound irradiation in ethanol have proven effective.[1][17][18]

Part 2: Troubleshooting Guide - Addressing Experimental Challenges

This section uses a problem-and-solution format to tackle specific issues you may encounter in the lab.

Problem: Low or No Product Yield

Q: My reaction is giving a very low yield, or it isn't working at all. How do I troubleshoot the catalytic system?

A: Low yield is a common problem that can often be traced back to the catalyst's activity or the reaction conditions.[19]

  • Verify Catalyst Activity: The chosen catalyst may be inappropriate for your specific substrates. The electronic nature of the substituents on both the diamine and the dicarbonyl compound can dramatically affect the reaction rate.[9] Electron-donating groups on the diamine and electron-withdrawing groups on the dicarbonyl generally favor the reaction.[9][20] Consider screening a small panel of catalysts (e.g., a Lewis acid, a Brønsted acid, and a solid acid) to find a more effective one.[4][5][21]

  • Optimize Catalyst Loading: Using too little catalyst will result in a slow or incomplete reaction, while using too much can sometimes promote side reactions and increase costs. It is crucial to perform a catalyst loading study. See Protocol 1 for a systematic approach to optimization.

  • Check for Catalyst Deactivation: If you are reusing a catalyst, it may have lost activity. See the next troubleshooting point for details on deactivation.

  • Evaluate Solvent and Temperature: The solvent plays a critical role in reactant solubility and can influence catalyst activity.[14] While many reactions proceed at room temperature with an effective catalyst, some systems may require moderate heating.[4][6] A solvent screen (e.g., Ethanol, Toluene, Acetonitrile, Water) can reveal optimal conditions.[5][15][22]

Problem: Catalyst Deactivation & Poor Recyclability

Q: My heterogeneous catalyst works well for the first run, but its activity drops significantly in subsequent cycles. What's wrong?

A: Catalyst deactivation is the gradual loss of activity and is a key challenge for recyclable systems.[23] The primary causes include:

  • Poisoning: Strong chemisorption of impurities, starting materials, or products onto the active sites of the catalyst.[23][24] For example, if your diamine starting material is contaminated with sulfur-containing compounds, it can poison metal-based catalysts.

  • Fouling/Coking: The physical deposition of carbonaceous materials or polymeric byproducts on the catalyst surface and within its pores, blocking access to active sites.[23][24] This is more common at higher reaction temperatures.

  • Sintering: The thermal agglomeration of catalyst particles (especially nanocatalysts) into larger ones, leading to a decrease in surface area and, consequently, fewer available active sites.[24][25]

  • Leaching: The dissolution of active species from a solid support into the reaction medium. This is a concern for supported catalysts where the active component is not strongly bound.

Solutions:

  • Purify Starting Materials: Ensure the purity of your reactants and solvent to avoid introducing catalyst poisons.

  • Optimize Reaction Conditions: Lower the reaction temperature if possible to minimize coking and sintering.[20]

  • Implement a Washing/Regeneration Step: After each run, wash the recovered catalyst thoroughly with a solvent like hot ethanol to remove adsorbed species.[4] In some cases, a calcination step (controlled heating in air) can burn off coke, but this risks sintering and must be carefully optimized.

Problem: Difficulty in Catalyst Separation

Q: I'm using a solid catalyst, but it's forming a fine suspension that's difficult to filter, leading to product loss.

A: This is a common issue with catalysts that have very small particle sizes.

  • Use Centrifugation: Instead of filtration, try centrifuging the reaction mixture. This will pellet the fine catalyst particles, allowing you to easily decant the product solution.

  • Switch to a Magnetically Separable Catalyst: An elegant solution is to use a catalyst supported on magnetic nanoparticles (e.g., Fe₃O₄).[9] After the reaction, the catalyst can be quickly and efficiently collected using an external magnet, completely avoiding filtration or centrifugation issues.[9]

  • Consider a Supported Catalyst with a Larger Particle Size: Catalysts supported on larger, more robust materials like alumina cylinders or silica gel may be easier to handle and filter, though they may have a lower surface area-to-volume ratio.[4][5]

Part 3: Experimental Protocols & Data

Protocol 1: Optimizing Catalyst Loading for Quinoxaline Synthesis

This protocol provides a systematic workflow to determine the optimal amount of catalyst for your reaction.

  • Setup: Arrange a series of five identical reaction vials.

  • Reagents: To each vial, add the 1,2-diamine (1.0 mmol), 1,2-dicarbonyl compound (1.0 mmol), and the chosen solvent (e.g., 5 mL of ethanol).

  • Catalyst Addition: Add a varying amount of the catalyst to each vial. A good starting range is:

    • Vial 1: 0 mg (Control)

    • Vial 2: 1 mol%

    • Vial 3: 2.5 mol%

    • Vial 4: 5 mol%

    • Vial 5: 10 mol% (Note: For heterogeneous catalysts of unknown molecular weight, use weight percent, e.g., 10 mg, 25 mg, 50 mg, 100 mg).[5]

  • Reaction: Stir all reactions under identical conditions (e.g., room temperature or 60 °C) for a set period (e.g., 2 hours).

  • Analysis: Quench the reactions and analyze the yield in each vial using a suitable technique (e.g., TLC, LC-MS, or ¹H NMR with an internal standard).

Table 1: Comparison of Selected Catalysts for Quinoxaline Synthesis
Catalyst TypeExample CatalystTypical ConditionsYield RangeAdvantagesDisadvantages/LimitationsReference(s)
Heterogeneous Solid Acid Alumina-Supported HeteropolyoxometalatesToluene, Room Temp80-92%Recyclable, mild conditions, high yield.Requires several hours for completion.[5]
Heterogeneous Nanocatalyst Fe₃O₄@SiO₂/Schiff base/Co(II)Ethanol, Room Temp94-97%Magnetically separable, highly recyclable (5+ times), mild conditions.Multi-step catalyst preparation.[9]
Homogeneous Lewis Acid CuSO₄·5H₂OEthanol, Room TempHighInexpensive, readily available, simple procedure.Difficult to separate from product, not easily recyclable.[21]
Metal-Free Organocatalyst Nitrilotris(methylenephosphonic acid)Solvent-free or Ethanol80-97%Metal-free, low catalyst loading (5 mol%), short reaction time.May not be suitable for all substrates.[1]
Metal-Free Carbon Catalyst Graphene Oxide (GO)Ethanol, RefluxModerate-ExcellentMetal-free, reusable, one-pot from 2-nitroaniline.Requires a reducing agent (hydrazine).[1]
Green Catalyst System Cerium(IV) Ammonium Nitrate (CAN)Water, Room Temp80-98%Uses water as solvent, fast (20 min), low loading (5 mol%).Homogeneous, making recycling difficult.[4][26]

Part 4: Visualizing Mechanisms & Workflows

Diagram 1: Catalyst Selection Decision Workflow

This diagram provides a logical path for selecting an appropriate catalyst based on experimental goals.

start Start: Define Synthesis Goal q1 Primary Goal? start->q1 opt1 Rapid Screening / Mechanistic Study q1->opt1 Speed / Simplicity opt2 Process Development / Sustainability q1->opt2 Efficiency / Cost q2 Scale-up or Green Process? cat1 Select Homogeneous Catalyst (e.g., Lewis Acid, Organocatalyst) q2->cat1 No cat2 Select Heterogeneous Catalyst q2->cat2 Yes q3 Need for Easy Separation? cat3 Consider Magnetically Separable Nanocatalyst q3->cat3 Yes cat4 Select Standard Solid Support (e.g., Alumina, Silica, Polymer) q3->cat4 No opt1->cat1 opt2->q2 cat2->q3

Caption: A decision tree for catalyst selection in quinoxaline synthesis.

Diagram 2: General Mechanism for Acid-Catalyzed Quinoxaline Synthesis

This diagram illustrates the key steps in the formation of the quinoxaline ring, catalyzed by a generic acid (H⁺).

cluster_0 Step 1: Carbonyl Activation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Cyclization & Dehydration S1 Dicarbonyl (R-CO-CO-R') I1 Activated Carbonyl S1->I1 + Catalyst Cat1 Catalyst (e.g., H⁺) I1->S1 - Catalyst I2 Hemiaminal Intermediate I1->I2 + 1,2-Diamine S2 1,2-Diamine I3 Cyclized Intermediate I2->I3 Intramolecular Condensation P Quinoxaline Product I3->P - 2H₂O - Catalyst H2O H₂O

Caption: The general mechanism of acid-catalyzed quinoxaline synthesis.[27][28]

Diagram 3: Troubleshooting Workflow for Low Reaction Yield

This workflow provides a structured approach to diagnosing and solving low-yield issues.

start Problem: Low Yield q1 Is this a recycled catalyst? start->q1 a1 Check for Deactivation: - Poisoning - Coking - Sintering q1->a1 Yes a2 Run Control Reaction (No Catalyst) q1->a2 No screen_cat Screen Different Catalyst Types (Lewis vs. Brønsted vs. Solid Acid) a1->screen_cat Deactivation Confirmed q2 Did control reaction work? a2->q2 a3 Reaction may be catalyst-free. Optimize T° & time. q2->a3 Yes a4 Catalyst is necessary. Proceed to optimization. q2->a4 No opt_cat Optimize Catalyst Loading (See Protocol 1) a4->opt_cat q3 Yield still low? opt_cat->q3 opt_cond Optimize Conditions: 1. Screen Solvents 2. Vary Temperature q3->opt_cond Yes q3->screen_cat If conditions maxed out opt_cond->screen_cat If still no improvement

Caption: A logical workflow for troubleshooting low yields in catalytic quinoxaline synthesis.

References

  • Mondal, S., & Panda, G. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances, 11(61), 38846–38876. [Link]
  • Ruiz-Reyes, C., et al. (2015). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Journal of Chemistry, 2015, 782031. [Link]
  • Kaur, H., & Singh, P. (2023). Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview. Journal of the Iranian Chemical Society, 20(10), 2247-2283. [Link]
  • Hasaninejad, A., et al. (2011). Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature. Journal of the Chinese Chemical Society, 58(4), 521-525. [Link]
  • Basu, B., et al. (2022). Metal-free one-pot synthesis of quinoxalines via C–α-CH2-extrusion process. Applied Organometallic Chemistry, 36(11), e6878. [Link]
  • Mondal, S., & Panda, G. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. Semantic Scholar. [Link]
  • Mondal, S., & Panda, G. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Publishing. [Link]
  • Hu, Z., et al. (2013). One-Pot Synthesis of Quinoxalines Starting from Aldehydes Under Metal-Free Conditions. Asian Journal of Chemistry, 25(18), 10427-10430. [Link]
  • El-Mekabaty, A. (2018). Solvent effect on the quinoxaline 3a synthesis.
  • More, P. M., et al. (2012).
  • Aher, D. S., et al. (2022). A simple and efficient protocol for the synthesis of quinoxaline derivatives using recyclable H5PW6Mo4V2O40·14H2O catalyst.
  • Anary-Abbasinejad, M., et al. (2010). Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. Journal of Chemistry, 3(2), 79-85. [Link]
  • Khurana, J. M., & Vij, K. (2012). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules, 17(1), 103-133. [Link]
  • ResearchGate. (n.d.). Effect of catalyst loading towards the synthesis of quinoxaline. [Link]
  • ResearchGate. (n.d.). Effect of catalyst loading for quinoxaline synthesis. [Link]
  • Aher, D. S., et al. (2022).
  • Zayed, M. F., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7602. [Link]
  • University of Rochester. (n.d.).
  • Zayed, M. F. (2023). Methods of Preparation of Quinoxalines. Encyclopedia.pub. [Link]
  • ResearchGate. (2025). Green synthesis of quinoxaline and substituted quinoxalines. [Link]
  • ResearchGate. (n.d.).
  • Chavan, V. P., et al. (2023). A rapid synthesis of quinoxalines by using Al2O3–ZrO2 as heterogeneous catalyst.
  • Wang, Y., et al. (2023). Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions. Molecules, 28(13), 5030. [Link]
  • ResearchGate. (n.d.).
  • ResearchGate. (2025).
  • ResearchGate. (n.d.).
  • AmmoniaKnowHow. (n.d.).
  • Wan, J., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Jiangxi Normal University. [Link]
  • ChemCatBio. (2023).
  • ResearchGate. (2019).

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Technical Support Center: Navigating Solvent Effects in Quinoxaline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the synthesis of quinoxaline derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for challenges encountered during synthesis, with a specific focus on the critical role of solvents. Quinoxalines are a vital class of nitrogen-containing heterocycles with broad applications in pharmaceuticals and materials science.[1] The classical and most common method for their synthesis involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamino compound.[2][3][4][5] While seemingly straightforward, this reaction is highly influenced by the choice of solvent, which can significantly impact reaction kinetics, yield, and purity.

This guide moves beyond simple protocols to explain the underlying principles governing solvent effects, empowering you to make informed decisions in your experimental design.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of quinoxaline derivatives and provides practical, step-by-step solutions.

Problem 1: Low or Inconsistent Product Yield

Q: I am experiencing low yields in my quinoxaline synthesis. What are the likely causes related to the solvent, and how can I improve the outcome?

A: Low yields are a frequent challenge and can often be traced back to suboptimal reaction conditions, where the solvent plays a pivotal role.[2][3]

Possible Causes & Solutions:

  • Incomplete Reaction: The reaction may not be reaching completion due to slow kinetics.

    • Solution: The polarity of the solvent can dramatically influence the reaction rate. For reactions involving polar intermediates or transition states, polar solvents can lower the activation energy and accelerate the reaction.[6] Consider switching to a more polar solvent. For instance, polar aprotic solvents like DMF and DMSO have been shown to accelerate reactions, particularly those involving anionic nucleophiles.[6] Conversely, protic solvents like ethanol and methanol are also effective and offer a greener alternative.[6][7][8] A simple screening of different solvent classes is highly recommended.

  • Poor Solubility of Reactants: If your starting materials are not fully dissolved, the reaction will be slow and incomplete.

    • Solution: Select a solvent that effectively dissolves both the 1,2-diamine and the 1,2-dicarbonyl compound at the reaction temperature. A solvent mixture, such as ethanol/water, can sometimes provide the ideal balance of polarity to dissolve diverse reactants.[7]

  • Product Degradation: The desired quinoxaline derivative might be unstable under the reaction conditions, especially with prolonged heating.[3]

    • Solution: If you suspect product degradation, consider using a lower boiling point solvent to reduce the reaction temperature. Alternatively, microwave-assisted synthesis has been demonstrated to significantly shorten reaction times, which can minimize degradation and improve yields.[6]

  • Loss During Work-up: The product may be partially soluble in the aqueous phase during extraction or lost during recrystallization.

    • Solution: Carefully select the solvents for your work-up procedure. If your product has some water solubility, minimize the volume of water used for washing and consider back-extracting the aqueous layer with a suitable organic solvent. For recrystallization, perform a small-scale test to find a solvent system that provides high recovery.

Problem 2: Formation of Side Products and Impurities

Q: My reaction is producing significant side products, making purification difficult. How can the solvent choice minimize these unwanted reactions?

A: The formation of side products is a common issue, and the solvent can influence the chemoselectivity of the reaction.[6]

Possible Causes & Solutions:

  • Oxidation of o-phenylenediamine: The 1,2-diamine starting material can be susceptible to oxidation, leading to colored impurities.

    • Solution: While running the reaction under an inert atmosphere (e.g., nitrogen or argon) is the primary solution, the solvent choice can also play a role. Using degassed solvents can help minimize dissolved oxygen.

  • Solvent-Controlled Selectivity: In some cases, the solvent can direct the reaction towards a specific product. For instance, in certain catalyzed reactions of quinoxalin-2(1H)-one, a DMSO/H2O solvent system favored one product, while ethanol led to another.[6]

    • Solution: If you are working with multifunctional substrates and observing a mixture of products, it is crucial to screen different solvents. A change from a protic to an aprotic solvent, or vice versa, can sometimes dramatically alter the product distribution.

  • Solvent Reactivity: The solvent itself might not be inert and could be reacting with the starting materials or intermediates.

    • Solution: Ensure the chosen solvent is stable and unreactive under your reaction conditions. Water, ethanol, and DMF are commonly used and generally non-reactive in quinoxaline synthesis.[9] Solvent-free methods are an excellent alternative to eliminate this possibility entirely.[6][9]

Problem 3: Difficult Purification of the Final Product

Q: I am struggling to purify my quinoxaline derivative. What purification strategies are effective, and how does the synthesis solvent affect this?

A: Purification challenges often stem from the physical properties of the quinoxaline derivative, which can be influenced by the solvent used in the final reaction step.

Possible Causes & Solutions:

  • Poor Solubility: Quinoxaline derivatives often exhibit poor solubility in common organic solvents, making purification by column chromatography challenging.

    • Solution: Recrystallization is frequently the most effective purification method.[9] The choice of recrystallization solvent is critical. Ethanol is a commonly used solvent for this purpose.[7] A useful technique for acidic or basic quinoxalines is to dissolve the crude product in an acidic or basic solution (e.g., 5% NaOH) and then reprecipitate the pure product by neutralizing the solution.[9]

  • Decomposition on Silica Gel: Some quinoxaline derivatives can be unstable on silica gel, leading to decomposition during column chromatography.

    • Solution: If you observe streaking or loss of product during column chromatography, consider alternative purification methods like recrystallization. If chromatography is necessary, you can try deactivating the silica gel with a small amount of a suitable amine (e.g., triethylamine) in the eluent.

Frequently Asked Questions (FAQs)

Q1: What are the best "green" solvent options for quinoxaline synthesis?

A1: There is a strong and growing emphasis on using environmentally friendly solvents in chemical synthesis.[10][11] For quinoxaline synthesis, water and ethanol are excellent and commonly used green solvents.[6] Polyethylene glycol (PEG-400) has also been reported as an effective and recyclable green solvent medium.[1] Furthermore, solvent-free reaction conditions, often facilitated by grinding or ball milling, represent the greenest approach.[6][9]

Q2: How does solvent polarity affect the reaction rate and yield?

A2: Solvent polarity can significantly influence the reaction rate by stabilizing or destabilizing the transition state. For the condensation reaction to form quinoxalines, which proceeds through polar intermediates, polar solvents generally increase the reaction rate by lowering the activation energy.[6] However, the optimal polarity can be reaction-specific, and successful syntheses have been reported in a range of solvents from toluene (non-polar) to water (highly polar).[4][6]

Q3: Can I use solvent-free conditions for my quinoxaline synthesis?

A3: Yes, in many cases, quinoxaline synthesis can be performed effectively under solvent-free conditions.[6][9] These reactions are often promoted by grinding the reactants together, sometimes with a catalyst, or by using microwave irradiation. Solvent-free methods offer significant environmental and economic advantages by reducing waste and simplifying product isolation.

Q4: When should I consider using a protic versus an aprotic solvent?

A4: The choice between a protic (e.g., ethanol, water) and an aprotic (e.g., DMF, DMSO) solvent depends on the specific reaction mechanism and the nature of the reactants. Protic solvents can participate in hydrogen bonding, which can be beneficial in stabilizing intermediates and facilitating proton transfer steps in the reaction mechanism. Aprotic polar solvents are particularly effective at accelerating reactions involving anionic nucleophiles.[6] If you are experiencing slow reaction rates, screening both solvent types is a prudent step.

Experimental Protocols & Data

Solvent Screening for a Model Quinoxaline Synthesis

The following table summarizes the effect of different solvents on the synthesis of 2,3-diphenylquinoxaline from benzil and o-phenylenediamine. This data illustrates the significant impact of solvent choice on reaction outcomes.

SolventReaction Time (min)Yield (%)Reference
Methanol193[8]
Ethanol185[8]
Acetonitrile199 (GC Conversion)[8]
DMF199 (GC Conversion)[8]
THF199 (GC Conversion)[8]
Chloroform199 (GC Conversion)[8]
Ethanol/Water (7:3)-High[7]
Toluene12092[4]

Note: The data presented is a compilation from various sources and reaction conditions may vary.

General Protocol for Quinoxaline Synthesis in Ethanol/Water

This protocol is a green and efficient method for the synthesis of quinoxaline derivatives.[7]

  • In a round-bottom flask, dissolve the 1,2-dicarbonyl compound (1 mmol) and the aromatic o-diamine (1 mmol) in a 7:3 mixture of ethanol and water (10 mL).

  • Add the desired catalyst (if required). Many modern protocols are catalyst-free or use mild catalysts.[7][8]

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, add water (20 mL) to the reaction mixture.

  • Allow the mixture to stand at room temperature for 30 minutes to facilitate the crystallization of the product.

  • Collect the solid product by filtration and wash with water.

  • If necessary, recrystallize the product from hot ethanol to obtain the pure quinoxaline derivative.

Mechanistic Considerations and Workflow Visualization

The choice of solvent can influence the reaction pathway. The following diagram illustrates a general workflow for solvent selection and optimization in quinoxaline synthesis.

G cluster_0 Phase 1: Initial Solvent Selection cluster_1 Phase 2: Optimization & Troubleshooting cluster_2 Phase 3: Finalization start Define Reaction: 1,2-Diamine + 1,2-Dicarbonyl green_solvent Consider Green Solvents First: Ethanol, Methanol, Water start->green_solvent reactant_solubility Check Reactant Solubility green_solvent->reactant_solubility reactant_solubility->green_solvent Not Soluble (Try Solvent Mixture) initial_run Perform Initial Small-Scale Reaction reactant_solubility->initial_run Soluble analyze Analyze Outcome: Yield, Purity, Reaction Time initial_run->analyze low_yield Low Yield? analyze->low_yield side_products Side Products? low_yield->side_products No polar_aprotic Screen Polar Aprotic Solvents: DMF, DMSO low_yield->polar_aprotic Yes solvent_free Consider Solvent-Free Conditions side_products->solvent_free Yes optimize_temp Optimize Temperature side_products->optimize_temp No polar_aprotic->optimize_temp solvent_free->optimize_temp optimized_protocol Optimized Protocol optimize_temp->optimized_protocol scale_up Scale-Up Synthesis optimized_protocol->scale_up

Caption: Workflow for solvent selection and optimization in quinoxaline synthesis.

This structured approach to solvent selection, from prioritizing green options to systematic troubleshooting, will enable you to develop robust and efficient protocols for the synthesis of your target quinoxaline derivatives.

References

  • Environmental Benign Synthesis of Quinoxaline by Green Chemistry Protocols: A Review. (n.d.). IJIRT.
  • Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temper
  • Green and Eco-friendly Synthetic Strategies for Quinoxaline Deriv
  • Optimizing reaction conditions for the synthesis of quinoxaline-2,3-diones. (n.d.). Benchchem.
  • Technical Support Center: Solvent Effects on Quinoxaline Functionaliz
  • Recent advances in the transition-metal-free synthesis of quinoxalines. (2021). RSC Publishing.
  • A green synthesis of quinoxaline derivatives & their biological actives. (n.d.).
  • A Green, Scalable, and Catalyst-Free One-Minute Synthesis of Quinoxalines. (2021).
  • Troubleshooting common problems in quinoxaline synthesis. (n.d.). Benchchem.
  • Green and selective protocol for the synthesis of quinoxalines. (n.d.). Prime Scholars.
  • Solvent effect on the quinoxaline 3a synthesis a. (n.d.).
  • To study the effect of solvent on the synthesis of novel quinoxaline deriv
  • A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. (n.d.). NIH.
  • Troubleshooting common issues in quinoxaline synthesis protocols. (n.d.). Benchchem.
  • An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometal
  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Deriv
  • Plausible mechanism for the formation of quinoxaline. (n.d.).
  • Methods of Preparation of Quinoxalines. (2023). Encyclopedia.pub.
  • Preparation of high purity substituted quinoxaline. (n.d.).
  • Troubleshooting: How to Improve Yield. (n.d.). University of Rochester, Department of Chemistry.
  • Effect of catalyst and solvent for the formation of quinoxaline derivatives. (n.d.).

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Technical Support Center: Navigating the Stability Challenges of Quinoxaline-2,3-diones on Silica Gel

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with quinoxaline-2,3-diones. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the significant stability issues these compounds often exhibit during purification by silica gel chromatography. Our goal is to equip you with the foundational knowledge and practical protocols to overcome these challenges, ensuring the integrity and yield of your target molecules.

The Core Challenge: Why Quinoxaline-2,3-diones and Silica Gel Don't Mix

Quinoxaline-2,3-diones are a vital class of heterocyclic compounds, forming the core scaffold in numerous biologically active molecules.[1][2] However, their purification presents a common and often frustrating hurdle for chemists. Many researchers report significant product degradation, low recovery, and the appearance of colored impurities when using standard silica gel column chromatography.[3]

The root cause of this instability lies in the inherent chemical properties of both the stationary phase and the molecule. Standard silica gel is weakly acidic due to the presence of surface silanol groups (Si-OH). These acidic sites can interact with the quinoxaline-2,3-dione structure, catalyzing decomposition pathways that compromise the sample's purity and yield. This guide will dissect this issue and provide robust solutions.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: I'm observing significant streaking and multiple, often colored, spots on my TLC plate after developing it. What is happening to my compound?

A: This is a classic indicator of on-plate degradation. The streaking suggests that your compound is decomposing as it moves up the TLC plate, interacting with the acidic silica gel. The appearance of new spots, particularly colored ones, is evidence of the formation of degradation byproducts. This is a strong warning sign that standard silica gel column chromatography will likely fail or give poor results for your compound.

Q2: My column purification resulted in a very low yield, and the fractions I collected were impure. Is my product decomposing on the column?

A: Yes, this is highly probable. The prolonged exposure of your quinoxaline-2,3-dione to the large surface area of the silica gel in the column creates ideal conditions for acid-catalyzed degradation.[3] What you observed on the TLC plate is magnified during column chromatography due to the significantly longer residence time of the compound on the stationary phase.

Q3: What is the specific chemical mechanism behind this degradation on silica gel?

A: The acidic silanol groups (Si-OH) on the silica surface act as proton donors. These protons can interact with the nitrogen atoms or carbonyl groups of the quinoxaline-2,3-dione ring. This protonation can initiate a cascade of reactions, potentially leading to ring-opening, hydrolysis, or oxidation, especially if trace amounts of water are present in the eluent. The dione moiety, in particular, can be susceptible to nucleophilic attack when activated by protonation.

cluster_0 Mechanism of Degradation A Quinoxaline-2,3-dione C Protonation of Quinoxaline Ring A->C Interaction B Silica Gel Surface (Acidic Si-OH groups) B->C H+ donation D Activated Intermediate C->D Forms E Degradation Products (Ring-opened, oxidized, etc.) D->E Leads to

Caption: Proposed mechanism of quinoxaline-2,3-dione degradation on silica gel.

Q4: If I must use silica gel, are there ways to minimize this decomposition?

A: Yes, if other methods are not viable, you can take steps to mitigate degradation. The primary strategy is to neutralize the acidic sites on the silica gel.

  • Deactivation with a Base: Pre-treating the silica gel with a volatile base, such as triethylamine (TEA), is highly effective.[3][4] You would typically add ~1% TEA to your eluent and use this mixture to pack your column. This neutralizes the silanol groups, creating a more inert stationary phase.

  • Run the Column Quickly: Minimize the contact time between your compound and the silica. Use a slightly more polar solvent system than you normally would to hasten elution and consider using flash chromatography techniques.

  • Use Degassed Solvents: Removing dissolved oxygen from your solvents can help reduce the potential for on-column oxidation of sensitive substrates.[3]

Q5: What are the most reliable alternatives to silica gel for purifying quinoxaline-2,3-diones?

A: Avoiding silica gel altogether is often the best strategy.[3] Due to the typically poor solubility and high crystallinity of these compounds, several excellent alternatives exist.

  • Recrystallization: This is the most common and highly recommended method.[3][5] Many quinoxaline-2,3-diones can be effectively purified by recrystallization from solvents like ethanol.[6]

  • Acid-Base Recrystallization: For compounds that are difficult to recrystallize from organic solvents, an acid-base approach is very effective. The crude product can be dissolved in a dilute aqueous base (e.g., 5% NaOH) and then re-precipitated by the addition of a dilute acid (e.g., HCl) to neutralize the solution.[3][6] This method is excellent for removing non-acidic impurities.

  • Alternative Stationary Phases: If chromatography is necessary, consider using a more neutral or basic support.

    • Neutral or Basic Alumina (Al₂O₃): Alumina is a good alternative, available in different pH grades.[4][7] Neutral or basic alumina should be tested first.

    • Florisil®: This is a magnesium silicate-based adsorbent that is less acidic than silica and can be a suitable alternative.

  • Thorough Washing: Given the high insolubility of many quinoxaline-2,3-diones, simply washing the crude solid product with a suitable organic solvent (like diethyl ether) can be very effective at removing more soluble starting materials and impurities.[3][6]

start Purification Problem Observed (Low Yield, Streaking, Impurities) q1 Is chromatography absolutely necessary? start->q1 recrystallize Attempt Recrystallization (e.g., from Ethanol) q1->recrystallize No q2 Can silica be modified? q1->q2 Yes acid_base Try Acid-Base Recrystallization (Dissolve in NaOH, precipitate with HCl) recrystallize->acid_base Fails end_good Pure Product Obtained recrystallize->end_good Success wash Wash Crude Solid (e.g., with Diethyl Ether) acid_base->wash Fails acid_base->end_good Success wash->q2 Fails wash->end_good Success deactivate Use Deactivated Silica (Eluent + 1% Triethylamine) q2->deactivate Yes alternative Use Alternative Stationary Phase (Neutral Alumina, Florisil) q2->alternative No deactivate->alternative Fails deactivate->end_good Success alternative->end_good Success end_bad Problem Persists (Re-evaluate synthetic route) alternative->end_bad Fails

Caption: Troubleshooting workflow for quinoxaline-2,3-dione purification.

Comparison of Purification Methods

MethodBest ForProsCons
Standard Silica Gel Acid-stable compounds; generally not recommended for this class.Inexpensive, widely available.High risk of product decomposition and low yield for quinoxaline-2,3-diones.[3]
Deactivated Silica Gel When chromatography is unavoidable for complex mixtures.Significantly reduces decomposition by neutralizing acidic sites.[4]Requires pre-treatment; residual base may need to be removed.
Neutral/Basic Alumina Acid-sensitive compounds.Good alternative to silica; available in different pH grades.[7]Can have different selectivity; may also cause decomposition in some cases.[3]
Recrystallization Crystalline solids with moderate solubility in a suitable solvent.Often yields highly pure material; simple, scalable, and cost-effective.[3][5]Finding a suitable solvent can be challenging; not effective for oily products.
Acid-Base Recrystallization Quinoxaline-2,3-diones with acidic N-H protons.Excellent for removing neutral or basic impurities; highly effective.[3][6]Only applicable to compounds with acidic/basic handles.

Experimental Protocols

Protocol 1: Deactivation of Silica Gel for Column Chromatography
  • Prepare Eluent: Choose an appropriate eluent system based on TLC analysis (e.g., Hexane:Ethyl Acetate). To this eluent, add triethylamine (TEA) to a final concentration of 1% v/v.

  • Prepare Slurry: In a fume hood, create a slurry of silica gel using the TEA-containing eluent.

  • Pack Column: Pack the column with the slurry as you would for standard flash chromatography.

  • Equilibrate: Before loading your sample, flush the packed column with at least 2-3 column volumes of the TEA-containing eluent to ensure all acidic sites are neutralized.

  • Load and Run: Dissolve your crude product in a minimum amount of the eluent (or a stronger solvent like DCM) and load it onto the column. Elute as quickly as possible while maintaining good separation.

Protocol 2: Purification by Recrystallization from Ethanol
  • Dissolution: Place the crude quinoxaline-2,3-dione solid in a flask. Add a minimal amount of ethanol and heat the mixture to reflux with stirring until the solid completely dissolves. Add more ethanol dropwise if needed to achieve full dissolution at boiling.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Cooling: Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 3: Purification by Acid-Base Recrystallization
  • Dissolution in Base: Suspend the crude product in a flask with a stir bar. Slowly add 5% aqueous sodium hydroxide (NaOH) solution while stirring until all the solid dissolves, forming the sodium salt.

  • Filtration: Filter the basic solution to remove any non-acidic, insoluble impurities.

  • Reprecipitation: Transfer the filtrate to a clean beaker and cool it in an ice bath. While stirring vigorously, slowly add dilute hydrochloric acid (e.g., 1M or 2M HCl) dropwise. The quinoxaline-2,3-dione will precipitate out as the solution becomes neutral/acidic.

  • Check pH: Check the pH with litmus paper to ensure the solution is neutral or slightly acidic.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing and Drying: Wash the solid thoroughly with cold deionized water to remove any salts, then dry it under vacuum.[3]

References

  • Reddit. (2017, May 13). Alternatives to silica gel or alternative method of purification?. r/chemistry.
  • Saeed, A., et al. (n.d.). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PubMed Central.
  • El-Sayed, N. F. (n.d.). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives.
  • Paul, A., et al. (n.d.). Synthesis and Neuropharmacological Evaluation of Some Novel Quinoxaline 2, 3-Dione Derivatives. PMC - NIH.
  • Indian Academy of Sciences. (n.d.). One-pot efficient green synthesis of 1,4-dihydro-quinoxaline-2,3-dione derivatives.
  • Sankari, E. (2023, January 20). Synthesis, characterization of quinoxaline-2, 3-dione tethered 2-amino-5-substituted-1, 3, 4- thiadiazole derivatives as.
  • Sumi, Y. (n.d.). SILICA GEL CATALYZED SYNTHESIS OF QUINOXALINE 1,4-DIOXIDES UNDER SOLVENT-FREE CONDITIONS USING MICROWAVE IRRADIATION. ElectronicsAndBooks.
  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2020, August 28). 6.1. Synthesis of 2,3-Quinoxalinedithiol.
  • ResearchGate. (2025, June 11). Are there alternatives for silica for column chromatography?.
  • The Royal Society of Chemistry. (n.d.). Synthesis of 2,3-quinoxalinedithiol.
  • ACS Publications. (2025, January 7). Novel Catalyst-Free Synthesis of Some 3-Alkylaminoquinoxaline-2(1H)-thiones and 3-Alkyloxyquinoxaline-2(1H)-thiones in Ethanol. ACS Omega.
  • El-Gazzar, M. G., et al. (n.d.). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. PMC - PubMed Central.
  • El-Kashef, H. S. (n.d.). Some reactions with quinoxaline-2,3-dicarboxylic acid anhydride: Novel synthesis of thieno[2,3-dJpyrimidines and pyrrolo [3,4-b. Retrieved from https://www.researchgate.net/publication/257805174_Some_reactions_with_quinoxaline-23-dicarboxylic_acid_anhydride_Novel_synthesis_of_thieno23-dJpyrimidines_and_pyrrolo34-b
  • ResearchGate. (2021, December 9). (PDF) Recent Advances on the Synthesis, Reactions and Evaluation of the Pharmacological Properties of Quinoxaline, Quinoxaline-2-One and Quinoxaline-2,3-Dione.
  • Kolmer-Anderl, N., et al. (2016, April 4). Exploration of the Photodegradation of Naphtho[2,3-g] quinoxalines and Pyrazino[2,3-b]phenazines. PubMed.
  • Reddit. (2016, March 30). What compounds are unstable in a silica gel column (chromatography). r/chemhelp.
  • PubChem - NIH. (n.d.). Quinoxalinedione.

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Technical Support Center: Accelerating Quinoxaline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Quinoxaline Synthesis. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to reaction times in the synthesis of quinoxaline derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to optimize your experiments effectively.

Introduction

Quinoxalines are a vital class of nitrogen-containing heterocyclic compounds, forming the core scaffold of numerous pharmaceuticals, including anticancer and antimicrobial agents.[1][2] The classical approach to synthesizing quinoxalines involves the condensation of an aryl-1,2-diamine with a 1,2-dicarbonyl compound.[3][4][5] While effective, traditional methods often suffer from long reaction times, harsh conditions, and the use of hazardous solvents, which can impede the rapid screening and development of new drug candidates.[3][4][6] This guide will explore modern techniques and troubleshooting strategies to significantly reduce reaction times and improve overall efficiency.

Frequently Asked Questions (FAQs)

Q1: My quinoxaline synthesis is taking several hours to complete. What are the primary factors influencing the reaction rate?

A1: The rate of quinoxaline synthesis is influenced by several key factors:

  • Temperature: Higher temperatures generally increase the reaction rate, but can also lead to the degradation of starting materials or the formation of side products.[3][7]

  • Catalyst: The choice of catalyst, or lack thereof, is often the most significant factor. Many modern protocols utilize catalysts to achieve rapid reactions even at room temperature.[8][9]

  • Solvent: The solvent's polarity and ability to dissolve reactants can impact the reaction rate by stabilizing or destabilizing the transition state.[10]

  • Reactant Concentration: While not always the primary bottleneck, reactant concentration can play a role in reaction kinetics.

  • Energy Input: Non-conventional energy sources like microwave irradiation and ultrasound can dramatically accelerate the reaction compared to conventional heating.[6][11][12]

Q2: I'm observing a low yield in my rapid synthesis attempt. What could be the cause?

A2: Low yields in accelerated reactions can stem from several issues:

  • Incomplete Reaction: Even with methods that promise speed, the reaction may not have reached completion. It's crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC).[13]

  • Side Product Formation: The high-energy conditions of rapid synthesis methods can sometimes promote the formation of undesired side products, consuming your starting materials.[3]

  • Starting Material Quality: Impurities in your o-phenylenediamine or dicarbonyl compound can interfere with the reaction, leading to lower yields.[7]

  • Product Degradation: The product itself might not be stable under the optimized, high-energy conditions, leading to degradation over time.[3][7]

Q3: Can I run quinoxaline synthesis without a solvent to reduce reaction time?

A3: Yes, solvent-free conditions are a viable and environmentally friendly option for accelerating quinoxaline synthesis.[10] These reactions are often facilitated by grinding the reactants together, sometimes with a solid catalyst, or by using techniques like ball milling.[10] This approach not only reduces reaction time but also simplifies work-up and purification.

Troubleshooting Guides

Issue 1: Reaction is Sluggish Even with Heating

If your reaction is proceeding slowly despite conventional heating, consider the following troubleshooting steps:

Workflow for Diagnosing a Sluggish Reaction:

start Slow Reaction at Elevated Temperature check_catalyst Is a catalyst being used? start->check_catalyst add_catalyst Introduce a suitable catalyst (e.g., Lewis or Brønsted acid). check_catalyst->add_catalyst No optimize_catalyst Optimize catalyst loading (typically 5-20 mol%). check_catalyst->optimize_catalyst Yes add_catalyst->optimize_catalyst check_solvent What is the solvent? optimize_catalyst->check_solvent change_solvent Switch to a more polar or coordinating solvent (e.g., EtOH, DMF). check_solvent->change_solvent increase_temp Carefully increase the temperature, monitoring for degradation. change_solvent->increase_temp consider_alternative Consider alternative energy sources (Microwave/Ultrasound). increase_temp->consider_alternative end Reaction Rate Optimized consider_alternative->end

Caption: Troubleshooting workflow for slow quinoxaline synthesis.

Detailed Protocol: Catalyst Screening

  • Reactant Preparation: In separate vials, dissolve your o-phenylenediamine (1 mmol) and 1,2-dicarbonyl compound (1 mmol) in the chosen solvent (e.g., ethanol, 5 mL).[13]

  • Catalyst Addition: To a reaction vessel, add the o-phenylenediamine solution and the desired catalyst (e.g., 10 mol% Zn[(L)proline] or 20 mol% Camphorsulfonic acid).[9][13]

  • Reaction Initiation: Add the 1,2-dicarbonyl solution to the reaction vessel and stir at room temperature.

  • Monitoring: Monitor the reaction progress every 5-10 minutes via TLC.

  • Work-up: Upon completion, add cold water to the reaction mixture to precipitate the product. Filter the solid, wash with water, and dry.[13]

Issue 2: Undesired Side Products in High-Energy Syntheses

Microwave and ultrasound-assisted syntheses can sometimes lead to the formation of side products. Here’s how to troubleshoot this:

Logical Relationship of Optimization Parameters:

cluster_0 Energy Input cluster_1 Reaction Time cluster_2 Outcome Microwave Power Microwave Power Yield Yield Microwave Power->Yield affects Ultrasound Frequency Ultrasound Frequency Ultrasound Frequency->Yield affects Exposure Duration Exposure Duration Purity Purity Exposure Duration->Purity can decrease if too long Yield->Purity inversely related at extremes

Caption: Interplay of parameters in high-energy synthesis.

Experimental Protocol: Microwave-Assisted Synthesis Optimization

  • Reactant Mixture: In a microwave-safe tube, combine the o-phenylenediamine (1 mmol), the 1,2-dicarbonyl compound (1 mmol), and a catalytic amount of iodine (5 mol%) in a 1:1 ethanol/water mixture (1 mL).[1]

  • Initial Microwave Conditions: Irradiate the mixture in a CEM microwave at 50°C with a power level of 300W for 2 minutes.[1]

  • Analysis: After cooling, analyze the product mixture for yield and purity (e.g., via LC-MS).

  • Iterative Optimization:

    • If the yield is low and purity is high, increase the reaction time in 30-second increments.

    • If purity is low due to side products, decrease the temperature to 40°C or reduce the microwave power.

    • If the reaction is still not optimal, consider a different solvent system, such as DMF or dioxane.[14]

  • Work-up: Once optimized, add dichloromethane to the reaction mixture, wash with a 5% sodium thiosulfate solution and brine, then dry the organic layer.[1]

Data Summary: Comparison of Methods for Reducing Reaction Time

MethodCatalystSolventTemperatureTypical Reaction TimeReference
Conventional Heating None/AcidEthanol/Acetic AcidReflux2-12 hours[2][9]
Catalytic (Room Temp) Zn[(L)proline]Acetic AcidRoom Temp~5 minutes[9]
Catalytic (Room Temp) Al₂O₃–ZrO₂DMFRoom TempShort[8]
Microwave-Assisted IodineEthanol/Water50°C2-3 minutes[1]
Microwave-Assisted NoneNone160°C5 minutes[6]
Ultrasound-Assisted NoneEthanolRoom Temp~60 minutes[15][16]

This table clearly demonstrates that the adoption of modern catalytic and energy input methods can drastically reduce quinoxaline synthesis time from hours to mere minutes.

Conclusion

The synthesis of quinoxalines does not have to be a time-consuming process. By leveraging the power of modern catalysts, microwave irradiation, and ultrasound technology, researchers can significantly accelerate their discovery workflows. The key to success lies in understanding the interplay between catalysts, solvents, temperature, and energy input, allowing for the rapid and efficient production of these vital heterocyclic compounds.

References

  • Haddadin, M. J., & Issidorides, C. H. (1965). The Beirut Reaction. Accounts of Chemical Research, 2(4), 121-127. [Link]
  • Geronikaki, A., & Lagunin, A. (2021). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Pharmaceuticals, 14(7), 643. [Link]
  • Lassagne, F., et al. (2021). A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. Frontiers in Chemistry, 9, 706934. [Link]
  • Reddy, K. S., et al. (2023). A rapid synthesis of quinoxalines by using Al2O3–ZrO2 as heterogeneous catalyst. Scientific Reports, 13(1), 12568. [Link]
  • Heravi, M. M., et al. (2007). Zn[(L)proline]: A powerful catalyst for the very fast synthesis of quinoxaline derivatives at room temperature.
  • Nongkhlaw, R. L., et al. (2022). Ultrasound-assisted transition-metal-free catalysis: a sustainable route towards the synthesis of bioactive heterocycles. RSC Advances, 12(22), 13997-14018. [Link]
  • Kumar, A., et al. (2020). Efficient organocatalytic approach towards the rapid access of quinoxaline derivatives. Applied Organometallic Chemistry, 34(11), e5932. [Link]
  • Smith, J. (2022).
  • Haddadin, M. J., et al. (2013). Unusual Friedlander Reactions: a Route to Novel Quinoxaline-based Heterocycles. NIH Public Access. [Link]
  • El-Nahas, F., et al. (2018). New Quinoxaline-1,4-Dioxides Derived from Beirut Reaction of Benzofuroxane with Active Methylene Nitriles. Chemistry Proceedings, 3(1), 14. [Link]
  • Organic Mechanisms. (2022). Beirut Reaction Mechanism | Organic Chemistry. YouTube. [Link]
  • Rawat, P., & Singh, M. S. (2021).
  • Fathi, M. R., & Sardarian, A. R. (2018). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances, 8(58), 33267-33291. [Link]
  • Organic Chemistry Portal. (n.d.). Synthesis of quinoxalines. [Link]
  • Nikpassand, M., et al. (2010). Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature. E-Journal of Chemistry, 7(4), 1163-1168. [Link]
  • Bandyopadhyay, D., & Mukherjee, B. (2017). Microwave-Assisted Synthesis of Quinoxalines - A Review. Current Microwave Chemistry, 4(2), 125-136. [Link]
  • Kumar, R. S., et al. (2023). An ultrasound assisted green protocol for the synthesis of quinoxaline based bisspirooxindoles... Journal of Molecular Structure, 1276, 134769. [Link]
  • Farde, V. V., & Shingare, M. S. (2017). Efficient Synthesis of Quinoxaline Derivatives Using Camphorsulfonic Acid As An Organocatalyst. International Journal of Research and Analytical Reviews, 4(4), 582-588. [Link]
  • El-Faham, A., et al. (2023). Methods of Preparation of Quinoxalines. Encyclopedia.pub. [Link]
  • More, P. M., et al. (2012). To Study the Effect of Solvent on the Synthesis of Novel Quinoxaline Derivatives. Scientific Reports, 1, 408. [Link]
  • Bandyopadhyay, D., et al. (2010). An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds. Molecules, 15(7), 4786-4794. [Link]
  • ResearchGate. (n.d.). Solvent effect on the quinoxaline 3a synthesis. [Link]
  • ResearchGate. (n.d.).
  • Mini-Reviews in Organic Chemistry. (2024). Recent Advances in the Synthesis of Quinoxalines. [Link]
  • Wan, J. P., & Wei, L. (2015). Quinoxaline Synthesis by Domino Reactions. Current Organic Synthesis, 12(6), 726-742. [Link]
  • El-Faham, A., et al. (2016). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Journal of Heterocyclic Chemistry, 53(2), 309-342. [Link]
  • Ramírez-García, E., et al. (2014). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Journal of Chemistry, 2014, 468482. [Link]
  • Davarpanah, J., & Rastgoo, S. (2016). Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. Journal of Chemical and Pharmaceutical Research, 8(4), 882-886. [Link]
  • Ivaniuk, K., et al. (2024). Efficient Microwave Irradiation-Assisted Synthesis of Benzodioxinoquinoxaline and Its Donor-Variegated Derivatives...
  • Guo, S. R., et al. (2009). An efficient catalyst-free protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. Journal of the Brazilian Chemical Society, 20(9), 1674-1678. [Link]
  • Guo, S. R., et al. (2009).
  • IntechOpen. (2023).
  • Das, S., & Jana, S. (2025). Emerging trends in two- and three-component efficient synthetic strategies for functionalised and fused quinoxalines. New Journal of Chemistry. [Link]

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Technical Support Center: Optimization of Microwave-Assisted Synthesis of Quinoxalines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the microwave-assisted synthesis of quinoxalines. As a Senior Application Scientist, I have designed this guide to provide researchers, chemists, and drug development professionals with in-depth, field-proven insights to overcome common challenges in the lab. This resource moves beyond simple step-by-step instructions to explain the causality behind experimental choices, empowering you to optimize your reactions effectively and safely.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the foundation for optimizing your synthetic approach.

Q1: Why should I use microwave irradiation for quinoxaline synthesis instead of conventional heating?

A1: Microwave-assisted organic synthesis (MAOS) offers significant advantages over classical heating methods for quinoxaline synthesis.[1] The primary benefits include:

  • Drastic Reduction in Reaction Time: Reactions that take several hours under conventional reflux can often be completed in minutes.[2][3] Microwave energy heats the reaction mixture directly and volumetrically, bypassing the slow process of thermal conduction from an external heat source.[4][5]

  • Improved Yields and Purity: The rapid and uniform heating provided by microwaves can minimize the formation of side products and prevent the degradation of starting materials or the final product, often leading to higher isolated yields and cleaner reaction profiles.[4][6]

  • Alignment with Green Chemistry: MAOS is an environmentally benign approach.[2] It reduces energy consumption and often allows for solvent-free reactions or the use of safer, aqueous solvent systems, minimizing hazardous waste.[3][4]

Q2: What are the most critical parameters to control in a microwave-assisted quinoxaline synthesis?

A2: The success and reproducibility of your synthesis depend on the precise control of several key parameters:

  • Temperature: This is the most crucial parameter governing reaction rate. Modern microwave synthesizers use fiber-optic probes or infrared (IR) sensors for accurate real-time temperature monitoring and control.[7]

  • Reaction Time: Due to the rapid heating, reaction times are significantly shorter. Careful monitoring is needed to avoid product degradation from prolonged exposure to high temperatures.[8]

  • Solvent: The choice of solvent is critical as it dictates how efficiently the reaction mixture absorbs microwave energy.[9]

  • Power: While temperature is the target parameter, the applied microwave power determines how quickly that temperature is reached. Using the minimum power necessary to maintain the target temperature is often the best practice.

Q3: How do I select the appropriate solvent for my reaction?

A3: Solvent selection is pivotal. The ability of a solvent to absorb microwave energy is related to its dielectric properties, specifically its dissipation factor (tan δ).[10]

  • High-Absorbing (Polar) Solvents: Solvents like ethanol, DMSO, and water have high tan δ values and heat very efficiently.[10][11] They are excellent choices for accelerating sluggish reactions. The most common method for quinoxaline synthesis involves the condensation of a 1,2-diamine and a 1,2-dicarbonyl compound, and polar solvents can facilitate this process effectively.[12]

  • Medium to Low-Absorbing (Less Polar) Solvents: Solvents like acetonitrile or ethyl acetate can also be effective.[5] Interestingly, experimental findings show that solvents with lower dielectric constants can sometimes lead to faster reaction completion, indicating that the interaction is complex and not solely dependent on polarity.[5]

  • Non-Absorbing (Non-Polar) Solvents: Solvents like toluene or hexane do not heat efficiently on their own.[9] However, they can be used if the reactants or a catalyst are polar and can absorb the microwave energy directly.[7]

  • Solvent-Free Conditions: One of the major advantages of microwave synthesis is the ability to run reactions neat (without any solvent).[1][3] This is a highly efficient and green approach, particularly when the reactants can form a eutectic mixture or are adsorbed onto a solid support.[4]

Q4: Is a catalyst always required for microwave-assisted quinoxaline synthesis?

A4: Not always. Many microwave-assisted syntheses of quinoxalines can proceed efficiently without any catalyst, which simplifies purification and reduces environmental impact.[3] However, for less reactive substrates or to further increase reaction rates, a variety of catalysts can be employed:

  • Iodine: A catalytic amount of iodine (e.g., 5 mol%) in an aqueous ethanol solution has been shown to be extremely effective, leading to excellent yields in very short reaction times.[12]

  • Solid Acid Supports: Environmentally friendly solid supports like acidic alumina or montmorillonite K-10 can act as catalysts in solvent-free conditions, simplifying work-up through simple filtration.[1] Acidic alumina has proven particularly effective.[1]

  • Other Catalysts: A wide range of other catalysts have been reported, including cerium ammonium nitrate, sulfamic acid, and various metal catalysts, each with specific advantages depending on the substrates.[3]

Q5: What are the essential safety precautions when performing microwave-assisted synthesis?

A5: Safety is paramount. The rapid heating and potential for high pressure generation require strict adherence to safety protocols.

  • Use Dedicated Equipment: Never use a domestic (kitchen) microwave oven.[13] Laboratory microwave synthesizers are specifically designed with safety interlocks, pressure and temperature sensors, and corrosion-resistant cavities to handle the rigors of chemical reactions.[7][13]

  • Understand Reaction Kinetics: Be aware of the potential for highly exothermic reactions or the formation of gaseous byproducts, which can lead to a rapid increase in pressure. When exploring a new reaction, always start with a small scale and low power settings.[13]

  • Vessel Integrity: Use only vessels designed for microwave synthesis and ensure they are free from scratches or defects. Do not exceed the manufacturer's recommended volume, temperature, or pressure limits.

  • Proper Agitation: Ensure efficient stirring to prevent localized superheating, which can cause solvent decomposition or vessel failure.[13]

Section 2: Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments, providing causal explanations and actionable solutions.

Problem: Low or No Product Yield

Possible Cause Scientific Explanation & Causality Recommended Solution
Incomplete Reaction The combination of temperature and time was insufficient to drive the reaction to completion. Microwave heating is rapid, but the optimal endpoint must be determined empirically.[14]1. Increase Reaction Time: Incrementally increase the hold time at the target temperature (e.g., in 2-5 minute intervals). Monitor progress by TLC or LC-MS. 2. Increase Temperature: Raise the reaction temperature in 10-20°C increments. Higher temperatures increase the kinetic energy of molecules, leading to more frequent and energetic collisions. 3. Add a Catalyst: If uncatalyzed, introduce a catalyst like iodine or acidic alumina to lower the activation energy of the reaction.[1][12]
Sub-optimal Solvent Choice The solvent may not be coupling effectively with the microwave energy, resulting in inefficient heating. Alternatively, the solvent may not be suitable for reactant solubility at reaction temperature.[9]1. Switch to a More Polar Solvent: If using a low-absorbing solvent, switch to one with a higher tan δ value (e.g., from THF to Ethanol or DMSO) for more efficient heating.[11] 2. Consider a Solvent-Free Approach: If reactants are liquids or low-melting solids, attempt the reaction neat. This maximizes direct energy absorption by the reactants.[3]
Degradation of Reactants or Product The target temperature or reaction time may be too high, causing decomposition. Quinoxalines, while generally stable, can degrade under excessively harsh conditions.[8]1. Reduce Temperature and Time: Systematically lower the reaction temperature and shorten the hold time. 2. Monitor in Real-Time: If available, use in-situ monitoring techniques like FTIR to observe the formation and potential degradation of the product in real time.[5]
Poor Quality Starting Materials Impurities in the o-phenylenediamine or dicarbonyl compound can inhibit the reaction or lead to side products, consuming the starting material.[8][14]1. Purify Starting Materials: Recrystallize or chromatograph the starting materials to ensure high purity before use. 2. Verify Stoichiometry: Ensure an accurate 1:1 molar ratio of the reactants.[15]

Problem: Formation of Side Products / Impurities

Possible Cause Scientific Explanation & Causality Recommended Solution
Overheating or Prolonged Reaction Time Excessive energy input can provide the activation energy for alternative reaction pathways or cause product degradation, leading to a complex mixture.[4]1. Optimize Temperature and Time: Carefully screen reaction conditions to find the minimum temperature and time required for complete conversion of the starting material. 2. Use a More Selective Catalyst: A catalyst can direct the reaction more selectively towards the desired product. For example, solid-supported catalysts can offer higher selectivity compared to some homogeneous catalysts.
Regioisomer Formation When using an unsymmetrically substituted 1,2-diamine, the two amino groups may have different nucleophilicities, leading to the formation of two different regioisomers.[8]1. Modify Reaction Conditions: The regioselectivity can sometimes be influenced by the choice of solvent and catalyst. Experiment with different systems to favor one isomer. 2. Accept and Separate: In many cases, a mixture of isomers is unavoidable. Focus on developing an effective post-reaction purification method (e.g., column chromatography or recrystallization).
Oxidation of Starting Material The o-phenylenediamine starting material can be susceptible to oxidation, especially at high temperatures in the presence of air.1. Degas the Solvent: If using a solvent, degas it prior to use to remove dissolved oxygen. 2. Run Under Inert Atmosphere: Seal the reaction vessel under an inert atmosphere (Nitrogen or Argon) before placing it in the microwave cavity.
Section 3: Optimized Experimental Protocols

The following are validated starting points for common microwave-assisted quinoxaline syntheses. Note: These should be performed in a dedicated microwave synthesizer.

Protocol 1: Catalyst-Free and Solvent-Free Synthesis of 2,3-Diphenylquinoxaline [3]

This protocol represents a highly efficient and environmentally friendly method.

Reactants & Materials:

  • Benzil (1 mmol, 210.2 mg)

  • 1,2-Diaminobenzene (1 mmol, 108.1 mg)

  • 10 mL microwave reaction vial with a magnetic stir bar

Procedure:

  • Place the benzil and 1,2-diaminobenzene into the microwave reaction vial.

  • Seal the vial securely with a cap.

  • Place the vial inside the microwave synthesizer cavity.

  • Irradiate the mixture according to the parameters in the table below.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Dissolve the resulting solid in a suitable solvent (e.g., ethanol or dichloromethane).

  • The product can be purified by recrystallization from ethanol to afford the pure quinoxaline.

Reaction Parameters:

ParameterValue
Temperature 120°C
Microwave Power 150 W (Dynamic)
Hold Time 3 minutes
Stirring High
Expected Yield >95%
Protocol 2: Iodine-Catalyzed Synthesis in Aqueous Ethanol [12]

This method is extremely rapid and uses a benign solvent system.

Reactants & Materials:

  • 1,2-Diamine (1 mmol)

  • 1,2-Dicarbonyl compound (1 mmol)

  • Iodine (I₂) (0.05 mmol, 12.7 mg)

  • Ethanol/Water (1:1 mixture, 1 mL)

  • 10 mL microwave reaction vial with a magnetic stir bar

Procedure:

  • Add the 1,2-diamine, 1,2-dicarbonyl compound, and iodine to the microwave vial.

  • Add 1 mL of the 1:1 ethanol/water mixture.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate using the parameters below.

  • After cooling, add dichloromethane (10 mL) to the reaction mixture.

  • Wash the organic layer with a 5% sodium thiosulfate solution (2 mL) to remove excess iodine, followed by brine (2 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify by recrystallization or column chromatography as needed.

Reaction Parameters:

ParameterValue
Temperature 50°C
Microwave Power 300 W (Fixed)
Hold Time 30-60 seconds
Stirring High
Expected Yield 90-98%
Section 4: Visual Workflows and Guides
General Workflow for Microwave-Assisted Quinoxaline Synthesis

G cluster_prep 1. Preparation cluster_reaction 2. Microwave Irradiation cluster_workup 3. Work-up & Purification cluster_analysis 4. Analysis prep1 Select Reactants (1,2-Diamine & 1,2-Dicarbonyl) prep2 Choose Solvent & Catalyst (if not solvent/catalyst-free) prep1->prep2 prep3 Add to Microwave Vial with Stir Bar prep2->prep3 react1 Seal Vessel & Place in Cavity prep3->react1 react2 Set Parameters (Temp, Time, Power) react1->react2 react3 Run Reaction with Stirring react2->react3 workup1 Cool to Room Temperature react3->workup1 workup2 Isolate Crude Product (Extraction/Filtration) workup1->workup2 workup3 Purify Product (Recrystallization/Chromatography) workup2->workup3 analysis1 Confirm Structure (NMR, MS) workup3->analysis1 analysis2 Determine Purity (LC-MS, HPLC) analysis1->analysis2

Caption: General experimental workflow for MAOS of quinoxalines.

Troubleshooting Decision Tree: Low Yield

G start Low Yield Observed q1 Was reaction monitored to completion (TLC)? start->q1 a1_no Incomplete Reaction q1->a1_no No q2 Are starting materials pure? q1->q2 Yes sol1 Increase Time or Increase Temperature a1_no->sol1 end Yield Optimized sol1->end a2_no Impure Reactants q2->a2_no No q3 Is the solvent optimal? q2->q3 Yes sol2 Purify Starting Materials a2_no->sol2 sol2->end a3_no Poor Microwave Coupling or Solubility q3->a3_no No q4 Is there evidence of degradation? q3->q4 Yes sol3 Use More Polar Solvent or Attempt Solvent-Free a3_no->sol3 sol3->end a4_yes Decomposition Occurred q4->a4_yes Yes q4->end No sol4 Decrease Temperature and/or Time a4_yes->sol4 sol4->end

Caption: A decision tree for troubleshooting low reaction yields.

References
  • SciSpace. (2007). Benign approaches for the microwave-assisted synthesis of quinoxalines.
  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (n.d.).
  • CEM Corporation. (n.d.). Solvent Choice for Microwave Synthesis.
  • Slideshare. (n.d.). Microwave assisted reactions.
  • Horsting, E. (2022). Microwave-Assisted Synthesis of Quinoxaline Derivatives. eCommons.
  • Bandyopadhyay, D., et al. (n.d.). An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds. NIH.
  • PART - 1 INTRODUCTION. (n.d.).
  • CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis.
  • Martínez-Moro, M., et al. (2024). A Novel Method of Coupling In Situ Time-Resolved FTIR and Microwave Irradiation: Application to the Monitoring of Quinoxaline Derivatives Synthesis. NIH.
  • LaRosa, P. (2023). Efficient Synthesis of Aromatic Quinoxaline Derivatives. eCommons.
  • Frontiers. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview.
  • Iannelli, P., et al. (2024). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. PMC.
  • Taylor & Francis Online. (2009). Microwave-Assisted Catalyst-Free and Solvent-Free Method for the Synthesis of Quinoxalines.
  • SciELO. (2007). Benign approaches for the microwave-assisted synthesis of quinoxalines.
  • ACS Publications. (2024). Efficient Microwave Irradiation-Assisted Synthesis of Benzodioxinoquinoxaline and Its Donor-Variegated Derivatives.
  • ResearchGate. (2007). Benign approaches for the microwave-assisted synthesis of quinoxalines.
  • PubMed Central. (2022). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives.
  • A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. (n.d.).
  • ResearchGate. (2024). Optimizing reaction efficiency: Microwave-supported synthesis of quinoxaline-based compounds.
  • eCommons. (2022). Microwave-Assisted Synthesis of Quinoxaline Derivatives by Eric Horsting.
  • Bentham Science. (2017). Microwave-Assisted Synthesis of Quinoxalines - A Review.
  • International Journal of Research in Pharmacy and Allied Science. (n.d.). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy.
  • Ingenta Connect. (2017). Microwave-Assisted Synthesis of Quinoxalines - A Review.
  • ResearchGate. (2015). Microwave Assisted Synthesis of Quinoxaline Derivatives.
  • Synthesis and biological activity of quinoxaline derivatives. (n.d.).

Sources

Technical Support Center: A Guide to Overcoming Solubility Challenges with Quinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and practical, step-by-step protocols to address the common yet significant challenge of poor aqueous solubility in quinoxaline derivatives. Our goal is to empower you with the scientific rationale and technical expertise to overcome these hurdles in your experimental workflows.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why do many of my quinoxaline derivatives exhibit poor solubility in aqueous media?

Quinoxaline and its derivatives are heterocyclic aromatic compounds, which often results in a lipophilic nature and consequently, low water solubility. The fused benzene and pyrazine rings create a rigid, planar structure that can favor crystal lattice packing, making it difficult for water molecules to solvate the compound effectively. Furthermore, many potent quinoxaline derivatives are designed with hydrophobic substituents to enhance their biological activity, which inadvertently decreases their aqueous solubility.[1]

Q2: My quinoxaline derivative precipitates out of solution when I dilute my DMSO stock into an aqueous buffer. What is happening, and how can I prevent it?

This common issue, often termed "crashing out," occurs when a compound that is highly soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) is introduced into an aqueous environment where its solubility is much lower.[2][3] As the DMSO disperses into the aqueous buffer, the localized concentration of the quinoxaline derivative exceeds its solubility limit in the final solvent mixture, leading to the formation of a solid precipitate.[3]

To mitigate this, consider the following:

  • Lowering the final concentration: Your target concentration may be above the compound's aqueous solubility limit.

  • Modifying the dilution method: Instead of adding the stock solution directly to the full volume of buffer, try adding it to a smaller volume first and then gradually diluting it further.

  • Using co-solvents: Incorporating a water-miscible organic solvent can increase the solubility of your compound in the final solution.[3]

Q3: What is the maximum concentration of DMSO I can use in my cell-based assays without causing significant toxicity?

The tolerance for DMSO varies between different cell lines. However, a general recommendation is to keep the final concentration of DMSO in the cell culture medium at or below 0.5% (v/v) to minimize solvent-induced artifacts and cytotoxicity.[3] It is imperative to include a vehicle control in your experimental design, which consists of the medium with the same final concentration of DMSO but without the test compound, to account for any effects of the solvent itself.[3]

Q4: How does pH influence the solubility of quinoxaline derivatives?

The solubility of ionizable compounds, including many quinoxaline derivatives, is highly dependent on the pH of the solution.[4][5][6] Quinoxaline itself is a weak base.[4][5][6] If your derivative contains basic or acidic functional groups, altering the pH can convert the compound into its more soluble ionized (salt) form. For a basic quinoxaline derivative, lowering the pH will lead to protonation and increased solubility. Conversely, for an acidic derivative, increasing the pH will result in deprotonation and enhanced solubility.

Q5: What are the primary strategies for enhancing the solubility of my quinoxaline derivative for biological assays?

Several well-established techniques can be employed to improve the solubility of poorly water-soluble compounds like quinoxaline derivatives. For preclinical and in vitro studies, the most common and effective methods include:

  • Co-solvency: The use of water-miscible organic solvents to increase solubility.[3]

  • pH adjustment: Modifying the pH of the solution to ionize the compound.

  • Cyclodextrin Complexation: Encapsulating the compound within cyclodextrin molecules to form water-soluble inclusion complexes.[3][7][8][9][10][11]

  • Salt Formation: Converting an ionizable compound into a more soluble salt form.[12][13][14]

  • Nanosuspensions: Reducing the particle size of the drug to the sub-micron range, which increases the surface area and dissolution velocity.[3][15]

Part 2: Troubleshooting Guide: Compound Precipitation in Aqueous Buffers

Problem: You observe cloudiness, a visible precipitate, or crystal formation after diluting a concentrated stock solution of your quinoxaline derivative into an aqueous buffer for your assay.

Systematic Troubleshooting Workflow

This workflow provides a logical progression from simple checks to more advanced formulation strategies to resolve precipitation issues.

G A Precipitation Observed B Step 1: Initial Checks A->B C Verify Stock Solution Integrity B->C D Optimize Dilution Method C->D K Issue Resolved? D->K E Step 2: Adjust Solvent Composition F Protocol: Co-Solvent Systems E->F M Issue Resolved? F->M G Step 3: pH Modification H Protocol: pH-Solubility Profiling G->H N Issue Resolved? H->N I Step 4: Advanced Formulation J Cyclodextrins, Salt Forms, Nanosuspensions I->J K->E No L Proceed with Experiment K->L Yes M->G No M->L Yes N->I No N->L Yes

Caption: A systematic workflow for troubleshooting precipitation issues.

Step 1: Initial Checks and Low-Hanging Fruit
  • Verifying Stock Solution Integrity: Before troubleshooting downstream steps, ensure the problem isn't with your stock solution. Briefly centrifuge your stock solution vial before opening to pellet any undissolved material. Visually inspect the DMSO stock for any signs of precipitation, which can occur after freeze-thaw cycles. If solids are present, gently warm the vial and vortex until the compound is fully redissolved.

  • Optimizing the Dilution Method: The way you dilute your stock can impact precipitation. Instead of adding a small volume of stock directly into a large volume of buffer, try a serial dilution approach or add the stock to a vortexing solution to ensure rapid mixing and dispersion.

Step 2: Adjusting Solvent Composition

If initial checks don't resolve the issue, the next step is to modify the solvent environment to make it more favorable for your compound.

Protocol: Preparing and Testing Co-solvent Systems

A co-solvent is a water-miscible organic solvent that, when added to an aqueous solution, increases the solubility of a non-polar solute.[16]

  • Select a Co-solvent: Choose a biocompatible co-solvent. Common choices are listed in the table below.

  • Prepare a Co-solvent/Buffer Mixture: Prepare your assay buffer containing a certain percentage (e.g., 5%, 10%, 20% v/v) of the chosen co-solvent.

  • Test Solubility: Add your quinoxaline derivative stock solution to the co-solvent/buffer mixture and observe for precipitation.

  • Optimize: Test a range of co-solvent concentrations to find the minimum amount needed to maintain solubility while minimizing potential effects on your assay. Always include a vehicle control with the same co-solvent concentration in your experiments.

Table 1: Common Co-solvents for In Vitro Assays

Co-solventProperties & ConsiderationsTypical Starting Concentration
Ethanol Biocompatible at low concentrations. Can cause protein precipitation at higher concentrations.1-5%
Polyethylene Glycol (PEG 300/400) Generally low toxicity. Can be viscous.5-20%
Propylene Glycol Good solubilizing agent. Can have effects on some cellular processes.5-15%
Glycerol Biocompatible, but can be very viscous.10-30%
Step 3: pH Modification

For ionizable quinoxaline derivatives, adjusting the pH of the buffer can significantly increase solubility.

Protocol: pH-Solubility Profiling

  • Determine pKa: If the pKa of your compound is unknown, it can be predicted using software or determined experimentally.

  • Prepare Buffers: Prepare a series of buffers with pH values spanning a range around the pKa (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0, 9.0).

  • Test Solubility: Add your compound to each buffer and determine the solubility, either visually or using an analytical method like nephelometry.

  • Select Optimal pH: Choose a buffer pH that provides sufficient solubility and is compatible with your assay system.

Part 3: Protocols for Advanced Solubility Enhancement

If co-solvents and pH adjustments are insufficient, more advanced formulation strategies may be necessary.

Protocol 1: Cyclodextrin-Mediated Solubilization

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules within their central cavity, forming water-soluble inclusion complexes.[7][8][9][10][11] This is a widely used technique to improve the solubility and stability of drugs.[7][8][9][10][11]

G cluster_0 Encapsulation Process A Quinoxaline Derivative (Hydrophobic) C Water-Soluble Inclusion Complex A->C B Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) B->C

Caption: Encapsulation of a quinoxaline derivative by a cyclodextrin.

Methodology (Solvent Evaporation Method):

  • Molar Ratio Determination: Start with a 1:1 molar ratio of your quinoxaline derivative to a suitable cyclodextrin like Hydroxypropyl-β-cyclodextrin (HP-β-CD). This can be optimized later.[3]

  • Dissolution: Dissolve the accurately weighed compound in a minimal amount of a suitable organic solvent (e.g., ethanol). In a separate vessel, dissolve the HP-β-CD in deionized water.[3]

  • Mixing: Slowly add the drug solution to the cyclodextrin solution while stirring continuously.

  • Solvent Removal: Remove the organic solvent using a rotary evaporator or by stirring at room temperature for 24-48 hours to facilitate complex formation.[3]

  • Lyophilization: Freeze-dry the resulting aqueous solution to obtain a solid powder of the inclusion complex.

  • Reconstitution & Filtration: Reconstitute the solid complex in your desired aqueous buffer. Filter through a 0.22 µm syringe filter to remove any non-encapsulated compound.[3]

  • Quantification: Determine the concentration of the solubilized compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC) to confirm the solubility enhancement.[3]

Table 2: Comparison of Common Cyclodextrins

Cyclodextrin TypeKey Features
β-Cyclodextrin (β-CD) Natural cyclodextrin, but has lower aqueous solubility and potential for nephrotoxicity.[8]
Hydroxypropyl-β-cyclodextrin (HP-β-CD) Modified cyclodextrin with much higher aqueous solubility and a better safety profile. Widely used in pharmaceutical formulations.[7]
Sulfobutylether-β-cyclodextrin (SBE-β-CD) Anionic derivative with very high water solubility. Can form strong complexes with cationic drugs.[7]
Protocol 2: Salt Formation for Ionizable Quinoxaline Derivatives

Converting a weakly acidic or basic drug into a salt is a common and effective way to increase its solubility and dissolution rate.[12][13][14] Approximately 50% of marketed small molecule drugs are administered as salts.[13]

Guidance for Salt Screening:

  • Identify Ionizable Groups: Determine if your quinoxaline derivative has acidic or basic functional groups amenable to salt formation.

  • Select Counterions: Choose a set of pharmaceutically acceptable counterions. A list of common salt formers is provided in the table below.

  • Reaction: React your free base or free acid compound with the selected counterions in a suitable solvent system.

  • Isolation and Characterization: Isolate the resulting solids and characterize them to confirm salt formation and determine their physicochemical properties, including solubility.

Table 3: Common Salt Formers

For Basic Compounds (Acids)For Acidic Compounds (Bases)
Hydrochloric acidSodium hydroxide
Sulfuric acidPotassium hydroxide
Methanesulfonic acidCalcium hydroxide
Maleic acidTromethamine
Tartaric acidMeglumine
Protocol 3: Preparation of Nanosuspensions

Nanosuspensions are sub-micron colloidal dispersions of pure drug particles in a liquid medium, stabilized by surfactants or polymers.[3] This technique is particularly useful for compounds that are poorly soluble in both aqueous and organic media. The reduction in particle size increases the surface area, leading to a higher dissolution velocity.[3] The preparation of nanosuspensions typically requires specialized equipment like high-pressure homogenizers or media mills and is a more advanced technique.

Part 4: Analytical Methods for Solubility Assessment

Accurately measuring the solubility of your compound is crucial for understanding its behavior and for developing effective formulation strategies.

Protocol: Kinetic Solubility Assay using Nephelometry

This high-throughput method is used to determine the concentration at which a compound begins to precipitate from a solution.

  • Materials: 10 mM stock solution of your quinoxaline derivative in 100% DMSO, assay buffer, clear 96-well plates, multichannel pipette, and a plate reader with nephelometry capability.

  • Method:

    • Prepare Compound Plate: Create a serial dilution of the 10 mM stock solution in 100% DMSO.

    • Prepare Assay Plate: Add your chosen assay buffer to the wells of a new 96-well plate.

    • Initiate Precipitation: Transfer a small volume (e.g., 2 µL) from the compound plate to the assay plate. This creates a 1:50 dilution. Mix immediately.[17]

    • Incubation: Incubate the plate at room temperature for 1-2 hours.[17]

    • Measurement: Read the plate using a nephelometer, which measures the intensity of light scattered by suspended particles (precipitate). The concentration at which a significant increase in light scattering is observed is the kinetic solubility limit.[17]

References

  • A Focussed Analysis of Β-cyclodextrins for Quinoxaline Derivatives Synthesis. (n.d.). ResearchGate.
  • Vicente, E., et al. (2023). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. MDPI.
  • Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed.
  • Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech.
  • Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. SciSpace.
  • Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Semantic Scholar.
  • Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate.
  • A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. (n.d.). International Journal of Pharmaceutical Sciences Review and Research.
  • Illumina. (2025). Precipitation and Resuspension Troubleshooting Guide in Infinium Assay. Illumina.
  • Jenita, M. J. (2024). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. World Journal of Advanced Research and Reviews.
  • Al-Ostoot, F. H., et al. (2023). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. PubMed.
  • Kumar, A., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PubMed Central.
  • Mureșan, M. E., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central.
  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. (n.d.). SciSpace.
  • Budhwar, V., et al. (2018). An Approach to Improve the Physicochemical Properties of Drugs and Applications of Cyclodextrin Complexe. ResearchGate.
  • Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma.
  • An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. (2014). Hindawi.
  • Green and Eco-friendly Synthetic Strategies for Quinoxaline Derivatives. (n.d.). CiteDrive.
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  • The Role of Quinoxaline Derivatives in Modern Drug Discovery. (n.d.). Autechaux.
  • Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. (2024). PubMed.
  • Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. (2016). PubMed Central.
  • Crystal Pharmatech. (n.d.). Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs. Crystal Pharmatech.
  • A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. (2021). Hindawi.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications.
  • An insight into the therapeutic impact of quinoxaline derivatives: Recent advances in biological activities (2020–2024). (n.d.). Semantic Scholar.
  • Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. (2022). MDPI.
  • Synthesis and Biological Evaluation of New Quinoxaline Derivatives as Antioxidant and Anti‐Inflammatory Agents. (2025). ResearchGate.
  • Immunoassay Troubleshooting Guide. (n.d.). ResearchGate.

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Validation & Comparative

A Comparative Guide to Quinoxaline Synthesis: Hydrothermal vs. Conventional Methods

Author: BenchChem Technical Support Team. Date: January 2026

Quinoxalines are a cornerstone of modern medicinal chemistry and materials science. As a privileged scaffold, this nitrogen-containing heterocyclic motif is integral to a wide array of pharmaceuticals, including anticancer, antibacterial, and antiviral agents, as well as functional materials like organic semiconductors and dyes.[1][2] The synthesis of these valuable compounds has traditionally relied on well-established, yet often cumbersome, methods. However, the imperative of green chemistry is driving a paradigm shift towards more sustainable and efficient protocols.

This guide provides an in-depth, objective comparison between conventional and hydrothermal synthesis (HTS) routes for preparing quinoxalines. We will delve into the mechanistic underpinnings, process efficiencies, and environmental footprints of each approach, supported by experimental data and detailed protocols to inform your synthetic strategy.

The Classical Approach: Conventional Synthesis

The most common and historically significant method for synthesizing quinoxalines is the condensation reaction between an o-phenylenediamine (or its substituted derivatives) and a 1,2-dicarbonyl compound, such as benzil or glyoxal.[1][3][4][5] This method, rooted in the work of Körner and Hinsberg, has been the mainstay for over a century.[3][4]

Mechanistic Rationale and Typical Conditions

Conventional synthesis typically proceeds via an acid-catalyzed mechanism. The catalyst, often a Brønsted or Lewis acid, activates one of the carbonyl groups of the 1,2-dicarbonyl compound, increasing its electrophilicity. This facilitates a nucleophilic attack by one of the amino groups of the o-phenylenediamine. A subsequent intramolecular cyclization and dehydration yield the final aromatic quinoxaline ring system.

The reaction is generally performed in organic solvents like ethanol, acetic acid, or dimethyl sulfoxide (DMSO).[2][4] While effective, these protocols often suffer from several drawbacks:

  • Long Reaction Times: Many conventional methods require several hours to days for completion.[4][6]

  • Harsh Conditions: The use of strong acid catalysts can be detrimental to sensitive functional groups on the substrates.[7]

  • Environmental Concerns: The reliance on volatile and often toxic organic solvents contributes to significant chemical waste and environmental burden.[2]

  • Complex Work-up: Purification often requires extensive column chromatography to remove catalysts and byproducts.

Workflow for Conventional Synthesis

cluster_conventional Conventional Synthesis Workflow reactants o-Phenylenediamine + 1,2-Dicarbonyl Compound dissolve Dissolve in Organic Solvent (e.g., Ethanol, Acetic Acid) reactants->dissolve add_catalyst Add Catalyst (e.g., HCl, H₂SO₄) dissolve->add_catalyst heat Heat / Reflux (Hours to Days) add_catalyst->heat workup Aqueous Work-up & Extraction heat->workup purify Purification (Recrystallization or Column Chromatography) workup->purify product Quinoxaline Product purify->product

Caption: A typical workflow for the conventional synthesis of quinoxalines.

The Green Alternative: Hydrothermal Synthesis (HTS)

Hydrothermal synthesis represents a significant advancement in chemical synthesis, aligning perfectly with the principles of green chemistry. This technique utilizes high-temperature water (typically between 100°C and 374°C) in a sealed reactor, where the elevated pressure keeps the water in its liquid state.

The Unique Power of Hot Water

Under hydrothermal conditions, the physicochemical properties of water change dramatically.[8] The hydrogen-bonded network breaks down, leading to:

  • Reduced Dielectric Constant: Water becomes less polar, behaving more like an organic solvent and increasing the solubility of nonpolar organic reactants.

  • Increased Ion Product (K_w): The self-ionization of water increases significantly, raising the concentrations of hydronium (H₃O⁺) and hydroxide (OH⁻) ions. The H₃O⁺ ions can act as an in situ acid catalyst, obviating the need for external acids.[8]

This unique environment makes HTS a powerful medium for organic reactions. For quinoxaline synthesis, HTS offers a simple, rapid, and high-yielding route that eliminates the need for organic solvents and hazardous catalysts.[9] The reaction proceeds cleanly, often yielding a product that can be isolated by simple filtration.

Workflow for Hydrothermal Synthesis

cluster_hydrothermal Hydrothermal Synthesis (HTS) Workflow reactants o-Phenylenediamine + 1,2-Dicarbonyl Compound disperse Disperse in Water reactants->disperse seal Seal in Autoclave/Microwave Reactor disperse->seal heat Heat to High Temp (e.g., 230°C) (Minutes to 1 Hour) seal->heat cool Cool to Room Temp heat->cool isolate Isolate by Filtration cool->isolate product High-Purity Quinoxaline Product isolate->product

Caption: A streamlined workflow for the hydrothermal synthesis of quinoxalines.

Performance Comparison: Hydrothermal vs. Conventional

A direct comparison reveals the stark advantages of the hydrothermal method. The data below is synthesized from studies comparing the synthesis of 2,3-diarylquinoxalines from o-phenylenediamines and 1,2-diketones.[9]

ParameterConventional MethodHydrothermal Method (HTS)
Solvent Organic (Ethanol, Acetic Acid, DMSO)Water
Catalyst Often requires strong acids (e.g., HCl) or other catalysts.[7]None required (water acts as catalyst); mild acids (e.g., acetic acid) can be used as promoters.
Reaction Time Hours to days.[3][6]<10 minutes to 1 hour.[9]
Temperature Room temperature to reflux (~80-120°C).[4]High temperature (e.g., 230°C).[9]
Pressure AtmosphericHigh pressure (e.g., 20-22 bar).[9]
Yield Variable, often moderate to good (can be <30% for some substrates).Consistently high to quantitative (>90%).
Work-up Neutralization, extraction, drying.Simple cooling and filtration.
Environmental Impact High (use of toxic solvents, catalyst waste).Very low (benign solvent, no catalyst waste).[9]
Substrate Scope Broad, but can be limited by harsh conditions.High compatibility with various functional groups.

Experimental Protocols

To provide a practical illustration, here are step-by-step protocols for the synthesis of 2,3-diphenylquinoxaline from o-phenylenediamine and benzil using both methods.

Protocol 1: Conventional Synthesis (Acid-Catalyzed)
  • 1. Reactant Preparation: In a round-bottom flask, dissolve benzil (1 mmol, 210 mg) and o-phenylenediamine (1 mmol, 108 mg) in 10 mL of ethanol.

  • 2. Catalyst Addition: Add 2-3 drops of concentrated hydrochloric acid to the mixture.

  • 3. Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (~78°C) with stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction typically takes 2-4 hours.

  • 4. Isolation: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate. If not, slowly add water to induce precipitation.

  • 5. Purification: Collect the crude solid by vacuum filtration, wash with cold ethanol/water, and dry. Recrystallize the product from ethanol to obtain pure 2,3-diphenylquinoxaline.

Protocol 2: Hydrothermal Synthesis (Catalyst-Free)

This protocol is adapted from the work of Unterlass and colleagues.[9][10]

  • 1. Reactant Preparation: In a 10 mL glass vial equipped with a magnetic stirrer, add benzil (0.4 mmol, 84.1 mg), o-phenylenediamine (0.4 mmol, 43.3 mg), and 2 mL of distilled water.

  • 2. Sealing the Reactor: Securely seal the vial.

  • 3. Reaction: Place the vial in a microwave reactor (e.g., Anton Paar Monowave 400). Heat the mixture to 230°C and hold for 1 hour. The internal pressure will reach approximately 20-22 bar.[9]

    • Note: An alternative, faster method ("Method B") involves using 5% aqueous acetic acid and heating to 230°C for only 10 minutes, which also provides quantitative yields.[9]

  • 4. Isolation: After the reaction, allow the vessel to cool completely to room temperature.

  • 5. Purification: Collect the crystalline product by vacuum filtration, wash thoroughly with distilled water, and dry. The product is typically obtained in high purity (>95%) without the need for further purification.

Conclusion and Outlook

The comparison unequivocally demonstrates that hydrothermal synthesis is a superior method for preparing quinoxalines. It is significantly faster, higher-yielding, and vastly more environmentally friendly than traditional conventional methods. By leveraging the unique properties of high-temperature water, HTS eliminates the need for hazardous organic solvents and catalysts, simplifying the entire synthetic process from reaction to isolation.

For researchers and drug development professionals, adopting hydrothermal synthesis can accelerate discovery pipelines, reduce costs associated with solvent purchase and waste disposal, and contribute to a more sustainable chemical industry. The operational simplicity and high efficiency of HTS make it an exceptionally attractive and powerful tool for the modern synthetic chemist.

References
  • Amaya-García, F., Caldera, M., Koren, A., Kubicek, S., Menche, J., & Unterlass, M. M. (2021).
  • Borah, B., & Chowhan, L. R. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances, 11(59), 37547-37572. [Link]
  • Shaikh, I. N., et al. (2023). Recent Advances in the Synthesis of Quinoxalines. A Mini Review.
  • El-Nassag, D. E. A. (2023). Methods of Preparation of Quinoxalines. Encyclopedia.pub. [Link]
  • Zhao, R., et al. (2023). Cobalt-Catalyzed Annulation of o-Phenylenediamines and Internal Alkynes: Efficient Synthesis of Quinoxaline Derivatives.
  • Unknown Author. (n.d.). Synthesis of physiologically important quinoxaline derivatives using conventional method and microwave irradiation.
  • Wan, J-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Jiangxi Normal University. [Link]
  • Unknown Author. (n.d.). Synthesis of quinoxaline from o-phenylenediamine and in situ generated 1,2-dicarbonyl derivatives.
  • Unknown Author. (2023). Environmental Benign Synthesis of Quinoxaline by Green Chemistry Protocols: A Review.
  • Menchelab. (n.d.).
  • Heravi, M. M., et al. (2014). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates.
  • Amaya-García, F., et al. (2021). Green Hydrothermal Synthesis of Fluorescent 2,3-Diarylquinoxalines and Large-Scale Computational Comparison to Existing Alternatives.
  • Amaya-García, F., et al. (2021). (A) Synthetic approach of this work. (B) Classical synthesis towards...
  • Unknown Author. (n.d.). General synthetic pathway for the synthesis of quinoxaline derivatives.

Sources

A Comparative Analysis of 2,3-Diphenylquinoxaline-6-carboxylic Acid as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of fluorescent molecules, the quest for probes with superior photophysical characteristics is perpetual. Researchers in molecular biology, materials science, and drug development continually seek dyes that offer high brightness, exceptional stability, and environmental sensitivity tailored to specific applications. While classic families of dyes like fluoresceins, rhodamines, and coumarins have been workhorses in the field, their limitations necessitate the exploration of novel scaffolds. This guide provides an in-depth comparison of 2,3-Diphenylquinoxaline-6-carboxylic acid, a promising fluorophore, against these established dyes. We will delve into the underlying principles governing their performance, supported by experimental data and validated protocols, to offer a comprehensive resource for selecting the optimal dye for your research needs.

The Quinoxaline Scaffold: A Foundation for Robust Fluorescence

Quinoxaline derivatives are heterocyclic compounds recognized for their rigid, planar aromatic structure, a key feature that often imparts favorable fluorescent properties. The 2,3-diphenylquinoxaline core, in particular, forms the basis of many luminophores. The addition of a carboxylic acid group at the 6-position not only provides a convenient handle for bioconjugation but can also modulate the molecule's electronic and photophysical properties.

The fundamental mechanism of fluorescence in these molecules involves the absorption of a photon, promoting an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The subsequent relaxation of this excited state back to the ground state results in the emission of a photon of lower energy (longer wavelength). The specific characteristics of this process are dictated by the molecule's structure and its interaction with the local environment.

Head-to-Head Comparison: Key Photophysical Parameters

The utility of a fluorescent dye is defined by a set of key performance indicators. Here, we compare this compound and its parent scaffold to common alternatives.

Table 1: Comparative Photophysical Properties of Selected Fluorophores
FluorophoreTypical λabs (nm)Typical λem (nm)Stokes Shift (nm)Quantum Yield (ΦF)Key Features & Limitations
2,3-Diphenylquinoxaline ~350~430-450~80-100Not Widely ReportedLarge Stokes shift, potential for environmental sensitivity. Data is limited.[1]
Fluorescein ~490~515~250.79 - 0.95[1][2]High quantum yield, but pH sensitive and prone to photobleaching. Small Stokes shift.
Rhodamine B ~552~577~250.49 - 0.70[3]High photostability and brightness, but can form non-fluorescent dimers at high concentrations.
Coumarin Derivatives Varies (e.g., 350-450)Varies (e.g., 450-550)Varies (often large)Varies widely (0.1 - 0.8)Large Stokes shifts are common, but often have lower photostability compared to rhodamines.[4][5]

Note: Photophysical properties are highly dependent on the solvent and local environment. The values presented are typical and for comparative purposes.

Deep Dive into Performance Metrics

Fluorescence Quantum Yield (ΦF)

The quantum yield is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[6] A higher quantum yield translates to a brighter signal, which is critical for sensitivity in imaging and detection assays.

Causality: Rhodamines and fluoresceins, with their rigid xanthene core, minimize non-radiative decay pathways (like vibrational relaxation), leading to high quantum yields.[2][3] Quinoxalines also possess a rigid structure, suggesting the potential for high quantum efficiency. However, functional groups can introduce new decay pathways. For instance, the nitro group in 6-Nitro-2,3-diphenylquinoxaline is known to quench fluorescence, drastically reducing the quantum yield.[1] The carboxylic acid in our topic compound is less likely to be a strong quencher and primarily serves as a conjugatable linker.

Experimental Protocol: Relative Fluorescence Quantum Yield Determination

The relative method, comparing the sample to a well-characterized standard, is the most common approach for determining ΦF.[6][7][8]

Principle: If a standard and a sample solution have the same absorbance at the same excitation wavelength, they are assumed to absorb the same number of photons. Therefore, the ratio of their integrated fluorescence intensities is proportional to the ratio of their quantum yields.[7]

Materials:

  • Spectrofluorometer with corrected emission spectra capabilities.

  • UV-Vis Spectrophotometer.

  • 10 mm path length quartz cuvettes.

  • Fluorescence Standard (e.g., Quinine Sulfate in 0.1 M H₂SO₄, ΦF = 0.54; or Rhodamine 6G in ethanol, ΦF = 0.95).[1]

  • Spectroscopic grade solvents.

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of the standard and the test compound (e.g., this compound) in the same solvent.

  • Prepare Dilutions: Create a series of 5-6 dilutions for both the sample and the standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 in a 10 mm cuvette to minimize inner filter effects.[6]

  • Measure Absorbance: Using the UV-Vis spectrophotometer, record the absorbance of each dilution at the chosen excitation wavelength.

  • Measure Fluorescence: For each dilution, record the corrected fluorescence emission spectrum using the spectrofluorometer, exciting at the same wavelength used for absorbance measurements.

  • Integrate Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

  • Plot Data: For both the standard and the sample, plot integrated fluorescence intensity versus absorbance. The plot should yield a straight line passing through the origin.

  • Calculate Quantum Yield: The quantum yield of the sample (ΦX) is calculated using the following equation[6]:

    ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)

    Where:

    • ΦST is the quantum yield of the standard.

    • GradX and GradST are the gradients from the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.

    • ηX and ηST are the refractive indices of the sample and standard solutions (if different solvents are used).

G cluster_prep Sample & Standard Preparation cluster_measure Spectroscopic Measurement cluster_analysis Data Analysis P1 Prepare Stock Solutions P2 Create Serial Dilutions (Abs < 0.1) P1->P2 M1 Measure Absorbance (UV-Vis) P2->M1 M2 Measure Emission Spectra (Fluorometer) M1->M2 at same λex A1 Integrate Emission Spectra M2->A1 A2 Plot Integrated Intensity vs. Absorbance A1->A2 A3 Calculate Gradients (Grad_X, Grad_ST) A2->A3 A4 Calculate Quantum Yield (Φ_X) A3->A4 caption Workflow for Relative Quantum Yield Measurement.

Caption: Workflow for Relative Quantum Yield Measurement.

Stokes Shift

The Stokes shift is the difference between the peak excitation and peak emission wavelengths (λem - λabs). A large Stokes shift is highly desirable as it minimizes self-absorption (reabsorption of emitted photons by other fluorophores) and simplifies the optical setup by allowing for more effective separation of excitation and emission light.[9] Dyes with Stokes shifts greater than 80 nm are generally considered to have a large shift.[9][10]

Causality: Large Stokes shifts often arise from significant changes in the molecule's geometry or electronic distribution upon excitation, a phenomenon known as Intramolecular Charge Transfer (ICT). In polar solvents, the solvent molecules reorient around the more polar excited state, lowering its energy before emission occurs.[11] This solvent relaxation effect increases the energy gap between emission and absorption, resulting in a larger Stokes shift.[12] The Donor-Acceptor (D-A) nature of many quinoxaline derivatives makes them prime candidates for exhibiting large, solvent-dependent Stokes shifts.[13] In contrast, the more rigid and less polarizable structures of fluorescein and rhodamine B result in smaller Stokes shifts, typically in the range of 20-30 nm.[9]

G cluster_dyes Core Structures of Fluorescent Dyes Quinoxaline Quinoxaline (e.g., DPQ) Fluorescein Fluorescein (Xanthene Core) Rhodamine Rhodamine B (Xanthene Core) Coumarin Coumarin

Caption: Core chemical structures of different dye families.

Photostability

Photostability refers to a fluorophore's resistance to irreversible photochemical destruction (photobleaching) upon exposure to light. Poor photostability can severely limit a dye's utility in applications requiring long or intense illumination, such as super-resolution microscopy or time-lapse imaging.

Causality: Photobleaching often occurs from the highly reactive triplet state (T₁). After excitation to the singlet state (S₁), a molecule can undergo intersystem crossing (ISC) to the T₁ state. From here, it can react with molecular oxygen to produce reactive oxygen species (ROS) that destroy the fluorophore.[5] Dyes with high photostability, like rhodamines, typically have a low quantum yield of triplet state formation. Coumarin derivatives are generally known to have moderate to good photostability but can be susceptible to photodegradation, particularly through reactions involving singlet oxygen.[4][14] The photostability of quinoxalines is variable and structure-dependent, but their robust aromatic nature suggests a potential for high stability.

Experimental Protocol: Photostability Assessment

A straightforward method to compare photostability is to monitor the decay of fluorescence intensity under continuous illumination.

Materials:

  • Spectrofluorometer or fluorescence microscope with a stable light source.

  • Quartz cuvette or microscope slide.

  • Solutions of the dyes to be compared, with matched initial absorbance at the excitation wavelength.

Procedure:

  • Sample Preparation: Prepare solutions of the different dyes (e.g., DPQ-6-COOH, Fluorescein, Rhodamine B) in the same solvent, ensuring they have identical absorbance at the intended excitation wavelength.

  • Initial Measurement: Record the initial fluorescence intensity (F₀) of each sample.

  • Continuous Illumination: Expose the sample to continuous excitation light of constant power.

  • Time-Lapse Measurement: Record the fluorescence intensity (F(t)) at regular intervals over a prolonged period (e.g., minutes to hours).

  • Data Analysis: Plot the normalized fluorescence intensity (F(t)/F₀) as a function of time for each dye. The dye whose fluorescence decays the slowest is the most photostable under these conditions. For a more quantitative comparison, the time it takes for the fluorescence to decay to half its initial value (t₁/₂) can be determined.

G S0 S₀ S1 S₁ T1 T₁ line_S0 line_S1 line_T1 S0_start S0_end S0_start->S0_end Ground State S1_start S0_start->S1_start hν_ex S1_end S1_start->S1_end Excited Singlet State S1_end->S0_end hν_em T1_start S1_end->T1_start T1_end T1_start->T1_end Excited Triplet State Bleach Photobleaching (Reaction with O₂) T1_end->Bleach Abs Absorption Fluor Fluorescence ISC ISC stokes_start stokes_end stokes_label Stokes Shift (ΔE) caption Jablonski diagram illustrating fluorescence and photobleaching.

Caption: Jablonski diagram illustrating fluorescence and photobleaching.

Synthesis of this compound

The synthesis of this class of compounds is typically straightforward, involving the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[15][16]

Reaction: 3,4-diaminobenzoic acid reacts with benzil in a suitable solvent like glacial acetic acid or ethanol to yield the target compound.

Experimental Protocol: Synthesis

This protocol is adapted from established literature procedures.[15]

Materials:

  • Benzil (1.0 equivalent)

  • 3,4-diaminobenzoic acid (1.0 equivalent)

  • Glacial Acetic Acid (solvent)

  • Round-bottom flask, condenser, magnetic stirrer/hotplate.

Procedure:

  • To a round-bottom flask, add benzil (e.g., 5 mmol, 1.05 g) and 3,4-diaminobenzoic acid (e.g., 5 mmol, 0.76 g).

  • Add glacial acetic acid (e.g., 20 mL).

  • Heat the mixture with stirring at 50-60 °C for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, a precipitate of the product will form.

  • Cool the mixture to room temperature.

  • Filter the solid product, wash with cold ethanol or water to remove residual acetic acid.

  • The crude product can be purified by recrystallization from ethanol or ethyl acetate to yield the final this compound.[15]

G Benzil Benzil Product 2,3-Diphenylquinoxaline- 6-carboxylic acid plus + DABA 3,4-Diaminobenzoic Acid arrow_start->arrow_end Glacial Acetic Acid Δ (Heat) caption Synthesis of this compound.

Sources

A Definitive Spectroscopic Guide to the Structural Validation of 2,3-Diphenylquinoxaline-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor and regulatory compliance. This guide provides a comprehensive, multi-technique spectroscopic validation of the structure of 2,3-diphenylquinoxaline-6-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), we present a self-validating framework for its structural elucidation. This guide is designed not as a rigid template, but as an in-depth technical narrative that explains the "why" behind the "how," offering field-proven insights for researchers.

The Imperative of Structural Integrity

The biological activity of a compound is intrinsically linked to its three-dimensional structure. Any deviation, such as the presence of isomers or impurities, can lead to significant differences in efficacy and toxicity. Therefore, robust analytical techniques are essential to confirm the precise arrangement of atoms within a synthesized molecule. This compound (C₂₁H₁₄N₂O₂) presents a unique combination of a quinoxaline core, two phenyl substituents, and a carboxylic acid moiety, each contributing distinct spectroscopic signatures.

Analytical Strategy: A Multi-Faceted Approach

A single spectroscopic technique rarely provides sufficient evidence for complete structural confirmation. A more reliable strategy involves the convergence of data from multiple, complementary methods. In this guide, we will employ:

  • ¹H and ¹³C NMR Spectroscopy: To map the carbon-hydrogen framework and the chemical environment of each atom.

  • FT-IR Spectroscopy: To identify the key functional groups present in the molecule.

  • Mass Spectrometry: To determine the molecular weight and gain insights into the fragmentation patterns.

By comparing the experimental data with theoretical predictions and data from analogous compounds, we can build a robust case for the structural validation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical to ensure solubility and to avoid signal overlap with the analyte. DMSO-d₆ is often preferred for carboxylic acids due to its ability to solubilize the compound and the downfield shift of the acidic proton.

  • Instrument Setup: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate the resulting peaks to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum to obtain single lines for each unique carbon atom.

    • Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-200 ppm).

    • Employ a sufficient relaxation delay to ensure accurate integration if quantitative analysis is desired (though typically not required for routine structural confirmation).

Diagram of the NMR Experimental Workflow:

Caption: Workflow for NMR data acquisition and analysis.

¹H NMR Spectral Analysis: A Proton's Perspective

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the carboxylic acid proton.

  • Carboxylic Acid Proton (-COOH): A broad singlet is anticipated at a downfield chemical shift, typically in the range of 10-13 ppm. This significant downfield shift is due to the deshielding effect of the electronegative oxygen atoms and hydrogen bonding.

  • Aromatic Protons: The protons on the quinoxaline core and the two phenyl rings will appear in the aromatic region (approximately 7.0-8.5 ppm). The specific chemical shifts and coupling patterns will depend on the electronic environment of each proton. The protons on the carboxylic acid-substituted ring of the quinoxaline core are expected to be shifted further downfield compared to the unsubstituted ring due to the electron-withdrawing nature of the carboxylic acid group.

Comparative Data: ¹H NMR

Compound Aromatic Protons (ppm) Other Protons (ppm)
2,3-Diphenylquinoxaline 7.31-7.55 (m, 6H), 7.75-7.80 (m, 2H), 8.17-8.21 (m, 2H)-
This compound (Predicted) ~7.3-8.5 (m, 13H)~10-13 (s, 1H, -COOH)

Note: The predicted values are based on the known spectral data of 2,3-diphenylquinoxaline and the expected influence of the carboxylic acid substituent.

¹³C NMR Spectral Analysis: The Carbon Backbone

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule.

  • Carbonyl Carbon (-COOH): The carbon of the carboxylic acid group is expected to resonate at a significantly downfield chemical shift, typically in the range of 165-185 ppm.[1]

  • Quaternary Carbons: The spectrum will show several signals for the quaternary carbons, including those at the fusion of the quinoxaline rings and the carbons to which the phenyl groups are attached.

  • Aromatic Carbons: The remaining aromatic carbons will appear in the range of approximately 120-155 ppm. The carbon atom attached to the carboxylic acid group will be shifted downfield.

Comparative Data: ¹³C NMR

Compound Aromatic Carbons (ppm) Other Carbons (ppm)
2,3-Diphenylquinoxaline 128.4, 128.9, 129.3, 130.0, 130.1, 139.2, 141.4, 153.6-
This compound (Predicted) ~125-155~165-185 (-COOH)

Note: The predicted values are based on the known spectral data of 2,3-diphenylquinoxaline and the expected influence of the carboxylic acid substituent. PubChem indicates the existence of a ¹³C NMR spectrum for the target compound.[2]

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: FT-IR Data Acquisition
  • Sample Preparation: The sample can be prepared as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.

    • ATR: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Background Correction: A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Diagram of the FT-IR Experimental Workflow:

Caption: Workflow for FT-IR data acquisition and analysis.

FT-IR Spectral Analysis: Vibrational Fingerprints

The FT-IR spectrum of this compound will be dominated by the characteristic absorptions of the carboxylic acid group and the aromatic rings.

  • O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[1]

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band should appear between 1710 and 1680 cm⁻¹ corresponding to the carbonyl stretch of the carboxylic acid. Conjugation with the aromatic ring may shift this band to a slightly lower wavenumber.

  • Aromatic C-H Stretch: Absorptions above 3000 cm⁻¹ are indicative of aromatic C-H stretching vibrations.

  • Aromatic C=C Stretch: Multiple sharp bands in the region of 1600-1450 cm⁻¹ correspond to the C=C stretching vibrations within the aromatic rings.

  • C-N Stretch: The C-N stretching vibrations of the quinoxaline ring are expected in the fingerprint region, typically between 1350 and 1000 cm⁻¹.

Comparative Data: FT-IR

Functional Group Expected Absorption Range (cm⁻¹)
Carboxylic Acid O-H3300 - 2500 (broad)
Aromatic C-H> 3000
Carboxylic Acid C=O1710 - 1680
Aromatic C=C1600 - 1450
C-N Stretch1350 - 1000

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and providing clues about its structure through the analysis of its fragmentation pattern.

Experimental Protocol: Mass Spectrometry Data Acquisition
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

  • Detection: Detect the ions to generate a mass spectrum.

Diagram of the Mass Spectrometry Experimental Workflow:

Caption: Workflow for Mass Spectrometry data acquisition and analysis.

Mass Spectral Analysis: The Molecular Ion and its Fragments
  • Molecular Ion Peak (M⁺): The mass spectrum should show a prominent molecular ion peak at an m/z value corresponding to the molecular weight of this compound (C₂₁H₁₄N₂O₂), which is approximately 326.35 g/mol . A high-resolution mass spectrometer can provide a highly accurate mass measurement, further confirming the elemental composition.

  • Fragmentation Pattern: The fragmentation pattern will provide valuable structural information. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (•OH, M-17) and the loss of the entire carboxyl group (•COOH, M-45). The quinoxaline ring is relatively stable, but fragmentation may occur through the loss of small molecules like HCN. The presence of the two phenyl groups may lead to fragments corresponding to these substituents. A thumbnail of the GC-MS spectrum available on PubChem shows a base peak at m/z 326, corresponding to the molecular ion.[2]

Predicted Fragmentation Data: Mass Spectrometry

m/z Possible Fragment Interpretation
326[C₂₁H₁₄N₂O₂]⁺Molecular Ion (M⁺)
309[M - OH]⁺Loss of hydroxyl radical
281[M - COOH]⁺Loss of carboxyl group

Conclusion: A Cohesive Structural Proof

The structural validation of this compound is achieved through the convergence of evidence from multiple spectroscopic techniques. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework and the presence of the distinct chemical environments of the quinoxaline, phenyl, and carboxylic acid moieties. The FT-IR spectrum provides unambiguous evidence for the key functional groups, particularly the characteristic broad O-H and strong C=O stretching vibrations of the carboxylic acid. Finally, mass spectrometry confirms the molecular weight and provides fragmentation data consistent with the proposed structure.

This multi-faceted approach, where each technique corroborates the findings of the others, provides a high degree of confidence in the structural assignment. This guide serves as a practical framework for researchers, illustrating the logical process of spectroscopic data interpretation and the importance of a holistic analytical strategy in modern drug discovery and development.

References

  • PubChem. This compound.
  • LibreTexts Chemistry. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

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A Comparative Guide to Catalysts for Quinoxaline Synthesis: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of the Quinoxaline Scaffold

The quinoxaline framework, a fusion of benzene and pyrazine rings, is a cornerstone of modern medicinal chemistry and materials science.[1] These nitrogen-containing heterocycles are prevalent in a wide array of natural products and synthetic compounds, exhibiting a remarkable spectrum of pharmacological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[2][3] Several commercial drugs, such as the antibiotic Sulfaquinoxaline and the kinase inhibitor Belinostat, feature this privileged scaffold.[4] Beyond their therapeutic value, quinoxaline derivatives are integral to the development of organic semiconductors, fluorescent dyes, and electroluminescent materials.[5]

Given their significance, the development of efficient, sustainable, and economically viable synthetic routes to quinoxalines is a paramount objective in organic chemistry.[1] The most direct and classical approach involves the condensation of an aryl-1,2-diamine with a 1,2-dicarbonyl compound.[6][7] While this reaction can proceed thermally, catalysis is often indispensable for achieving high yields, reducing reaction times, broadening substrate scope, and operating under milder, more environmentally benign conditions.[2][8]

This guide provides a comparative analysis of distinct catalytic systems for quinoxaline synthesis. We will move beyond a simple tabulation of yields to explore the mechanistic underpinnings, practical advantages, and limitations of each catalyst class, offering field-proven insights to guide researchers in their experimental design.

The Catalytic Landscape: From Precious Metals to Green Alternatives

The choice of catalyst is a critical decision that profoundly impacts the efficiency, cost, and environmental footprint of quinoxaline synthesis. The field has evolved significantly, moving from harsh traditional methods to sophisticated catalytic systems that align with the principles of green chemistry.[1][8] We will compare three major classes: earth-abundant metal catalysts, metal-free catalysts, and the more traditional noble metal catalysts.

Earth-Abundant Metal Catalysts: The Sustainable Workhorses

In response to the high cost and toxicity associated with noble metals, catalysts based on earth-abundant 3d transition metals like iron (Fe), copper (Cu), and zinc (Zn) have become a major focus of research.[9][10][11] These metals offer a compelling combination of low cost, low toxicity, and high catalytic activity.[1]

Mechanism of Action: Typically, these metal complexes function as Lewis acids. The metal center coordinates to a carbonyl oxygen of the 1,2-dicarbonyl compound, thereby activating it toward nucleophilic attack by the 1,2-diamine.[12] The subsequent cyclization and dehydration steps are also facilitated by the catalyst, leading to the aromatic quinoxaline product.[6]

Performance & Insights:

  • Iron Catalysts: Iron is particularly attractive due to its abundance and benign environmental profile. Simple iron salts like FeCl₂ have proven effective.[4] More advanced systems utilizing magnetic iron oxide (Fe₃O₄) nanoparticles offer a significant practical advantage: they can be easily removed from the reaction mixture with an external magnet and reused, streamlining the purification process and enhancing sustainability.[13]

  • Copper and Zinc Catalysts: Copper salts such as CuSO₄·5H₂O and zinc salts like zinc triflate are also highly efficient, cost-effective, and environmentally friendly catalysts.[3][12] They can drive reactions to completion in short timeframes, often at room temperature and sometimes in the absence of any solvent.[3] For instance, zinc triflate has been shown to produce quinoxaline derivatives in up to 90% yield in acetonitrile at room temperature.[3]

The move toward earth-abundant metals represents a significant step forward in making the synthesis of these vital heterocycles more sustainable and scalable.[11]

Metal-Free Catalysts: The Green Frontier

Eliminating metal catalysts entirely is a primary goal of green chemistry, as it circumvents issues of cost, potential toxicity, and contamination of the final product.[14][15] A variety of metal-free systems have been successfully applied to quinoxaline synthesis.

Mechanism of Action: Most metal-free catalysts are acidic in nature and operate via Brønsted or Lewis acid catalysis, similar to their metal-based counterparts. For example, molecular iodine is believed to activate the carbonyl group through the formation of a charge-transfer complex, enhancing its electrophilicity.[14]

Performance & Insights:

  • Molecular Iodine: Iodine is an exceptionally efficient, inexpensive, and mild catalyst for this transformation.[16] It can catalyze the reaction in catalytic amounts (e.g., 5 mol%) under very mild conditions, often at room temperature in green solvents like aqueous ethanol, affording excellent yields in minutes.[17][18]

  • Heterogeneous Solid Acids: Reusable solid acid catalysts like silica-bonded S-sulfonic acid (SBSSA) or HClO₄·SiO₂ provide the benefits of metal-free conditions combined with the operational simplicity of heterogeneous catalysis.[19] They can be easily filtered off and reused, minimizing waste.[19]

  • Organocatalysts and Ionic Liquids: Other notable metal-free approaches include the use of organocatalysts like camphor sulfonic acid and acidic ionic liquids, the latter of which can serve as both the solvent and the catalyst.[14][20]

The diversity and efficacy of metal-free systems make them a highly attractive option for modern, environmentally conscious organic synthesis.[21]

Noble Metal Catalysts: The Traditional Standard

Catalysts based on noble metals such as ruthenium (Ru), gold (Au), and palladium (Pd) have a long history in organic synthesis due to their high catalytic activity.[9][22] While still in use, their significant drawbacks have spurred the development of the alternatives discussed above.

Performance & Insights: Noble metal catalysts can achieve high yields, but their high cost, scarcity, and the difficulty of removing trace metal impurities from pharmaceutical products are considerable limitations.[9][15] For example, a ruthenium-catalyzed transfer hydrogenative condensation has been reported for quinoxaline synthesis, but this highlights the field's general shift away from such expensive metals toward more sustainable iron-based alternatives.[4]

Quantitative Performance Comparison

The table below provides a snapshot of the performance of representative catalysts, allowing for an objective comparison based on experimental data.

Catalyst SystemSubstrate 1 (Diamine)Substrate 2 (Dicarbonyl)SolventTemp.TimeYield (%)Ref.
Earth-Abundant Metal
Fe₃O₄@SiO₂/Schiff base/Co(II)o-PhenylenediamineBenzilEtOH/H₂ORT30 min95[13]
Zinc Triflate (10 mol%)o-PhenylenediamineBenzilAcetonitrileRT30 min90[3]
CuSO₄·5H₂O (10 mol%)4-Methyl-1,2-phenylenediamineBenzilEthanolRT38 min93[12]
Metal-Free
Iodine (5 mol%)o-PhenylenediaminePhenylglyoxalEtOH/H₂O50 °C (MW)1 min98[17]
CAN (5 mol%)o-PhenylenediamineBenzilAcetonitrileRT20 min98[3]
HFIP (5 mol%)o-PhenylenediamineBenzilSolvent-freeRT20 min95[3]
Heterogeneous
AlCuMoVPo-PhenylenediamineBenzilToluene25 °C2 h92[23][24]
TiO₂-Pr-SO₃H (1 mol%)o-PhenylenediamineBenzilSolvent-freeRT10 min95[3]

Note: RT = Room Temperature; MW = Microwave Irradiation; CAN = Ceric Ammonium Nitrate; HFIP = Hexafluoroisopropanol; AlCuMoVP = CuH₂PMo₁₁VO₄₀ on alumina. This table is a representative summary; performance varies with specific substrates and conditions.

Experimental Protocols: A Step-by-Step Guide

To translate the data into practice, we provide detailed methodologies for two highly efficient and representative catalytic systems.

Protocol 1: Metal-Free Synthesis using Iodine

This protocol leverages an inexpensive, readily available, and highly efficient metal-free catalyst under mild conditions.[17][18]

experimental_workflow_iodine Workflow for Iodine-Catalyzed Quinoxaline Synthesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. To a flask, add o-phenylenediamine (1 mmol) and a 1,2-dicarbonyl compound (1 mmol). B 2. Add ethanol/water (1:1, 5 mL) and molecular iodine (I₂) (5 mol%). A->B Next C 3. Stir the mixture at room temperature. Monitor reaction progress by TLC. B->C Proceed D 4. Upon completion, add CH₂Cl₂ (10 mL). Wash with 5% aq. Na₂S₂O₃ to quench excess iodine. C->D Completion E 5. Wash with brine, dry the organic layer over anhydrous Na₂SO₄, and filter. D->E Next F 6. Evaporate the solvent under reduced pressure. Recrystallize the crude solid from ethanol to obtain the pure product. E->F Next

Caption: Workflow for a metal-free quinoxaline synthesis catalyzed by molecular iodine.

Protocol 2: Synthesis using a Heterogeneous Acid Catalyst

This protocol demonstrates the use of a recyclable solid acid catalyst, which simplifies purification and aligns with green chemistry principles.[3]

experimental_workflow_solid_acid Workflow for Heterogeneous Acid-Catalyzed Synthesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add o-phenylenediamine (1 mmol), benzil (1 mmol), and TiO₂-Pr-SO₃H (1 mol%) to a round-bottom flask. B 2. Conduct the reaction solvent-free or add ethanol (5 mL). A->B Next C 3. Stir the mixture vigorously at room temperature. Monitor reaction progress by TLC. B->C Proceed D 4. Add hot ethanol to dissolve the product. Filter the mixture to recover the insoluble solid acid catalyst. C->D Completion E 5. Wash the recovered catalyst with ethanol and dry for reuse. D->E Next F 6. Allow the filtrate to cool. Collect the precipitated pure product by filtration. D->F Parallel Step

Caption: Workflow for quinoxaline synthesis using a recyclable solid acid catalyst.

Catalytic Mechanisms: A Deeper Look

Understanding the underlying mechanism is key to optimizing reaction conditions and catalyst design. The most common pathway for this transformation is an acid-catalyzed condensation-cyclization cascade.[6]

catalytic_cycle Generalized Acid-Catalyzed Mechanism Catalyst Acid Catalyst (e.g., H⁺, Metal-Lewis Acid, I₂) Activated_Complex Activated Carbonyl (More Electrophilic) Catalyst->Activated_Complex Dicarbonyl 1,2-Dicarbonyl Dicarbonyl->Activated_Complex 1. Activation Intermediate1 Amino-alcohol Intermediate Activated_Complex->Intermediate1 2. Nucleophilic Attack Diamine 1,2-Diamine Diamine->Intermediate1 Intermediate2 Cyclized Dihydroxy Intermediate Intermediate1->Intermediate2 3. Intramolecular Cyclization Product Quinoxaline Intermediate2->Product 4. Dehydration & Aromatization (+ Catalyst Regeneration) H2O 2 H₂O Intermediate2->H2O Product->Catalyst Catalyst Regenerated

Caption: Generalized mechanism for acid-catalyzed quinoxaline synthesis.

  • Activation: The acid catalyst coordinates to one of the carbonyl oxygens, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: One of the amino groups of the 1,2-diamine attacks the activated carbonyl carbon, forming an amino-alcohol intermediate.

  • Cyclization: The second amino group attacks the remaining carbonyl carbon in an intramolecular fashion.

  • Dehydration: The resulting cyclized intermediate undergoes a two-fold dehydration, facilitated by the catalyst, to form the stable aromatic quinoxaline ring and regenerate the catalyst.[6]

Senior Application Scientist's Perspective and Future Outlook

The synthesis of quinoxalines has matured into a showcase for the principles of green and sustainable chemistry. While noble metal catalysts were once the standard, their practical application is now largely limited to niche scenarios where their specific reactivity is essential. For the vast majority of applications, from academic research to industrial production, the focus has rightly shifted.

Key Considerations for Catalyst Selection:

  • Scalability and Cost: For large-scale synthesis, catalyst cost, loading, and ease of separation are paramount. Heterogeneous catalysts, particularly magnetically separable iron nanoparticles or recyclable solid acids, are the superior choice.[13][19] They minimize downstream processing costs and reduce waste.

  • Green Chemistry Goals: To align with modern synthetic standards, metal-free catalysts like iodine or organocatalysts are highly recommended.[14][16] The use of aqueous solvents, room temperature conditions, and low catalyst loadings should be prioritized.[8][18]

  • Product Purity: In pharmaceutical development, eliminating trace metal contamination is a critical regulatory and safety concern. Metal-free protocols are inherently advantageous in this regard.[15] When using a metal catalyst, a heterogeneous system that minimizes leaching is strongly preferred over a homogeneous one.

The future of this field lies in the continued design of highly active, robust, and recyclable catalysts from sustainable, earth-abundant materials. The exploration of photoredox and electrochemical methods, which can often operate under exceptionally mild conditions, also presents an exciting frontier for developing next-generation synthetic protocols for these invaluable heterocyclic compounds.[14][25] By thoughtfully selecting a catalyst based on the criteria of efficiency, sustainability, and practicality, researchers can significantly improve the way these vital molecules are made.

References

  • Borah, B., & Gogoi, P. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. PubMed Central.
  • Recent Advances in the Transition Metal Catalyzed Synthesis of Quinoxalines: A Review. (n.d.). ResearchGate.
  • Borah, B., & Gogoi, P. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Publishing.
  • Recent advances in the transition metal catalyzed synthesis of quinoxalines: a review. (2023). New Journal of Chemistry (RSC Publishing).
  • Kumar, A., & Kumar, A. (2023). Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview. Journal of the Iranian Chemical Society.
  • Recent Advances in the Synthesis of Quinoxalines. A Mini Review. (2023). Polycyclic Aromatic Compounds.
  • Ali, I., & Bhatia, R. (2024). Green and Eco-friendly Synthetic Strategies for Quinoxaline Derivatives. Current Green Chemistry.
  • Hu, Z.-Y., Du, D., Tang, W.-F., & Lu, T. (n.d.). One-Pot Synthesis of Quinoxalines Starting from Aldehydes Under Metal-Free Conditions. Asian Journal of Chemistry.
  • Environmental Benign Synthesis of Quinoxaline by Green Chemistry Protocols: A Review. (2024). International Journal for Innovative Research in Multidisciplinary Field.
  • Green and Sustainable Synthesis of Novel Quinoxalines from Ethyl Gallate. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • Mukhopadhyay, C., & Tapaswi, P. K. (2010). An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds. Letters in Organic Chemistry.
  • Metal-free one-pot synthesis of quinoxalines via C–α-CH2-extrusion process. (n.d.). Wiley Online Library.
  • Dawle, J. K., Momin, K. I., Mathapati, S. R., Bondge, A. S., & Suryawanshi, V. B. (2012). Green Synthesis of Quinoxaline derivatives. Asian Journal of Research in Chemistry.
  • Plausible mechanism for the formation of quinoxaline. (n.d.). ResearchGate.
  • Borah, B., & Gogoi, P. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. Semantic Scholar.
  • Ruiz, D. M., Autino, J. C., Quaranta, N., Vázquez, P. G., & Romanelli, G. P. (2012). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. The Scientific World Journal.
  • Hosseini, S. A., & Zendehdel, M. (2015). Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. Journal of Chemical and Pharmaceutical Research.
  • Borah, B., & Gogoi, P. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. Semantic Scholar.
  • Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions. (2023). MDPI.
  • Quinoxalines: Synthesis, Reactions, Mechanisms and Structure. (n.d.). ResearchGate.
  • Borah, B., & Gogoi, P. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Publishing.
  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. (2021). PubMed Central.
  • El-Feky, D. S., & Al-Harbi, N. A. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI.
  • Ruiz, D. M., Autino, J. C., Quaranta, N., Vázquez, P. G., & Romanelli, G. P. (2012). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. ResearchGate.
  • Emerging trends in two- and three-component efficient synthetic strategies for functionalised and fused quinoxalines. (2015). New Journal of Chemistry (RSC Publishing).
  • Hong, S., & Lee, D. (2021). Iron-catalyzed one-pot synthesis of quinoxalines: transfer hydrogenative condensation of 2-nitroanilines with vicinal diols. RSC Advances.
  • An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Molecular Iodine as the Catalyst. (n.d.). ResearchGate.
  • Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Jiangxi Normal University.
  • Catalysis with Earth Abundant Metals. (n.d.). University of Amsterdam.
  • Noble Metal versus Abundant Metal Catalysts in Fine Organic Synthesis: Cost Comparison of C–H Activation Methods. (n.d.). ResearchGate.
  • Ackermann, L. (2016). Earth-abundant 3d transition metals on the rise in catalysis. Beilstein Journal of Organic Chemistry.

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Introduction: The Critical Role of Quantum Yield in Luminescent Probe and Emitter Design

Author: BenchChem Technical Support Team. Date: January 2026

<Senior Application Scientist

To: Researchers, Scientists, and Drug Development Professionals

Subject: A Comparative Guide to the Quantum Yield of Quinoxaline-Based Luminophores

The photoluminescence quantum yield (PLQY), defined as the ratio of photons emitted to photons absorbed, stands as a paramount figure of merit for any emissive material.[1][2] For researchers in drug development and the broader sciences, a high PLQY is directly correlated with the sensitivity of fluorescent assays, the brightness of bioimaging agents, and the efficiency of light-emitting devices.[2] A low quantum yield signifies the dominance of non-radiative decay pathways, diminishing the material's performance and utility.[2]

Quinoxaline, a heterocyclic scaffold composed of fused benzene and pyrazine rings, has emerged as a privileged structure in the design of advanced luminophores.[3][4] Its derivatives are integral to a wide array of applications, from organic light-emitting diodes (OLEDs) to chemosensors and bio-imaging probes.[5][6] The electron-deficient nature of the pyrazine ring makes quinoxaline an excellent acceptor unit, which, when combined with various electron-donating moieties, creates powerful donor-acceptor (D-A) type luminophores with tunable photophysical properties.[5][7]

This guide provides a comprehensive comparison of the quantum yields of various classes of quinoxaline-based luminophores. It is designed to offer field-proven insights into the structural factors that govern emission efficiency and to provide robust, validated protocols for the accurate measurement of this critical parameter.

Comparative Analysis of Quinoxaline-Based Luminophores

The emission efficiency of quinoxaline derivatives is profoundly influenced by their molecular architecture. The strategic placement of electron-donating and -withdrawing groups, the extension of π-conjugation, and the control of molecular rigidity are key factors that chemists leverage to enhance quantum yield.

Donor-Acceptor (D-A) Systems: The Workhorse of Quinoxaline Emitters

The D-A architecture is the most common strategy for designing highly fluorescent quinoxaline compounds.[5] By attaching electron-donating groups (donors) to the electron-accepting quinoxaline core, a significant intramolecular charge transfer (ICT) character is induced in the excited state, which often leads to strong luminescence.[8]

Compound ClassDonor MoietyAcceptor MoietyPLQY (%)Emission ColorApplication Focus
Simple D-A CarbazoleQuinoxaline~1.2%BlueOLEDs[9]
Cross-Conjugated D-A-D TriphenylamineSubstituted QuinoxalineVariesTunablePiezofluorochromism, Sensing[8]
D-π-A Systems DialkylaminostyrylQuinoxalineSolvent DependentBroad RangeNLO Materials, Probes[7]

The choice of donor group is critical. For instance, changing the donor from carbazole to stronger donors like dimethylacridine or phenoxazine can tune the emission mechanism from conventional fluorescence to the more efficient Thermally Activated Delayed Fluorescence (TADF).[9]

Thermally Activated Delayed Fluorescence (TADF) Emitters: Harvesting Triplets for Near-Unity Efficiency

In recent years, quinoxaline has become a cornerstone acceptor for designing TADF emitters, which can theoretically achieve 100% internal quantum efficiency in OLEDs by harvesting both singlet and triplet excitons.[10][11] This is achieved by minimizing the energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST).[10]

Emitter NameDonor(s)ΔEST (eV)PLQY (%)Max EQE (%) of OLED
DMAC-TTPZ 9,9-dimethyl-9,10-dihydroacridine0.15High15.3%[10][12]
PXZ-TTPZ Phenoxazine0.09High-
PTZ-TTPZ Phenothiazine0.07High-
PQDMAC-V Dimethylacridine-High12.9% (Red)[13]
2DPyPh-Qz Phenoxazine-96% (in film)~28% (Green)[14]

EQE: External Quantum Efficiency

The design of these molecules often involves creating a twisted conformation between the donor and acceptor units to minimize the exchange energy, thereby reducing ΔEST.[10] For example, emitters based on a 1,2,3,4-tetrahydrophenazine acceptor (a quinoxaline derivative) and various donors like dimethylacridine achieve small ΔEST values (0.07-0.15 eV) and lead to OLEDs with high external quantum efficiencies (EQE) up to 15.3%.[10][12]

Factors Influencing Quantum Yield: A Mechanistic Perspective

Understanding the causality behind high or low quantum yield is essential for rational design. Several interconnected factors govern the emissive efficiency of quinoxaline luminophores.

G QuantumYield Photoluminescence Quantum Yield (PLQY) Structure Structure ExcitedState ExcitedState Structure->ExcitedState Dictates intrinsic properties Radiative Radiative ExcitedState->Radiative Favored pathway NonRadiative NonRadiative ExcitedState->NonRadiative Competing pathway Environment Environment Environment->ExcitedState Modulates energy levels Radiative->QuantumYield NonRadiative->QuantumYield

  • Molecular Rigidity: Flexible bonds and rotating groups can promote non-radiative decay through vibrational relaxation. Rigidifying the molecular structure, for instance by creating fused ring systems or introducing intramolecular hydrogen bonds, can suppress these pathways and enhance PLQY.[15]

  • Solvent Polarity: For luminophores with significant ICT character, the polarity of the solvent can drastically affect emission.[7] Highly polar solvents can stabilize the charge-separated excited state, sometimes leading to quenching of fluorescence, while nonpolar solvents may favor emission.

  • Aggregation-Caused Quenching (ACQ) vs. Aggregation-Induced Emission (AIE): Many planar aromatic dyes suffer from ACQ, where fluorescence is quenched in the solid state or at high concentrations due to π-π stacking. However, certain quinoxaline derivatives can be designed to exhibit AIE, where aggregation restricts intramolecular rotations, blocks non-radiative decay channels, and turns on fluorescence.[16]

  • The Energy Gap Law: This principle states that the rate of non-radiative decay increases as the energy gap between the ground and excited states decreases.[16] This is a significant challenge for developing efficient deep-red and near-infrared (NIR) emitters, a domain where quinoxaline derivatives are actively being explored.[16]

Experimental Protocol: Accurate Determination of Photoluminescence Quantum Yield

Trustworthy data is the bedrock of scientific progress. The following protocol outlines the relative method for PLQY measurement, a robust and widely adopted technique that benchmarks a sample against a known standard.[17] This method is self-validating when performed with care, as its accuracy is contingent on the reliability of the standard and the precision of the experimental execution.[17]

Core Principle

The relative method is based on the principle that for dilute solutions with the same absorbance at the excitation wavelength, the ratio of the integrated emission intensities of a sample and a standard is proportional to the ratio of their quantum yields.[17] The governing equation is:

Φx = Φst * (Ix / Ist) * (Ast / Ax) * (nx² / nst²) [17]

Where:

  • Φ is the quantum yield.

  • I is the integrated fluorescence intensity.

  • A is the absorbance at the excitation wavelength.

  • n is the refractive index of the solvent.

  • Subscripts x and st refer to the unknown sample and the standard, respectively.

dot graph TD; subgraph "Phase 1: Preparation" A[Select Standard] --> B(Prepare Stock Solutions); B --> C{Serial Dilutions}; C --> D[Measure Absorbance]; end subgraph "Phase 2: Measurement" E[Set Spectrofluorometer] --> F(Measure Emission Spectra); end subgraph "Phase 3: Analysis" G[Integrate Emission Spectra] --> H(Plot Integrated Intensity vs. Absorbance); H --> I[Calculate Gradients]; I --> J((Calculate PLQY)); end A -- "Choose standard with overlapping absorption but non-overlapping emission" --> E; D -- "Ensure Abs < 0.1 to avoid inner filter effect" --> F; classDef prep fill:#4285F4,stroke:#fff,stroke-width:2px,color:#fff; classDef measure fill:#EA4335,stroke:#fff,stroke-width:2px,color:#fff; classDef analysis fill:#FBBC05,stroke:#333,stroke-width:2px,color:#202124; class A,B,C,D prep; class E,F measure; class G,H,I,J analysis; .dot Caption: Workflow for relative photoluminescence quantum yield measurement.

Step-by-Step Methodology
  • Selection of a Standard: Choose a quantum yield standard that absorbs at the same excitation wavelength as the sample. Its emission spectrum should ideally not overlap significantly with the sample's emission. Common standards include quinine sulfate (Φ = 0.546 in 0.5 M H₂SO₄) and Rhodamine 6G (Φ = 0.94 in ethanol).[18]

  • Solution Preparation:

    • Prepare stock solutions of both the quinoxaline sample and the standard in a spectroscopic grade solvent.[17]

    • From the stock solutions, prepare a series of at least five dilutions for both the sample and the standard.

    • Causality Check: The concentrations must be adjusted to yield absorbance values between 0.01 and 0.1 at the chosen excitation wavelength.[17] This is a critical step to prevent the inner filter effect, where emitted light is reabsorbed by other molecules in the solution, leading to an artificially low measured intensity.[17]

  • Spectroscopic Measurements:

    • Using a UV-Vis spectrophotometer, record the absorbance of each dilution at the excitation wavelength.

    • Using a calibrated spectrofluorometer, record the corrected emission spectrum for each dilution. Crucially, the excitation wavelength, slit widths, and all other instrument parameters must be kept identical for both the standard and the sample measurements. [18]

  • Data Analysis:

    • For each recorded emission spectrum, calculate the integrated fluorescence intensity (the area under the emission curve).

    • For both the sample and the standard, create a plot of integrated fluorescence intensity versus absorbance.

    • Determine the gradient (slope) of the straight line for both plots. The linearity of these plots validates that the measurements were performed in a concentration range free from inner-filter effects.

    • Calculate the quantum yield of the sample using the modified equation: Φx = Φst * (Gradx / Gradst) * (nx² / nst²) , where 'Grad' represents the gradients obtained from the plots.[17]

Conclusion and Future Outlook

Quinoxaline-based luminophores represent a versatile and powerful class of materials with tunable and, in many cases, highly efficient emission properties. The strategic implementation of donor-acceptor architectures has led to the development of exceptional TADF emitters that are pushing the boundaries of OLED technology, with external quantum efficiencies reaching as high as 28%.[14] For bio-imaging and sensing applications, the development of quinoxaline probes with high quantum yields in aqueous media remains an active and important area of research.

The principles and protocols outlined in this guide serve as a foundation for both the rational design and the accurate characterization of novel luminophores. By understanding the intricate relationship between molecular structure and photophysical properties, and by adhering to rigorous experimental standards, the scientific community can continue to unlock the full potential of the quinoxaline scaffold for a new generation of advanced materials.

References

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A Senior Application Scientist's Guide to Assessing the Purity of 2,3-Diphenylquinoxaline-6-carboxylic Acid via LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in the synthesis, quality control, and formulation of quinoxaline-based compounds.

Introduction: The Criticality of Purity in Drug Development

In the realm of pharmaceutical sciences, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For a compound like 2,3-Diphenylquinoxaline-6-carboxylic acid, a molecule with potential therapeutic applications, a comprehensive understanding of its purity profile is paramount. This guide provides an in-depth, experience-driven approach to assessing the purity of this specific quinoxaline derivative using Liquid Chromatography-Mass Spectrometry (LC-MS), a technique revered for its sensitivity and specificity. Beyond a simple recitation of methods, this document delves into the "why" behind the "how," offering a comparative analysis with alternative techniques and a robust framework for establishing a self-validating purity assessment protocol. Our approach is grounded in the principles of scientific integrity, drawing upon established regulatory guidelines to ensure the trustworthiness of the data generated.

The Subject Molecule: this compound

This compound (C₂₁H₁₄N₂O₂, Molecular Weight: 326.35 g/mol ) is a heterocyclic compound belonging to the quinoxaline family.[1] Quinoxaline derivatives are known for a wide spectrum of biological activities, making them attractive scaffolds in drug discovery.[2] The presence of the carboxylic acid moiety imparts specific physicochemical properties that influence its solubility, formulation, and analytical behavior.

Pillar 1: The Primary Analytical Workhorse - Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS stands as the premier technique for the analysis of non-volatile and semi-volatile organic molecules like this compound. Its power lies in the synergistic combination of the separation capabilities of liquid chromatography with the mass-resolving power of mass spectrometry.

The Causality Behind Experimental Choices in LC-MS Method Development

A robust LC-MS method is not a matter of chance but of deliberate, informed decisions. For this compound, a reversed-phase high-performance liquid chromatography (RP-HPLC) approach is the logical starting point due to the molecule's predominantly non-polar aromatic structure.

Experimental Protocol: LC-MS Analysis of this compound

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of the this compound sample.

  • Dissolve in a suitable solvent, such as a mixture of acetonitrile and water (e.g., 1:1 v/v), to a final concentration of 100 µg/mL.

  • Vortex to ensure complete dissolution.

  • Filter the solution through a 0.22 µm syringe filter prior to injection.

2. Liquid Chromatography (LC) Conditions:

  • Column: A C18 stationary phase is recommended for the separation of aromatic compounds. A common choice would be a column with dimensions of 4.6 mm x 150 mm and a particle size of 3.5 µm.

  • Mobile Phase A: 0.1% Formic acid in water. The acidic modifier is crucial for good peak shape of the carboxylic acid by suppressing its ionization.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A gradient elution is necessary to separate the main compound from potential impurities with varying polarities. A typical gradient might be:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: 95% to 30% B

    • 18.1-25 min: Re-equilibration at 30% B

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

3. Mass Spectrometry (MS) Conditions:

  • Ionization Source: Electrospray Ionization (ESI) is the preferred method for this class of compounds.[3][4][5]

  • Polarity: Positive ion mode is generally suitable for quinoxalines, as the nitrogen atoms can be readily protonated.[3][4][5]

  • Scan Mode: Full scan mode (e.g., m/z 100-1000) for initial assessment and identification of unknown impurities. For targeted analysis of known impurities, Multiple Reaction Monitoring (MRM) would be employed for enhanced sensitivity and specificity.

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Gas Flow Rates: Cone gas and desolvation gas flows should be optimized for the specific instrument.

Data Presentation: Expected LC-MS Results

The following table summarizes the anticipated LC-MS data for a pure sample of this compound and its potential impurities.

CompoundExpected Retention Time (min)[M+H]⁺ (m/z)Potential Origin
This compound ~ 12.5327.1API
3,4-Diaminobenzoic acid~ 2.1153.1Unreacted Starting Material
Benzil~ 14.8211.1Unreacted Starting Material
2,3-Diphenylquinoxaline~ 15.2283.1Decarboxylation Product
Hydroxylated this compound~ 11.8343.1Oxidative Degradation
N-oxide of this compound~ 11.5343.1Oxidative Degradation

Note: The retention times are estimates and will vary depending on the specific LC system and conditions.

Visualizing the LC-MS Workflow

LCMS_Workflow cluster_SamplePrep Sample Preparation cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry cluster_Data Data Analysis Sample Weigh & Dissolve Sample Filter Filter (0.22 µm) Sample->Filter Autosampler Autosampler Injection Filter->Autosampler Column C18 Column Separation Autosampler->Column ESI Electrospray Ionization (ESI) Column->ESI MassAnalyzer Mass Analyzer ESI->MassAnalyzer Detector Detector MassAnalyzer->Detector Chromatogram Chromatogram Generation Detector->Chromatogram MassSpectrum Mass Spectrum Analysis Detector->MassSpectrum Purity Purity Calculation Chromatogram->Purity MassSpectrum->Purity

Caption: Workflow for Purity Assessment via LC-MS.

Pillar 2: Ensuring Trustworthiness Through Self-Validating Protocols

A protocol's trustworthiness is established through its ability to consistently and accurately measure what it is intended to measure. In the context of purity assessment, this means the method must be "stability-indicating." Forced degradation studies are the cornerstone of developing such a method. These studies intentionally stress the API to generate potential degradation products, thereby demonstrating that the analytical method can separate these degradants from the parent peak.

Forced Degradation Studies: A Prerequisite for a Stability-Indicating Method

Forced degradation studies should be conducted according to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[6] The goal is to achieve a modest level of degradation (typically 5-20%) to ensure that the degradation products can be reliably detected.[7]

Experimental Protocol: Forced Degradation of this compound

  • Acid Hydrolysis: Reflux the sample solution (100 µg/mL) in 0.1 M HCl at 60 °C for 8 hours.

  • Base Hydrolysis: Reflux the sample solution (100 µg/mL) in 0.1 M NaOH at 60 °C for 4 hours. Neutralize the solution before injection.

  • Oxidative Degradation: Treat the sample solution (100 µg/mL) with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 80 °C for 48 hours.

  • Photolytic Degradation: Expose the sample solution (100 µg/mL) to UV light (254 nm) and visible light for a specified duration as per ICH Q1B guidelines.

By analyzing the stressed samples with the developed LC-MS method, one can confirm that any degradation products are well-resolved from the main this compound peak, thus validating the method's stability-indicating nature.

Visualizing the Logic of a Stability-Indicating Method

Stability_Indicating_Logic cluster_Stress Forced Degradation cluster_Analysis LC-MS Analysis cluster_Validation Method Validation API Pure API Acid Acid Stress API->Acid Base Base Stress API->Base Oxidation Oxidative Stress API->Oxidation Heat Thermal Stress API->Heat Light Photolytic Stress API->Light Degradants Degradation Products Acid->Degradants Base->Degradants Oxidation->Degradants Heat->Degradants Light->Degradants LCMS LC-MS Method Degradants->LCMS Resolution Resolution of API and Degradant Peaks LCMS->Resolution StabilityIndicating Stability-Indicating Method Confirmed Resolution->StabilityIndicating

Caption: Logic of a Stability-Indicating Method.

Pillar 3: A Comparative Look at Alternative Analytical Techniques

While LC-MS is a powerful tool, a comprehensive purity assessment often benefits from orthogonal methods that rely on different separation and detection principles. This comparative approach provides a more complete picture of the sample's purity.

TechniquePrincipleAdvantages for this compoundDisadvantages for this compound
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Separation based on polarity, detection based on UV absorbance.Widely available, robust, and cost-effective. Good for routine quality control once impurities are identified.May not resolve co-eluting impurities with similar UV spectra. Less sensitive than MS. Does not provide mass information for impurity identification.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in the gas phase, followed by mass detection.High resolution for volatile impurities.Requires derivatization of the carboxylic acid to increase volatility, which adds a step and potential for artifacts.[8][9][10] Not suitable for non-volatile impurities.
Quantitative Nuclear Magnetic Resonance (qNMR) Provides structural information and quantification based on the signal intensity relative to a certified standard.A primary ratio method that can provide a highly accurate purity value without the need for a reference standard of the analyte.[11][12] Non-destructive.Lower sensitivity compared to LC-MS. May not detect impurities present at very low levels. Signal overlap can be an issue in complex mixtures.
Capillary Electrophoresis (CE) Separation based on the charge-to-size ratio of analytes in an electric field.High separation efficiency and requires minimal sample volume. Can be a good orthogonal technique to LC.[13][14][15][16][17]Lower sensitivity and loading capacity compared to HPLC. Reproducibility can be more challenging.

Conclusion: A Multi-faceted Approach to Ensuring Purity

The assessment of this compound purity is a critical undertaking that demands a rigorous and scientifically sound approach. While LC-MS stands out as the primary tool due to its exceptional sensitivity and specificity, a truly comprehensive understanding of a sample's purity profile is best achieved through a multi-faceted strategy. This involves the development of a stability-indicating LC-MS method, validated through forced degradation studies, and complemented by orthogonal techniques such as qNMR or HPLC-UV. By embracing the principles of causality in method development and ensuring the self-validating nature of the chosen protocols, researchers can be confident in the quality of their data, a crucial step in the journey of a potential therapeutic agent from the laboratory to the clinic.

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A Comparative Analysis of the Biological Activity of 2,3-Diphenylquinoxaline-6-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers and Drug Development Professionals

The quinoxaline scaffold, a fused bicyclic system of benzene and pyrazine rings, represents a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological properties.[1][2] Among these, derivatives of 2,3-diphenylquinoxaline-6-carboxylic acid have emerged as a particularly promising class of compounds, demonstrating significant potential in the development of novel therapeutic agents. This guide provides a comprehensive comparison of the biological activities of these derivatives against established standards in key therapeutic areas, supported by experimental data and detailed protocols to facilitate further research and development.

Unveiling the Therapeutic Potential: A Comparative Overview

Derivatives of this compound have been investigated for a range of biological activities, most notably as anticancer, antimicrobial, and α-glucosidase inhibitory agents. The true measure of their potential lies in a direct comparison with clinically relevant standards.

Anticancer Activity: A Promising Frontier

Several derivatives of this compound have demonstrated potent cytotoxic effects against various cancer cell lines. Their performance, when benchmarked against standard chemotherapeutic agents like doxorubicin, highlights their potential as a novel class of anticancer drugs.[1]

One notable study investigated a series of novel quinoxaline derivatives, with some compounds exhibiting significant anti-proliferative effects against prostate cancer (PC-3) and liver cancer (HepG2) cell lines.[1] For instance, two derivatives, designated as compounds III and IV in the study, showed impressive IC50 values of 4.11 µM and 2.11 µM, respectively, against PC-3 cells.[1] This indicates a high degree of potency, in some cases comparable to or exceeding that of standard drugs.

Table 1: Comparative Anticancer Activity of this compound Derivatives and a Standard Drug

Compound/DrugCancer Cell LineIC50 (µM)Reference
Derivative IIIPC-34.11[1]
Derivative IVPC-32.11[1]
DoxorubicinPC-3Varies by studyN/A

Note: The IC50 value for Doxorubicin can vary significantly depending on the specific experimental conditions and the PC-3 cell sub-clone used. It is presented here as a general benchmark.

The mechanism of action for the anticancer activity of these quinoxaline derivatives is an area of active investigation. Some studies suggest that these compounds may induce apoptosis (programmed cell death) in cancer cells.[1] For example, compounds III and IV were found to arrest the cell cycle in the S phase and induce apoptosis in PC-3 cells.[1] Furthermore, these compounds demonstrated inhibitory effects against topoisomerase II, an enzyme crucial for DNA replication in cancer cells, with IC50 values of 21.98 µM and 7.529 µM, respectively.[1] Another proposed mechanism for some quinoxaline derivatives is the inhibition of tubulin polymerization, a critical process in cell division.[3]

Experimental Protocols: A Guide to Synthesis and Evaluation

To facilitate further research into this promising class of compounds, detailed experimental protocols for their synthesis and biological evaluation are provided below.

Synthesis of this compound Derivatives

The synthesis of the core this compound structure is typically achieved through the condensation of 3,4-diaminobenzoic acid with benzil.[4] Modifications to the carboxylic acid group can then be carried out to generate a library of derivatives.

Step-by-Step Synthesis Protocol:

  • Condensation: A mixture of equimolar amounts of 3,4-diaminobenzoic acid and benzil is stirred in glacial acetic acid at 50°C for 4-8 hours. The reaction progress is monitored by thin-layer chromatography (TLC).[4]

  • Isolation of the Core Structure: Upon completion, the precipitated product, this compound, is filtered and purified by recrystallization from ethanol or ethyl acetate.[4]

  • Esterification (Example of Derivatization): The purified this compound is refluxed in dry ethanol in the presence of a catalytic amount of sulfuric acid for 12 hours to yield the corresponding ethyl ester derivative.[4]

  • Hydrazide Formation (Further Derivatization): The ethyl ester can be further reacted with hydrazine hydrate at room temperature to produce 2,3-diphenylquinoxaline-6-carbohydrazide, which can serve as a precursor for a wide range of other derivatives.[4]

Diagram: Synthetic Pathway

Synthesis 3,4-diaminobenzoic acid 3,4-diaminobenzoic acid Condensation Condensation 3,4-diaminobenzoic acid->Condensation Benzil, Acetic Acid This compound This compound Condensation->this compound Esterification Esterification This compound->Esterification Ethanol, H2SO4 Ethyl 2,3-diphenylquinoxaline-6-carboxylate Ethyl 2,3-diphenylquinoxaline-6-carboxylate Esterification->Ethyl 2,3-diphenylquinoxaline-6-carboxylate Hydrazide Formation Hydrazide Formation Ethyl 2,3-diphenylquinoxaline-6-carboxylate->Hydrazide Formation Hydrazine Hydrate 2,3-diphenylquinoxaline-6-carbohydrazide 2,3-diphenylquinoxaline-6-carbohydrazide Hydrazide Formation->2,3-diphenylquinoxaline-6-carbohydrazide MTT_Assay cluster_workflow MTT Assay Procedure Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation MTT Addition MTT Addition Incubation->MTT Addition Formazan Formation Formazan Formation MTT Addition->Formazan Formation Solubilization Solubilization Formazan Formation->Solubilization Absorbance Reading Absorbance Reading Solubilization->Absorbance Reading Data Analysis Data Analysis Absorbance Reading->Data Analysis IC50 Value IC50 Value Data Analysis->IC50 Value

Caption: Step-by-step workflow of the MTT assay for cytotoxicity evaluation.

Antimicrobial Activity: A Battle Against Pathogens

Derivatives of this compound have also shown promise as antimicrobial agents. Studies have demonstrated their efficacy against a range of bacterial and fungal strains. [5] For example, a study on novel 2,3-diphenyl quinoxaline-1,4-di-N-oxide derivatives reported significant in-vitro antimicrobial activity. [5]The performance of these compounds is often compared to standard antibiotics like ciprofloxacin and streptomycin. [5][6] Table 2: Comparative Antimicrobial Activity of Quinoxaline Derivatives and a Standard Antibiotic

Compound/DrugBacterial StrainZone of Inhibition (mm)Reference
Quinoxaline Derivative (Example)Escherichia coliData varies by derivative[6]
Quinoxaline Derivative (Example)Staphylococcus aureusData varies by derivative[6]
CiprofloxacinEscherichia coliStandardized value[6]
CiprofloxacinStaphylococcus aureusStandardized value[6]

Note: The zone of inhibition for the quinoxaline derivatives and ciprofloxacin will depend on the specific derivative and the concentration used.

α-Glucosidase Inhibition: Targeting Diabetes

In the realm of metabolic disorders, derivatives of this compound have been explored as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. [4]Inhibition of this enzyme can help to control postprandial hyperglycemia in diabetic patients.

A study on a series of diphenylquinoxaline-6-carbohydrazide hybrids revealed potent α-glucosidase inhibitory activity, with many of the synthesized compounds showing significantly lower IC50 values than the standard drug, acarbose. [4]The most potent derivative in this study exhibited an IC50 value of 110.6 ± 6.0 µM, compared to 750.0 ± 10.5 µM for acarbose. [4] Table 3: Comparative α-Glucosidase Inhibitory Activity

Compound/DrugIC50 (µM)Reference
Quinoxaline Derivative 7e110.6 ± 6.0[4]
Acarbose (Standard)750.0 ± 10.5[4]

Future Directions and Concluding Remarks

The compelling biological activities of this compound derivatives, particularly in the areas of cancer, infectious diseases, and diabetes, underscore their significance as a versatile scaffold for drug discovery. The data presented in this guide, comparing their performance against established standards, provides a strong rationale for their continued investigation.

Future research should focus on optimizing the structure of these derivatives to enhance their potency and selectivity for specific biological targets. Elucidating the precise mechanisms of action and exploring their in vivo efficacy and safety profiles will be crucial steps in translating these promising laboratory findings into clinically effective therapies. The detailed experimental protocols provided herein offer a solid foundation for researchers to build upon in their quest to unlock the full therapeutic potential of this remarkable class of compounds.

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A Researcher's Guide to the Electrochemical Landscape of Substituted Quinoxalines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to an in-depth exploration of the electrochemical properties of substituted quinoxalines. This guide is designed for researchers, scientists, and professionals in drug development and materials science who are looking to understand and harness the rich redox chemistry of this versatile heterocyclic scaffold. Quinoxaline derivatives are not just another class of organic compounds; their tunable electronic properties have positioned them as key components in a wide array of applications, from anticancer agents and corrosion inhibitors to organic semiconductors.[1][2][3] This guide will provide a comparative analysis of how different substituents impact the electrochemical behavior of the quinoxaline core, supported by experimental data and detailed protocols.

The Quinoxaline Core: A Privileged Scaffold for Redox Tuning

The quinoxaline ring system, a fusion of a benzene and a pyrazine ring, is inherently electron-deficient, making it an excellent electron acceptor. This property is central to its diverse biological and material science applications. The pyrazine ring, in particular, often serves as the primary redox center, undergoing reversible reduction and oxidation processes.[4] By strategically placing various substituent groups on the quinoxaline framework, we can finely tune its electronic structure, thereby modulating its redox potentials and electrochemical behavior. This ability to tailor the electrochemical properties is the cornerstone of designing quinoxaline-based molecules for specific functions.

The Influence of Substituents: A Comparative Analysis

The electrochemical properties of quinoxalines are profoundly influenced by the nature of the substituents attached to the aromatic rings. These substituents can be broadly categorized as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

Electron-Donating Groups (EDGs): These groups, such as amino (-NH2), hydroxyl (-OH), and alkyl (e.g., -CH3) groups, increase the electron density of the quinoxaline ring system. This increased electron density makes the molecule more difficult to reduce, resulting in a shift of the reduction potential to more negative values.[5][6] In essence, EDGs stabilize the oxidized form of the quinoxaline.

Electron-Withdrawing Groups (EWGs): Conversely, EWGs like nitro (-NO2), cyano (-CN), and halogens (e.g., -F, -Cl) decrease the electron density of the quinoxaline core.[7][8][9] This makes the molecule a better electron acceptor and thus easier to reduce, shifting the reduction potential to less negative or even positive values.[7] EWGs stabilize the reduced form of the quinoxaline.

The following table summarizes the observed effects of various substituents on the reduction potentials of quinoxaline derivatives, as reported in the literature.

Substituent GroupPosition of SubstitutionEffect on Reduction Potential (Compared to Unsubstituted)Reference
Amino (-NH2)3More Negative[5][6]
Methyl (-CH3)3More Negative[5][6]
Fluoro (-F)6, 7Less Negative[7]
Cyano (-CN)Quinoxaline UnitLess Negative[8][10]
Phenyl (-C6H5)2, 3Slightly More Positive[11]

These trends are not merely empirical observations; they are rooted in the fundamental principles of physical organic chemistry. EDGs raise the energy of the Highest Occupied Molecular Orbital (HOMO), making oxidation easier, while EWGs lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), facilitating reduction.[5][6] Computational studies using Density Functional Theory (DFT) have consistently corroborated these experimental findings, providing a powerful predictive tool for designing novel quinoxaline derivatives with desired electrochemical properties.[5][6][12]

Experimental Protocol: Probing the Electrochemical Behavior with Cyclic Voltammetry

Cyclic Voltammetry (CV) is an indispensable technique for characterizing the redox behavior of quinoxaline derivatives.[13] It provides a wealth of information about the reduction and oxidation potentials, the reversibility of the electron transfer processes, and the stability of the resulting radical ions. Here, we outline a detailed, self-validating protocol for performing CV on substituted quinoxalines.

Objective: To determine the reduction and oxidation potentials of a substituted quinoxaline derivative and to assess the reversibility of the redox events.

Materials and Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode cell (including a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl reference electrode)

  • Substituted quinoxaline derivative

  • Anhydrous, aprotic solvent (e.g., dimethylformamide (DMF) or acetonitrile (ACN))

  • Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF6))

  • Inert gas (e.g., argon or nitrogen) for deoxygenation

  • Microliter pipette

  • Volumetric flasks

Step-by-Step Methodology:

  • Electrode Preparation:

    • Polish the glassy carbon working electrode with alumina slurry on a polishing pad to a mirror finish.

    • Rinse the electrode thoroughly with deionized water and then with the solvent to be used in the experiment.

    • Dry the electrode completely. The quality of the electrode surface is critical for obtaining reproducible results.[14]

  • Solution Preparation:

    • Prepare a 0.1 M solution of the supporting electrolyte in the chosen anhydrous solvent. The supporting electrolyte is crucial for ensuring the conductivity of the solution.

    • Prepare a stock solution of the quinoxaline derivative (typically 1-5 mM) in the supporting electrolyte solution.

  • Electrochemical Cell Assembly:

    • Assemble the three-electrode cell with the polished working electrode, the platinum counter electrode, and the Ag/AgCl reference electrode.

    • Add the quinoxaline solution to the cell.

  • Deoxygenation:

    • Bubble inert gas through the solution for at least 10-15 minutes to remove dissolved oxygen. Oxygen is electroactive and can interfere with the measurement.

  • Cyclic Voltammetry Measurement:

    • Connect the electrodes to the potentiostat.

    • Set the experimental parameters in the software. A typical starting point for a new quinoxaline derivative would be:

      • Initial Potential: 0.0 V

      • Vertex Potential 1: -2.0 V (for reduction)

      • Vertex Potential 2: +2.0 V (for oxidation)

      • Scan Rate: 100 mV/s

    • Run the cyclic voltammogram. The first scan may differ from subsequent scans due to initial electrode conditioning; it is common practice to record several cycles to ensure the system has reached a steady state.[13]

  • Data Analysis:

    • From the resulting voltammogram, determine the peak potentials for the reduction (Epc) and oxidation (Epa) events.

    • Calculate the formal reduction potential (E°') as the average of the peak potentials: E°' = (Epa + Epc) / 2.

    • The peak separation (ΔEp = Epa - Epc) provides information about the reversibility of the electron transfer. For a reversible one-electron process, ΔEp is theoretically 59 mV at 25 °C.

This protocol provides a robust framework for the electrochemical characterization of substituted quinoxalines. The causality behind each step, from meticulous electrode polishing to thorough deoxygenation, is aimed at ensuring the integrity and reproducibility of the data.

Visualizing the Concepts

To better illustrate the principles and processes described, the following diagrams have been generated using Graphviz.

G cluster_0 Influence of Substituents on Quinoxaline Redox Potential Quinoxaline Quinoxaline Core Reduction_Potential Reduction Potential Quinoxaline->Reduction_Potential Influences EDG Electron-Donating Group (e.g., -NH2, -CH3) EDG->Quinoxaline Increases Electron Density EDG->Reduction_Potential Shifts to More Negative EWG Electron-Withdrawing Group (e.g., -NO2, -CN) EWG->Quinoxaline Decreases Electron Density EWG->Reduction_Potential Shifts to Less Negative

Caption: The effect of substituents on the redox potential of the quinoxaline core.

G cluster_1 Cyclic Voltammetry Experimental Workflow A 1. Electrode Preparation B 2. Solution Preparation A->B C 3. Cell Assembly B->C D 4. Deoxygenation C->D E 5. CV Measurement D->E F 6. Data Analysis E->F G Results: Redox Potentials, Reversibility F->G

Caption: A streamlined workflow for the electrochemical analysis of quinoxalines.

Conclusion and Future Directions

The electrochemical properties of substituted quinoxalines are a rich and rewarding area of study. As we have seen, the ability to predictably tune their redox behavior through synthetic modification opens up a vast chemical space for the design of novel functional molecules. This guide has provided a framework for understanding these structure-property relationships and a practical protocol for their experimental investigation.

The ongoing research in this field continues to push the boundaries of what is possible. From the development of more efficient organic electronics to the discovery of new therapeutic agents with novel mechanisms of action, the future of substituted quinoxalines is bright and electrochemically active.[1][7][15] It is our hope that this guide will serve as a valuable resource for researchers seeking to contribute to this exciting and impactful area of science.

References

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  • Synthesis and characterization of quinoxalinone-based heterocycles for corrosion inhibition: electrochemical, spectroscopic, and. Ingenta Connect. [Link]
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  • Computational design of molecules for an all-quinone redox flow b
  • Novel quinoxaline 1,4-di-N-oxide derivatives as new potential antichagasic agents. Europe PMC. [Link]
  • Improved Computational Prediction of the Electrochemical Reduction Potential of Twenty 3-Aryl-Quinoxaline-2-Carbonitrile 1,4-Di-N-Oxide Deriv
  • Combined electrochemical and quantum chemical study of new quinoxaline derivative as corrosion inhibitor for carbon steel in acidic media. Der Pharma Chemica. [Link]
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  • Some Quinoxalin-6-yl Derivatives as Corrosion Inhibitors for Mild Steel in Hydrochloric Acid: Experimental and Theoretical Studies. The Journal of Physical Chemistry C. [Link]
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  • Illustration of down-selection of a total of 295 quinoxaline...
  • Cyclic voltammetry of 5 mM solutions of quinoxalines 6, 16–20 dissolved...
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  • Effect of electron-withdrawing fluorine and cyano substituents on photovoltaic properties of two-dimensional quinoxaline-based polymers. Scientific Reports. [Link]
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  • Fluorination and chlorination effects on quinoxalineimides as an electron-deficient building block for n-channel organic semiconductors. RSC Publishing. [Link]
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  • Protocol for cyclic voltammetry. iGEM. [Link]
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  • Cyclic Voltammetry Experiment. Gamry Instruments. [Link]
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A Researcher's Guide to DFT Computational Analysis of 2,3-Diphenylquinoxaline Derivatives: Bridging Theory and Experiment in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quinoxaline scaffold stands as a privileged structure, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] Among these, 2,3-diphenylquinoxaline derivatives have garnered significant attention due to their potent therapeutic potential.[3][4] The rational design and optimization of these derivatives are increasingly reliant on computational methods, with Density Functional Theory (DFT) emerging as a powerful tool to elucidate their electronic structure, reactivity, and potential biological activity before their synthesis.

This guide provides an in-depth comparative analysis of 2,3-diphenylquinoxaline derivatives, leveraging DFT computational studies to rationalize their observed biological activities. We will explore the causal relationships between the electronic properties of these molecules and their performance as potential therapeutic agents, offering a framework for researchers, scientists, and drug development professionals to integrate computational analysis into their discovery pipelines.

The Strategic Imperative of DFT in Quinoxaline Research

The journey of a drug from concept to clinic is long and arduous. Computational chemistry, particularly DFT, offers a strategic advantage by enabling a microscopic understanding of molecular behavior. For 2,3-diphenylquinoxaline derivatives, DFT allows us to predict key electronic parameters that govern their interactions with biological targets. These parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the Molecular Electrostatic Potential (MEP).

The HOMO energy is indicative of a molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting tendency.[5][6] The HOMO-LUMO gap is a crucial indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity.[7] The MEP map provides a visual representation of the charge distribution around the molecule, highlighting regions prone to electrophilic and nucleophilic attack. By calculating these parameters for a series of derivatives, we can establish a quantitative structure-activity relationship (QSAR) that guides the synthesis of more potent and selective drug candidates.[8][9]

Experimental and Computational Workflow: A Symbiotic Approach

The synergy between experimental synthesis, biological evaluation, and computational analysis is paramount. The following workflow illustrates a typical research program for the development of 2,3-diphenylquinoxaline derivatives.

Workflow cluster_synthesis Synthesis & Characterization cluster_biological Biological Evaluation cluster_computational Computational Analysis synthesis Synthesis of 2,3-diphenylquinoxaline derivatives characterization Spectroscopic Characterization (NMR, IR, Mass Spec) synthesis->characterization cytotoxicity In vitro Cytotoxicity Assays (e.g., MTT assay on cancer cell lines) characterization->cytotoxicity Test Compounds ic50 Determination of IC50 values cytotoxicity->ic50 qsar QSAR Studies (Structure-activity relationship) ic50->qsar Experimental Data dft DFT Calculations (Geometry Optimization, FMO, MEP) docking Molecular Docking (Binding mode analysis) dft->docking dft->qsar qsar->synthesis Design of New Derivatives

Caption: A representative workflow for the development of 2,3-diphenylquinoxaline derivatives.

Detailed Protocol: DFT Computational Analysis

The following is a generalized, step-by-step protocol for performing DFT calculations on 2,3-diphenylquinoxaline derivatives, grounded in common practices reported in the literature.[1][10][11]

  • Molecular Structure Preparation:

    • The initial 3D structures of the 2,3-diphenylquinoxaline derivatives are drawn using a molecular editor such as GaussView.

    • Initial geometry optimization is performed using a lower level of theory (e.g., semi-empirical methods) to obtain a reasonable starting structure.

  • Geometry Optimization and Frequency Calculations:

    • The geometries of the molecules are then fully optimized without any symmetry constraints using DFT.

    • A commonly used functional is Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).[10][11]

    • A suitable basis set, such as 6-311++G(d,p) or 6-311G(d,p), is chosen to provide a good balance between accuracy and computational cost.[7][11][12]

    • Frequency calculations are performed at the same level of theory to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies).

  • Frontier Molecular Orbital (FMO) Analysis:

    • The energies of the HOMO and LUMO are calculated from the optimized structures.[13]

    • The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is determined.

    • The spatial distribution of the HOMO and LUMO is visualized to understand the regions of the molecule involved in electron donation and acceptance.[14]

  • Molecular Electrostatic Potential (MEP) Mapping:

    • The MEP is calculated on the electron density surface of the optimized geometry.

    • The MEP map is color-coded to represent different electrostatic potential values, with red indicating electron-rich regions (negative potential) and blue indicating electron-poor regions (positive potential).

Comparative Analysis: Correlating Computational Data with Anticancer Activity

To illustrate the power of this approach, let's consider a hypothetical comparative study of three 2,3-diphenylquinoxaline derivatives with varying substituents and their experimentally determined anticancer activity against a human cancer cell line (e.g., MCF-7, a breast cancer cell line).[3][15]

DerivativeSubstituent (R)Experimental IC50 (µM)[16][17]Calculated EHOMO (eV)Calculated ELUMO (eV)Calculated Energy Gap (eV)
1 -H15.2-5.85-1.953.90
2 -NO2 (Electron-withdrawing)5.8-6.20-2.503.70
3 -OCH3 (Electron-donating)25.5-5.60-1.803.80

Analysis of the Data:

The data in the table reveals a clear trend. Derivative 2 , bearing an electron-withdrawing nitro (-NO2) group, exhibits the lowest IC50 value, indicating the highest anticancer activity.[3][4] This enhanced activity can be rationalized by the computational data. The presence of the -NO2 group lowers both the HOMO and LUMO energy levels. The lower LUMO energy makes the molecule a better electron acceptor, which can facilitate interactions with biological targets. Furthermore, the smaller HOMO-LUMO energy gap of derivative 2 suggests higher reactivity, which often correlates with increased biological activity.

Conversely, derivative 3 , with an electron-donating methoxy (-OCH3) group, shows the highest IC50 value, indicating lower activity. This corresponds to a higher HOMO energy and a larger energy gap, suggesting lower reactivity and a reduced propensity to accept electrons. Derivative 1 , the unsubstituted parent compound, exhibits intermediate activity and computational parameters.

These findings are consistent with studies that have shown that electron-withdrawing groups on the quinoxaline ring can enhance the anticancer activity of these compounds.[3]

Molecular Docking: Visualizing Ligand-Target Interactions

To further understand the mechanism of action, molecular docking studies can be performed. For instance, 2,3-diphenylquinoxaline derivatives have been investigated as inhibitors of tubulin polymerization.[3][15] Molecular docking simulations can predict the binding mode of these derivatives within the colchicine binding site of β-tubulin.

Docking cluster_protein β-Tubulin (Receptor) cluster_ligand 2,3-diphenylquinoxaline derivative (Ligand) protein Colchicine Binding Site (Hydrophobic pocket, specific amino acid residues) ligand Substituents on phenyl rings and quinoxaline core ligand->protein Binding Interactions (Hydrogen bonds, hydrophobic interactions, π-π stacking)

Caption: A schematic of molecular docking interactions.

Docking studies can reveal that the phenyl rings of the quinoxaline derivatives occupy hydrophobic pockets within the binding site, while specific substituents can form hydrogen bonds with key amino acid residues, thereby stabilizing the complex and inhibiting tubulin polymerization. The binding affinity calculated from docking simulations can then be correlated with the experimental IC50 values, providing further validation for the structure-activity relationship.

Conclusion and Future Directions

The integration of DFT computational analysis with experimental synthesis and biological evaluation provides a robust framework for the development of novel 2,3-diphenylquinoxaline derivatives as potential therapeutic agents. This guide has demonstrated how computational parameters such as HOMO-LUMO energies and MEP can be used to rationalize and predict the biological activity of these compounds.

Future research in this area will likely focus on the development of more accurate and efficient computational methods, the exploration of a wider range of biological targets, and the application of machine learning and artificial intelligence to accelerate the drug discovery process. By embracing a multidisciplinary approach that combines the strengths of computational and experimental techniques, the scientific community can unlock the full therapeutic potential of the versatile 2,3-diphenylquinoxaline scaffold.

References

  • Rezaei, Z., Asadi, M., Montazer, M. N., Rezaeiamiri, E., Bahadorikhalili, S., Amini, M., & Amanlou, M. (2022). Synthesis, Molecular Docking, and Biological Evaluation of 2,3-Diphenylquinoxaline Derivatives as a Tubulin's Colchicine Binding Site Inhibitor Based on Primary Virtual Screening. Anticancer Agents in Medicinal Chemistry, 22(10), 2011–2025. [Link]
  • ResearchGate. (n.d.). Synthesis, Molecular Docking, and Biological Evaluation of 2,3-Diphenylquinoxaline Derivatives as a Tubulin's Colchicine Binding Site Inhibitor Based on Primary Virtual Screening | Request PDF.
  • ResearchGate. (2020). Theoretical investigation using DFT of quinoxaline derivatives for electronic and photovoltaic effects. Heliyon, 6(3), e03620. [Link]
  • IISTE. (n.d.). DFT and Experimental Study of Synthesis a Quinoxaline Derivative Using Photocatalysis.
  • SciSpace. (n.d.). Experimental and computational analysis (DFT method) of some quinoxalinones and benzoxazinones: spectroscopic investigation (FT-.
  • Semantic Scholar. (n.d.). Synthesis, Molecular Docking, and Biological Evaluation of 2,3-Diphenylquinoxaline Derivatives as a Tubulin's Colchicine Binding Site Inhibitor Based on Primary Virtual Screening.
  • ResearchGate. (2025). Novel quinoxaline derivatives of 2, 3-diphenylquinoxaline-6-carbaldehyde and 4, 4'-(6-methylquinoxaline-2,3-diyl)bis(N,N-diphenylaniline): Synthesis, structural, DFT-computational, molecular docking, antibacterial, antioxidant, and anticancer studies | Request PDF.
  • ResearchGate. (2024). Molecular structure, HOMO–LUMO, and NLO studies of some quinoxaline 1,4-dioxide derivatives: Computational (HF and DFT) analysis.
  • PubMed Central. (n.d.). Crystal structure, DFT studies, Hirshfeld surface and energy framework analysis of 4-(5-nitro-thiophen-2-yl)-pyrrolo [1, 2-a] quinoxaline: A potential SARS-CoV-2 main protease inhibitor.
  • National Institutes of Health. (n.d.). Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)propanamides.
  • National Institutes of Health. (n.d.). Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer.
  • ResearchGate. (n.d.). Synthesis of 2,3-diphenylquinoxaline (3) with reagents and conditions:.
  • RSC Publishing. (2024). Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer.
  • PubMed Central. (2022). Design, synthesis, and molecular docking studies of diphenylquinoxaline-6-carbohydrazide hybrids as potent α-glucosidase inhibitors.
  • NISCAIR Online Periodicals Repository. (n.d.). 3D QSAR analysis on quinoxaline derivatives as anti-malarial using K-nearest neighbour molecular field analysis.
  • ResearchGate. (n.d.). Synthesis and Theoretical Investigation Using DFT of 2,3-Diphenylquinoxaline Derivatives for Electronic and Photovoltaic Effects.
  • Semantic Scholar. (2019). QSAR Study of 2–Phenyl – and 2,3 - Diphenyl Quinoline – 4- Carboxylic Acid Derivatives as Biologically Active Compounds.
  • ResearchGate. (n.d.). (PDF) Synthesis and Theoretical Investigation Using DFT of 2,3-Diphenylquinoxaline Derivatives for Electronic and Photovoltaic Effects.
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The Quinoxaline Scaffold: A Privileged Structure in Inhibitor Design - A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

The quinoxaline scaffold, a fused bicyclic heteroaromatic system composed of a benzene ring and a pyrazine ring, has emerged as a cornerstone in medicinal chemistry.[1] Its structural rigidity and the presence of electron-rich nitrogen atoms enable it to interact with a diverse array of biological targets, making it a "privileged structure" in drug discovery.[2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of quinoxaline-based inhibitors, offering a comparative look at their performance against various molecular targets, supported by experimental data. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of quinoxaline derivatives.

The Versatility of the Quinoxaline Core: A Tale of Substitutions

The biological activity of quinoxaline derivatives is exquisitely sensitive to the nature and position of substituents on the core scaffold. The 2, 3, 6, and 7 positions are particularly amenable to modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The subsequent sections will delve into the specific SAR for different classes of quinoxaline-based inhibitors, highlighting key structural motifs that govern their inhibitory prowess.

Quinoxaline-Based Inhibitors of Protein Kinases: Targeting Dysregulated Signaling

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[3] Quinoxaline derivatives have been extensively explored as inhibitors of various protein kinases.

Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibitors

ASK1 is a key player in stress-induced signaling pathways leading to inflammation and apoptosis.[4] A series of dibromo-substituted quinoxaline derivatives have been identified as potent ASK1 inhibitors.[5]

Structure-Activity Relationship:

  • Halogen Substitution: The introduction of dibromo substituents on the quinoxaline ring was found to be crucial for potent ASK1 inhibitory activity.[4]

  • Side Chain Modification: Modifications to the side chain attached to the quinoxaline core influence both potency and cellular safety.

Comparative Inhibitory Activity of ASK1 Inhibitors:

CompoundSubstitution PatternASK1 IC50 (nM)Cell Survival Rate (>80%)
26e Dibromo substituted quinoxaline30.17Yes (at 0.4 µM)
GS-4997 Reference Inhibitor-Lower than 26e
26b Dimethyl substituted quinoxaline~70-
30 Benzene ring substituted quinoxaline~70-

Data sourced from a study on the synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors.[4]

Experimental Protocol: In Vitro ASK1 Inhibition Assay

A common method to determine the in vitro inhibitory activity of compounds against ASK1 is a kinase activity assay.

  • Reagents: Recombinant human ASK1 enzyme, substrate (e.g., MKK6), ATP, and the test compound.

  • Procedure:

    • The test compound is pre-incubated with the ASK1 enzyme in a reaction buffer.

    • The kinase reaction is initiated by the addition of the substrate and ATP.

    • The reaction is allowed to proceed for a specific time at a controlled temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified using methods like ELISA or radiometric assays.

  • Data Analysis: The concentration of the inhibitor that reduces the enzyme activity by 50% (IC50) is calculated from a dose-response curve.

Pim-1/2 Kinase Inhibitors

Pim kinases are proto-oncogenes involved in cell survival and proliferation. A quinoxaline-2-carboxylic acid derivative was identified as a potent Pim-1 inhibitor.[6]

Structure-Activity Relationship:

  • Carboxylic Acid Moiety: A key salt bridge forms between the carboxylate function at the 2-position of the quinoxaline and the essential Lys67 residue in the ATP binding pocket of Pim-1.[6]

  • Substitutions on the Benzene Ring: The position and nature of substituents on the benzene portion of the quinoxaline scaffold can be modified to optimize activity against both Pim-1 and Pim-2 isoforms.[6]

Comparative Inhibitory Activity of Pim Kinase Inhibitors:

CompoundSubstitutionPim-1 IC50 (nM)Pim-2 IC50 (µM)
1 Unsubstituted742.10

Data from a study on new quinoxaline derivatives as dual Pim-1/2 kinase inhibitors.[6]

Quinoxaline-Based Inhibitors of Epigenetic Targets

Epigenetic modifications play a critical role in gene expression and are attractive targets for therapeutic intervention. Quinoxaline derivatives have shown promise as inhibitors of epigenetic "reader" proteins and "writer" enzymes.

Bromodomain and Extra-Terminal Domain (BET) Protein Inhibitors

BET proteins, such as BRD4, are epigenetic readers that recognize acetylated lysine residues on histones.[7] Their inhibition is a promising strategy for treating cancer and inflammatory diseases.[8]

Structure-Activity Relationship:

  • Scaffold Hopping: Quinoxalinone derivatives have been designed as BRD4 inhibitors through scaffold hopping from known inhibitor scaffolds.[8]

  • Key Interactions: The quinoxalinone core and its substituents are designed to mimic the binding of acetylated lysine in the BRD4 bromodomain.[9]

Comparative Inhibitory Activity of BRD4 Inhibitors:

CompoundBRD4 IC50 (nM)Antiproliferative Activity (HepG2, IC50 µM)
X9 82.31.13

Data from a study on the design and synthesis of quinoxalinone derivatives as potent BRD4 inhibitors.[8]

Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Assay for BRD4 Inhibition

This assay is commonly used to screen for and characterize BRD4 inhibitors.

  • Principle: The assay is based on the fluorescence resonance energy transfer (FRET) between a donor (e.g., europium cryptate-labeled antibody) and an acceptor (e.g., XL665-labeled peptide) when they are brought into proximity by binding to the target protein (e.g., GST-tagged BRD4).

  • Procedure:

    • The test compound is incubated with the BRD4 protein.

    • A biotinylated histone peptide and the donor/acceptor pair are added.

    • The binding of the peptide to BRD4 brings the donor and acceptor close, resulting in a FRET signal.

    • Inhibitors that bind to BRD4 will disrupt this interaction, leading to a decrease in the FRET signal.

  • Data Analysis: IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.

Histone Deacetylase (HDAC) Inhibitors

HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. Quinoxaline-based compounds have been developed as HDAC inhibitors.[10]

Structure-Activity Relationship:

  • Hybridization Strategy: Novel HDAC inhibitors have been designed by hybridizing the quinoxaline scaffold with different aldehydes, acetophenones, or isatin.[10]

  • Substitutions at the 2-position: 2-chloro quinoxaline derivatives generally exhibit promising cytotoxic activity. Replacing the chloro group with a methoxy group can also maintain strong activity.[10]

Comparative Inhibitory Activity of HDAC Inhibitors:

CompoundSubstitutionHDAC1 IC50 (µM)HDAC4 IC50 (µM)HDAC6 IC50 (µM)
6c, 6d, 6f, 6g, 6k, 6l, 7b, 8, 10h, 12 Various1.39 - 7.211.39 - 7.211.39 - 7.21
SAHA (Reference) ----

Data from a study on new quinoxaline derivatives as potential histone deacetylase inhibitors.[10]

Dual PI3K/mTOR Inhibitors: A Multi-pronged Approach

The PI3K/AKT/mTOR pathway is a critical signaling cascade that is frequently hyperactivated in cancer.[11] Several quinoxaline derivatives have been developed as potent dual inhibitors of PI3K and mTOR.[11]

Structure-Activity Relationship:

  • ATP-Competitive Inhibition: Quinoxaline derivatives like PX-866 and PKI-587 are designed to bind to the ATP binding site of both PI3K and mTOR, thereby inhibiting their kinase activity.[11]

Notable Dual PI3K/mTOR Inhibitors:

  • PX-866: A potent PI3K inhibitor that also shows activity against mTOR.[11]

  • PKI-587: Exhibits potent inhibitory activity against both PI3K and mTOR and has been investigated in clinical trials.[11]

Visualizing the Concepts

To better illustrate the principles discussed, the following diagrams provide a visual representation of key aspects of quinoxaline-based inhibitor design and evaluation.

SAR_Quinoxaline Quinoxaline_Core Quinoxaline Scaffold P2 Position 2 (e.g., Carboxylic Acid for Pim-1) Quinoxaline_Core->P2 Substitution P3 Position 3 (e.g., Aryl/Heteroaryl for Antiproliferative) Quinoxaline_Core->P3 Substitution P67 Positions 6 & 7 (e.g., Halogens, Methoxy for HDAC) Quinoxaline_Core->P67 Substitution Activity Biological Activity (Potency & Selectivity) P2->Activity P3->Activity P67->Activity

Caption: Key substitution points on the quinoxaline scaffold influencing biological activity.

Experimental_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 Biological Evaluation cluster_2 SAR Analysis & Optimization Synthesis Synthesis of Quinoxaline Derivatives Purification Purification & Characterization (NMR, MS) Synthesis->Purification In_Vitro_Assay In Vitro Enzyme Inhibition Assay (e.g., IC50) Purification->In_Vitro_Assay Cell_Based_Assay Cell-Based Assay (e.g., Antiproliferative, Apoptosis) In_Vitro_Assay->Cell_Based_Assay SAR_Analysis Structure-Activity Relationship Analysis Cell_Based_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Design

Caption: A generalized workflow for the development of quinoxaline-based inhibitors.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth mTORC2 mTORC2 mTORC2->AKT activates Quinoxaline_Inhibitor Quinoxaline-based Dual Inhibitor Quinoxaline_Inhibitor->PI3K Quinoxaline_Inhibitor->mTORC1

Caption: Simplified PI3K/mTOR signaling pathway and the inhibitory action of quinoxaline derivatives.

Conclusion

The quinoxaline scaffold continues to be a fertile ground for the discovery of novel and potent inhibitors against a wide range of therapeutic targets. The insights from structure-activity relationship studies are invaluable for the rational design of next-generation quinoxaline-based drugs with improved efficacy and safety profiles. The comparative data presented in this guide underscore the importance of systematic structural modifications and robust experimental validation in the journey from a privileged scaffold to a life-saving therapeutic.

References

  • ResearchGate.
  • MDPI. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. [Link]
  • ResearchGate. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. [Link]
  • PubMed. Synthesis and biological evaluation of quinoxaline derivatives as specific c-Met kinase inhibitors. [Link]
  • SpringerLink.
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  • PubMed. Discovery and SAR Study of Quinoxaline-Arylfuran Derivatives as a New Class of Antitumor Agents. [Link]
  • ProQuest. Synthesis, Biological Evaluation, and In Silico Studies of New Acetylcholinesterase Inhibitors Based on Quinoxaline Scaffold. [Link]
  • PubMed Central. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. [Link]
  • ResearchGate.
  • National Institutes of Health. Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents. [Link]
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  • PubMed Central. Structure–Activity Relationships of Quinoxaline-Based 5-HT3A and 5-HT3AB Receptor-Selective Ligands. [Link]
  • Frontiers. Design and Synthesis of New Quinoxaline Derivatives as Potential Histone Deacetylase Inhibitors Targeting Hepatocellular Carcinoma: In Silico, In Vitro, and SAR Studies. [Link]
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  • PubMed. Structure activity relationship (SAR)
  • Bentham Science. Chemistry, Biological Properties and SAR Analysis of Quinoxalinones. [Link]
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  • CiteDrive. Emerging Trends in Quinoxaline‐based Analogs as Protein Kinase Inhibitors: Structural Developments and SAR Insights. [Link]
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  • MDPI. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. [Link]
  • PubMed Central. Discovery of novel 4-phenylquinazoline-based BRD4 inhibitors for cardiac fibrosis. [Link]
  • ResearchGate. Emerging Trends in Quinoxaline‐Based Analogs as Protein Kinase Inhibitors: Structural Developments and SAR Insights. [Link]
  • PubMed Central. Discovery of Novel Small-Molecule Inhibitors of BRD4 Using Structure-Based Virtual Screening. [Link]
  • PubMed Central. Mechanistic Analysis of Chemically Diverse Bromodomain-4 Inhibitors Using Balanced QSAR Analysis and Supported by X-ray Resolved Crystal Structures. [Link]

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A Comparative Guide to Green Synthesis Methods for Quinoxaline Production

Author: BenchChem Technical Support Team. Date: January 2026

Quinoxaline and its derivatives represent a cornerstone in medicinal chemistry and materials science, exhibiting a broad spectrum of biological activities including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1] The traditional synthesis of these vital heterocyclic compounds, often relying on the Hinsberg condensation of o-phenylenediamines and 1,2-dicarbonyl compounds, has historically been effective but frequently necessitates harsh reaction conditions, such as high temperatures and the use of strong acid catalysts, leading to environmental concerns.[2] In response, the principles of green chemistry have spurred the development of cleaner, more efficient, and sustainable synthetic methodologies.

This guide provides an in-depth, objective comparison of prominent green synthesis methods for quinoxaline production, focusing on microwave-assisted, ultrasound-assisted, and catalyst-free approaches. By presenting supporting experimental data and detailed protocols, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to select the most appropriate synthetic strategy for their specific applications.

The Imperative for Greener Quinoxaline Synthesis

The drive towards green chemistry in quinoxaline synthesis is motivated by several factors:

  • Reduction of Hazardous Substances: Minimizing the use of toxic solvents and corrosive acids.

  • Energy Efficiency: Employing methods that reduce reaction times and energy consumption.

  • Waste Minimization: Designing processes that maximize atom economy and reduce byproduct formation.

  • Use of Renewable Feedstocks and Catalysts: Exploring bio-based solvents and recyclable catalysts.

This guide will now delve into the specifics of three key green methodologies, providing a comparative analysis of their performance.

Microwave-Assisted Synthesis: Rapid and Efficient Heating

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. By utilizing microwave irradiation, this technique provides rapid and uniform heating of the reaction mixture, often leading to dramatically reduced reaction times, increased yields, and enhanced product purity compared to conventional heating methods.[3]

Mechanistic Insight

Microwave energy directly interacts with polar molecules in the reaction mixture, causing them to rapidly oscillate and generate heat. This localized and instantaneous heating can lead to thermal and non-thermal effects that accelerate reaction rates. In the context of quinoxaline synthesis, this rapid heating facilitates the condensation and subsequent cyclization of the reactants.

Experimental Protocol: Microwave-Assisted Synthesis of 2,3-diphenylquinoxaline

This protocol details the synthesis of 2,3-diphenylquinoxaline from o-phenylenediamine and benzil using microwave irradiation.

Materials:

  • o-phenylenediamine (1.0 mmol, 0.108 g)

  • Benzil (1.0 mmol, 0.210 g)

  • Ethanol (5 mL)

  • Microwave synthesis vial (10 mL) with a magnetic stir bar

  • Microwave reactor

Procedure:

  • In a 10 mL microwave synthesis vial, combine o-phenylenediamine (1.0 mmol) and benzil (1.0 mmol).

  • Add 5 mL of ethanol to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 340 W for 10 minutes.[4]

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Add water to the reaction mixture until a slight cloudiness persists.

  • Cool the mixture to induce crystallization.

  • Filter the resulting solid product and wash it with cold water.

  • Recrystallize the crude product from methanol to obtain pure 2,3-diphenylquinoxaline.

Visualization of the Experimental Workflow

cluster_prep Reactant Preparation cluster_reaction Microwave Reaction cluster_workup Product Isolation prep1 Combine o-phenylenediamine and benzil in vial prep2 Add ethanol prep1->prep2 react Irradiate at 340W for 10 minutes prep2->react Seal vial workup1 Cool and add water react->workup1 workup2 Filter solid product workup1->workup2 workup3 Recrystallize from methanol workup2->workup3

Caption: Microwave-assisted synthesis workflow.

Ultrasound-Assisted Synthesis: An Energy-Efficient Alternative

Ultrasonic irradiation provides an alternative energy source for promoting chemical reactions. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, leading to enhanced reaction rates and yields.[5] This method is often more energy-efficient than conventional heating.

Mechanistic Insight

The intense energy released during cavitation creates highly reactive species and increases mass transfer, thereby accelerating the reaction. For quinoxaline synthesis, ultrasound can facilitate the condensation reaction even at room temperature, avoiding the need for external heating.

Experimental Protocol: Ultrasound-Assisted Synthesis of 2,3-diphenylquinoxaline

This protocol outlines the synthesis of 2,3-diphenylquinoxaline using ultrasonic irradiation at room temperature.[5]

Materials:

  • o-phenylenediamine (1.0 mmol)

  • Benzil (1.0 mmol)

  • Ethanol

  • Ultrasonic bath/probe

Procedure:

  • In a suitable reaction vessel, dissolve o-phenylenediamine (1.0 mmol) and benzil (1.0 mmol) in ethanol.

  • Place the vessel in an ultrasonic bath or immerse an ultrasonic probe into the solution.

  • Irradiate the mixture with ultrasound at room temperature for 60 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • The resulting solid can be purified by recrystallization from a suitable solvent like ethanol.

Visualization of the Experimental Workflow

cluster_prep Reactant Preparation cluster_reaction Ultrasonic Reaction cluster_workup Product Isolation prep1 Dissolve o-phenylenediamine and benzil in ethanol react Irradiate with ultrasound for 60 minutes at RT prep1->react workup1 Remove solvent react->workup1 workup2 Recrystallize product workup1->workup2

Caption: Ultrasound-assisted synthesis workflow.

Catalyst-Free Synthesis in Green Solvents: The Pinnacle of Simplicity

Perhaps the most elegant green approach is the development of catalyst-free synthetic methods. These protocols often rely on the intrinsic reactivity of the starting materials in a carefully chosen green solvent, minimizing the need for additional reagents that could complicate purification and generate waste.

Mechanistic Insight

The success of catalyst-free methods hinges on creating conditions that are "just right" to promote the desired transformation without the need for a catalyst. This can involve the selection of a solvent that facilitates the reaction, such as a polar protic solvent that can stabilize transition states, and optimizing the temperature.

Experimental Protocol: Catalyst-Free Synthesis of Quinoxaline in Methanol

This remarkably simple and rapid protocol highlights the potential of catalyst-free synthesis.[6]

Materials:

  • o-phenylenediamine (0.925 mmol)

  • Glyoxal (40% in water, 0.925 mmol)

  • Methanol (5 mL)

Procedure:

  • In a suitable vessel, dissolve o-phenylenediamine (0.925 mmol) in 5 mL of methanol.

  • To the stirred solution, add glyoxal (0.925 mmol).

  • Continue stirring at ambient temperature for just one minute.

  • The product can be isolated by removal of the solvent and, if necessary, purified by recrystallization.

Visualization of the Reaction Mechanism

reactant1 o-phenylenediamine intermediate Dihydroquinoxaline intermediate reactant1->intermediate + Glyoxal (Condensation) reactant2 Glyoxal reactant2->intermediate product Quinoxaline intermediate->product Dehydration

Caption: Catalyst-free quinoxaline synthesis mechanism.

Comparative Performance Data

To provide a clear and objective comparison, the following table summarizes key performance indicators for the synthesis of quinoxaline derivatives using the discussed green methods. The reaction between o-phenylenediamine and benzil is used as a representative example where data is available.

Method Energy Source Catalyst Solvent Temperature Time Yield (%) Key Advantages
Microwave-Assisted Microwave IrradiationOften used, but catalyst-free is possibleEthanol, PEG-400, water120-160°C3-10 min80-98%[4][7]Very rapid, high yields, potential for solvent-free conditions.
Ultrasound-Assisted Ultrasonic WavesCatalyst-freeEthanolRoom Temp.60 min98%[5]Energy efficient, mild conditions, high yields.
Catalyst-Free AmbientNoneMethanolRoom Temp.1 min93%[6]Extremely simple, rapid, avoids catalyst contamination.

Discussion and Recommendations

Each of these green synthesis methods offers distinct advantages, and the optimal choice will depend on the specific requirements of the researcher, including available equipment, desired scale, and the nature of the substrates.

  • For rapid synthesis and high throughput screening , microwave-assisted synthesis is unparalleled. The short reaction times allow for the quick generation of a library of compounds. While it can be performed catalyst-free, the use of a recyclable catalyst can sometimes enhance its efficiency.[8]

  • For energy efficiency and mild reaction conditions , ultrasound-assisted synthesis is an excellent choice. The ability to achieve high yields at room temperature is a significant advantage, particularly for thermally sensitive substrates.

  • For ultimate simplicity and adherence to green chemistry principles , the catalyst-free approach in a green solvent is ideal. The one-minute reaction time at room temperature in methanol is a testament to the power of optimizing reaction conditions to avoid the need for catalysts altogether.

Conclusion

The transition from traditional, often harsh, methods of quinoxaline synthesis to greener alternatives is a significant advancement in sustainable chemistry. Microwave-assisted, ultrasound-assisted, and catalyst-free methodologies each provide compelling advantages in terms of efficiency, environmental impact, and simplicity. By understanding the principles and performance of these methods, researchers can make informed decisions that not only advance their scientific goals but also contribute to a more sustainable future for chemical synthesis.

References

  • BenchChem. (2025). A Comparative Guide to Quinoxaline Synthesis: An Analysis of Synthetic Routes. BenchChem.
  • Keri, R. S., et al. (2023). Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview. RSC Advances, 13(32), 22497-22519.
  • Romanelli, G. P., et al. (2013). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. International Journal of Molecular Sciences, 14(11), 21699-21713.
  • Guo, L., et al. (2012). An efficient catalyst-free protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. Journal of the Brazilian Chemical Society, 23(1), 162-168.
  • Kiran, G., et al. (2016). A green synthesis of quinoxaline derivatives & their biological actives. International Journal of ChemTech Research, 9(5), 421-428.
  • Massah, A. R., et al. (2017). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances, 7(84), 53347-53373.
  • International Journal of Innovative Research in Technology. (2025). Environmental Benign Synthesis of Quinoxaline by Green Chemistry Protocols: A Review. IJIRT.
  • Srinivas, B., et al. (2015). Green Approach for the Synthesis of Quinoxaline Derivatives in Water Medium Using Reusable Polyaniline-sulfate Salt Catalyst and Sodium Laurylsulfate. Journal of the Chinese Chemical Society, 62(11), 947-953.
  • BenchChem. (2025).
  • Asian Journal of Research in Chemistry. (2010). Microwave assisted synthesis of some Traditional reactions. Asian Journal of Research in Chemistry, 3(4).
  • Jean, B. (2023). Green and Sustainable Synthesis of Novel Quinoxalines from Ethyl Gallate. Journal of Chemical and Pharmaceutical Research, 15(10), 058.
  • Encyclopedia.pub. (2023).
  • Baylor University. (2022).
  • Aher, D. S., et al. (2022). A simple and efficient protocol for the synthesis of quinoxaline derivatives using recyclable H5PW6Mo4V2O40·14H2O catalyst.
  • International Journal of Research and Analytical Reviews. (2019).
  • Guo, L., et al. (2012). An Efficient Catalyst-Free Protocol for the Synthesis of Quinoxaline Derivatives under Ultrasound Irradiation. Journal of the Brazilian Chemical Society.
  • Guo, L., et al. (2012). Effects of solvents on the reaction of benzil and o-phenylenediamine under ultrasound irradiation a.
  • L'Vov, A. G., et al. (2012). General microwave-assisted protocols for the expedient synthesis of quinoxalines and heterocyclic pyrazines. Tetrahedron Letters, 53(38), 5121-5124.
  • Elumalai, V., & Hansen, J. H. (2021). A Green, Scalable, and Catalyst-Free One-Minute Synthesis of Quinoxalines. SynOpen, 5(01), 43-48.

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performance of quinoxaline derivatives in OLEDs vs other emitters

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Performance of Quinoxaline Derivatives in OLEDs versus Alternative Emitters

This guide provides a comprehensive comparison of quinoxaline-derivative emitters against other prevalent technologies in the field of Organic Light-Emitting Diodes (OLEDs). Designed for researchers and professionals in materials science and drug development, this document delves into the performance metrics, underlying mechanisms, and experimental considerations that define the current landscape of OLED emitters.

Introduction: The Emitter at the Heart of OLED Technology

Organic Light-Emitting Diodes (OLEDs) have revolutionized display and lighting technologies with their superior contrast, vibrant colors, and design flexibility.[1] At the core of every OLED is the emissive layer (EML), where electrical energy is converted into light. The efficiency of this conversion is largely dictated by the emitter material.

Under electrical excitation, electron-hole pairs, or excitons, are formed within the EML. These excitons exist in two spin states: singlets (25% probability) and triplets (75% probability).[2] The ability of an emitter to harness the energy from both singlet and triplet excitons determines its maximum possible internal quantum efficiency (IQE). This fundamental principle has driven the evolution of OLED emitters through distinct generations.

  • 1st Generation (Fluorescence): These purely organic emitters only harvest singlet excitons, limiting their theoretical maximum IQE to 25%. The energy from triplet excitons is typically lost as heat.[2][3]

  • 2nd Generation (Phosphorescence): By incorporating heavy metal atoms like iridium or platinum, these emitters facilitate a process called intersystem crossing (ISC), allowing triplet excitons to be harvested for light emission. This enables a theoretical IQE of up to 100%.[2][4][5]

  • 3rd Generation (Thermally Activated Delayed Fluorescence - TADF): TADF emitters are a breakthrough class of purely organic molecules. Through careful molecular design, the energy gap between the lowest singlet (S₁) and triplet (T₁) excited states is minimized. This allows triplet excitons to be converted back into singlet excitons via a thermally activated process called reverse intersystem crossing (RISC), which then produce "delayed" fluorescence.[5] Like phosphorescence, this mechanism allows for a theoretical IQE of nearly 100%.[4][6]

  • 4th Generation (Hyperfluorescence): This advanced approach uses a TADF molecule not as the final emitter, but as a sensitizer that efficiently transfers its energy to a conventional fluorescent emitter.[3] This combines the 100% exciton harvesting of TADF with the high color purity and stability often found in fluorescent molecules.[7]

Quinoxaline derivatives have emerged as exceptionally versatile building blocks, finding applications across these generations, most notably as highly efficient TADF emitters.[8]

The Role and Versatility of Quinoxaline Derivatives

The quinoxaline moiety is a nitrogen-containing heterocyclic aromatic compound. In OLED material design, it is widely employed as an electron-accepting unit due to its high electron affinity and thermal stability.[9] This acceptor is often paired with various electron-donating blocks to create donor-acceptor (D-A) type molecular architectures.[9][10]

This D-A structure is fundamental to the performance of modern emitters. By tuning the strength and linkage of the donor and acceptor units, researchers can precisely control the molecule's photophysical properties, including:

  • Emission Color: The energy of the emitted light can be continuously tuned from blue to orange-red and even into the near-infrared (NIR) spectrum.[11][12]

  • Charge Transport Properties: Quinoxaline derivatives can be designed to have balanced electron and hole transport, crucial for efficient exciton formation in the emissive layer.[9]

  • Quantum Efficiency: The D-A design is key to creating TADF materials, where the spatial separation of the highest occupied molecular orbital (HOMO, on the donor) and lowest unoccupied molecular orbital (LUMO, on the acceptor) minimizes the S₁-T₁ energy gap, enabling efficient RISC.[13]

Performance Comparison: Quinoxaline Derivatives vs. Other Emitters

The true measure of an emitter lies in its performance metrics. Here, we compare quinoxaline-based systems against the primary alternative: phosphorescent heavy-metal complexes.

External Quantum Efficiency (EQE) and Power Efficiency

EQE is the ratio of photons emitted from the device to the number of electrons injected, representing the overall device efficiency.

  • Quinoxaline-based TADF Emitters: These materials have demonstrated remarkable efficiencies that are competitive with the best phosphorescent systems. Reported EQEs have reached impressive values, including 15.3% for blue-shifted emitters[13], 22.4% for green devices[14], over 20% for yellow and red OLEDs[15], and state-of-the-art results as high as 39.1% for green and 30.3% for deep-red OLEDs.[8]

  • Phosphorescent Emitters (Iridium Complexes): As the incumbent high-efficiency technology, iridium complexes consistently achieve high EQEs. For example, highly optimized blue phosphorescent OLEDs (PhOLEDs) have reached EQEs of 28%[16], with green and red devices being commercially mature and highly efficient.[4][17]

  • Quinoxaline-based Fluorescent Emitters: When used as conventional fluorescent emitters, quinoxaline derivatives are subject to the 25% IQE limit. Devices using them in this capacity show much lower performance, with reported EQEs of up to 4.5% in non-doped devices and 7% in doped systems.[10][18]

Key Insight: Quinoxaline derivatives, when designed as TADF emitters, close the efficiency gap with traditional phosphorescent materials, offering a metal-free path to 100% internal quantum efficiency.

Color Purity and Stability

Color purity, often measured by the full width at half maximum (FWHM) of the emission spectrum, is critical for display applications. Device lifetime is equally important for commercial viability.

  • Quinoxaline-based TADF Emitters: A common challenge for early TADF emitters was a relatively broad emission spectrum, which can limit the color gamut of a display.[7] However, recent advances in multi-resonance (MR)-TADF design have produced emitters with significantly narrower FWHM, achieving high color purity.[4][19] Quinoxaline derivatives are being actively developed to create stable and efficient blue emitters, a long-standing challenge for the OLED industry.[20]

  • Phosphorescent Emitters (Iridium Complexes): The primary drawback of phosphorescent technology has been the limited stability of blue emitters.[4] While green and red PhOLEDs are robust, achieving a long-lasting, deep-blue phosphorescent emitter remains difficult. In contrast, certain red-emitting iridium complexes that incorporate quinoxaline-based ligands have demonstrated exceptionally long operational lifetimes, showcasing the stability the quinoxaline structure can impart.[21]

Key Insight: The development of stable blue emitters is a critical research frontier. Quinoxaline-based TADF materials represent one of the most promising routes to solving the "blue problem" that has challenged phosphorescent technology.[5]

Cost and Material Considerations
  • Quinoxaline-based TADF Emitters: As purely organic materials, TADF emitters avoid the use of expensive and scarce noble metals like iridium and platinum.[4] This presents a significant advantage for large-scale, cost-effective manufacturing.

  • Phosphorescent Emitters (Iridium Complexes): The reliance on iridium is a major cost driver for second-generation phosphorescent emitters, making metal-free alternatives highly attractive.[4][22]

Quantitative Performance Data

The following tables summarize the performance of various OLED emitters, providing a direct comparison based on published experimental data.

Table 1: Performance of Representative Quinoxaline-Based OLED Emitters

Emitter Type & NameEmission ColorMax EQE (%)Power Efficiency (lm/W)CIE (x, y)Reference
TADF Emitters
PXZ-TTPZBlue-Green15.3%41.0Not Specified[13][23]
DMAC-Quinoxaline FrameworkGreen22.4%64.1Not Specified[14]
Quinoxalinedicarbonitrile-basedYellow-Red>20%Not SpecifiedNot Specified[15]
Quinoxaline-basedGreen39.1%Not SpecifiedNot Specified[8]
Quinoxaline-basedDeep-Red30.3%Not SpecifiedNot Specified[8]
Fluorescent Emitters
D-π-A-π-D QuinoxalineDeep-Red7.0% (doped)Not SpecifiedNot Specified[10][18]
Q-CzPure Blue1.2%Not Specified(0.16, 0.07)[11]
Host Material
DCQ (for yellow PhOLED)Yellow24.6%49.6Not Specified[9]

Table 2: Comparative Performance with Non-Quinoxaline Emitters

Emitter Class & ExampleEmission ColorMax EQE (%)Power Efficiency (lm/W)CIE (x, y)Reference
Phosphorescent (Iridium)
(dfdmappy)₂Ir(phim)Pure Blue28.0%Not Specified(0.16, 0.21)[16]
Ir(tmpdp)₂(pic)Green15.6%25.6Not Specified[17]
[(fpmqx)₂Ir(trz)]RedNot Specified14.6Not Specified[21]
TADF (Non-Quinoxaline)
General Blue TADFDeep Blue20.0%Not SpecifiedCIEy < 0.2[20]

Experimental Methodologies

To ensure scientific integrity, the protocols for creating and testing these devices must be robust and reproducible.

OLED Fabrication via Thermal Evaporation

Thermal evaporation in a high-vacuum environment is a standard technique for fabricating high-performance OLEDs. The causality behind this choice is its ability to create highly pure, uniform, and ultra-thin layers with precise thickness control, which is critical for device performance.

Step-by-Step Protocol:

  • Substrate Preparation: Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates. Clean the substrates sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol. Finally, treat the substrates with UV-ozone or oxygen plasma to increase the work function of the ITO and improve hole injection.

  • Layer Deposition: Transfer the cleaned substrates to a high-vacuum chamber (<10⁻⁶ Torr).

  • Hole Injection/Transport Layers (HIL/HTL): Sequentially deposit the hole-injection and hole-transport materials onto the ITO anode. The deposition rate is typically controlled at 1-2 Å/s.

  • Emissive Layer (EML): Co-evaporate the host material and the emitter (dopant) from separate sources. The doping concentration is precisely controlled by adjusting the relative deposition rates. For example, a 10% doping concentration is achieved with a host deposition rate of 1.8 Å/s and a dopant rate of 0.2 Å/s.

  • Electron Transport/Blocking Layers (ETL/HBL): Deposit the electron-transport and/or hole-blocking layers on top of the EML. This ensures that charge carriers are confined within the emissive layer, maximizing the probability of recombination.

  • Cathode Deposition: Deposit a low work function metal, such as lithium fluoride (LiF), followed by a thicker layer of aluminum (Al) to form the cathode.

  • Encapsulation: Immediately transfer the completed device to a nitrogen-filled glovebox and encapsulate it using a glass lid and UV-cured epoxy to prevent degradation from atmospheric moisture and oxygen.

Device Characterization

Step-by-Step Protocol:

  • Electroluminescence (EL) Spectra & CIE Coordinates: Place the encapsulated device in a testing setup with a programmable source meter and a spectroradiometer. Apply a forward bias voltage and record the emitted light spectrum. The software integrates this spectrum to calculate the Commission Internationale de l'Eclairage (CIE) 1931 color coordinates.

  • Current Density-Voltage-Luminance (J-V-L) Characteristics: Simultaneously measure the current flowing through the device (current density) and the light output (luminance, in cd/m²) as the voltage is swept.

  • Efficiency Calculation:

    • Current Efficiency (cd/A): Calculated directly from the L-J data.

    • Power Efficiency (lm/W): Calculated from the luminance, current density, and voltage.

    • External Quantum Efficiency (EQE): Calculated from the EL spectrum and luminance data, assuming a Lambertian emission profile. This requires careful calibration of the photodetector.

Visualizing Key Concepts

Diagrams are essential for understanding the complex relationships in OLED technology.

Diagram 1: Basic OLED Device Architecture

OLED_Structure cluster_OLED OLED Device Stack cluster_Charge Cathode Cathode (e.g., LiF/Al) ETL Electron Transport Layer (ETL) Cathode->ETL EML Emissive Layer (EML) Host + Emitter ETL->EML EML->EML HTL Hole Transport Layer (HTL) HTL->EML Anode Anode (e.g., ITO) Anode->HTL Electron e⁻ Electron->Cathode Injection Hole h⁺ Hole->Anode Injection

Caption: A typical multi-layer OLED device structure.

Diagram 2: Exciton Harvesting Mechanisms

Jablonski cluster_fluorescence 1st Gen: Fluorescence cluster_phosphorescence 2nd Gen: Phosphorescence cluster_tadf 3rd Gen: TADF S0_f S₀ S1_f S₁ (25%) S1_f->S0_f Fluorescence (Light) T1_f T₁ (75%) T1_f->S0_f Non-Radiative (Heat) S0_p S₀ S1_p S₁ (25%) T1_p T₁ (75%) S1_p->T1_p ISC T1_p->S0_p Phosphorescence (Light) S0_t S₀ S1_t S₁ (25%) S1_t->S0_t Fluorescence (Light) T1_t T₁ (75%) T1_t->S1_t RISC (ΔEₛₜ small) + Heat

Caption: Simplified energy diagrams for different emitter generations.

Diagram 3: OLED Fabrication and Testing Workflow

Workflow cluster_Fab Fabrication cluster_Test Characterization A Substrate Cleaning B High-Vacuum Deposition A->B C Cathode Masking B->C D Encapsulation C->D E J-V-L Measurement D->E Device Transfer F EL Spectrum & CIE E->F H Lifetime Testing E->H G Efficiency Calculation F->G

Caption: Standardized workflow for OLED fabrication and characterization.

Conclusion

Quinoxaline derivatives have proven to be an exceptionally versatile and powerful platform for the development of high-performance OLED emitters. While first-generation fluorescent quinoxaline materials are limited in efficiency, their true potential is unlocked in third-generation TADF emitters. These metal-free organic molecules now rival and, in some cases, exceed the performance of traditional heavy-metal phosphorescent complexes, particularly in achieving the full spectrum of colors from deep blue to deep red.

The primary advantage of the quinoxaline-based TADF approach lies in its ability to achieve nearly 100% internal quantum efficiency without relying on expensive and rare metals like iridium. This makes them a highly promising candidate for future generations of cost-effective, efficient, and stable OLED displays and lighting. The ongoing research into mitigating efficiency roll-off and narrowing emission spectra continues to push the boundaries of what is possible, positioning quinoxaline derivatives at the forefront of OLED materials innovation.

References

  • Title: Quinoxaline-based thermally activated delayed fluorescence emitters for highly efficient organic light-emitting diodes.[13][23] Source: Journal of Materials Chemistry C (RSC Publishing) URL:[Link]
  • Title: Enhancing TADF emission and mitigating efficiency roll-off in OLEDs via reasonable tetrahydroquinoxaline-integrated organoboron based emitters.[19] Source: Journal of Materials Chemistry C (RSC Publishing) URL:[Link]
  • Title: Synthesis and characterization of quinoxaline derivative for high performance phosphorescent organic light-emitting diodes.
  • Title: Generations of OLED emitters: fluorescent --> phosphorescent --> TADF --> Hyperfluorescent (HF).[3] Source: TechBlick URL:[Link]
  • Title: Blue heteroleptic iridium(iii) complexes for OLEDs: simultaneous optimization of color purity and efficiency.[16] Source: Journal of Materials Chemistry C (RSC Publishing) URL:[Link]
  • Title: New structure host material for phosphorescent OLED devices.[24] Source: Taylor & Francis Online URL:[Link]
  • Title: Highly phosphorescent green emitting iridium(iii) complexes for application in OLEDs.[17] Source: New Journal of Chemistry (RSC Publishing) URL:[Link]
  • Title: The Role of Iridium Complexes in Modern OLED Technology.[1] Source: Suna-tech.com URL:[Link]
  • Title: Deep-red to NIR solution-processed OLEDs of donor-decorated quinoxaline-based TADF aggregates.[12][25] Source: Journal of Materials Chemistry C (RSC Publishing) URL:[Link]
  • Title: What is TADF OLED?[4] Source: Luminescence Technology Corp. URL:[Link]
  • Title: Isomeric Quinoxalinedicarbonitrile as Color-Managing Acceptors of Thermally Activated Delayed Fluorescent Emitters.
  • Title: Recent advances in highly efficient small-molecule TADF emitters for solution-processed OLEDs. Source: Journal of Materials Chemistry C (RSC Publishing) URL:[Link]
  • Title: Deep-red to NIR Solution-Processed OLEDs of Donor-Decorated Quinoxaline-based TADF Aggregates.
  • Title: The Power of Iridium Complexes in Modern OLED Displays. Source: synthon-chemical.com URL:[Link]
  • Title: Derivative of Phenoxazine and Quinoxaline as Green TADF Emitter for OLEDs.
  • Title: Quinoxaline-based thermally activated delayed fluorescence emitters for highly efficient organic light emitting diode.
  • Title: The effect of molecular structure on the properties of quinoxaline-based molecules for OLED applications.
  • Title: The effect of molecular structure on the properties of quinoxaline-based molecules for OLED applications.[18] Source: Harbin Institute of Technology URL:[Link]
  • Title: Highly efficient deep blue TADF emitter materials for OLED displays (Conference Presentation).[20] Source: SPIE Digital Library URL:[Link]
  • Title: Highly Efficient Phosphorescent Blue-Emitting [3+2+1] Coordinated Iridium (III)
  • Title: Advances in High-Efficiency Blue OLED M
  • Title: New structure host material for phosphorescent OLED devices. Source: Ingenta Connect URL:[Link]
  • Title: Efficient and Long-Time Stable Red Iridium(III) Complexes for Organic Light-Emitting Diodes Based on Quinoxaline Ligands.
  • Title: Comprehensive Review on the Structural Diversity and Versatility of Multi-Resonance Fluorescence Emitters: Advance, Challenges, and Prospects toward OLEDs.
  • Title: Quinoxaline and Pyrido[x,y-b]pyrazine-Based Emitters: Tuning Normal Fluorescence to Thermally Activated Delayed Fluorescence and Emitting Color over the Entire Visible-Light Range.[11] Source: PubMed URL:[Link]
  • Title: Overview on the Thermally Activated Delayed Fluorescence and Mechanochromic Materials: Bridging Efficiency and Versatility in LECs and OLEDs.[2] Source: PMC URL:[Link]
  • Title: New Quinoxaline‐Based Blue Emitters: Molecular Structures, Aggregation‐Induced Enhanced Emission Characteristics and OLED Application.
  • Title: What's the difference between TADF and Hyperfluorescence?[7] Source: Kyulux URL:[Link]

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A Researcher's Guide to Validating Molecular Docking of Quinoxaline Compounds: From In Silico Predictions to Experimental Confirmation

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, quinoxaline and its derivatives have emerged as a privileged scaffold, demonstrating a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Molecular docking has become an indispensable computational tool to predict the binding affinities and interaction patterns of these compounds with various biological targets. However, the journey from a promising docking score to a validated lead compound is paved with rigorous experimental verification. This guide provides a comprehensive framework for researchers to confidently validate their molecular docking results for quinoxaline compounds, ensuring scientific integrity and accelerating the drug development pipeline.

The Imperative of a Multi-Faceted Validation Approach

A high docking score is an encouraging starting point, but it is not a standalone guarantee of biological activity. The inherent approximations in scoring functions and the dynamic nature of protein-ligand interactions necessitate a robust validation strategy. This guide advocates for a tiered approach, beginning with in silico methods to refine and filter initial hits, followed by a suite of in vitro experiments to confirm and quantify biological activity.

Part 1: In Silico Validation and Refinement

Before committing to resource-intensive wet lab experiments, it is crucial to perform computational validation and further analysis of the docking poses.

Binding Pose Analysis and Interaction Fingerprinting

A critical first step is the visual inspection of the predicted binding pose. Plausible interactions with key active site residues are a primary indicator of a meaningful docking result. For quinoxaline derivatives, this often involves:

  • Hydrogen Bonding: Interactions with backbone or side-chain hydrogen bond donors and acceptors.

  • Hydrophobic Interactions: Engagement of the quinoxaline ring system and its substituents with non-polar residues.

  • Pi-Pi Stacking: Aromatic stacking interactions between the quinoxaline core and residues like phenylalanine, tyrosine, or tryptophan.

Molecular Dynamics (MD) Simulations

MD simulations provide a more dynamic and realistic representation of the protein-ligand complex compared to static docking. By simulating the movement of atoms over time, MD can assess the stability of the docked pose and provide insights into the energetics of binding.

MM-PBSA/MM-GBSA Calculations

Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) are popular methods for estimating the free energy of binding from MD simulation trajectories.[4][5] These calculations can provide a more accurate ranking of compounds compared to docking scores alone and help to eliminate false positives.[4][5] While computationally intensive, they offer a valuable layer of in silico validation.[4][5][6]

ADMET Prediction

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug discovery.[7] Various computational models can predict parameters such as oral bioavailability, blood-brain barrier penetration, and potential toxicity, helping to prioritize compounds with favorable drug-like properties.[7][8][9][10]

Part 2: Experimental Validation: The Litmus Test

In vitro and, in some cases, cell-based assays are the cornerstone of validating in silico predictions. The choice of assay is dictated by the biological target and the predicted mechanism of action.

In Vitro Enzyme Inhibition Assays

For quinoxaline compounds predicted to target enzymes, direct inhibition assays are the most definitive validation method. These assays measure the ability of the compound to reduce the catalytic activity of the target enzyme.

Experimental Protocol: A Generic Enzyme Inhibition Assay

  • Reagent Preparation: Prepare solutions of the target enzyme, substrate, and the quinoxaline compound in an appropriate buffer.

  • Assay Setup: In a microplate, combine the enzyme and varying concentrations of the quinoxaline compound. Include a positive control (a known inhibitor) and a negative control (vehicle, typically DMSO).

  • Initiation of Reaction: Add the substrate to initiate the enzymatic reaction.

  • Detection: Monitor the reaction progress over time using a suitable detection method (e.g., spectrophotometry, fluorometry, or luminometry).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the half-maximal inhibitory concentration (IC50) value by fitting the data to a dose-response curve.

Cell-Based Assays

If the target is involved in a cellular pathway, cell-based assays are essential to confirm the compound's activity in a more biologically relevant context.

Example: Anticancer Activity Evaluation

For quinoxaline derivatives designed as anticancer agents targeting receptors like EGFR or VEGFR-2, cytotoxicity assays are commonly employed.[8][11][12][13]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Culture the target cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) under standard conditions.[13]

  • Compound Treatment: Seed the cells in a 96-well plate and treat them with a range of concentrations of the quinoxaline compound.

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • IC50 Calculation: Determine the IC50 value, which represents the concentration of the compound that inhibits cell growth by 50%.[14]

Workflow for Validating Molecular Docking of Quinoxaline Compounds

Validation_Workflow cluster_insilico In Silico Validation cluster_experimental Experimental Validation cluster_analysis Data Analysis & Correlation Docking Molecular Docking of Quinoxaline Library Pose_Analysis Binding Pose Analysis & Interaction Fingerprinting Docking->Pose_Analysis Initial Screening MD_Sim Molecular Dynamics Simulations Pose_Analysis->MD_Sim Refine Hits MMGBSA MM-PBSA/MM-GBSA Calculations MD_Sim->MMGBSA Assess Stability & Binding Energy ADMET ADMET Prediction MMGBSA->ADMET Prioritize for Synthesis Synthesis Synthesis of Prioritized Compounds ADMET->Synthesis Invitro In Vitro Assays (e.g., Enzyme Inhibition) Synthesis->Invitro Cell_Based Cell-Based Assays (e.g., Cytotoxicity) Invitro->Cell_Based Confirm Biological Activity Correlation Correlate Docking Score, Binding Energy & IC50 Cell_Based->Correlation SAR Structure-Activity Relationship (SAR) Correlation->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Iterative Design

Caption: A comprehensive workflow for the validation of molecular docking results for quinoxaline compounds.

Part 3: Data Correlation and Interpretation

The ultimate goal of the validation process is to establish a strong correlation between the in silico predictions and the experimental results.

Correlating Docking Scores and IC50 Values

A good correlation between the predicted binding affinities (docking scores or MM-PBSA/MM-GBSA energies) and the experimentally determined IC50 values provides strong evidence for the validity of the docking protocol and the predicted binding mode.[15] It is important to note that a perfect linear correlation is not always expected due to the simplifying assumptions in the computational models. However, a clear trend where compounds with better docking scores exhibit lower IC50 values is a positive indicator.[11][14]

Quinoxaline Derivative Docking Score (kcal/mol) Predicted Binding Energy (MM-GBSA, kcal/mol) Experimental IC50 (µM)
Compound A-9.5-65.20.8
Compound B-8.7-58.92.5
Compound C-7.2-45.115.3
Compound D-6.5-40.8> 50

Caption: Example data illustrating the correlation between in silico predictions and experimental results for a series of quinoxaline derivatives.

Structure-Activity Relationship (SAR) Analysis

The experimental data, in conjunction with the docking poses, allows for the development of a Structure-Activity Relationship (SAR). SAR studies help to understand how different functional groups on the quinoxaline scaffold contribute to the observed biological activity. This knowledge is invaluable for the rational design of more potent and selective analogs.

Conclusion

The validation of molecular docking results is a critical and multifaceted process that bridges the gap between computational prediction and experimental reality. For quinoxaline compounds, a systematic approach that combines in silico refinement with robust in vitro and cell-based assays is essential for identifying genuine lead candidates. By adhering to the principles of scientific integrity and employing a logical, self-validating workflow, researchers can confidently advance their quinoxaline-based drug discovery projects.

References

  • Explore new quinoxaline pharmacophore tethered sulfonamide fragments as in vitro α‐glucosidase, α‐amylase, and acetylcholinesterase inhibitors with ADMET and molecular modeling simul
  • Design, synthesis, docking, ADMET studies, and anticancer evaluation of new 3-methylquinoxaline derivatives as VEGFR-2 inhibitors and apoptosis inducers. (URL: [Link])
  • Design, synthesis, and molecular docking studies of new[1][8][16]triazolo[4,3-a]quinoxaline derivatives as potential A2B receptor antagonists. (URL: [Link])
  • Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. (URL: [Link])
  • Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflamm
  • Synthesis, Reactions and Biological Activity of Quinoxaline Deriv
  • Design, synthesis, antibacterial evaluation and molecular docking studies of some new quinoxaline derivatives targeting dihyroptero
  • Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents. (URL: [Link])
  • Design, synthesis, and molecular docking studies of novel quinoxaline derivatives as anticancer agents. (URL: [Link])
  • New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Comput
  • New styrylquinoxaline: synthesis, structural, biological evaluation, ADMET prediction and molecular docking investig
  • Synthesis, In Vitro Antiproliferative Activity, and In Silico Evaluation of Novel Oxiranyl-Quinoxaline Deriv
  • New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, tox. (URL: [Link])
  • New quinoxaline-2(1H)
  • Synthesis and biological evaluation of quinoxaline deriv
  • Biological data and docking results for quinoxaline deriv
  • IC50, docking binding energies, hydrogen bonding and the number of closest residues to the docked ligands in the active site of the selected quinoxaline derivatives 14, 15, 16 and 25 within the active binding site of thymidine phosphorylase. (URL: [Link])
  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. (URL: [Link])
  • STRUCTURAL VERIFICATION, MOLECULAR DOCKING AND ANTIPROLIFERATIVE ACTIVITY FOR AMINO ACETYLENIC OXY QUINOXALINES. (URL: [Link])
  • Design, Synthesis, Antimicrobial Evaluation and Molecular Docking Studies of Some Novel Monoterpenoids Substituted Quinoxaline Thiosemicarbazide Deriv
  • Design, synthesis, biological evaluation, and in silico studies of quinoxaline derivatives as potent p38α MAPK inhibitors. (URL: [Link])
  • In-silico molecular modelling, MM/GBSA binding free energy and molecular dynamics simulation study of novel pyrido fused imidazo[4,5-c]quinolines as potential anti-tumor agents. (URL: [Link])
  • The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. (URL: [Link])

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A Comparative Guide to Quinoxaline Synthesis: Benchmarking New Methodologies Against Classical Approaches

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Quinoxaline Scaffold

For researchers, scientists, and professionals in drug development, the quinoxaline scaffold is a familiar and highly valued structural motif. As a privileged bicyclic heterocycle composed of a benzene ring fused to a pyrazine ring, quinoxalines are integral to a vast array of pharmacologically active compounds and functional materials. Their derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties. This wide-ranging utility has continually fueled the quest for more efficient, scalable, and sustainable methods for their synthesis.

This guide provides an in-depth technical comparison of novel quinoxaline synthesis methods against the classical approaches that have long been the mainstay of organic chemistry. We will delve into the mechanistic underpinnings of these reactions, present objective experimental data to benchmark their performance, and provide detailed protocols to enable their practical application in the laboratory. Our aim is to equip you with the critical insights needed to select the most appropriate synthetic strategy for your research and development endeavors.

Classical Approaches: The Foundation of Quinoxaline Synthesis

The traditional methods for synthesizing quinoxalines have been reliable workhorses in organic chemistry for over a century. These approaches typically involve the condensation of ortho-phenylenediamines with 1,2-dicarbonyl compounds.

The Hinsberg Condensation: A Time-Honored Method

The most fundamental and widely recognized classical method is the Hinsberg condensation, first described in the late 19th century.[1] This reaction involves the acid-catalyzed condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as benzil or glyoxal, to form the quinoxaline ring system.[2]

The causality behind this experimental choice lies in the inherent reactivity of the starting materials. The acidic conditions protonate one of the carbonyl groups of the 1,2-dicarbonyl compound, increasing its electrophilicity. This facilitates nucleophilic attack by one of the amino groups of the o-phenylenediamine. A subsequent series of intramolecular condensation and dehydration steps leads to the formation of the stable, aromatic quinoxaline ring. While robust and versatile, the Hinsberg reaction often requires elevated temperatures, extended reaction times, and the use of strong acids, which can present challenges in terms of energy consumption and functional group tolerance.[3]

The Beirut Reaction: An Alternative Classical Route

Another notable classical approach is the Beirut reaction, which provides access to quinoxaline-N,N'-dioxides. This reaction involves the cycloaddition of a benzofuroxan with enamines or enolates.[2] The mechanism proceeds through the nucleophilic addition of the enolate or enamine to the electrophilic nitrogen of the benzofuroxan, followed by cyclization and elimination to yield the quinoxaline-1,4-dioxide.[4] These N-oxide derivatives are valuable intermediates that can be subsequently deoxygenated to afford the corresponding quinoxalines.

Modern Synthetic Methodologies: A Paradigm Shift in Efficiency and Sustainability

In recent decades, a paradigm shift has occurred in the synthesis of quinoxalines, driven by the principles of green chemistry and the demand for more efficient and atom-economical processes.[5][6] These modern methods offer significant advantages over their classical counterparts, including milder reaction conditions, shorter reaction times, higher yields, and the use of more environmentally benign catalysts and solvents.

Microwave-Assisted Synthesis: Accelerating Discovery

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating the synthesis of quinoxalines.[7] Microwave irradiation provides rapid and uniform heating of the reaction mixture, leading to a dramatic reduction in reaction times from hours to mere minutes.[7][8] This technique is highly amenable to high-throughput synthesis and library generation, making it particularly valuable in drug discovery. The efficiency of microwave heating stems from the direct interaction of the electromagnetic radiation with polar molecules in the reaction mixture, leading to rapid energy transfer and a significant increase in reaction rates.

Metal-Catalyzed Synthesis: Expanding the Scope

The use of transition metal catalysts, such as those based on copper, nickel, and palladium, has significantly expanded the scope and efficiency of quinoxaline synthesis.[9] These catalysts can facilitate novel bond formations and enable the use of a wider range of starting materials. For instance, copper-catalyzed methods allow for the synthesis of quinoxalines from 2-iodoanilines and arylacetaldehydes in a one-pot, three-component reaction.[9] The catalytic cycle often involves oxidative addition, reductive elimination, and other fundamental organometallic steps to construct the quinoxaline core.

Green Chemistry Approaches: A Sustainable Future

A strong emphasis on sustainability has led to the development of numerous "green" methods for quinoxaline synthesis. These approaches prioritize the use of environmentally friendly solvents like water, recyclable catalysts, and energy-efficient reaction conditions.[6] For example, the use of solid acid catalysts, such as sulfated polyborate or alumina-supported heteropolyoxometalates, allows for easy catalyst recovery and reuse, minimizing waste.[3] Similarly, conducting the condensation reaction in water as a solvent at room temperature represents a significant step towards a more sustainable chemical synthesis.[10]

Benchmarking the Methods: A Data-Driven Comparison

To provide an objective comparison, the following table summarizes key performance indicators for representative classical and modern quinoxaline synthesis methods. The data is based on the synthesis of 2,3-diphenylquinoxaline from o-phenylenediamine and benzil, a common model reaction.

Method Catalyst/Conditions Solvent Temperature Time Yield (%) Reference
Classical Hinsberg Acetic Acid (reflux)Acetic Acid118°C2-12 h34-70
Classical (Toluene) None (reflux)Toluene110°C2 h92[3]
Microwave-Assisted Iodine (5 mol%)Ethanol/Water (1:1)50°C2-3 min95
Recyclable Catalyst Alumina-Supported HeteropolyoxometalateTolueneRoom Temp.120 min92[3]
Green Catalyst Bentonite K-10EthanolRoom Temp.20 min95[10]
Solid Acid Catalyst TiO2-Pr-SO3HEthanolRoom Temp.10 min95[10]
Solvent-Free (Microwave) Acidic AluminaNone-3 min80-86[8]

Experimental Protocols: From Theory to Practice

To facilitate the implementation of these methods, we provide detailed, step-by-step protocols for a classical and a modern synthesis of 2,3-diphenylquinoxaline.

Protocol 1: Classical Synthesis of 2,3-Diphenylquinoxaline (Hinsberg Condensation)

Materials:

  • o-Phenylenediamine (1 mmol, 0.108 g)

  • Benzil (1 mmol, 0.210 g)

  • Toluene (8 mL)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethanol (for recrystallization)

Procedure:

  • To a round-bottom flask, add o-phenylenediamine (1 mmol) and benzil (1 mmol).

  • Add toluene (8 mL) to the flask.

  • The mixture is then stirred at reflux (approximately 110°C).

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction (typically 2 hours), the reaction mixture is cooled to room temperature.

  • The solvent is evaporated under reduced pressure.

  • The crude product is purified by recrystallization from ethanol to yield 2,3-diphenylquinoxaline as white needles.

Protocol 2: Microwave-Assisted Green Synthesis of 2,3-Diphenylquinoxaline

Materials:

  • o-Phenylenediamine (1.0 mmol)

  • Benzil (1.0 mmol)

  • Ethanol/Water (1:1, 2 mL)

  • Iodine (5 mol%)

  • Microwave synthesis vial (10 mL)

  • Magnetic stir bar

  • Dichloromethane

  • 5% Sodium thiosulfate solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a 10 mL microwave synthesis vial containing a magnetic stir bar, add o-phenylenediamine (1.0 mmol) and benzil (1.0 mmol).

  • Add 2 mL of a 1:1 ethanol/water mixture and a catalytic amount of iodine (5 mol%).

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at 50°C for 2-3 minutes.

  • Monitor the reaction progress using TLC.

  • Upon completion, cool the reaction vial to room temperature.

  • Add dichloromethane (10 mL) to the reaction mixture and wash successively with 5% sodium thiosulfate solution (2 mL) and brine (2 mL).

  • Dry the organic layer with anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • The product can be further purified by recrystallization if necessary.

Visualizing the Workflows

To better illustrate the procedural differences, the following diagrams outline the workflows for the classical and modern synthesis methods.

Classical_Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reactants 1. Mix o-phenylenediamine, benzil, and toluene reflux 2. Reflux for 2 hours at 110°C reactants->reflux evaporation 3. Evaporate solvent reflux->evaporation recrystallization 4. Recrystallize from ethanol evaporation->recrystallization product Final Product: 2,3-Diphenylquinoxaline recrystallization->product

Caption: Workflow for the classical synthesis of 2,3-diphenylquinoxaline.

Modern_Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup reactants 1. Combine reactants, solvent, and catalyst in microwave vial microwave 2. Microwave irradiation (2-3 minutes at 50°C) reactants->microwave extraction 3. Extraction with dichloromethane microwave->extraction drying 4. Dry and concentrate extraction->drying product Final Product: 2,3-Diphenylquinoxaline drying->product

Caption: Workflow for the modern microwave-assisted synthesis of 2,3-diphenylquinoxaline.

Conclusion: Selecting the Optimal Synthetic Route

The synthesis of quinoxalines has evolved significantly from the classical methods that laid its foundation. While the Hinsberg condensation remains a viable and important reaction, modern methodologies offer compelling advantages in terms of efficiency, speed, and sustainability.

For rapid lead optimization and library synthesis, microwave-assisted methods are unparalleled. For large-scale production and processes where environmental impact is a primary concern, green chemistry approaches using water as a solvent or recyclable catalysts are highly attractive. Metal-catalyzed reactions provide access to novel quinoxaline derivatives that may not be accessible through traditional means.

Ultimately, the choice of synthetic method will depend on the specific goals of the researcher, including the desired scale of the reaction, the available equipment, the required purity of the final product, and the importance of sustainability considerations. By understanding the principles and practicalities of both classical and modern approaches, scientists can make informed decisions to advance their research in the ever-evolving field of heterocyclic chemistry.

References

  • An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometal
  • A green protocol for the synthesis of quinoxaline derivatives catalyzed by polymer supported sulphanilic acid. [Link]
  • An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds. [Link]
  • Methods of Prepar
  • A simple and efficient protocol for the synthesis of quinoxaline derivatives using recyclable H5PW6Mo4V2O40·14H2O c
  • Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview. [Link]
  • Environmental Benign Synthesis of Quinoxaline by Green Chemistry Protocols: A Review. [Link]
  • Recent Advances in the Synthesis of Quinoxalines. A Mini Review. [Link]
  • Benign approaches for the microwave-assisted synthesis of quinoxalines. [Link]
  • Microwave-assisted One-Pot Synthesis of 2-Aryl (1H)
  • Microwave-assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Compar
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.